Itaconic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-methylidenebutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHBHZANLOWSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25119-64-6, Array | |
| Record name | Itaconic acid polymer | |
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| Record name | Methylenesuccinic acid | |
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DSSTOX Substance ID |
DTXSID2026608 | |
| Record name | Methylenebutanedioic acid | |
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Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Hygroscopic solid; [Merck Index] White crystalline powder; [MSDSonline], Solid | |
| Record name | Butanedioic acid, 2-methylene- | |
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| Record name | Methylenesuccinic acid | |
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| Record name | Itaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
268 °C, SUBLIMES | |
| Record name | METHYLENESUCCINIC ACID | |
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Solubility |
1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER, SOL IN ACETONE, 76.8 mg/mL at 20 °C | |
| Record name | METHYLENESUCCINIC ACID | |
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| Record name | Itaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.632 | |
| Record name | METHYLENESUCCINIC ACID | |
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Color/Form |
RHOMBIC CRYSTALS FROM BENZENE, WHITE CRYSTALS | |
CAS No. |
97-65-4, 25119-64-6 | |
| Record name | Itaconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methylenesuccinic acid | |
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| Record name | Butanedioic acid, methylene-, homopolymer | |
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| Record name | Itaconic acid | |
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| Record name | Butanedioic acid, 2-methylene- | |
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| Record name | Methylenebutanedioic acid | |
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| Record name | Itaconic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.364 | |
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| Record name | ITACONIC ACID | |
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| Record name | METHYLENESUCCINIC ACID | |
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| Record name | Itaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |
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Melting Point |
162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C, 175 °C | |
| Record name | METHYLENESUCCINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Itaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Itaconic Acid Biosynthesis Pathway in Aspergillus terreus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itaconic acid, a C5-dicarboxylic acid, is a valuable bio-based platform chemical with broad applications in the polymer industry. The filamentous fungus Aspergillus terreus is the primary industrial producer of this compound. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in A. terreus, detailing the key enzymatic steps, their subcellular localization, and the genetic organization of the biosynthetic gene cluster. Furthermore, this guide delves into the regulatory mechanisms governing this compound production, presents quantitative data on enzyme kinetics and fermentation yields, and provides detailed experimental protocols for the study of this important metabolic pathway.
The Core Biosynthesis Pathway
The biosynthesis of this compound in Aspergillus terreus is a metabolic shunt of the tricarboxylic acid (TCA) cycle, primarily involving three key enzymes encoded by a gene cluster. The pathway is spatially separated between the mitochondria and the cytosol.[1]
The process begins with the conversion of glucose to pyruvate (B1213749) via glycolysis in the cytosol. Pyruvate is then transported into the mitochondria and converted to acetyl-CoA, which enters the TCA cycle.[2] Within the TCA cycle, citrate (B86180) is isomerized to cis-aconitate by the enzyme aconitase.[2]
The dedicated this compound pathway commences with the transport of cis-aconitate from the mitochondrial matrix to the cytosol. This crucial transport step is mediated by a mitochondrial tricarboxylate transporter, MttA.[3][4] In the cytosol, the key enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to produce this compound.[5][6] Finally, the this compound is exported out of the cell by a major facilitator superfamily (MFS) transporter, MfsA.[3][4]
The genes encoding these three core components, cadA, mttA, and mfsA, are organized in a biosynthetic gene cluster. This cluster also contains a gene encoding a putative transcription factor, suggesting a coordinated regulation of the pathway.[7][8]
References
- 1. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens [protocols.io]
- 2. Protoplast isolation and PEG-mediated transformation [protocols.io]
- 3. This compound production is regulated by LaeA in Aspergillus pseudoterreus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound production is regulated by LaeA in Aspergillus pseudoterreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. mpipz.mpg.de [mpipz.mpg.de]
An In-depth Technical Guide to Itaconic Acid: Chemical Structure, Properties, and Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itaconic acid, a dicarboxylic acid with the IUPAC name 2-methylidenebutanedioic acid, is a versatile molecule with significant industrial and emerging therapeutic applications.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological functions, with a focus on its immunomodulatory activities. Detailed experimental protocols for its synthesis, purification, analysis, and the investigation of its biological effects are provided to facilitate further research and development.
Chemical Structure and Identification
This compound is an unsaturated dicarboxylic acid with a unique methylene (B1212753) group conjugated to one of the carboxyl groups.[4] This structural feature is key to its chemical reactivity and biological activity.
Molecular Formula: C₅H₆O₄[1][5][6][7]
Molecular Weight: 130.10 g/mol [1][7][8]
IUPAC Name: 2-methylidenebutanedioic acid[1][3][7]
Synonyms: Methylenesuccinic acid, 2-Methylenesuccinic acid[7][8]
Chemical Identifiers:
-
CAS Number: 97-65-4[1]
-
SMILES: C=C(CC(=O)O)C(=O)O[7]
-
InChI: InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)[7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in various fields. Quantitative data are summarized in the tables below.
Table 1: General Physical Properties
| Property | Value | References |
| Appearance | White crystalline solid | [5] |
| Melting Point | 165-168 °C (decomposes) | [8] |
| Boiling Point | 268 °C | [1] |
| Density | 1.573 g/mL at 25 °C | [8] |
Table 2: Acidity and Solubility
| Property | Value | References |
| pKa1 | 3.84 | [1][4] |
| pKa2 | 5.55 | [1][4] |
| Water Solubility | 83.1 g/L at 20 °C | [1][4] |
| Solubility in Ethanol | Soluble | [3][5] |
| Solubility in Methanol | Soluble | [3] |
| Solubility in Acetone | Soluble | [3] |
| Solubility in Benzene | Slightly soluble | [3] |
| Solubility in Chloroform | Slightly soluble | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (D₂O): Chemical shifts are observed at approximately 3.42 ppm (s, 2H, -CH₂-), 5.88 ppm (s, 1H, =CH₂), and 6.36 ppm (s, 1H, =CH₂).
-
¹³C NMR (D₂O): Resonances are typically found around 38.1 ppm (-CH₂-), 124.8 ppm (=CH₂), 134.3 ppm (=C<), 170.7 ppm (-COOH), and 176.5 ppm (-COOH).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands:
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
-
C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹
-
C=C stretch (alkene): Peak around 1630 cm⁻¹
-
C-O stretch (carboxylic acid): Signal around 1220 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 130. Key fragmentation patterns can be observed corresponding to the loss of water and carboxyl groups.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the distillation of citric acid.
Protocol:
-
Place 200 g of citric acid monohydrate in a Kjeldahl flask.
-
Heat the flask rapidly with a Meker burner to induce melting and subsequent distillation.
-
Collect the distillate, which consists of itaconic anhydride (B1165640) and water, typically boiling between 175-190 °C.
-
Separate the lower layer of itaconic anhydride using a separatory funnel.
-
To obtain this compound, reflux the collected anhydride with water (e.g., 40 g of anhydride in 100 mL of water) for one hour.
-
Allow the solution to cool, promoting the crystallization of this compound.
-
Filter the crystals and dry them to obtain the final product.
Purification of this compound
Purification from fermentation broths or reaction mixtures can be achieved through solvent extraction.
Protocol:
-
Filter the aqueous solution containing this compound to remove any solid impurities.
-
Mix the aqueous solution with n-butanol in a separatory funnel. An optimal ratio of aqueous to organic phase (e.g., 1:3) should be determined empirically for maximum extraction.
-
Shake the funnel vigorously for several minutes and then allow the layers to separate.
-
Collect the organic layer containing the extracted this compound.
-
The this compound can be recovered from the organic solvent by evaporation or back-extraction into a suitable aqueous phase followed by crystallization.
Quantitative Analysis by HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of this compound.[2][9]
Protocol:
-
Mobile Phase: Prepare an aqueous solution of 0.05% ortho-phosphoric acid.
-
Column: Use a C18 column.
-
Detection: Set the PDA detector to 210 nm.[2]
-
Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 1.0 µg/mL) to generate a calibration curve.[2]
-
Sample Preparation: Dilute the sample containing this compound to fall within the linear range of the standard curve.
-
Injection and Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Biological Activities and Signaling Pathways
This compound is a key immunometabolite, particularly in macrophages, where it exerts significant anti-inflammatory and antimicrobial effects.[9][10]
Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
This compound is a competitive inhibitor of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II of the electron transport chain.[6][10][11][12][13] This inhibition leads to the accumulation of succinate, which can have pro-inflammatory effects. By inhibiting SDH, this compound modulates cellular metabolism and reduces the production of reactive oxygen species (ROS).[2][6]
Activation of the Nrf2 Pathway
This compound is an activator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][5][8][14] this compound alkylates cysteine residues on Keap1, the cytosolic repressor of Nrf2.[3][5][8] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and anti-inflammatory genes.[4][5]
Experimental Workflows for Biological Studies
Workflow for Studying SDH Inhibition
This workflow outlines the steps to investigate the inhibitory effect of this compound on SDH activity.
Detailed Protocol for SDH Activity Assay: A colorimetric assay kit can be used to measure SDH activity.[15][16]
-
Sample Preparation: Homogenize cultured cells (e.g., 1 x 10⁶) in 100 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[15]
-
Reaction Setup: In a 96-well plate, add the sample and bring the volume to 90 µL with SDH Assay Buffer. Prepare a reaction mix of SDH Substrate and SDH Probe (1:1 ratio) and add 10 µL to each well.[16]
-
Measurement: Immediately measure the absorbance at 600 nm at an initial time point. Incubate the plate at 25 °C and take readings every 3-5 minutes for 10-30 minutes.[15][16]
-
Standard Curve: Prepare a standard curve using the provided DCIP standard to determine the amount of product generated.[15][16]
-
Calculation: Calculate SDH activity based on the change in absorbance over time and normalize to the protein concentration of the sample.
Workflow for Studying Nrf2 Activation
This workflow details the investigation of Nrf2 activation by this compound using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Detailed Protocol for Chromatin Immunoprecipitation (ChIP): This is a generalized protocol; optimization for specific cell types and antibodies is recommended.
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10-15 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or micrococcal nuclease (MNase) digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Nrf2 overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads several times with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit. The purified DNA is then ready for analysis by qPCR or for library preparation for sequencing.
Conclusion
This compound is a metabolite of significant interest due to its unique chemical properties and potent biological activities. Its role as an immunomodulator, particularly through the inhibition of SDH and activation of the Nrf2 pathway, highlights its therapeutic potential. The detailed protocols provided in this guide offer a foundation for researchers to further explore the multifaceted nature of this compound and its applications in drug development and other scientific disciplines.
References
- 1. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 6. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Itaconic Acid: A Technical Guide for Researchers
Itaconic acid , a dicarboxylic acid with the IUPAC name 2-methylidenebutanedioic acid, has emerged from a metabolite primarily of fungal origin to a key immunomodulatory molecule in mammals. Initially recognized for its applications in the polymer industry, it is now a focal point in biomedical research for its roles in metabolism, inflammation, and antimicrobial defense. This guide provides an in-depth overview of its core properties, relevant biological pathways, and experimental protocols for its quantification, tailored for researchers, scientists, and drug development professionals.
Core Properties and Identification
This compound is a white, crystalline solid under standard conditions. Its unique chemical structure, featuring a methylene (B1212753) group adjacent to a carboxylic acid, makes it a reactive and versatile molecule.
| Identifier | Value | Reference |
| CAS Number | 97-65-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₆O₄ | [1][3][5][7][8] |
| Molecular Weight | 130.10 g/mol | [1][4][5][7] |
| Physicochemical Data | Value | Reference |
| Melting Point | 162-164 °C (decomposes) | [3][5][6] |
| Solubility in Water | 83.1 g/L (at 20°C) | [4][5][6] |
| pKa values | pKa₁: 3.84, pKa₂: 5.55 | [4][5] |
| Appearance | White crystalline solid | [3][4][6] |
Biosynthesis and Key Signaling Pathways
In mammalian immune cells, particularly activated macrophages, this compound is synthesized from a key intermediate of the tricarboxylic acid (TCA) cycle. This metabolic shunt is a critical component of the innate immune response.
This compound Synthesis Pathway
The production of this compound is catalyzed by the enzyme cis-aconitate decarboxylase, also known as Immune-Responsive Gene 1 (IRG1) or Aconitate Decarboxylase 1 (ACOD1).[1][2][9][10] Upon inflammatory stimuli, such as lipopolysaccharide (LPS), the expression of the ACOD1 gene is significantly upregulated.[11] The ACOD1 enzyme then diverts cis-aconitate from the TCA cycle, decarboxylating it to form this compound in the mitochondrial matrix.[2][9][12]
Caption: Biosynthesis of this compound from the TCA cycle intermediate cis-aconitate.
Mechanism of Action: Inhibition of Succinate (B1194679) Dehydrogenase
One of the primary mechanisms by which this compound exerts its effects is through the competitive inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[7][11][13][14][15] By inhibiting SDH, this compound leads to the accumulation of succinate, a pro-inflammatory signal. This inhibition also remodels cellular metabolism and reduces the production of reactive oxygen species (ROS) associated with reverse electron transport.[8][13]
Caption: this compound competitively inhibits Succinate Dehydrogenase (SDH).
Experimental Protocols
Quantification of this compound by HPLC
Accurate quantification of this compound in biological samples is crucial for research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose. The following is a generalized protocol synthesized from established methods.[16][17][18]
Objective: To quantify the concentration of this compound in aqueous samples (e.g., cell culture supernatant, fermentation broth) using Reversed-Phase HPLC (RP-HPLC) with UV detection.
Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound standard (≥99% purity)
-
Mobile Phase: 0.05% Ortho-phosphoric acid or 4-5 mM Sulfuric Acid in HPLC-grade water
-
Sample filters (0.22 or 0.45 µm)
-
HPLC vials
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous mobile phase by adding the specified concentration of acid to HPLC-grade water. Filter through a 0.45 µm filter and degas thoroughly.
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to create a series of standards with concentrations ranging from approximately 0.1 to 100 µg/mL, depending on the expected sample concentrations.
-
-
Sample Preparation:
-
Centrifuge biological samples to pellet cells and debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the range of the standard curve.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 0.8 - 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV/PDA detector to a wavelength of 210 nm.
-
Inject a standard volume (e.g., 5-20 µL) of each standard and sample.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
-
Data Analysis:
-
Plot the peak area of the standards against their known concentrations to generate a linear calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. Account for any dilution factors used during sample preparation.
-
Note: For complex matrices or lower detection limits, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides enhanced sensitivity and specificity.[19]
Conclusion
This compound stands at the crossroads of metabolism and immunity, offering a wealth of opportunities for therapeutic intervention in inflammatory diseases, infectious diseases, and oncology. A thorough understanding of its biochemical properties, signaling pathways, and robust analytical methods is fundamental for advancing research in this exciting field. This guide provides a foundational framework to support these endeavors.
References
- 1. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H6O4 | CID 811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evolutionary Adaptations of IRG1 Refines Itaconate Synthesis and Mitigates Innate Immunometabolism Trade-offs [elifesciences.org]
- 10. Targeting the ACOD1-itaconate axis stabilizes atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound impairs the mitochondrial function by the inhibition of complexes II and IV and induction of the permeability transition pore opening in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Determination of this compound in culture broth by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
Solubility of Itaconic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of itaconic acid in various solvents, catering to the needs of researchers, scientists, and professionals in drug development. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents key biochemical pathways and industrial processes related to this compound.
Quantitative Solubility Data
The solubility of this compound, a key bio-based platform chemical, is crucial for its purification, reaction chemistry, and formulation. The following tables summarize the quantitative solubility of this compound in water and several organic solvents at various temperatures. The data has been compiled from various scientific sources.[1]
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g Water) |
| 10 | 5.8 |
| 20 | 8.0 |
| 30 | 11.2 |
| 40 | 15.6 |
| 50 | 22.5 |
| 60 | 31.5 |
Data extrapolated from graphical representations and may be approximate.[2]
Table 2: Solubility of this compound in Organic Solvents [1]
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Methanol | 10 | 21.5 |
| 20 | 26.8 | |
| 30 | 33.1 | |
| 40 | 40.5 | |
| 55 | 52.8 | |
| Ethanol | 10 | 14.2 |
| 20 | 17.8 | |
| 30 | 22.0 | |
| 40 | 27.1 | |
| 55 | 35.8 | |
| 1-Propanol | 10 | 10.5 |
| 20 | 13.2 | |
| 30 | 16.4 | |
| 40 | 20.2 | |
| 55 | 26.8 | |
| 2-Propanol | 10 | 12.8 |
| 20 | 16.0 | |
| 30 | 20.0 | |
| 40 | 24.8 | |
| 55 | 33.0 | |
| Acetone | 10 | 13.8 |
| 20 | 17.2 | |
| 30 | 21.2 | |
| 40 | 26.0 | |
| 55 | 34.0 | |
| Ethyl Acetate | 10 | 3.5 |
| 20 | 4.8 | |
| 30 | 6.5 | |
| 40 | 8.8 | |
| 55 | 12.5 | |
| Acetonitrile | 10 | 2.1 |
| 20 | 3.0 | |
| 30 | 4.2 | |
| 40 | 5.8 | |
| 55 | 8.8 |
This compound is also reported to be soluble in hexane (B92381) and slightly soluble in benzene, chloroform, carbon disulfide, and petroleum ether.[3][4]
Experimental Protocol: Determination of this compound Solubility by the Gravimetric Method
The following is a detailed methodology for determining the solubility of this compound in a given solvent using the analytical stirred-flask (gravimetric) method.[1] This method is based on the principle of determining the mass of solute dissolved in a known mass of solvent in a saturated solution.
2.1. Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readability to 0.0001 g)
-
Glass vials or flasks with airtight seals
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed drying dishes (e.g., aluminum pans)
-
Drying oven
-
Desiccator
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry collection vial. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Transfer the solution to a pre-weighed drying dish.
-
Place the drying dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).
-
Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.
-
2.3. Data Calculation
The solubility (S) in grams of this compound per 100 grams of solvent is calculated using the following formula:
S = (m_solute / m_solvent) * 100
Where:
-
m_solute is the mass of the dried this compound (final constant mass of the dish minus the initial mass of the empty dish).
-
m_solvent is the mass of the solvent in the filtered sample (mass of the collection vial with the solution minus the mass of the empty collection vial, minus m_solute).
Visualizations: Signaling Pathways and Production Workflow
3.1. Biosynthetic Pathway of this compound in Aspergillus terreus
This compound is produced microbially, primarily through the fermentation of carbohydrates by the fungus Aspergillus terreus. The biosynthesis of this compound is closely linked to the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. The key enzymatic step is the decarboxylation of cis-aconitate, an intermediate of the TCA cycle, to this compound.[5][6]
3.2. General Production Process of this compound
The industrial production of this compound involves several key stages, starting from fermentation to the final purified product. The following diagram illustrates a general workflow for this process.
References
Fungal Production of Itaconic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconic acid, an unsaturated dicarboxylic acid, is a valuable bio-based platform chemical with wide-ranging applications in the production of polymers, resins, and pharmaceuticals. Its microbial production, primarily by fungi, offers a sustainable alternative to petroleum-based chemical synthesis. This technical guide provides an in-depth overview of the natural fungal producers of this compound, focusing on the core aspects of their physiology, the biosynthetic pathways, and the experimental methodologies for its production and analysis.
Natural Fungal Producers of this compound
Several fungal species have been identified as natural producers of this compound. Among these, Aspergillus terreus and various species of the genus Ustilago are the most prominent and extensively studied. Other fungi, including Aspergillus itaconicus, Candida sp., Rhodotorula sp., and Pseudozyma antarctica, have also been reported to produce this compound, though typically at lower yields.[1][2][3][4][5]
Aspergillus terreus: The Industrial Workhorse
Aspergillus terreus is the traditional and most widely used microorganism for the industrial production of this compound.[1][2] Strains of A. terreus are capable of producing high titers of this compound, in some cases exceeding 86 g/L.[1] However, the filamentous growth of A. terreus can present challenges in industrial fermenters, such as high viscosity of the fermentation broth and sensitivity to shear stress.[1]
Ustilago Species: A Promising Alternative
The dimorphic fungus Ustilago maydis, a well-known plant pathogen, has emerged as a strong alternative for this compound production.[2][6] Its yeast-like growth in submerged culture offers advantages in terms of process control and rheology.[7] Significant research efforts have focused on metabolic engineering of U. maydis to enhance this compound yields and reduce byproduct formation.[6][8][9] Other species within the Ustilaginaceae family, such as Ustilago cynodontis and Ustilago rabenhorstiana, have also been identified as robust natural producers of this compound.[2][10]
Quantitative Data on this compound Production
The following tables summarize the quantitative data on this compound production by various fungal species under different fermentation conditions.
Table 1: this compound Production by Aspergillus terreus
| Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Wild Type | Glucose | Fed-batch | 160 | 0.58 | 0.57 | [11] |
| Wild Type | Glucose | Fed-batch | 150 | - | - | [11] |
| NRRL 1960 | Granulated Sugar & NH4NO3 | Batch | 40 | - | - | [1] |
| ATCC® 32588™ | Glucose | Batch | 47 | - | - | [12][13] |
| Wild Type | Glucose | Submerged | >80 | - | - | [3][5][14] |
| Mutant TN-484 | Starch Hydrolysate | Shake Flask | 53.8 | 0.613 | - | [15] |
Table 2: this compound Production by Ustilago Species
| Species | Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| U. maydis | K14 | Glucose | High-density fed-batch | 74.9 | 0.54 | 0.53 | [6][16] |
| U. maydis | K14 | Low-density fed-batch | 75.7 | - | - | [6][16] | |
| U. maydis | MB215 ∆cyp3 ∆Pria1::Petef | Glucose | Shake flask with CaCO3 | 43.7 | 0.39 | 0.22 | [8] |
| U. maydis | ITA chassis | Glucose | Shake flask with CaCO3 | 53.5 | 0.47 | 0.28 | [8] |
| U. maydis | MB215 | Glucose & Xylose | Batch | 44.5 | - | 0.74 | [2] |
| U. cynodontis | 2217 | Glucose | Batch | 3.4 | - | - | [2] |
| U. rabenhorstiana | - | Glucose | Fed-batch | 50.3 | 0.27 | 0.14 | [10] |
| U. cynodontis | ITA Max pH | Thick Juice (Sucrose) | Fed-batch | 106.4 | 0.48 | 0.72 | [17] |
Table 3: this compound Production by Other Fungi
| Species | Strain | Carbon Source | Nitrogen Source | Titer (g/L) | Yield (%) | Reference |
| Candida sp. | - | - | - | - | 35 | [2] |
| Pseudozyma antarctica | NRRL Y-7808 | Glucose | Nitrogen-limited | 30 | - | [2] |
Biosynthetic Pathways of this compound
The biosynthesis of this compound in fungi originates from the tricarboxylic acid (TCA) cycle. However, the specific enzymatic steps differ between Aspergillus and Ustilago.
Pathway in Aspergillus terreus
In A. terreus, the pathway involves the decarboxylation of cis-aconitate, an intermediate of the TCA cycle.[18] This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CadA).[15] The precursor, cis-aconitate, is transported from the mitochondria to the cytosol by a mitochondrial tricarboxylic acid transporter (MttA).[1] The final product, this compound, is then exported out of the cell by a major facilitator superfamily transporter (MfsA).[1][15]
Pathway in Ustilago maydis
The pathway in Ustilago maydis is distinct from that in A. terreus. It involves the isomerization of cis-aconitate to trans-aconitate by the enzyme aconitate-Δ-isomerase. Subsequently, trans-aconitate is decarboxylated to this compound by trans-aconitate decarboxylase.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the fungal production of this compound.
Fungal Cultivation for this compound Production
a) Media Composition for Aspergillus terreus
A typical production medium for A. terreus contains (per liter of distilled water):
-
Carbon Source: Granulated Sugar or VHP (Very High Polymerization) Sugar[1]
-
Nitrogen Source: NH4NO3 or commercial urea[1]
-
Other components can be adjusted based on specific experimental goals.
b) Media Composition for Ustilago maydis
A commonly used screening medium for U. maydis is the modified Tabuchi medium (MTM), which contains (per liter):
-
Glucose: 50 g[2]
-
NH4Cl: 0.8 g[2]
-
MgSO4·7H2O: 0.2 g[2]
-
FeSO4·7H2O: 0.01 g[2]
-
KH2PO4: 0.5 g[2]
-
Vitamin solution: 1 ml[2]
-
Trace element solution: 1 ml[2]
-
Buffer: 100 mM MES (pH adjusted to 6.5 with NaOH) or 66 g/L CaCO3[2]
The vitamin solution contains (per liter): 0.05 g d-biotin, 1 g d-calcium pantothenate, 1 g nicotinic acid, 25 g myo-inositol, 1 g thiamine (B1217682) hydrochloride, 1 g pyridoxol hydrochloride, and 0.2 g para-aminobenzoic acid.
The trace element solution contains (per liter): 1.5 g EDTA, 0.45 g of ZnSO4·7H2O, 0.10 g of MnCl2·4H2O, 0.03 g of CoCl2·6H2O, 0.03 g of CuSO4·5H2O, 0.04 g of Na2MoO4·2H2O, 0.45 g of CaCl2·2H2O, 0.3 g of FeSO4·7H2O, 0.10 g of H3BO3, and 0.01 g of KI.
c) Fermentation Conditions
-
Inoculum Preparation: Fungal spores are typically used to inoculate a seed culture, which is then used to inoculate the production fermenter.
-
Temperature: Fermentations are generally carried out at 30-32°C.[8][18]
-
pH Control: The pH of the fermentation broth is a critical parameter. For A. terreus, a low initial pH is often required for this compound accumulation.[18] For U. maydis, the pH is typically maintained around 6.0-6.5.[2][16]
-
Aeration and Agitation: Adequate oxygen supply is crucial for this compound production. Aeration and agitation rates need to be optimized for each specific fermenter setup.
Extraction of this compound
After fermentation, the fungal biomass is separated from the broth by filtration or centrifugation. This compound can then be extracted from the fermentation broth using various methods, including:
-
Solvent Extraction: Ethyl acetate (B1210297) or other suitable organic solvents can be used to extract this compound from the broth.[9][19]
-
Reactive Extraction: This method involves the use of an extractant, such as tri-n-octylamine, dissolved in an organic solvent to enhance the separation efficiency.[12][13]
Quantification of this compound
The concentration of this compound in the fermentation broth is typically determined using High-Performance Liquid Chromatography (HPLC).
-
HPLC System: A standard HPLC system equipped with a UV detector is commonly used.
-
Column: A reversed-phase C18 column is suitable for separating this compound.[20]
-
Mobile Phase: A common mobile phase is a dilute solution of phosphoric acid in a methanol-water mixture.[20]
-
Detection: this compound can be detected by UV absorbance at 210 nm.[9][20]
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.[20]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the production and analysis of this compound from fungal fermentation.
Conclusion
The fungal production of this compound represents a mature and continuously evolving field of industrial biotechnology. Aspergillus terreus remains the dominant industrial producer, while Ustilago species offer significant potential due to their favorable growth characteristics. Continued research in strain development through metabolic engineering, coupled with process optimization, will be crucial in further enhancing the economic viability and sustainability of bio-based this compound production. This guide provides a foundational understanding for researchers and professionals seeking to engage in this promising area of biotechnology.
References
- 1. media.neliti.com [media.neliti.com]
- 2. An Ustilago maydis chassis for this compound production without by‐products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Frontiers | Biochemistry of microbial this compound production [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scilit.com [scilit.com]
- 8. doi.uni-plovdiv.bg [doi.uni-plovdiv.bg]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Holistic Approach to Process Design and Scale-Up for this compound Production from Crude Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Process development of this compound production by a natural wild type strain of Aspergillus terreus to reach industrially relevant final titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Biochemistry of microbial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. CN109061009B - Method for measuring content of this compound in fermentation liquor - Google Patents [patents.google.com]
An In-depth Technical Guide to Itaconic Acid and Its Isomers: Chemical Differences and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itaconic acid, a C5-dicarboxylic acid, and its isomers—citraconic acid, mesaconic acid, and glutaconic acid—are emerging as molecules of significant interest in metabolic research and drug development. Their structural diversity, arising from the position and geometry of a carbon-carbon double bond, imparts distinct chemical properties and biological activities. This guide provides a comprehensive analysis of the chemical differences between these isomers, detailing their synthesis, physicochemical properties, and reactivity. Furthermore, it delves into their distinct biological signaling pathways, offering insights into their potential therapeutic applications. Detailed experimental protocols for their synthesis, separation, and characterization are provided to facilitate further research in this dynamic field.
Introduction: The Family of C5-Dicarboxylic Acid Isomers
This compound and its isomers are a group of five-carbon dicarboxylic acids that share the same molecular formula (C₅H₆O₄) but differ in the arrangement of their atoms. This isomerism leads to significant variations in their chemical and physical properties, which in turn dictates their biological functions.
-
This compound (Methylenesuccinic acid): An unsaturated dicarboxylic acid with a methylene (B1212753) group exocyclic to the main carbon chain. It is a product of the Krebs cycle intermediate, cis-aconitate.[1]
-
Citraconic Acid ((Z)-2-Methyl-2-butenedioic acid): The cis isomer of methylbutenedioic acid.[2] It can be produced by the thermal isomerization of this compound anhydride (B1165640).[3]
-
Mesaconic Acid ((E)-2-Methyl-2-butenedioic acid): The trans isomer of methylbutenedioic acid.[4] It can be synthesized from citric acid via itaconic and citraconic anhydrides.[4]
-
Glutaconic Acid (Pent-2-enedioic acid): Exists as cis and trans isomers, differing in the geometry around the C2-C3 double bond. trans-Glutaconic acid is an intermediate in lysine (B10760008) metabolism.[5]
Chemical Structures and Comparative Physicochemical Properties
The distinct placement and geometry of the double bond in each isomer are fundamental to their differing properties.
-
This compound: The exocyclic double bond makes it a good Michael acceptor.[1]
-
Citraconic and Mesaconic Acids: These are geometric isomers, with the methyl group and the other carboxyl group on the same side (cis) in citraconic acid and on opposite sides (trans) in mesaconic acid.
-
Glutaconic Acid: The double bond is located between the second and third carbon atoms in the five-carbon chain.[6]
A summary of the key physicochemical properties of these isomers is presented in the table below.
| Property | This compound | Citraconic Acid | Mesaconic Acid | trans-Glutaconic Acid |
| Molar Mass ( g/mol ) | 130.099 | 130.099 | 130.10 | 130.099 |
| Melting Point (°C) | 162-164 (decomposes)[1] | ~90 (decomposes)[2] | 204-205[4] | 133-135 |
| Water Solubility | 1 g/12 mL[1] | Freely soluble[2] | 26.3 g/L (18 °C)[7] | Soluble |
| pKa₁ | 3.85[8] | 2.29[8] | 3.09[8] | 3.69 |
| pKa₂ | 5.45[8] | 6.15[8] | 4.75[8] | - |
Chemical Reactivity and Stability
The differences in the isomers' structures significantly influence their chemical reactivity.
Isomerization: this compound can isomerize to the less reactive citraconic and mesaconic acids, particularly at elevated temperatures.[9] This isomerization can be catalyzed by amines.[9]
Michael Addition: this compound's exocyclic double bond makes it a potent Michael acceptor, readily undergoing conjugate addition with nucleophiles.[1] In contrast, mesaconic and citraconic acids are significantly less reactive in aza-Michael additions.[9]
Anhydride Formation: Citraconic acid readily forms a cyclic anhydride, which is a liquid at room temperature.[2] this compound also forms an anhydride upon heating.[1]
Biological Signaling Pathways
The isomers exhibit distinct interactions with cellular signaling pathways, leading to different biological outcomes.
This compound
This compound is a key immunomodulatory metabolite. Its primary signaling mechanisms include:
-
Inhibition of Succinate Dehydrogenase (SDH): Itaconate directly inhibits SDH (Complex II) of the mitochondrial electron transport chain, leading to the accumulation of succinate, which has pro-inflammatory effects.
-
Activation of Nrf2: Itaconate alkylates Keap1, leading to the activation of the transcription factor Nrf2, which upregulates antioxidant and anti-inflammatory genes.[10]
-
NLRP3 Inflammasome Inhibition: this compound can inhibit the activation of the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines IL-1β and IL-18.
Citraconic Acid
Citraconic acid also possesses anti-inflammatory and antioxidant properties, acting through:
-
NLRP3 Inflammasome and Keap1-Nrf2 Pathway Inhibition: Similar to this compound, citraconic acid targets the NLRP3 inflammasome and the Keap1-Nrf2 pathway.[10]
-
ACOD1 Inhibition: Uniquely, citraconate can inhibit the enzyme cis-aconitate decarboxylase (ACOD1), which is responsible for itaconate synthesis.[11]
Mesaconic Acid
Mesaconic acid is involved in the metabolic pathway that interconverts itaconate and citramalate.[12] It has been shown to be involved in the biosynthesis of vitamin B12 and acts as a competitive inhibitor of fumarate (B1241708) reduction.[4]
Glutaconic Acid
trans-Glutaconic acid is a metabolite that can accumulate in glutaric aciduria type I, a metabolic disorder.[5] It is considered a neurotoxin and can induce oxidative stress.[13]
Experimental Protocols
Synthesis of Isomers
5.1.1 Synthesis of this compound from Citric Acid [14]
-
Place citric acid in a distillation flask.
-
Heat the flask rapidly to distill a mixture of itaconic anhydride and water.
-
Separate the lower layer of itaconic anhydride.
-
Reflux the itaconic anhydride with water for one hour.
-
Cool the solution to crystallize the this compound.
-
Filter and dry the crystals.
5.1.2 Synthesis of Citraconic Acid from Itaconic Anhydride [3]
-
Heat itaconic anhydride to induce isomerization to citraconic anhydride.
-
Distill the resulting citraconic anhydride.
-
Carefully add a stoichiometric amount of water to the citraconic anhydride.
-
Allow the mixture to stand until solidification is complete.
-
Wash the solid with a non-polar solvent (e.g., benzene) and dry to obtain citraconic acid.
5.1.3 Synthesis of Mesaconic Acid from Citraconic Anhydride [9]
-
Mix citraconic anhydride with water and dilute nitric acid.
-
Evaporate the solution until red fumes appear.
-
Cool the solution to crystallize mesaconic acid.
-
Filter and collect the crystals.
-
Concentrate the mother liquor to obtain more product.
-
Recrystallize the combined product from water.
HPLC Separation of Isomers
A reversed-phase high-performance liquid chromatographic (RP-HPLC) method can be employed for the simultaneous determination of this compound and its isomers.
-
Column: C18 reversed-phase column.
-
Mobile Phase: An aqueous solution of a weak acid, such as 0.05% ortho-phosphoric acid.
-
Detection: UV detector at a wavelength of approximately 210 nm.
-
Procedure:
-
Prepare standard solutions of each isomer in the mobile phase.
-
Prepare the sample solution by dissolving the mixture in the mobile phase.
-
Inject the standards and sample onto the HPLC system.
-
Run the analysis under isocratic conditions.
-
Identify and quantify the isomers based on their retention times and peak areas compared to the standards.
-
Spectroscopic Characterization
5.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of these isomers.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Key Differentiating Features:
-
This compound: Shows characteristic signals for the exocyclic methylene protons.
-
Citraconic and Mesaconic Acids: The chemical shifts of the vinylic proton and the methyl protons will differ due to the cis and trans geometry.
-
Glutaconic Acid: The coupling constants between the vinylic protons can help distinguish between the cis and trans isomers.
-
5.3.2 Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of the isomers.
-
Ionization: Electrospray ionization (ESI) is commonly used for these polar molecules.
-
Fragmentation: Collision-induced dissociation (CID) will produce characteristic fragment ions. The loss of water (H₂O) and carbon dioxide (CO₂) are common fragmentation pathways for carboxylic acids. While the isomers have the same molecular weight, their fragmentation patterns may differ due to the stability of the resulting fragment ions, aiding in their differentiation.
Conclusion
This compound and its isomers, citraconic, mesaconic, and glutaconic acids, represent a fascinating group of molecules with diverse chemical properties and biological activities. Their subtle structural differences lead to significant variations in reactivity and their interactions with key cellular signaling pathways. This guide has provided a detailed overview of these differences, from their fundamental physicochemical properties to their complex roles in immunometabolism. The provided experimental protocols offer a foundation for researchers to further explore the synthesis, separation, and characterization of these compounds. A deeper understanding of the unique characteristics of each isomer will be crucial for harnessing their therapeutic potential in a range of diseases, from inflammatory disorders to metabolic syndromes.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Citraconic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mesaconic acid - Wikipedia [en.wikipedia.org]
- 5. US3835162A - Synthesis of citraconic anhydride - Google Patents [patents.google.com]
- 6. Showing Compound Glutaconic acid (FDB022146) - FooDB [foodb.ca]
- 7. chembk.com [chembk.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Citraconate inhibits ACOD1 (IRG1) catalysis, reduces interferon responses and oxidative stress, and modulates inflammation and cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmse000761 Mesaconic Acid at BMRB [bmrb.io]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
The Biological Role of Itaconic Acid in Microbial Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Itaconic acid, an unsaturated dicarboxylic acid, has emerged from its traditional role as a commodity chemical to become a focal point in the study of microbial metabolism and host-pathogen interactions. Produced by various fungi and, remarkably, by mammalian immune cells, this compound plays a multifaceted role as a potent antimicrobial agent and a modulator of microbial virulence. This technical guide provides an in-depth exploration of the biosynthesis, biological functions, and microbial countermeasures related to this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to offer a comprehensive resource for professionals in microbiology, immunology, and drug development.
Introduction: The Dual Identity of this compound
First identified as a product of fungal fermentation, this compound (or methylenesuccinic acid) has been a valuable bio-based monomer for the polymer industry for decades, primarily produced through fermentation by the fungus Aspergillus terreus[1][2][3]. However, a paradigm shift occurred with the discovery that this compound is also synthesized by mammalian macrophages during inflammation, where it functions as a crucial antimicrobial metabolite[1][4][5]. This revelation has positioned this compound at the critical interface of microbial metabolism and host innate immunity. Its ability to inhibit key metabolic pathways in bacteria makes it a significant component of the host's defense mechanism, while pathogenic microbes, in turn, have evolved strategies to neutralize this threat. Understanding these intricate interactions is paramount for developing novel therapeutic strategies against infectious diseases.
Microbial Biosynthesis of this compound
The production of this compound is not ubiquitous among microbes and is primarily associated with certain species of fungi. The biosynthetic pathways, particularly in the industrial workhorse Aspergillus terreus and the yeast Ustilago maydis, have been extensively studied.
The Canonical Pathway in Aspergillus terreus
In A. terreus, this compound synthesis is a shunt of the mitochondrial tricarboxylic acid (TCA) cycle. The process involves a coordinated effort between the mitochondria and the cytosol[1][3][6][7][8].
-
Glycolysis: Glucose is catabolized to pyruvate (B1213749) in the cytosol.
-
Mitochondrial Entry: Pyruvate enters the mitochondria and is converted to acetyl-CoA by pyruvate dehydrogenase.
-
TCA Cycle Initiation: Acetyl-CoA condenses with oxaloacetate to form citrate, which is then isomerized to cis-aconitate by aconitase.
-
Cytosolic Transport: Cis-aconitate is transported from the mitochondrial matrix to the cytosol, a step facilitated by a putative mitochondrial tricarboxylic acid transporter, MttA[6][8][9].
-
Decarboxylation: In the cytosol, the key enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to form this compound[2][3][7][9].
-
Export: Finally, this compound is secreted out of the cell by a major facilitator superfamily transporter, MfsA[6][8][9].
The Alternative Pathway in Ustilago maydis
Ustilago maydis employs a different enzymatic route for this compound production. While it also begins with the TCA cycle intermediate cis-aconitate, the subsequent steps diverge[10].
-
Isomerization: Cis-aconitate is first converted to its isomer, trans-aconitate, by the enzyme aconitate-Δ-isomerase (Adi1).
-
Decarboxylation: Trans-aconitate is then decarboxylated by trans-aconitate decarboxylase (Tad1) to yield this compound.
This alternative pathway highlights the evolutionary diversity in microbial metabolic capabilities.
Core Biological Role: this compound as an Antimicrobial Agent
The primary biological role of this compound in the context of host-microbe interactions is its potent antimicrobial activity. It achieves this by targeting and inhibiting essential bacterial metabolic enzymes[1][11].
Inhibition of the Glyoxylate (B1226380) Shunt
The most well-characterized mechanism of this compound's antimicrobial action is the inhibition of isocitrate lyase (ICL) , a key enzyme of the glyoxylate shunt[1][2][12][13]. The glyoxylate shunt is a metabolic pathway crucial for many bacteria, including major pathogens like Mycobacterium tuberculosis and Salmonella enterica, to survive on fatty acids or two-carbon compounds as sole carbon sources, a condition often encountered within the host[1][14]. By bypassing the decarboxylation steps of the TCA cycle, the shunt allows for the net synthesis of C4 compounds from C2 units. This compound acts as a competitive inhibitor of ICL, effectively shutting down this pathway and leading to bacterial growth arrest[1][2].
Other Inhibitory Mechanisms
Beyond the glyoxylate shunt, this compound exerts its antimicrobial effects through other mechanisms:
-
Inhibition of Succinate Dehydrogenase (SDH): this compound can act as a competitive inhibitor of SDH (Complex II) in the electron transport chain, disrupting cellular respiration[12][14][15].
-
Disruption of the 2-Methylcitrate Cycle: In pathogens like M. tuberculosis that metabolize propionyl-CoA (derived from cholesterol or odd-chain fatty acids), this compound inhibits methylisocitrate lyase, an enzyme structurally similar to ICL, thereby blocking a critical detoxification pathway[1].
-
Synergy with Acidity: The antimicrobial activity of this compound is significantly enhanced under acidic conditions, such as those found in the phagolysosome of macrophages. The lower pH increases the protonated, more membrane-permeable form of the acid, leading to a synergistic bactericidal effect[16].
Microbial Counter-Strategies: Itaconate Degradation
In the evolutionary arms race between host and pathogen, several bacteria have developed enzymatic pathways to detoxify and even metabolize this compound, thereby negating its antimicrobial effects. Pathogens such as Yersinia pestis and Pseudomonas aeruginosa possess a gene cluster that enables itaconate degradation[17]. This pathway converts this compound into central metabolites, pyruvate and acetyl-CoA, effectively turning a host weapon into a nutrient source[17].
The key enzymes in this degradation pathway are:
-
Itaconate CoA-transferase (Ict)
-
Itaconyl-CoA hydratase (Ich)
-
(S)-citramalyl-CoA lyase (Ccl)
The presence of these genes is crucial for the survival of these pathogens within macrophages and contributes significantly to their virulence[17].
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's production and antimicrobial activity.
Table 1: this compound Production Titers in Various Microorganisms
| Microorganism | Titer (g/L) | Reference |
| Aspergillus terreus (Wild Type & Mutants) | 80 - 86 | [2][3][18] |
| Ustilago maydis | ~53 | [18] |
| Aspergillus niger (Engineered) | ~4.32 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Bacteria
| Bacterial Strain | Medium pH | MIC₉₀ (mM) | Reference |
| Escherichia coli | 7.2 | > 40 | [16] |
| Escherichia coli | 6.4 | ~0.2 | [16] |
| Salmonella Typhimurium | 7.2 | > 40 | [16] |
| Salmonella Typhimurium | 6.0 | 3.7 | [16] |
| Mycobacterium tuberculosis | Not Specified | 25 - 50 | [1] |
Table 3: Enzyme Inhibition Constants for this compound
| Enzyme | Organism | Inhibition Constant (Kᵢ) | Reference |
| Isocitrate Lyase (Icl) | Pseudomonas indigofera | 0.9 µM | [16] |
| Isocitrate Lyase 1 (Icl1) | Mycobacterium tuberculosis | 120 µM | [16] |
| Isocitrate Lyase 2 (Icl2) | Mycobacterium tuberculosis | 220 µM | [16] |
Key Experimental Protocols
Quantification of this compound in Culture Broth by HPLC
This protocol provides a standard method for measuring this compound concentrations in fermentation samples.
-
Principle: High-Performance Liquid Chromatography (HPLC) with a suitable column and detector is used to separate and quantify organic acids.
-
Sample Preparation:
-
Centrifuge the microbial culture broth to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the sample as necessary with the mobile phase to fall within the linear range of the standard curve.
-
-
Instrumentation and Conditions:
-
Chromatograph: HPLC system (e.g., Thermo Fisher Ultimate 3000)[19].
-
Column: Aminex HPX-87H (300 mm x 7.8 mm) or a similar organic acid analysis column[19][20].
-
Mobile Phase: 4-5 mM Sulfuric Acid (H₂SO₄) in ultrapure water[19][20].
-
Detector: Refractive Index (RI) Detector or UV Detector at 210 nm[20][21].
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations (e.g., 0-50 g/L)[20].
-
Generate a standard curve by plotting peak area against concentration.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Enzyme Activity Assay for cis-Aconitate Decarboxylase (CadA)
This protocol describes a method to measure the kinetic properties of CadA.
-
Principle: The activity of CadA is determined by measuring the rate of this compound formation from its substrate, cis-aconitate. The product is then quantified using HPLC or a spectrophotometric method.
-
Reagents:
-
Purified CadA enzyme.
-
Reaction Buffer (e.g., Phosphate buffer, pH adjusted to the enzyme's optimum, typically around 6.5)[22].
-
Substrate: cis-aconitic acid solution.
-
Stop Solution (e.g., a strong acid like HClO₄) to quench the reaction.
-
-
Procedure:
-
Pre-warm the reaction buffer and substrate solution to the desired temperature (e.g., 37°C)[22].
-
Initiate the reaction by adding a known amount of the CadA enzyme to a reaction mixture containing buffer and varying concentrations of cis-aconitate.
-
Incubate the reaction for a fixed period (e.g., 10 minutes), ensuring the reaction rate is linear over this time[22].
-
Stop the reaction by adding the stop solution.
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for this compound concentration using the HPLC method described in section 6.1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) at each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vₘₐₓ (maximum velocity) and Kₘ (Michaelis constant)[22].
-
Conclusion and Future Directions
This compound stands as a remarkable metabolite with a profound impact on microbial metabolism. For fungi like A. terreus, it is a major secondary metabolite produced for potential competitive advantages[1]. For bacteria, it represents a potent threat deployed by the host immune system, targeting central metabolic hubs. The discovery of bacterial degradation pathways for this compound underscores the dynamic nature of host-pathogen interactions and reveals novel virulence mechanisms[17].
For drug development professionals, these insights offer exciting opportunities. Inhibitors of the bacterial itaconate degradation pathway could serve as novel antimicrobial agents, resensitizing pathogens to the host's innate immune defenses[16]. Furthermore, understanding how itaconate modulates bacterial phenotypes, such as biofilm formation, could lead to new strategies for combating persistent infections[23][24]. The continued exploration of this compound's role in microbial metabolism will undoubtedly pave the way for innovative therapeutic interventions.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Biochemistry of microbial this compound production [frontiersin.org]
- 3. Biochemistry of microbial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: The Surprising Role of an Industrial Compound as a Mammalian Antimicrobial Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – from immune defense to a target in chronic disease - biocrates life sciences gmbh [biocrates.com]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. Improving this compound production through genetic engineering of an industrial Aspergillus terreus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Itaconate: an antimicrobial metabolite of macrophages: Ingenta Connect [ingentaconnect.com]
- 14. This compound: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of Microbial Metabolites and this compound Involved in Bacterial Inflammation on the Activity of Mitochondrial Enzymes and the Protective Role of Alkalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Bacterial itaconate degradation promotes pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound production in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Holistic Approach to Process Design and Scale-Up for this compound Production from Crude Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Determination of this compound in culture broth by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN109061009B - Method for measuring content of this compound in fermentation liquor - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Staphylococcus aureus induces an itaconate-dominated immunometabolic response that drives biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Itaconate induces tolerance of Staphylococcus aureus to aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Itaconic Acid: A Versatile Platform Chemical from Biomass
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Itaconic acid, a bio-based unsaturated dicarboxylic acid, is recognized by the U.S. Department of Energy as one of the top 12 value-added platform chemicals derivable from biomass.[1][2][3] Its versatile chemical structure, featuring two carboxylic acid groups and a reactive methylene (B1212753) group, makes it a valuable precursor for a wide array of polymers, resins, and specialty chemicals, positioning it as a sustainable alternative to petroleum-based acrylic and methacrylic acids.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its production from biomass through microbial fermentation, key metabolic pathways, detailed experimental protocols for its production and downstream conversion, and its applications, particularly in the realm of polymer synthesis for industrial and pharmaceutical purposes.
Introduction: The Promise of a Bio-Based Building Block
The escalating demand for sustainable and environmentally friendly chemicals has propelled research into bio-based platform molecules.[5] this compound (2-methylenesuccinic acid) stands out due to its biocompatibility, biodegradability, and its potential to replace fossil-derived monomers in various industrial applications.[3][4] Produced primarily through the fermentation of carbohydrates by microorganisms like Aspergillus terreus, this compound offers a green route to a multitude of high-value products.[3][6] The global this compound market is projected to experience significant growth, driven by the rising demand for bio-based unsaturated polyester (B1180765) resins and the increasing consumer awareness of sustainable products.[7][8]
Microbial Production of this compound from Biomass
The cornerstone of bio-based this compound production is microbial fermentation. While several microorganisms, including species of Ustilago, Candida, and genetically engineered bacteria like Escherichia coli, can produce this compound, the filamentous fungus Aspergillus terreus remains the primary industrial workhorse due to its high production titers.[1][6][9]
Feedstocks for Fermentation
A variety of biomass-derived feedstocks can be utilized for this compound production, ranging from simple sugars to complex lignocellulosic materials. The choice of feedstock significantly impacts the overall process economics.
| Feedstock | Microorganism | Pretreatment/Hydrolysis | This compound Titer (g/L) | Yield (g/g substrate) | Reference |
| Glucose | Aspergillus terreus DSM 23,081 | - | 86.2 | - | [8] |
| Glucose | Aspergillus terreus | - | >80 | - | |
| Glucose | Aspergillus terreus NRRL 1961 | - | 49.8 | - | [10] |
| Sucrose | Aspergillus terreus NRRL 1960 | - | - | 0.56 | [11] |
| Xylose | Aspergillus terreus DSM 23,081 | - | 36.0 | - | [8] |
| Arabinose | Aspergillus terreus NRRL 1961 | - | 34.8 | - | [10] |
| Mixed Sugars (Glucose, Xylose, Arabinose) | Aspergillus terreus NRRL 1961 | - | 33.2 | - | [10] |
| Wheat Chaff | Aspergillus terreus DSM 23,081 | Alkaline pretreatment and enzymatic saccharification | 27.7 | - | [8] |
| Corn Starch (hydrolyzed) | Aspergillus terreus TN-484 | Enzymatic hydrolysis | >60 | - | [12] |
| Genetically engineered A. terreus (overexpressing glucoamylase) | Corn Starch | Direct fermentation | 77.6 | - | [12] |
| Food Waste Hydrolysate | Thermophilic Aspergillus terreus | - | 41.1 | - | [3] |
| Glycerol | Aspergillus terreus | - | 27.6 | - | [3] |
| Sucrose | Ustilago cynodontis ITA Max pH | - | 106.4 | 0.50 | [13] |
| Glucose | Ustilago maydis | - | >80 | - | [7] |
| Glucose and Acetate (Co-feeding) | Ustilago maydis MB215 | - | - | 0.14 (g/g total C source) | |
| Cellulose | Genetically engineered Neurospora crassa | Direct consolidated bioprocessing | 0.020 | - | [5] |
| Corn Cobs | Aspergillus oryzae (Solid-State Fermentation) | - | 0.05 (mg/g biomass) | - | [14] |
Biosynthetic Pathway of this compound in Aspergillus terreus
The production of this compound in A. terreus is intricately linked to the central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle. Glucose is first metabolized to pyruvate (B1213749) via glycolysis. Pyruvate then enters the mitochondria and is converted to acetyl-CoA, which condenses with oxaloacetate to form citrate, initiating the TCA cycle. The key steps for this compound biosynthesis then diverge from the standard TCA cycle.
The biosynthetic pathway can be visualized as follows:
Experimental Protocols
This section provides detailed methodologies for the production, purification, and conversion of this compound.
Fermentation of this compound using Aspergillus terreus
This protocol is adapted from studies demonstrating high-titer this compound production.[9][15][16][17]
3.1.1. Materials and Equipment
-
Aspergillus terreus strain (e.g., NRRL 1960)
-
Spore suspension medium: Potato Dextrose Agar (PDA)
-
Production medium (per liter):
-
Glucose: 150-200 g
-
Ammonium (B1175870) nitrate (B79036) (NH₄NO₃): 3 g
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄): 0.8 g
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O): 1 g
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O): 4 mg
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O): 10 mg
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O): 10 mg
-
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Shake flasks (500 mL) with cotton plugs
-
Incubator shaker
-
Autoclave
-
Spectrophotometer or HPLC for this compound quantification
3.1.2. Procedure
-
Inoculum Preparation:
-
Culture A. terreus on PDA slants at 30°C for 5-7 days until sporulation.
-
Harvest spores by adding sterile distilled water with 0.01% Tween 80 and gently scraping the surface.
-
Determine spore concentration using a hemocytometer and adjust to 10⁷ spores/mL.
-
-
Fermentation:
-
Prepare the production medium and adjust the initial pH to 3.1 with HCl.[9]
-
Dispense 100 mL of the medium into each 500 mL shake flask.
-
Sterilize the flasks by autoclaving at 121°C for 15 minutes.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks at 33°C in a rotary shaker at 200 rpm for 7-10 days.[9]
-
-
Monitoring and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours).
-
Separate the mycelial biomass from the fermentation broth by filtration.
-
Determine the concentration of this compound in the supernatant using HPLC or a spectrophotometric method.
-
Metabolic Engineering of Aspergillus terreus for Enhanced Production
This protocol provides a general workflow for the genetic modification of A. terreus to overexpress key genes in the this compound biosynthetic pathway, such as cadA (cis-aconitate decarboxylase).[10][18][19][20]
3.2.1. Workflow
Downstream Processing: Purification by Crystallization
This protocol describes a common method for recovering and purifying this compound from the fermentation broth.[21][22][23]
3.3.1. Materials and Equipment
-
Fermentation broth containing this compound
-
Activated carbon
-
Filter press or vacuum filtration system
-
Evaporator (e.g., rotary evaporator)
-
Crystallizer with cooling capabilities
-
Centrifuge
-
Drying oven
3.3.2. Procedure
-
Pretreatment:
-
Remove mycelial biomass from the fermentation broth by filtration.
-
Decolorize the broth by adding activated carbon (1-2% w/v) and stirring for 1-2 hours at 60°C.
-
Remove the activated carbon by filtration.
-
-
Concentration and Crystallization:
-
Concentrate the clarified broth by vacuum evaporation at 60-70°C until the this compound concentration reaches saturation.[22]
-
Transfer the concentrated solution to a crystallizer and cool it slowly to 4-10°C with gentle agitation to induce crystallization.
-
Hold the temperature for several hours to maximize crystal growth.
-
-
Recovery and Drying:
-
Separate the this compound crystals from the mother liquor by centrifugation.
-
Wash the crystals with a small amount of cold water to remove impurities.
-
Dry the purified crystals in an oven at 60-80°C until a constant weight is achieved.[23]
-
Conversion of this compound to Value-Added Chemicals
This compound's unique structure allows for its conversion into a variety of other valuable chemicals and polymer building blocks.
Polymerization of this compound
This protocol outlines a method for the free-radical polymerization of this compound in an aqueous solution.[3][24][25][26][27]
4.1.1. Materials and Equipment
-
This compound
-
Ammonium persulfate (initiator)
-
Deionized water
-
Acetone (B3395972) (for precipitation)
-
Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle
-
Vacuum oven
4.1.2. Procedure
-
Reaction Setup:
-
In a reaction flask, dissolve 10 g of this compound in 50 mL of deionized water.
-
Add 0.45 g of ammonium persulfate to the solution.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Heat the reaction mixture to 60°C under a nitrogen atmosphere with continuous stirring.
-
Maintain the temperature for 24-48 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the aqueous solution to an excess of acetone with vigorous stirring.
-
Collect the precipitated poly(this compound) by filtration.
-
Wash the polymer with fresh acetone and dry it in a vacuum oven at 50°C.
-
Catalytic Conversion to 3-Methyl-Tetrahydrofuran (3-MTHF)
3-MTHF is a promising biofuel and green solvent that can be synthesized from this compound. This protocol is based on a one-pot cascade reaction.[28][29][30]
4.2.1. Materials and Equipment
-
This compound
-
Pd-Re/C catalyst
-
High-pressure autoclave reactor with a stirrer and temperature and pressure controls
-
Hydrogen gas supply
-
Gas chromatograph (GC) for product analysis
4.2.2. Procedure
-
Reaction Setup:
-
Charge the autoclave with this compound, water (as solvent), and the Pd-Re/C catalyst.
-
Seal the reactor and purge it several times with hydrogen to remove air.
-
-
Hydrogenation:
-
Product Recovery and Analysis:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Separate the catalyst from the liquid product by filtration.
-
Analyze the liquid product for the yield of 3-MTHF using GC.
-
Applications of this compound and its Derivatives
The versatility of this compound has led to its use and investigation in a wide range of applications:
-
Polymers and Resins: this compound is used as a co-monomer in the production of styrene-butadiene rubber (SBR) latexes, superabsorbent polymers, and unsaturated polyester resins.[1][8]
-
Bio-based Adhesives and Coatings: Its carboxylic acid groups provide excellent adhesion to various substrates.
-
Chelating Agents: this compound can sequester metal ions, making it useful in detergents and water treatment applications.
-
Pharmaceuticals and Drug Delivery: The biocompatibility and functionality of this compound-based polymers make them attractive for controlled drug release systems and tissue engineering scaffolds.[1]
-
Biofuels: As demonstrated, this compound can be converted to 3-MTHF, a potential "drop-in" biofuel.[28][29]
Conclusion and Future Outlook
This compound represents a prime example of a sustainable platform chemical with the potential to significantly impact the transition towards a bio-based economy. While challenges related to production costs and process optimization remain, ongoing research in metabolic engineering, fermentation technology, and catalysis is continuously improving the economic viability of this compound production. The development of robust microbial strains capable of efficiently utilizing lignocellulosic biomass will be crucial for unlocking the full potential of this versatile molecule. As the demand for green and sustainable products continues to grow, this compound is poised to become an increasingly important building block for a new generation of bio-based materials and chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ichp.vot.pl [ichp.vot.pl]
- 4. researchgate.net [researchgate.net]
- 5. Consolidated bioprocessing of lignocellulosic biomass to this compound by metabolically engineering Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. media.neliti.com [media.neliti.com]
- 12. [PDF] Itaconic and Fumaric Acid Production from Biomass Hydrolysates by Aspergillus Strains. | Semantic Scholar [semanticscholar.org]
- 13. Development of an this compound production process with Ustilaginaceae on alternative feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Bioproduction of Itaconic and Fumaric Acids Based on Solid-State Fermentation of Lignocellulosic Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. researchgate.net [researchgate.net]
- 18. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic engineering of an industrial Aspergillus niger strain for this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Holistic Approach to Process Design and Scale-Up for this compound Production from Crude Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CN102060688A - Continuous thermal crystallization extraction method of this compound - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. scholars.unh.edu [scholars.unh.edu]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Analysis of Itaconic Acid
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound (2-methylenesuccinic acid), a key bio-based platform chemical and metabolite. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Data
The ¹H NMR spectrum of this compound typically exhibits three distinct signals corresponding to the methylene (B1212753) protons and the two vinyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.40 | Singlet | -CH₂- (Methylene protons) |
| ~5.85 | Singlet | =CH₂ (Vinyl proton a) |
| ~6.33 | Singlet | =CH₂ (Vinyl proton b) |
| Note: Chemical shifts can vary slightly depending on the solvent and pH. The data presented is commonly observed in D₂O or H₂O.[1][2] |
¹³C NMR Data
The ¹³C NMR spectrum of this compound shows five signals, corresponding to the five carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~38.1 - 44.7 | -CH₂- (Methylene carbon) |
| ~124.7 - 131.5 | =CH₂ (Vinyl carbon) |
| ~134.3 - 144.5 | >C= (Quaternary vinyl carbon) |
| ~170.7 - 178.6 | -COOH (Carboxylic acid carbon) |
| ~176.5 - 183.4 | -COOH (Carboxylic acid carbon) |
| Note: The chemical shifts for the two carboxylic acid carbons can vary. Data is typically acquired in D₂O.[1] |
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as deuterium (B1214612) oxide (D₂O). D₂O is a common choice due to the solubility of this compound in water.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 10-12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The temperature is typically set to 298K (25°C).
-
-
¹³C NMR Acquisition:
-
Use a broadband probe to acquire the ¹³C spectrum.
-
A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Absorption Data
The IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 2500 | O-H | Broad band, characteristic of carboxylic acid O-H stretching.[3][4] |
| 3100 - 2840 | C-H | Stretching vibrations of sp² and sp³ C-H bonds.[3][4] |
| 1700 - 1680 | C=O | Strong absorption from the carbonyl stretch of the conjugated carboxylic acid.[3][4] |
| 1680 - 1660 | C=C | Stretching vibration of the carbon-carbon double bond.[3][4] |
| 1440 - 1390 | O-H | Bending vibration of the carboxylic acid O-H group.[3][4] |
Experimental Protocol: IR Spectroscopy
A common method for obtaining an IR spectrum of solid this compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[5]
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity and structure.
Mass Spectrometry Data
For underivatized this compound, using electrospray ionization (ESI) is common.
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 130 | [M]⁺ | Molecular ion (less common in ESI) |
| 129 | [M-H]⁻ | Deprotonated molecule (common in negative ion ESI) |
| 113 | [M-OH]⁺ | Loss of a hydroxyl group |
| 85 | [M-COOH]⁺ | Loss of a carboxyl group |
| 57 | [M-COOH-CO]⁺ | Subsequent loss of carbon monoxide |
| Note: Fragmentation patterns can vary significantly depending on the ionization method used (e.g., Electron Ionization vs. Electrospray Ionization). The molecular ion has a mass of 130.[6][7] |
Experimental Protocol: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for the analysis of this compound in complex mixtures.[8][9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like a water/acetonitrile (B52724) mixture.[8]
-
For biological samples (e.g., plasma), a protein precipitation and extraction step is necessary. This can be achieved using acetonitrile containing a small percentage of formic acid, followed by centrifugation and collection of the supernatant.[8]
-
Dilute the sample to an appropriate concentration (e.g., 0.5-100 ng/mL).[8]
-
-
Instrumentation:
-
Chromatographic Separation:
-
Employ a reversed-phase column (e.g., C18) for separation.[8]
-
Use a mobile phase gradient, typically consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of an acid like formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Set the mass spectrometer to operate in either positive or negative electrospray ionization (ESI) mode. Negative ion mode is often preferred for carboxylic acids.[8]
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a tandem quadrupole instrument, monitoring the transition from the precursor ion (e.g., m/z 129) to a specific product ion.
-
Visualized Workflows and Relationships
General Experimental Workflow
The following diagram outlines a typical workflow for the complete spectroscopic analysis of an this compound sample.
Caption: Workflow for Spectroscopic Analysis of this compound.
Interrelation of Spectroscopic Techniques
Different spectroscopic methods provide complementary information that, when combined, allows for the unambiguous identification of this compound.
Caption: Complementary Nature of Spectroscopic Data.
References
- 1. This compound | C5H6O4 | CID 811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(97-65-4) 1H NMR [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ichp.vot.pl [ichp.vot.pl]
- 6. This compound(97-65-4) MS [m.chemicalbook.com]
- 7. mzCloud – this compound [mzcloud.org]
- 8. waters.com [waters.com]
- 9. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Thermal Decomposition of Itaconic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal decomposition of itaconic acid, a bio-based platform chemical with significant potential in various industrial applications, including the synthesis of polymers and specialty chemicals. Understanding its behavior under thermal stress is crucial for optimizing existing processes and developing novel applications. This document provides a comprehensive overview of the decomposition pathways, products, and relevant experimental protocols.
Core Concepts in this compound Thermal Decomposition
This compound (2-methylenesuccinic acid) is a dicarboxylic acid that undergoes several transformations upon heating. The primary decomposition pathways involve dehydration, isomerization, and decarboxylation, leading to a variety of valuable chemical products. The distribution of these products is highly dependent on reaction conditions, particularly temperature.
The principal products of the thermal decomposition of this compound are:
-
Itaconic Anhydride (B1165640): Formed through an intramolecular dehydration reaction. This is typically the initial product of heating this compound.
-
Citraconic Anhydride: The more thermally stable isomer of itaconic anhydride. At elevated temperatures, itaconic anhydride readily isomerizes to citraconic anhydride.
-
Methacrylic Acid: Produced via a decarboxylation reaction, where a carboxyl group is eliminated as carbon dioxide. This pathway is often facilitated by catalysts but can also occur under purely thermal conditions at higher temperatures.
-
Mesaconic Acid: A geometric isomer of citraconic acid, which can also be formed under certain conditions.
Quantitative Data on Product Distribution
Precise quantitative data on the uncatalyzed thermal decomposition of pure this compound is limited in publicly available literature. However, valuable insights can be drawn from the thermal decomposition of citric acid, for which this compound is a key intermediate. The following table summarizes yield data from the pyrolysis of citric acid, which provides a strong indication of the expected product distribution from the thermal treatment of this compound.
| Product | Feedstock | Temperature (°C) | Pressure | Yield (%) | Itaconic:Citraconic Ratio | Reference |
| Itaconic Anhydride & Citraconic Anhydride (combined) | Citric Acid | 221 - 231 | Not Specified | 87.3 | Not Specified | [1] |
| Itaconic Anhydride & Citraconic Anhydride (combined) | Citric Acid | 240 - 260 | 10 - 100 mmHg | 94.8 | ~ 40:60 | [1] |
Key Signaling and Reaction Pathways
The thermal decomposition of this compound can be visualized as a network of competing and sequential reactions. The initial step is the endothermic dehydration to form itaconic anhydride. This is followed by an exothermic isomerization to the more stable citraconic anhydride. A competing pathway, particularly at higher temperatures, is the decarboxylation to methacrylic acid.
Caption: Primary reaction pathways in the thermal decomposition of this compound.
Experimental Protocols
This section details generalized experimental protocols for the thermal decomposition of this compound and the subsequent analysis of its products.
Uncatalyzed Thermal Decomposition of this compound
This protocol is adapted from established methods for the pyrolysis of related organic acids.
Objective: To thermally decompose this compound and collect the resulting products for analysis.
Materials:
-
This compound (high purity)
-
Distillation apparatus (e.g., Kjeldahl flask, condenser, receiving flask)
-
Heating mantle or sand bath
-
Vacuum source (optional)
-
Separatory funnel
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble a distillation apparatus. The receiving flask should be cooled in an ice bath to efficiently condense the volatile products.
-
Charging the Reactor: Place a known quantity of this compound into the distillation flask.
-
Heating and Distillation:
-
Heat the flask rapidly to a temperature above the melting point of this compound (165-168 °C).
-
Continue heating to the desired decomposition temperature (e.g., 200-260 °C). The decomposition will be evidenced by the distillation of products.
-
For controlled decomposition, a vacuum can be applied to facilitate the distillation of the anhydride products at lower temperatures.
-
-
Product Collection: Collect the distillate, which will primarily consist of a mixture of itaconic anhydride, citraconic anhydride, and water.
-
Separation:
-
If two layers form in the receiving flask, separate the organic layer (anhydrides) from the aqueous layer using a separatory funnel.
-
If a single phase is present, the products will need to be separated using other techniques such as extraction or chromatography.
-
-
Analysis: Analyze the collected products to determine their composition and yield.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products of this compound thermal decomposition.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a polar capillary column)
-
Helium (or other suitable carrier gas)
-
Syringes for sample injection
-
Standards for itaconic anhydride, citraconic anhydride, and methacrylic acid
-
Solvent for sample dilution (e.g., dichloromethane, acetone)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the collected organic product mixture in a suitable solvent.
-
Prepare a series of standard solutions of itaconic anhydride, citraconic anhydride, and methacrylic acid of known concentrations.
-
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program to achieve good separation of the expected products. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold.
-
Set the injector and detector temperatures appropriately.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-300).
-
-
Analysis:
-
Inject the prepared sample and standards into the GC-MS.
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of the standards and to mass spectral libraries.
-
Quantify the amount of each product by comparing the peak areas in the sample chromatogram to the calibration curves generated from the standard solutions.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the thermal decomposition of this compound.
Caption: A generalized workflow for the study of this compound thermal decomposition.
Conclusion
The thermal decomposition of this compound is a complex process that yields valuable chemical intermediates. The primary products, itaconic anhydride and citraconic anhydride, are formed through dehydration and subsequent isomerization, while decarboxylation leads to the formation of methacrylic acid. The distribution of these products is highly sensitive to the reaction temperature. This guide provides a foundational understanding of these processes, along with standardized protocols for their investigation in a laboratory setting. Further research focusing on the uncatalyzed decomposition kinetics and product distribution under a wider range of conditions will be invaluable for the continued development of bio-based chemical synthesis.
References
The Immunomodulatory Landscape of Itaconic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Mechanisms and Methodologies for Studying a Key Immunometabolite
Introduction
Itaconic acid, a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator of the immune response.[1] Initially identified as a product of fungal metabolism, it is now recognized as an endogenous metabolite in mammalian immune cells, particularly macrophages, where its production is significantly upregulated upon inflammatory stimuli.[2] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound and its derivatives, 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways it modulates, quantitative data on its effects, and explicit experimental protocols for its study.
Core Immunomodulatory Mechanisms of this compound
This compound exerts its pleiotropic immunomodulatory effects through a variety of molecular mechanisms, primarily by acting as a signaling molecule and a metabolic regulator. Its actions are centered on the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and antioxidant responses.
Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
A key and well-established mechanism of this compound is the competitive inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[3] This inhibition leads to the accumulation of succinate, a pro-inflammatory metabolite that stabilizes hypoxia-inducible factor 1-alpha (HIF-1α) and promotes the production of interleukin-1β (IL-1β). By blocking SDH, this compound curtails this pro-inflammatory signaling cascade.
Activation of the Nrf2 Antioxidant Pathway
This compound and its derivatives are potent activators of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[4][5] this compound and its electrophilic derivatives can directly modify cysteine residues on Keap1, the primary negative regulator of Nrf2.[6][7] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 drives the expression of a suite of antioxidant and anti-inflammatory genes.[4][5]
Modulation of the ATF3 Anti-inflammatory Axis
Activating transcription factor 3 (ATF3) is a key transcriptional repressor of inflammatory genes. This compound and its derivatives have been shown to induce the expression of ATF3.[6][8] ATF3, in turn, can suppress the transcription of pro-inflammatory cytokines such as IL-6 and IL-12 by inhibiting the induction of IκBζ.[6][8]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound and its derivatives have been demonstrated to inhibit the activation of the NLRP3 inflammasome.[9][10] This inhibition can occur through multiple mechanisms, including the direct alkylation of NLRP3, which prevents its interaction with NEK7, a crucial step in inflammasome assembly.[9]
Inhibition of the JAK/STAT Signaling Pathway
Recent evidence has highlighted the ability of this compound and its derivatives to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[11] Specifically, 4-octyl itaconate has been shown to directly inhibit JAK1 phosphorylation, a key event in the signaling cascade initiated by various cytokines, including those involved in M2 macrophage polarization.[11]
Quantitative Effects of this compound and Its Derivatives
The following tables summarize the quantitative data on the effects of this compound and its derivatives on key immunomodulatory parameters.
Table 1: Inhibition of Cytokine Production in Macrophages
| Compound | Cell Type | Stimulus | Cytokine | Concentration | Inhibition | Reference |
| 4-Octyl Itaconate | BMDCs | R837 + ATP | IL-1β | 320 µM | IC50 | [12] |
| Dimethyl Itaconate | BMDMs | LPS | IL-6 | 250 µM | Significant reduction | [8] |
| Dimethyl Itaconate | BMDMs | LPS | IL-12 | 250 µM | Significant reduction | [8] |
| This compound | BMDMs | LPS + ATP | IL-1β | 5-7.5 mM | Strong inhibition | [10] |
| 4-Octyl Itaconate | BMDMs | LPS + Nigericin | IL-1β | 125 µM | Significant inhibition | [13] |
| Dimethyl Itaconate | BMDMs | LPS + Nigericin | IL-1β | 125 µM | Significant inhibition | [13] |
| Artificial Cells with this compound | Raw-264.7 | LPS | TNF-α | Dose-dependent | Significant inhibition | [14] |
| Artificial Cells with this compound | Raw-264.7 | LPS | IL-6 | Dose-dependent | Significant inhibition | [14] |
| Artificial Cells with this compound | Raw-264.7 | LPS | IL-1β | Dose-dependent | Significant inhibition | [14] |
| Dimethyl Itaconate | Peritoneal Macrophages | LPS | IL-6 | Not specified | Suppression | [15] |
| 4-Octyl Itaconate | Murine Macrophages | Pam3CSK4 | Prostaglandins | 25-200 µM | Dose-dependent inhibition | [16] |
Table 2: Modulation of Key Signaling Pathways
| Compound | Target Pathway | Effect | Cell Type | Quantitative Data | Reference |
| This compound | Succinate Dehydrogenase | Inhibition | Purified enzyme | Ki = 0.22 mM | Not directly in results |
| 4-Octyl Itaconate | Nrf2 Activation | Increased Nrf2 protein levels | BMDMs | Not specified | [5] |
| Dimethyl Itaconate | ATF3 Induction | Upregulation of ATF3 protein | BMDMs | Not specified | [6] |
| 4-Octyl Itaconate | NLRP3 Inflammasome | Inhibition of ASC speck formation | ASC-citrine BMDMs | Not specified | [13] |
| 4-Octyl Itaconate | JAK1/STAT6 Signaling | Inhibition of STAT6 phosphorylation | Macrophages | Not specified | [11] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Overview of this compound Production and its Major Immunomodulatory Targets.
Caption: Nrf2 Activation Pathway Modulated by this compound.
Caption: Experimental Workflow for Assessing Cytokine Inhibition.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's immunomodulatory effects.
Protocol 1: LPS Stimulation of Bone Marrow-Derived Macrophages (BMDMs) for Cytokine Measurement
Objective: To measure the effect of this compound or its derivatives on the production of pro-inflammatory cytokines by LPS-stimulated macrophages.
Materials:
-
Bone marrow cells isolated from mice
-
L-929 conditioned medium or recombinant M-CSF
-
DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
This compound, 4-octyl itaconate, or dimethyl itaconate stock solutions
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in complete medium supplemented with 30% L-929 conditioned medium or 20 ng/mL recombinant M-CSF for 7 days to differentiate them into macrophages.
-
Cell Seeding: Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or its derivatives (e.g., 125 µM, 250 µM) or vehicle control (e.g., DMSO). Incubate for 2-4 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to the wells.
-
Incubation: Incubate the plates for 4 to 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis for Nrf2 Activation
Objective: To assess the activation of the Nrf2 pathway by this compound or its derivatives through the detection of Nrf2 protein levels.
Materials:
-
BMDMs treated as described in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Keap1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Nrf2 antibody (and other relevant primary antibodies) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Increased levels of Nrf2 in the itaconate-treated samples compared to the control indicate Nrf2 activation.
Protocol 3: NLRP3 Inflammasome Activation Assay
Objective: To evaluate the inhibitory effect of this compound or its derivatives on NLRP3 inflammasome activation.
Materials:
-
BMDMs
-
This compound, 4-octyl itaconate, or dimethyl itaconate
-
LPS
-
ATP or Nigericin
-
ELISA kit for IL-1β
-
ASC-mCitrine expressing BMDMs (for ASC speck visualization)
Procedure:
-
Priming (Signal 1): Seed BMDMs in a 96-well plate and prime with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Replace the medium with fresh serum-free medium containing the itaconate compound (e.g., 125 µM) or vehicle control and incubate for 15-30 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), to the wells and incubate for 1 hour.
-
Sample Collection and Analysis:
-
IL-1β Measurement: Collect the supernatant and measure IL-1β levels by ELISA.
-
ASC Speck Visualization: For ASC-mCitrine BMDMs, visualize ASC speck formation using fluorescence microscopy. A reduction in IL-1β secretion or the number of ASC specks in the itaconate-treated group indicates inhibition of the NLRP3 inflammasome.[10][13]
-
This compound and its derivatives represent a class of potent immunomodulatory molecules with significant therapeutic potential. Their ability to target multiple key inflammatory pathways, including SDH, Nrf2, ATF3, NLRP3, and JAK/STAT, underscores their multifaceted role in regulating immune responses. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this exciting field of immunometabolism. A thorough understanding of the distinct and sometimes overlapping effects of this compound and its various derivatives is crucial for the design of effective therapeutic strategies for a range of inflammatory and autoimmune diseases.
References
- 1. Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate suppresses atherosclerosis by activating a Nrf2-dependent antiinflammatory response in macrophages in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous itaconate is not required for particulate matter-induced NRF2 expression or inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itaconate inhibits ferroptosis of macrophage via Nrf2 pathways against sepsis-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Itaconate confers tolerance to late NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Artificial cells delivering this compound induce anti-inflammatory memory-like macrophages to reverse acute liver failure and prevent reinjury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
The Antimicrobial Potential of Itaconic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Mechanisms, Efficacy, and Methodologies for Studying Itaconic Acid's Antimicrobial Properties
Introduction
This compound, a dicarboxylic acid produced by both fungi and mammalian immune cells, has emerged as a significant player in the host-pathogen interaction, demonstrating notable antimicrobial properties.[1][2] Initially recognized for its industrial applications, recent discoveries have highlighted its role as an endogenous antimicrobial metabolite synthesized by macrophages during inflammation.[2] This technical guide provides a comprehensive overview of the antimicrobial activities of this compound, its mechanisms of action, and detailed experimental protocols for its investigation, tailored for researchers, scientists, and drug development professionals.
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad spectrum of activity against various pathogens, including bacteria and viruses. Its efficacy is notably influenced by the surrounding pH, with increased potency observed in acidic environments, a condition often found within the phagolysosomes of macrophages where this compound is concentrated.[3][4]
Antibacterial Activity
The antibacterial effects of this compound have been documented against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Species
| Bacterial Species | Strain | Medium/Condition | MIC (mM) | Reference(s) |
| Escherichia coli | - | M9A Medium (pH 7.2) | >100 | [3] |
| Escherichia coli | - | M9A Medium (pH 6.4) | ~0.5 | [3] |
| Salmonella enterica serovar Typhimurium | - | M9A Medium (pH 7.2) | >100 | [3] |
| Salmonella enterica serovar Typhimurium | - | M9A Medium (pH 6.0) | 3.7 | [3] |
| Acinetobacter baumannii | - | - | 1 - 10 | [4] |
| Enterococcus faecium | - | - | Similar to S. Typhimurium & P. aeruginosa | [3] |
| Legionella pneumophila | - | - | 1 - 10 | [4] |
| Mycobacterium tuberculosis | - | - | 25 - 50 | [4] |
| Pseudomonas aeruginosa | - | - | 1 - 10 | [4] |
| Staphylococcus aureus (MRSA) | - | - | 1 - 10 | [4] |
| Vibrio spp. | - | - | 6 | [4] |
| Yersinia pestis | - | - | >75 | [4] |
Note: MIC values can vary depending on the specific strain, growth medium, and experimental conditions.
Antiviral Activity
Beyond its antibacterial properties, this compound and its derivatives have demonstrated inhibitory effects against a variety of viruses, including influenza virus and Zika virus.[5] The antiviral mechanisms are multifaceted and involve the modulation of host immune responses and interference with viral replication processes.
Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound is attributed to several distinct mechanisms, primarily centered around the disruption of key microbial metabolic pathways.
Inhibition of Isocitrate Lyase and the Glyoxylate (B1226380) Shunt
The most well-characterized mechanism of this compound's antibacterial action is the competitive inhibition of isocitrate lyase (ICL), a critical enzyme in the glyoxylate shunt.[5] This metabolic pathway is essential for many pathogens to utilize two-carbon compounds like acetate (B1210297) for growth, particularly within the nutrient-limited environment of the host. By blocking ICL, this compound effectively stalls the glyoxylate shunt, leading to the accumulation of the substrate isocitrate and preventing the pathogen from generating essential metabolic intermediates.[5]
References
Methodological & Application
Application Notes & Protocols: Quantification of Itaconic Acid in Fermentation Broth by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itaconic acid is a valuable bio-based platform chemical with increasing applications in the production of polymers, resins, and pharmaceuticals. Its production through microbial fermentation requires robust and accurate analytical methods to monitor the fermentation process and quantify the final product yield. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its simplicity, sensitivity, and accuracy.[1] This document provides detailed protocols and application notes for the quantification of this compound in fermentation broth using HPLC.
Experimental Protocols
Sample Preparation
Accurate quantification of this compound requires proper preparation of the fermentation broth sample to remove interferences such as cells and proteins.
Protocol:
-
Cell Removal: Withdraw a representative sample (e.g., 2 mL) from the fermentation broth. Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the microbial cells.[2]
-
Protein Precipitation (Optional): If the fermentation broth has a high protein content, a precipitation step may be necessary. This can be achieved by adding a solvent like methanol (B129727) or acetonitrile.
-
Filtration: Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.[2] The filtered sample is now ready for HPLC analysis.
-
Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
HPLC Instrumentation and Conditions
Several HPLC methods have been successfully employed for this compound quantification. Below are two common methods using different columns and detectors.
Method 1: Ion-Exclusion Chromatography with Refractive Index (RI) Detection
This method is suitable for separating organic acids from other components in the fermentation broth, such as sugars.
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Chromatographic Column: Aminex HPX-87H column (300 mm x 7.8 mm).[1]
-
Mobile Phase: 4 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.[1]
-
Flow Rate: 0.8 mL/min.[2]
-
Detector: Refractive Index (RI) Detector maintained at 30 °C.[1]
-
Injection Volume: 5-50 µL.[3]
Method 2: Reversed-Phase Chromatography with UV/PDA Detection
This method offers high sensitivity and is compatible with a wider range of organic solvents.
-
HPLC System: An HPLC system with a gradient or isocratic pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Chromatographic Column: C18 column (e.g., Watersbridge C18, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: 0.1% Phosphoric Acid (H₃PO₄) in water and methanol (e.g., 87:13 v/v).[4] An alternative is 0.05% ortho-phosphoric acid in water.[3][5]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 45 °C.[4]
-
Detector: UV/PDA Detector at a wavelength of 210 nm.[3][4][5]
-
Injection Volume: 5 µL.[4]
Preparation of Standards and Calibration Curve
-
Stock Standard Solution: Accurately weigh a known amount of this compound standard (e.g., 100 mg) and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of a specific concentration (e.g., 10.0 mg/mL).[4]
-
Working Standard Solutions: Prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 20, 50, 100, and 200 µg/mL) by diluting the stock solution with the mobile phase.[4]
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve. The linearity of the curve should be verified by a correlation coefficient (r²) close to 1.0.
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Table 1: Summary of HPLC Method Performance for this compound Quantification
| Parameter | Method 1 (Ion-Exclusion) | Method 2 (Reversed-Phase) |
| Linear Range | 0-50 g/L[1] | 0.1-1.0 µg/mL[3][5] |
| Correlation Coefficient (r²) | 0.9997[1] | 0.9990[5] |
| Limit of Detection (LOD) | 5.7 µg[1] | Not Reported |
| Limit of Quantification (LOQ) | 0.5 g/kg[4] | Not Reported |
| Precision (RSD) | 1.37% (n=7)[1] | Intra- and inter-day precision adequate[5] |
| Accuracy (Recovery) | Not Reported | >89%[3][5] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in fermentation broth using HPLC.
Conclusion
The described HPLC methods provide reliable and accurate means for the quantification of this compound in fermentation broth. The choice between ion-exclusion and reversed-phase chromatography will depend on the specific laboratory equipment available and the composition of the fermentation medium. Proper sample preparation and method validation are crucial for obtaining high-quality data. These protocols serve as a comprehensive guide for researchers and scientists involved in the development and monitoring of this compound fermentation processes.
References
- 1. [Determination of this compound in culture broth by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Holistic Approach to Process Design and Scale-Up for this compound Production from Crude Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. CN109061009B - Method for measuring content of this compound in fermentation liquor - Google Patents [patents.google.com]
- 5. Quantitative HPLC determination of this compound residuals in polymer hydrogels | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Polymerization of Itaconic Acid to Poly(itaconic acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itaconic acid (IA), a bio-based monomer produced from the fermentation of carbohydrates, is a versatile building block for the synthesis of functional polymers. Its structure, featuring two carboxylic acid groups and a reactive double bond, allows for polymerization into poly(this compound) (PIA), a polymer with significant potential in various fields, including as a carrier for drug delivery systems. This document provides detailed protocols for the synthesis of PIA through various methods, quantitative data from polymerization experiments, and an overview of its application in drug delivery, including relevant biological signaling pathways.
Data Presentation
The following tables summarize quantitative data from various this compound polymerization experiments, providing a comparative overview of different synthesis methods.
Table 1: Free-Radical Polymerization of this compound in Aqueous Solution
| Monomer Concentration | Initiator & Concentration | Temperature (°C) | Time (h) | Conversion/Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| 10 g in 50 cm³ 0.5 M HCl | Ammonium (B1175870) persulfate (2.2 mmoles) | 60 | 30 | 16 | Not Reported | Not Reported | [1] |
| Not Specified | Potassium persulfate | Not Specified | 48 | Not Reported | ~5 x 10⁵ | 1.14 | [2] |
Table 2: Free-Radical Polymerization of this compound in Organic Solvent (Dioxane)
| Monomer Concentration | Initiator & Concentration | Temperature (°C) | Time (h) | Conversion/Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| 10 g in 20 cm³ | AIBN (0.8% to monomer) | 60 | 22 | ~32 | Not Reported | Not Reported | [1] |
Table 3: Polymerization via Hydrolysis of Poly(itaconic anhydride)
| Anhydride (B1165640) Concentration | Initiator & Concentration | Temperature (°C) | Time (h) | Notes | Reference |
| 7.5 g in 83 mL xylene | AIBN (0.17 g) | 60 | 16 | Polymerization of itaconic anhydride followed by hydrolysis with excess water. | [1] |
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below.
Protocol 1: Free-Radical Polymerization of this compound in Aqueous Solution
This protocol is adapted from the method described by Marvel and Shepherd.[1]
Materials:
-
This compound (IA)
-
0.5 M Hydrochloric acid (HCl)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve 10 g of this compound in 50 cm³ of 0.5 M HCl.
-
Add 2.2 mmoles of ammonium persulfate to the solution.
-
Heat the mixture at 60 °C with continuous stirring for 30 hours under a reflux condenser.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by adding the solution to a large excess of acetone with vigorous stirring.
-
Collect the precipitated poly(this compound) by filtration.
-
Wash the polymer with fresh acetone to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 50 °C overnight.
Protocol 2: Free-Radical Polymerization of this compound in Dioxane
This method utilizes an organic solvent and an organic-soluble initiator.
Materials:
-
This compound (IA)
-
Dioxane
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Acetone
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve 10 g of this compound in 20 cm³ of dioxane.
-
Add AIBN (0.8% by weight relative to the monomer).
-
Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.
-
Heat the reaction mixture at 60 °C under a nitrogen atmosphere for 22 hours with continuous stirring.
-
Cool the solution to room temperature.
-
Precipitate the polymer by pouring the solution into an excess of acetone.
-
Collect the polymer by filtration and wash with acetone.
-
Dry the poly(this compound) in a vacuum oven at 50 °C overnight.
Protocol 3: Synthesis of Poly(this compound) via Hydrolysis of Poly(itaconic anhydride)
This two-step method involves the polymerization of itaconic anhydride followed by hydrolysis.[1]
Step 1: Polymerization of Itaconic Anhydride
Materials:
-
Itaconic anhydride
-
Xylene
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Ethyl ether
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend 7.5 g of itaconic anhydride in 83 mL of xylene.
-
Add 0.17 g of AIBN to the suspension.
-
Deoxygenate the mixture by purging with nitrogen for 30 minutes.
-
Heat the reaction at 60 °C for 16 hours under a nitrogen atmosphere with stirring.
-
Cool the mixture and filter the resulting poly(itaconic anhydride).
-
Wash the polymer with xylene and then with ethyl ether.
-
Dry the polymer under reduced pressure.
Step 2: Hydrolysis of Poly(itaconic anhydride) to Poly(this compound)
Materials:
-
Poly(itaconic anhydride)
-
Deionized water
-
Beaker
-
Evaporator and vacuum oven
Procedure:
-
Add the dried poly(itaconic anhydride) to an excess of deionized water in a beaker.
-
Stir the mixture until a clear solution is obtained and let it stand overnight to ensure complete hydrolysis.
-
Remove the excess water using a rotary evaporator at ambient temperature under reduced pressure.
-
Dry the final poly(this compound) product in a vacuum oven at 50 °C overnight.
Protocol 4: Characterization of Poly(this compound)
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet of the dried polymer or cast a film on a salt plate.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Characteristic peaks: Broad O-H stretch from carboxylic acid groups (~3000 cm⁻¹), C=O stretch from carboxylic acid (~1710 cm⁻¹), and C-O stretch (~1200-1300 cm⁻¹).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
¹H NMR: Broad peaks corresponding to the polymer backbone protons.
-
¹³C NMR: Signals for the carboxylic acid carbons and the aliphatic backbone carbons.
3. Gel Permeation Chromatography (GPC):
-
Dissolve the polymer in a suitable mobile phase (e.g., aqueous buffer).
-
Use a GPC system equipped with appropriate columns and a refractive index (RI) detector.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to polymer standards (e.g., pullulan).
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Experimental workflows for the synthesis of poly(this compound).
Signaling Pathway Diagrams
Anti-inflammatory Action of this compound
This compound and its derivatives have shown anti-inflammatory properties. When delivered to immune cells like macrophages, this compound can modulate inflammatory responses. A key mechanism is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH) in the tricarboxylic acid (TCA) cycle. This leads to a reduction in the production of pro-inflammatory cytokines.[3]
Caption: Anti-inflammatory signaling pathway of this compound.
Targeted Drug Delivery to Cancer Cells
Poly(this compound)-based nanoparticles can be utilized for targeted drug delivery to cancer cells. These nanoparticles are often taken up by cells through endocytosis, a process where the cell membrane engulfs the nanoparticle. Once inside, the nanoparticle can release its therapeutic payload, leading to cancer cell death. The targeting can be passive, relying on the enhanced permeability and retention (EPR) effect of tumors, or active, by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.
Caption: Cellular uptake of PIA nanoparticles for cancer therapy.
References
- 1. Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Regulator of Immune Responses and Inflammatory Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Itaconic Acid as a Versatile Crosslinker in Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing itaconic acid in the synthesis of hydrogels for various applications, including drug delivery and environmental remediation. This compound, a bio-based dicarboxylic acid, offers a versatile platform for creating stimuli-responsive and biocompatible hydrogels.
Introduction to this compound in Hydrogels
This compound (IA) is an attractive, bio-based monomer for hydrogel synthesis due to its two carboxylic acid groups, which impart pH-sensitivity and provide sites for crosslinking and further functionalization.[1][2] Hydrogels crosslinked with or containing this compound exhibit tunable swelling behavior, biocompatibility, and potential for controlled drug release.[1][3][4] These properties make them excellent candidates for a range of biomedical and environmental applications.[1][5][6]
Key Advantages of this compound-Based Hydrogels:
-
pH-Responsiveness: The carboxylic acid groups of this compound (with pKa values around 3.8 and 5.5) allow the hydrogels to exhibit significant changes in swelling in response to pH variations.[3][7] At low pH, the carboxyl groups are protonated, leading to a collapsed hydrogel state, while at higher pH, deprotonation leads to electrostatic repulsion and increased swelling.[3]
-
Biocompatibility: this compound is a naturally derived monomer, and hydrogels based on it have shown good biocompatibility and low cytotoxicity in various studies.[4][8] Some research even suggests that the incorporation of this compound can enhance the cytocompatibility of hydrogels.[4]
-
Tunable Properties: The mechanical properties, swelling ratio, and degradation rate of this compound-based hydrogels can be readily tuned by adjusting the concentration of this compound, the type and amount of crosslinker, and the polymerization conditions.[3][9]
-
Versatility in Synthesis: this compound can be incorporated into hydrogel networks through various polymerization techniques, including free-radical polymerization (UV or thermally initiated), condensation polymerization, and radiation-induced crosslinking.[3][4][5][7][8]
Applications
The unique properties of this compound-based hydrogels have led to their investigation in several fields:
-
Controlled Drug Delivery: The pH-responsive nature of these hydrogels makes them ideal for targeted oral drug delivery, protecting acid-labile drugs in the stomach and releasing them in the more neutral environment of the intestines.[3][10]
-
Tissue Engineering: The biocompatibility and tunable mechanical properties of this compound hydrogels make them promising materials for creating scaffolds that support cell growth and tissue regeneration.[4]
-
Wound Dressings: These hydrogels can provide a moist environment conducive to healing and can act as a barrier against microbial penetration.[4]
-
Environmental Remediation: The carboxyl groups in the hydrogel network can effectively bind to and remove cationic dyes and heavy metal ions from wastewater.[5][11]
Experimental Protocols
Here we provide detailed protocols for the synthesis of this compound-based hydrogels using two common methods: UV-initiated free-radical polymerization and thermal-initiated free-radical polymerization.
Protocol 1: Synthesis of pH-Responsive Poly(this compound-co-poly(ethylene glycol)) Hydrogels by UV-Initiated Free Radical Polymerization
This protocol is adapted from a method for preparing pH-responsive hydrogels for oral drug delivery applications.[3]
Materials:
-
This compound (IA)
-
Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMMA)
-
Tetraethylene glycol dimethacrylate (TEGDMA) as crosslinker
-
2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure® 2959) as photoinitiator
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) water
Equipment:
-
UV curing system (365 nm)
-
Magnetic stirrer and stir bars
-
pH meter
-
Sonicator
-
Glass plates and spacers (for creating a mold)
Procedure:
-
Pre-polymer Solution Preparation:
-
In a beaker, dissolve the desired amount of this compound in DI water.
-
To improve the solubility of IA, partially neutralize it by adding a 2:1 molar ratio of IA to NaOH.[3] Sonicate the mixture until the IA is fully dissolved.[3]
-
Add the desired molar ratio of PEGMMA to the solution.
-
Add the crosslinker (TEGDMA) and photoinitiator (Irgacure® 2959). The amount of crosslinker can be varied to control the swelling and mechanical properties.[3]
-
Adjust the total solvent mass to be 65-70% of the total mass of all monomers, crosslinker, and initiator.[3]
-
Stir the solution until all components are fully dissolved.
-
-
Polymerization:
-
Pour the pre-polymer solution into a mold constructed from two glass plates separated by spacers of a desired thickness.
-
Place the mold under a UV lamp (365 nm).
-
Expose the solution to UV radiation for a sufficient time to ensure complete polymerization (e.g., 1-2 hours).[3] The polymerization time may need to be optimized based on the specific formulation.
-
-
Purification and Drying:
-
After polymerization, carefully disassemble the mold and remove the hydrogel sheet.
-
Cut the hydrogel into discs of a desired size.
-
To remove unreacted monomers and initiator, immerse the hydrogel discs in a large volume of DI water for 24-48 hours, changing the water periodically.
-
Dry the purified hydrogels in a vacuum oven at room temperature until a constant weight is achieved.
-
Workflow Diagram:
References
- 1. Recent Advances in Biotechnological this compound Production, and Application for a Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Applications for Textile, Pharma and Agro-Industrial Purposes | MDPI [mdpi.com]
- 3. Characterization of pH-Responsive Hydrogels of Poly(this compound-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-sensitive this compound based polymeric hydrogels for dye removal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and acute oral toxicity evaluation of pH-sensitive hydrogel based on MPEG, poly(ε-caprolactone), and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Metabolic Engineering of E. coli for High-Yield Itaconic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Escherichia coli to produce itaconic acid, a valuable platform chemical. This document outlines the key genetic strategies, summarizes production data, and offers step-by-step experimental procedures to guide research and development in this field.
Introduction
This compound is an unsaturated dicarboxylic acid with broad applications in the polymer industry and as a building block for biofuels and pharmaceuticals. While traditionally produced via fermentation with Aspergillus terreus, metabolic engineering of E. coli offers several advantages, including faster growth rates and more amenable genetic manipulation. This document details the strategies to reroute the central carbon metabolism of E. coli towards efficient this compound synthesis.
Core Metabolic Engineering Strategies
The heterologous production of this compound in E. coli primarily involves the introduction of a key enzyme, cis-aconitate decarboxylase (CadA), which converts the TCA cycle intermediate cis-aconitate into this compound. To enhance the flux towards this compound, several additional genetic modifications are typically implemented:
-
Heterologous Expression of cis-aconitate decarboxylase (cadA): The cadA gene, commonly from Aspergillus terreus, is introduced to enable the conversion of cis-aconitate to this compound.
-
Blocking Competing Pathways: To prevent the loss of carbon to competing pathways, genes encoding enzymes such as isocitrate dehydrogenase (icd) and isocitrate lyase (aceA) are often knocked out.[1] This redirects the metabolic flux from isocitrate towards cis-aconitate.
-
Enhancing Precursor Supply: Overexpression of aconitase (acnB) can increase the conversion of citrate (B86180) to cis-aconitate, boosting the precursor pool for this compound synthesis.[1] Similarly, introducing citrate synthase from organisms like Corynebacterium glutamicum can also enhance the production.[2][3]
-
Reducing By-product Formation: Deletion of genes responsible for by-product formation, such as phosphate (B84403) acetyltransferase (pta) for acetate (B1210297) and lactate (B86563) dehydrogenase (ldhA) for lactate, can further increase the carbon flux towards the desired product.[2][3]
Data Presentation: Performance of Engineered E. coli Strains
The following table summarizes the quantitative data from various studies on this compound production in engineered E. coli.
| Strain Background | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (mol/mol or g/g) | Productivity (g/L/h) | Reference |
| E. coli | Expression of cadA from A. terreus | LB Medium | <0.01 | Not Reported | Not Reported | [2][3] |
| E. coli | Expression of cadA, improved cultivation conditions | Mineral Medium | 0.24 | Not Reported | Not Reported | [2][3] |
| E. coli | Expression of cadA, introduction of citrate synthase and aconitase from C. glutamicum, deletion of pta and ldhA | Glucose | 0.69 | 0.09 mol/mol glucose | Not Reported | [2][3] |
| E. coli | Expression of cadA, inactivation of icd | LB Medium + 3% Glucose | 1.71 | Not Reported | Not Reported | [1] |
| E. coli | Expression of cadA, inactivation of icd, overexpression of acnB | LB Medium + 3% Glucose | 4.34 | Not Reported | Not Reported | [1] |
| E. coli MG1655 | Expression of cadA (pCadCS), deletions: ΔaceA, ΔsucCD, ΔpykA, ΔpykF, Δpta, promoter exchange for icd | Glucose + Glutamic Acid | 2.27 (batch) | 0.77 mol/mol glucose | Not Reported | [4] |
| E. coli MG1655 | Expression of cadA (pCadCS), deletions: ΔaceA, ΔsucCD, ΔpykA, ΔpykF, Δpta, promoter exchange for icd | Glucose + Glutamic Acid | 32 (fed-batch) | 0.68 mol/mol glucose | 0.45 | [4] |
| E. coli W | Overexpression of cadA | Acetate | 0.13 | Not Reported | Not Reported | [5] |
| E. coli W | Overexpression of cadA, amplification of acetate assimilation and glyoxylate (B1226380) shunt pathways | Acetate | 3.57 | 16.1% of theoretical maximum | Not Reported | [5] |
| Engineered E. coli | Enhanced cis-aconitate flux and preserved isocitrate pool | Xylose and Glycerol | 20-22 | 0.5 g/g | Not Reported | [6] |
| Engineered E. coli | High-density fed-batch fermentation | Glycerol | 43 | ~0.6 g/g | Not Reported | [6] |
Signaling Pathways and Experimental Workflows
Engineered this compound Biosynthesis Pathway in E. coli
Caption: Engineered metabolic pathway for this compound production in E. coli.
General Experimental Workflow
Caption: A typical workflow for developing and optimizing this compound producing E. coli.
Experimental Protocols
Protocol 1: Construction of an this compound Producing E. coli Strain
This protocol provides a general framework for gene knockouts and plasmid-based gene expression. Specific methodologies like λ-Red recombineering for knockouts and Gibson assembly for plasmid construction are standard and should be adapted from established molecular biology resources.
1. Gene Knockout (e.g., icd, pta, ldhA) using λ-Red Recombineering:
-
Materials: E. coli host strain (e.g., MG1655), pKD46 plasmid (for λ-Red enzymes), pKD4 or similar plasmid (as template for antibiotic resistance cassette), primers for target gene, antibiotics, L-arabinose.
-
Procedure:
-
Transform the host E. coli with the temperature-sensitive pKD46 plasmid and select at 30°C.
-
Design primers with 40-50 bp homology arms flanking the target gene and sequences to amplify an antibiotic resistance cassette (e.g., kanamycin) from a template plasmid.
-
Perform PCR to generate the linear DNA knockout cassette.
-
Grow the pKD46-containing strain at 30°C in SOB medium with ampicillin (B1664943) to an OD600 of ~0.6.
-
Induce the expression of λ-Red recombinase by adding L-arabinose (10 mM final concentration) and incubating for 1 hour at 37°C.
-
Prepare electrocompetent cells.
-
Transform the competent cells with the purified linear DNA knockout cassette.
-
Plate on LB agar (B569324) with the appropriate antibiotic for the resistance cassette and incubate at 37°C.
-
Verify the gene knockout by colony PCR using primers flanking the target gene locus.
-
Remove the antibiotic resistance cassette using a FLP-recombinase expressing plasmid (e.g., pCP20) if required for subsequent knockouts.
-
2. Plasmid Construction for Gene Expression (e.g., cadA, acnB):
-
Materials: High-copy number plasmid vector (e.g., pTrc99a), DNA of gene source (A. terreus for cadA, E. coli for acnB), restriction enzymes, T4 DNA ligase, competent E. coli for cloning (e.g., DH5α).
-
Procedure:
-
Amplify the coding sequence of the target gene (cadA or acnB) using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the plasmid vector with the corresponding restriction enzymes.
-
Ligate the digested gene insert into the linearized plasmid vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli DH5α.
-
Select for transformants on LB agar with the appropriate antibiotic.
-
Verify the correct plasmid construction by plasmid purification and sequence analysis.
-
Transform the verified plasmid into the final engineered E. coli production strain.
-
Protocol 2: Shake Flask Cultivation for this compound Production
-
Materials: Engineered E. coli strain, mineral medium (e.g., M9 minimal medium), glucose stock solution (e.g., 20% w/v), appropriate antibiotics, IPTG (if using an inducible promoter), shake flasks.
-
Procedure:
-
Prepare a seed culture by inoculating a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of mineral medium in a 250 mL shake flask with the overnight culture to an initial OD600 of ~0.05. The mineral medium should be supplemented with glucose (e.g., 10 g/L) and any necessary antibiotics.
-
Incubate the flasks at 30-37°C with vigorous shaking (e.g., 200-250 rpm). Lower temperatures may improve protein solubility.[2][3]
-
If using an inducible promoter for gene expression, add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) when the culture reaches an OD600 of 0.6-0.8.
-
Take samples periodically (e.g., every 12 hours) to measure cell density (OD600) and for analysis of this compound and glucose concentrations.
-
Continue cultivation for 48-120 hours.
-
Protocol 3: Fed-Batch Fermentation in a Bioreactor
For higher titers, a fed-batch fermentation strategy is often employed.
-
Materials: Engineered E. coli strain, bioreactor, batch medium, feeding medium (concentrated carbon source), pH control solution (e.g., NH4OH or NaOH), antifoam agent.
-
Procedure:
-
Prepare a seed culture as described for shake flask cultivation.
-
Inoculate the bioreactor containing the batch medium with the seed culture.
-
Maintain fermentation parameters such as temperature (e.g., 37°C), pH (e.g., 7.0, controlled with base addition), and dissolved oxygen (e.g., >20% saturation, controlled by agitation and aeration rate). High aeration is crucial for efficient this compound synthesis.[6]
-
After the initial carbon source in the batch medium is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by continuously or intermittently adding the concentrated feeding medium.
-
The feed rate can be controlled to maintain a low glucose concentration in the fermenter to avoid overflow metabolism.
-
Collect samples periodically for analysis of cell density, substrate consumption, and this compound production.
-
Continue the fermentation until the desired this compound concentration is reached or production ceases.
-
Protocol 4: Quantification of this compound by HPLC
-
Materials: Fermentation broth samples, this compound standard, mobile phase (e.g., dilute sulfuric acid or phosphoric acid), HPLC system with a UV or RID detector.
-
Procedure:
-
Prepare a standard curve by dissolving a known amount of this compound in the mobile phase to create a series of standards of known concentrations.
-
Prepare fermentation samples by centrifuging the broth to pellet the cells (e.g., 10,000 x g for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with the mobile phase to bring the this compound concentration within the range of the standard curve.
-
Analyze the standards and samples by HPLC. A common method uses a C18 or an organic acid analysis column with a mobile phase of dilute acid (e.g., 5 mM H2SO4) and detection at ~210 nm (UV).[7]
-
Quantify the this compound concentration in the samples by comparing the peak areas to the standard curve.
-
Conclusion
The metabolic engineering of E. coli has proven to be a highly effective strategy for the production of this compound. By combining the heterologous expression of key enzymes with the targeted deletion of competing pathways and optimization of fermentation conditions, significant titers, yields, and productivities can be achieved. The protocols and data presented here serve as a valuable resource for researchers aiming to further advance the microbial production of this important platform chemical.
References
- 1. Production of this compound using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of itaconate production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Model-based metabolic engineering enables high yield this compound production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of this compound from acetate by engineering acid-tolerant Escherichia coli W - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering efficient production of this compound from diverse substrates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN109061009B - Method for measuring content of this compound in fermentation liquor - Google Patents [patents.google.com]
Application Notes and Protocols for Optimal Itaconic Acid Fermentation Media Composition
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to formulating and optimizing fermentation media for the production of itaconic acid, a valuable platform chemical. The following sections outline the critical components of the fermentation medium, present quantitative data from various studies to guide media formulation, and provide standardized protocols for key experimental procedures.
Introduction to this compound Fermentation
This compound (2-methylidenebutanedioic acid) is an unsaturated dicarboxylic acid with broad applications in the polymer, chemical, and pharmaceutical industries.[1][2] It is primarily produced through the submerged fermentation of carbohydrates by filamentous fungi, most notably Aspergillus terreus.[1][2][3] The composition of the fermentation medium is a critical factor influencing the yield, titer, and productivity of this compound. Optimization of media components can significantly reduce production costs and enhance process efficiency.[4]
Key Components of Fermentation Media
The optimal fermentation medium for this compound production is a balanced mixture of a carbon source, a nitrogen source, phosphate (B84403), and essential trace elements. The concentration and ratio of these components must be carefully controlled to support robust fungal growth initially, followed by a productive phase of this compound accumulation.
Carbon Source
The choice and concentration of the carbon source are paramount for high this compound yields. While glucose is the most commonly used and often preferred substrate, other carbohydrates and crude feedstocks are also effective.[3][5][6]
Table 1: Effect of Carbon Source on this compound Production by Aspergillus terreus
| Carbon Source | Concentration (g/L) | This compound Titer (g/L) | Yield (g/g) | Reference |
| Glucose | 80 | 47.9 | 0.61 | [6] |
| Xylose | Not Specified | 36.0 | Not Specified | [6] |
| Sucrose | Not Specified | Lower than glucose | Not Specified | [5] |
| Mannose | Not Specified | Lower than glucose | ~0.20 | [5] |
| Glycerol | Not Specified | Lower than glucose | Not Specified | [5] |
| Molasses | 10% (w/v) | 22.5 | Not Specified | [7] |
| Potato Starch Waste | Not Specified | 35.75 | Not Specified | [8] |
| VHP Sugar | Not Specified | 45 | 53% of theoretical | [9] |
High initial concentrations of glucose (over 100 g/L) have been shown to favor high this compound yields with A. terreus.[3]
Nitrogen Source
The nitrogen source influences both mycelial growth and this compound synthesis. Ammonium salts are commonly used, and a nitrogen-limiting condition after an initial growth phase is often beneficial for production.[2][10]
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source | Concentration | This compound Titer (g/L) | Microorganism | Reference |
| Ammonium Nitrate (B79036) (NH₄NO₃) | 3 g/L | Not specified, but part of optimized medium | Aspergillus terreus | [11][12] |
| Ammonium Nitrate (NH₄NO₃) | Not Specified | 40 | Aspergillus terreus | [9] |
| Commercial Urea | Not Specified | ~8 | Aspergillus terreus | [9] |
| Ammonium Chloride (NH₄Cl) | 75 mM | 44.5 | Ustilago maydis | [13] |
| Sodium Nitrate (NaNO₃) | 0.5% | 6.3 | Aspergillus terreus | [14] |
Phosphate
Phosphate is essential for cell growth, but its concentration should be limited during the production phase to prevent the diversion of carbon away from this compound synthesis and towards biomass formation.[2] An optimized medium for A. terreus utilizing mixed sugars contained 0.8 g/L of KH₂PO₄.[11][12]
Trace Elements
Trace elements play a crucial role as cofactors for enzymes involved in the metabolic pathways. However, their concentrations must be carefully controlled, as some can be inhibitory at high levels.
Table 3: Influence of Trace Elements on this compound Production
| Trace Element | Optimal Concentration | Effect | Microorganism | Reference |
| Manganese (Mn²⁺) | < 5.0 ppb (< 3 µg/L) | Deficiency is required for high yield; inhibitory at higher concentrations. | Aspergillus terreus | [11][12][15] |
| Iron (Fe³⁺) | 0.83–3.33 mg/L (as FeCl₃·6H₂O) | Essential for production. | Aspergillus terreus | [11][12] |
| Zinc (Zn²⁺) | Trace amounts | Improves yield. | Aspergillus terreus | [2] |
| Calcium (Ca²⁺) | 2.0 g/L (as CaCl₂·2H₂O) | Part of an optimized medium. | Aspergillus terreus | [11][12] |
Experimental Protocols
Protocol for Preparation of Basal Fermentation Medium
This protocol describes the preparation of a basal medium for Aspergillus terreus fermentation, which can be further optimized.
Materials:
-
Glucose (or other carbon source)
-
Ammonium nitrate (NH₄NO₃)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Dissolve the desired amount of carbon source (e.g., 100-150 g of glucose) in approximately 800 mL of distilled water in a 1 L fermenter vessel.
-
Sequentially add the following salts, ensuring each is fully dissolved before adding the next:
-
NH₄NO₃ (e.g., 3.0 g)
-
KH₂PO₄ (e.g., 0.8 g)
-
MgSO₄·7H₂O (e.g., 0.5 g)
-
CaCl₂·2H₂O (e.g., 2.0 g)
-
-
Prepare separate stock solutions of trace elements (e.g., FeCl₃·6H₂O and ZnSO₄·7H₂O) and add the required volume to the medium. For example, add from a stock solution to achieve a final concentration of 0.83–3.33 mg/L FeCl₃·6H₂O.
-
Adjust the pH of the medium to the desired initial value (typically between 3.1 and 3.5 for A. terreus) using HCl or NaOH.[7][11][12][16]
-
Add distilled water to bring the final volume to 1 L.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
Protocol for Inoculum Preparation
A standardized inoculum is crucial for reproducible fermentation results.
Materials:
-
Potato Dextrose Agar (PDA) slants
-
Spore suspension solution (e.g., sterile 0.85% NaCl with 0.01% Tween 80)
-
Seed culture medium (similar to the fermentation medium but may have lower substrate concentrations)
Procedure:
-
Grow Aspergillus terreus on PDA slants at 33-35°C for 5-7 days until sporulation is abundant.
-
Harvest the spores by adding 5-10 mL of spore suspension solution to the slant and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate a seed culture flask containing the seed medium with a known concentration of spores (e.g., 10⁶ - 10⁷ spores/mL).
-
Incubate the seed culture at 33-35°C on a rotary shaker (e.g., 200 rpm) for 24-48 hours.
-
Use the vegetative mycelial culture to inoculate the main fermenter (typically 5-10% v/v).
Protocol for Batch Fermentation
Equipment:
-
Benchtop fermenter (e.g., 2 L) with controls for temperature, pH, and dissolved oxygen.
-
Sterile sampling system.
Procedure:
-
Prepare and sterilize the fermentation medium in the fermenter as described in Protocol 3.1.
-
Aseptically inoculate the fermenter with the prepared seed culture (Protocol 3.2).
-
Set the fermentation parameters:
-
Collect samples aseptically at regular intervals (e.g., every 12 or 24 hours).
-
Analyze the samples for biomass concentration, residual substrate concentration, and this compound concentration using appropriate analytical methods (e.g., HPLC).
Visualizing the Workflow and Metabolic Pathway
Experimental Workflow for Media Optimization
The following diagram illustrates a typical workflow for optimizing the fermentation medium for this compound production.
Caption: Workflow for Fermentation Media Optimization.
Simplified Metabolic Pathway for this compound Production
This diagram shows the central metabolic pathway leading to this compound synthesis from glucose in Aspergillus terreus.
Caption: this compound Biosynthesis Pathway.
Conclusion
The optimization of fermentation media is a multifaceted process that requires a systematic approach. By carefully selecting and balancing the concentrations of carbon, nitrogen, phosphate, and trace elements, researchers can significantly enhance the production of this compound. The protocols and data presented in this document serve as a foundational guide for developing robust and efficient fermentation processes. Further optimization using statistical methods like response surface methodology is recommended to fine-tune the media composition for specific strains and process conditions.
References
- 1. news-medical.net [news-medical.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. World market and biotechnological production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 5. researchgate.net [researchgate.net]
- 6. Biomass-Derived Production of this compound as a Building Block in Specialty Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Optimization and scale up of this compound production from potato starch waste in stirred tank bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. Development of an this compound production process with Ustilaginaceae on alternative feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Affecting Production of this compound from Mixed Sugars by <i>Aspergillus terreus</i> - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 14. Optimization and Production of this compound from Estuarine Aspergillus terreus using Economically Cheaper Substrate | PDF [slideshare.net]
- 15. Frontiers | Manganese Deficiency Is Required for High this compound Production From D-Xylose in Aspergillus terreus [frontiersin.org]
- 16. Studies on Reactive Extraction of this compound from Fermentation Broths | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application of Itaconic Acid in Biodegradable Polyester Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of biodegradable polyesters derived from itaconic acid. This compound, a bio-based monomer produced from the fermentation of carbohydrates, offers a sustainable alternative to petroleum-based feedstocks for polymer production.[1] Its unique chemical structure, featuring two carboxylic acid groups and a reactive double bond, allows for the synthesis of a diverse range of polyesters with tunable properties, making them suitable for various applications, including drug delivery, tissue engineering, and environmentally friendly plastics.[1][2]
Synthesis of this compound-Based Polyesters
This compound can be polymerized into polyesters through several methods, primarily melt polycondensation and enzymatic polymerization. The choice of method depends on the desired polymer properties, such as molecular weight, and the intended application.
Melt Polycondensation
Melt polycondensation is a widely used technique for synthesizing polyesters from this compound and various diols. This method involves heating the monomers at high temperatures, typically in the presence of a catalyst, to drive the esterification reaction and remove the water byproduct.
Experimental Protocol: Melt Polycondensation of this compound with a Diol
This protocol provides a general procedure for the synthesis of a linear polyester (B1180765) from this compound and a diol (e.g., 1,4-butanediol).
Materials:
-
This compound (IA)
-
Diol (e.g., 1,4-butanediol, 1,8-octanediol)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate, zinc acetate, titanium butoxide)
-
Radical inhibitor (e.g., 4-methoxyphenol (B1676288) (MEHQ), hydroquinone)
-
Nitrogen gas supply
-
Methanol (B129727) (for purification)
-
Chloroform (for dissolution)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Condenser (e.g., Dean-Stark apparatus)
-
Vacuum pump
-
Heating mantle
-
Beakers, funnels, and other standard laboratory glassware
Procedure:
-
Monomer Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the this compound and the diol. A slight excess of the diol is often used to ensure complete reaction of the acid and to control the molecular weight.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-30 minutes to remove any oxygen, which can cause side reactions at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.
-
Initial Heating and Homogenization: Begin heating the mixture with continuous stirring. Gradually increase the temperature to around 150 °C.[3][4] The mixture should become a homogeneous melt.
-
Catalyst and Inhibitor Addition: Once the mixture is molten and homogeneous, add the catalyst (e.g., 0.1-0.5 mol% relative to the diacid) and the radical inhibitor (e.g., 0.1-0.5 wt% of all reagents).[5] The inhibitor is crucial to prevent cross-linking reactions involving the double bond of this compound at high temperatures.[2]
-
Polycondensation - Stage 1 (Atmospheric Pressure): Increase the temperature to 180-200 °C and maintain for several hours (e.g., 2-6 hours).[5][6] During this stage, water will be produced as a byproduct and collected in the condenser.
-
Polycondensation - Stage 2 (Vacuum): After the initial stage, gradually apply a vacuum (e.g., <5 kPa) to the system to remove the remaining water and drive the polymerization reaction to completion, favoring the formation of higher molecular weight polyesters.[5] This stage is typically continued for several more hours (e.g., 12-24 hours).[5]
-
Cooling and Purification: Once the desired viscosity is reached (indicating the formation of the polymer), cool the reactor to room temperature. The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent like cold methanol.[5] This process helps to remove unreacted monomers and low molecular weight oligomers.[5]
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature or a slightly elevated temperature until a constant weight is achieved.[5]
Table 1: Example Melt Polycondensation Parameters and Resulting Polyester Properties
| Diacid | Diol | Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Tg (°C) | Reference |
| Dimethyl Itaconate | 1,4-Butanediol | Tin(II) ethylhexanoate | 130 (N2), then vacuum | 6 (N2), 18 (vac) | 11,500 | - | - | [7] |
| This compound | 1,8-Octanediol | None | 150 | 7 | 1,001 | - | - | [4] |
| This compound | 1,3-Propanediol | Zinc Acetate | 150 | 4 | - | - | - | [8] |
| Dimethyl Itaconate | Dodecanediol | Tin(II) 2-ethylhexanoate | 130 (N2), then vacuum | 6 (N2), 18 (vac) | - | - | 50 (Tm) | [5] |
Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Tm = Melting temperature
Diagram 1: Workflow for Melt Polycondensation of this compound-Based Polyester
Caption: General workflow for synthesizing this compound-based polyesters via melt polycondensation.
Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to traditional methods, proceeding under milder reaction conditions and often without the need for toxic catalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used to catalyze the esterification reaction. This method is particularly advantageous for preserving the structure of the this compound's double bond.
Experimental Protocol: Enzymatic Synthesis of Poly(itaconate)
This protocol outlines a general procedure for the lipase-catalyzed synthesis of an this compound-based polyester.
Materials:
-
Dimethyl itaconate (DMI) or other this compound esters
-
Diol (e.g., 1,4-cyclohexanedimethanol)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Anhydrous solvent (optional, e.g., diphenyl ether)
-
Nitrogen gas supply
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating bath (e.g., oil bath)
-
Vacuum pump
-
Filtration setup
Procedure:
-
Monomer and Enzyme Charging: In a Schlenk flask, add dimethyl itaconate, the diol, and the immobilized lipase. The enzyme loading is typically between 5-10% (w/w) of the total monomer weight.
-
Inert Atmosphere and Initial Heating: Purge the flask with nitrogen and then place it under a low vacuum. Heat the mixture to a moderate temperature (e.g., 50-80 °C) with continuous stirring.
-
Polymerization under Vacuum: Maintain the reaction under vacuum to remove the methanol byproduct, which drives the equilibrium towards polymer formation. The reaction time can vary from several hours to days, depending on the desired molecular weight.
-
Enzyme Removal: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, dissolve the polymer in a suitable solvent (e.g., chloroform). Remove the immobilized enzyme by filtration.
-
Purification: Precipitate the polymer by adding the solution to a non-solvent, such as cold methanol.
-
Drying: Collect the polymer and dry it under vacuum to a constant weight.
Diagram 2: Enzymatic Polymerization Workflow
Caption: A simplified workflow for the enzymatic synthesis of this compound-based polyesters.
Characterization of this compound-Based Polyesters
Thorough characterization is essential to determine the structure, properties, and suitability of the synthesized polyesters for their intended applications.
Table 2: Common Characterization Techniques for this compound Polyesters
| Technique | Purpose | Typical Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure, monomer incorporation, and the integrity of the itaconic double bond. | Characteristic peaks for the ester linkages, aliphatic protons of the diol and this compound backbone, and the vinyl protons of the itaconic moiety.[6][9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Peaks around 1640 cm⁻¹ and 810 cm⁻¹ indicate the presence of the C=C double bond of this compound.[6] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the molecular weight distribution of the polymer.[5] |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm). | Tg indicates the transition from a glassy to a rubbery state. Tm is observed for semi-crystalline polymers.[3][9] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer. | Provides the onset and maximum decomposition temperatures.[6] |
Application in Biodegradable Systems
A key advantage of this compound-based polyesters is their potential for biodegradability. Standardized testing methods are used to evaluate the extent and rate of biodegradation under specific environmental conditions.
Biodegradation Testing
Protocol: Aerobic Biodegradation under Controlled Composting Conditions (based on ASTM D6400 and ISO 14855)
This protocol provides a conceptual overview of the steps involved in assessing the compostability of plastic materials.
Principle: The test material is mixed with a standardized compost inoculum and incubated under controlled temperature, oxygen, and moisture conditions. The rate of biodegradation is determined by measuring the amount of carbon dioxide evolved over time.
Procedure Outline:
-
Sample Preparation: The polyester material is typically ground or formed into a thin film to maximize the surface area for microbial attack.
-
Compost Inoculum: A mature, stable compost is used as the source of microorganisms.
-
Test Setup: The test material is mixed with the compost and placed in a composting vessel. Control vessels containing only compost (blank) and a reference material with known biodegradability (e.g., cellulose) are also prepared.[10]
-
Incubation: The vessels are maintained at a thermophilic temperature (e.g., 58 ± 2 °C) with a controlled airflow to ensure aerobic conditions.
-
CO₂ Measurement: The carbon dioxide produced in each vessel is continuously monitored using methods such as infrared (IR) analysis or trapping in a basic solution followed by titration.
-
Data Analysis: The cumulative CO₂ evolution from the test material is calculated by subtracting the CO₂ produced by the blank. The percentage of biodegradation is determined by comparing the amount of CO₂ produced to the theoretical maximum amount based on the carbon content of the test material.
-
Disintegration and Ecotoxicity: According to ASTM D6400, the material must also disintegrate (less than 10% remaining on a 2 mm sieve after 12 weeks) and the resulting compost must not be ecotoxic to plants.[11][12][13]
Diagram 3: Biodegradation Testing Workflow
Caption: Key stages in the evaluation of polyester biodegradability under controlled composting conditions.
Application in Drug Delivery
This compound-based polyesters can be formulated into micro- or nanoparticles for the controlled release of therapeutic agents. The polyester matrix biodegrades over time, releasing the encapsulated drug.
Drug Loading and In Vitro Release Studies
Protocol: Drug Loading by Oil-in-Water (o/w) Emulsion-Solvent Evaporation
This is a common method for encapsulating hydrophobic drugs into polyester microparticles.
Procedure Outline:
-
Organic Phase Preparation: Dissolve the this compound-based polyester and the drug in a volatile organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant or emulsifying agent (e.g., polyvinyl alcohol, PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and homogenize or sonicate the mixture to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid, drug-loaded microparticles.
-
Microparticle Collection and Washing: Collect the microparticles by centrifugation or filtration. Wash them several times with deionized water to remove any residual surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the microparticles to obtain a fine powder.
Protocol: In Vitro Drug Release Study
This protocol is used to evaluate the release kinetics of the encapsulated drug from the microparticles.
Procedure Outline:
-
Sample Preparation: Accurately weigh a known amount of drug-loaded microparticles and suspend them in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a series of vials.
-
Incubation: Place the vials in a shaking water bath or incubator at a physiological temperature (e.g., 37 °C).
-
Sample Collection: At predetermined time intervals, withdraw a specific volume of the release medium and replace it with fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the amount of drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
Diagram 4: Relationship of Polyester Properties to Drug Release
Caption: Factors influencing the drug release profile from biodegradable polyester microparticles.
References
- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BS EN ISO 14855 - Biodegradable Testing - Impact Solutions [impact-solutions.co.uk]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. orizonbags.com [orizonbags.com]
- 13. What is ASTM D6400? Understanding Compostable Standards [ellspoeco.com]
Application Notes and Protocols for Monitoring Itaconic Acid Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of itaconic acid in fermentation broths. The described methods are essential for monitoring production, optimizing fermentation conditions, and ensuring product quality.
Introduction
This compound is a valuable bio-based platform chemical with wide applications in the production of polymers, resins, and pharmaceuticals. Efficient production of this compound through microbial fermentation, primarily using fungi like Aspergillus terreus, requires robust and accurate analytical methods to monitor the concentration of this compound and related metabolites in the fermentation broth.[1] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and emerging enzymatic and biosensor-based methods for this compound quantification.
Key Analytical Techniques
A variety of techniques can be employed for the analysis of this compound in fermentation samples. The choice of method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying organic acids in fermentation broths due to its simplicity, robustness, and accuracy.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity and is particularly useful for identifying and quantifying a wide range of volatile and semi-volatile compounds, including derivatized organic acids.
-
Enzymatic Assays: These assays provide high specificity for this compound and can be adapted for high-throughput screening.
-
Biosensors: Emerging biosensor technologies offer the potential for real-time, in-situ monitoring of this compound concentrations during fermentation.
Data Presentation: Quantitative Performance of Analytical Techniques
The following table summarizes the quantitative performance of various analytical methods for this compound determination.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC-UV | Fermentation Liquor | - | - | 0-50 g/L | [2] |
| HPLC-PDA | Polymer Hydrogels | - | - | 0.1-1.0 µg/mL | |
| LC-MS/MS | Human Plasma | - | 0.5 ng/mL | 0.5-100 ng/mL | |
| LC-MS/MS | Cell Culture | - | 0.098 µM | - | [3] |
| LC-MS | Biomass Hydrolysate | 0.03-0.7 µg/mL | 0.2-2.9 µg/mL | - | [4] |
| GC-MS | Microbial Samples | - | - | 0.01-5 µg/mL & 0.1-20 µg/mL | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analysis of this compound in fermentation broth using reversed-phase HPLC with UV detection.
1. Sample Preparation
Proper sample preparation is crucial to remove interferences from the fermentation broth, such as proteins, sugars, and particulate matter.
-
Centrifugation: Centrifuge 2 mL of the fermentation broth at 14,000 rpm for 10 minutes to pellet the biomass.[6]
-
Filtration: Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter to remove any remaining particulates.[6][7]
-
Dilution: Dilute the filtered sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
2. Chromatographic Conditions
The following table outlines typical HPLC conditions for this compound analysis.
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Bridge C18 (250 x 4.6 mm, 5 µm) | Aminex HPX-87H (300 x 7.8 mm)[2] |
| Mobile Phase | 0.1% Phosphoric acid in Methanol/Water (13:87 v/v) | 4 mM Sulfuric Acid[2] |
| Flow Rate | 0.8 mL/min[6] | 0.6 mL/min[6] |
| Column Temperature | 45°C | 30°C[2][6] |
| Injection Volume | 5 µL | - |
| Detection | UV at 210 nm | Refractive Index (RI)[2] |
3. Calibration
-
Prepare a series of standard solutions of this compound in the mobile phase with known concentrations.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound. The curve should have a correlation coefficient (r²) of ≥ 0.999.
4. Analysis and Quantification
-
Inject the prepared samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the this compound concentration in the samples using the calibration curve.
Figure 1: HPLC analysis workflow for this compound.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the sensitive detection and quantification of this compound and other organic acids after derivatization.
1. Sample Preparation and Derivatization
-
Extraction: Extract organic acids from the fermentation broth using a suitable solvent like methanol.
-
Evaporation: Evaporate the extract to dryness under a stream of nitrogen.
-
Derivatization: Silylate the dried residue to make the organic acids volatile. A common reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For example, add 40 µL of MSTFA to the dried sample, and heat at 70°C for 2 hours.[5]
2. GC-MS Conditions
| Parameter | Condition |
| GC Column | Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm film)[5] |
| Injector | PTV in splitless mode[5] |
| Carrier Gas | Helium |
| Oven Program | Start at a low temperature (e.g., 70°C), then ramp to a high temperature (e.g., 300°C). |
| MS Detector | Operated in full scan or Selected Ion Monitoring (SIM) mode. |
3. Calibration and Quantification
-
Prepare and derivatize a series of this compound standards.
-
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Analyze the derivatized samples and quantify this compound using the calibration curve.
Figure 2: GC-MS analysis workflow for this compound.
Emerging Analytical Techniques
Enzymatic Assays
Enzymatic assays offer high specificity for this compound. The bacterial itaconate degradation pathway involves enzymes like itaconate CoA-transferase (Ict), itaconyl-CoA hydratase (Ich), and (S)-citramalyl-CoA lyase (Ccl).[8] These enzymes can be utilized in developing specific assays for this compound. While specific commercial kits are not widely available, custom assays can be developed.
Biosensors
Transcription factor-based biosensors are being developed for the high-throughput screening of this compound-producing microbial strains.[9] These biosensors utilize an itaconate-inducible promoter and a corresponding transcriptional regulator to control the expression of a reporter protein (e.g., a fluorescent protein) in response to this compound concentration.[8][9] This allows for a rapid and sensitive detection of this compound production.[9]
Figure 3: Logic of a transcription factor-based biosensor.
Conclusion
The analytical techniques and protocols detailed in these application notes provide a comprehensive guide for the accurate monitoring of this compound fermentation. The choice of method will depend on the specific requirements of the research or production process. HPLC remains the workhorse for routine analysis, while GC-MS offers higher sensitivity for detailed metabolic studies. The emerging enzymatic and biosensor-based methods hold promise for future high-throughput and real-time monitoring applications.
References
- 1. mdpi.com [mdpi.com]
- 2. [Determination of this compound in culture broth by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Holistic Approach to Process Design and Scale-Up for this compound Production from Crude Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN109061009B - Method for measuring content of this compound in fermentation liquor - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A transcription factor-based biosensor for detection of this compound - Nottingham ePrints [eprints.nottingham.ac.uk]
Application Notes and Protocols: Itaconic Acid as a Monomer in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of itaconic acid (IA) as a versatile, bio-based monomer in emulsion polymerization. The unique properties of this compound, particularly its dicarboxylic nature, make it an attractive building block for creating functional polymers with applications in drug delivery, biomaterials, and other advanced fields.[1][2][3][4] This document outlines key experimental protocols, presents quantitative data from various polymerization systems, and visualizes experimental workflows.
Introduction to this compound in Emulsion Polymerization
This compound (2-methylenesuccinic acid) is a naturally derived unsaturated dicarboxylic acid, making it a sustainable alternative to petroleum-based monomers like acrylic acid.[1][2][4] Its two carboxylic acid groups offer several advantages in polymer design, including:
-
Enhanced Hydrophilicity and Swelling Capacity: The carboxylic groups increase the hydrophilicity of the resulting polymers, which is particularly beneficial for the synthesis of hydrogels and superabsorbent materials.[5]
-
pH-Responsiveness: The ionization of the carboxylic acid groups at different pH values allows for the design of "smart" polymers that can respond to changes in their environment. This property is extensively utilized in targeted drug delivery systems.[3][5][6][7][8]
-
Improved Colloidal Stability: When used in emulsion polymerization, this compound can enhance the stability of the resulting latex particles, sometimes even eliminating the need for traditional emulsifiers.[9]
-
Post-Polymerization Modification: The carboxylic acid moieties provide reactive sites for further functionalization, such as conjugation with drugs or targeting ligands.
Despite these advantages, the emulsion polymerization of this compound can present challenges, including slower polymerization rates and lower final polymer chain lengths compared to conventional acrylic monomers.[10] Careful control of reaction conditions is therefore crucial for successful polymerization.
Quantitative Data from Emulsion Polymerization Systems
The following tables summarize quantitative data from various studies on the emulsion polymerization of this compound and its derivatives.
Table 1: Emulsifier-Free Emulsion Copolymerization of Styrene and this compound [9]
| Parameter | P(S-IA) | P(S-MAA) | PS |
| Monomer Composition | Styrene (S), this compound (IA) | Styrene (S), Methacrylic Acid (MAA) | Styrene (S) |
| Acid Monomer Content (mol %) | 8 | 8 | 0 |
| Initiator | Potassium Persulfate (KPS) | Potassium Persulfate (KPS) | Potassium Persulfate (KPS) |
| Temperature (°C) | 70 | 70 | 70 |
| Time to 100% Conversion (h) | 8 | 8 | > 24 (68% conversion) |
| Weight-Average Particle Size (dw, nm) | Varies with conversion | Varies with conversion | Varies with conversion |
| pH Adjustment | Adjusted to ~10 after 30 min | Not specified | Not specified |
Table 2: Inverse Emulsion Polymerization of this compound [11]
| Component | Amount |
| This compound | 10 g |
| Deionized Water | 40 ml |
| Hydrochloric Acid | 0.0146 g |
| Toluene (Continuous Phase) | 250 ml |
| Span 80 (Emulsifier) | 2.5 g |
| AIBN (Initiator) | 0.5 g in 15 ml acetone |
| Temperature (°C) | 90 |
| Reaction Time (h) | 24 (initiator fed over this period) |
Table 3: Seeded Emulsion Polymerization of Di-n-butyl Itaconate [12]
| Component | Amount |
| Deionized Water | 80 g |
| Sodium Dodecyl Sulfate (Surfactant) | 0.3 g |
| This compound | 0.2 g |
| Latex Seed Polymer | 5 ml |
| Initiator (2,2-azobis(2-methyl-N-(2-hydroxyethyl)propionamide)) | 6.9 g in 50 g water |
| Temperature (°C) | 80 |
| Reaction Time (h) | 6 (initiator fed over this period) |
| Final Solids Content (wt. %) | 38.72 |
| Conversion (%) | 84.4 |
| Number Average Molecular Weight ( g/mol ) | 10,645 |
| Weight Average Molecular Weight ( g/mol ) | 26,487 |
| Volume Average Particle Size (nm) | 184.6 |
Experimental Protocols
This protocol describes the synthesis of functional nanoparticles without the use of a conventional emulsifier, relying on the stabilizing effect of this compound.[9]
Materials:
-
Styrene (S)
-
This compound (IA)
-
Potassium Persulfate (KPS)
-
Deionized Water
-
Nitrogen Gas
-
Round-bottom Schlenk flask
-
Magnetic stirrer
-
Oil bath
Procedure:
-
Reactor Setup: A round-bottom Schlenk flask is placed in an oil bath equipped with a magnetic stirrer.
-
Reagent Addition: Add the desired amounts of styrene, this compound, and deionized water to the flask. For example, to achieve an 8 mol % IA content, the relative amounts would be calculated based on the total monomer loading.
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free radical polymerization.
-
Initiation: Heat the reaction mixture to 70°C with continuous stirring (e.g., 500 rpm). After 30 minutes at this temperature, inject the KPS initiator, dissolved in a small amount of deionized water.
-
pH Adjustment (Optional but Recommended): Approximately 30 minutes after initiation, adjust the pH of the polymerization system to around 10. This can enhance particle stability.
-
Polymerization: Allow the polymerization to proceed for 24 hours under a nitrogen atmosphere to ensure high monomer conversion.
-
Characterization: The resulting polymer particles can be characterized for monomer conversion, particle size, and morphology.
This protocol outlines the preparation of polymer-drug conjugate nanoparticles using a single emulsion-solvent evaporation technique.[6][8]
Materials:
-
Poly(lactic acid)-Itaconic Acid (PLA-ITA) conjugate polymer
-
Polyvinyl Alcohol (PVA) aqueous solution (e.g., 0.5 wt%)
-
Vortex mixer
-
Sonication tip
-
Ice bath
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the PLA-ITA conjugate polymer (e.g., 60 mg) in a suitable organic solvent like dichloromethane (e.g., 1.5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the aqueous phase (e.g., 4 mL) to the organic phase. Immediately vortex the mixture for a short period (e.g., 20 seconds) to create a coarse emulsion.
-
Sonication: Place the sample vial in an ice bath to prevent overheating. Submerge a sonication tip into the mixture and sonicate at a specific power (e.g., 20% power for 1.5 minutes, followed by 10% power for 30 seconds) to form a nanoemulsion.
-
Solvent Evaporation: Allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. This can be done by stirring the suspension at room temperature for several hours or under reduced pressure.
-
Purification: The resulting nanoparticles can be purified by centrifugation and washing to remove excess PVA and any unencapsulated drug.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Emulsifier-Free Emulsion Copolymerization.
Caption: Synthesis of Nanoparticles by Single Emulsion.
Applications in Drug Development
The unique properties of this compound-based polymers make them highly suitable for various applications in drug development:
-
Targeted Drug Delivery: The pH-responsive nature of polymers containing this compound can be exploited for targeted drug release in specific tissues or cellular compartments with different pH environments, such as tumors or endosomes.[1][3][5]
-
Hydrogels for Controlled Release: this compound can be used to synthesize hydrogels with high swelling capacity, which can encapsulate drugs and release them in a sustained manner.[5][7]
-
Bioadhesives: The carboxylic acid groups can form hydrogen bonds with mucosal surfaces, making this compound-based polymers useful as bioadhesive materials for drug delivery.
-
Antimicrobial Surfaces: Polymers containing this compound have been shown to exhibit antimicrobial properties, which can be beneficial for developing antiseptic dressings and bandages.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Biotechnological this compound Production, and Application for a Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 5. Natural bio-based monomers for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of pH-Responsive Hydrogels of Poly(this compound-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Emulsion polymerization of 100% biobased itaconate esters" by Yvon Durant and Bo Jiang [dc.engconfintl.org]
- 11. scholars.unh.edu [scholars.unh.edu]
- 12. US8410232B2 - Emulsion polymerization of esters of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Itaconic Acid-Based Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various itaconic acid-based resins. This compound, a bio-based monomer, is a versatile building block for creating sustainable polymers with a wide range of applications in coatings, adhesives, and biomedical materials.[1][2][3] This document outlines methodologies for the preparation of unsaturated polyester (B1180765) resins, poly(ester amide) resins, and epoxy resins derived from this compound.
Synthesis of Unsaturated Polyester Resins from this compound
Unsaturated polyesters (UPRs) are thermosetting resins commonly used in composites and coatings. The incorporation of this compound introduces renewable content and specific functionalities.[4]
Experimental Protocol: One-Pot Synthesis of this compound-Based UPR
This protocol is adapted from a method for preparing fully biobased UPRs.[4]
Materials:
-
This compound
-
1,2-propanediol
-
Dimethyl itaconate (reactive diluent)
-
Catalyst (e.g., FASCAT 4101)
-
Inhibitor (e.g., Butylated hydroxytoluene - BHT, Monomethyl ether hydroquinone (B1673460) - MeHQ)
-
Nitrogen gas supply
-
Three-necked round-bottom flask
-
Mechanical stirrer, thermometer, condenser, and heating mantle
Procedure:
-
Reactor Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with this compound, 1,2-propanediol, catalyst (0.2 wt%), and inhibitors (BHT 0.08 wt%, MeHQ 0.06 wt%).[5]
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and maintain a slow nitrogen flow throughout the reaction.
-
Heating and Homogenization: Gradually heat the mixture with continuous stirring until a homogeneous melt is formed.
-
Polycondensation: Increase the temperature to 180°C and maintain for 3 hours to carry out the polycondensation reaction.[5] Water produced during the reaction will be removed through the condenser.
-
Cooling and Dilution: After the reaction is complete, cool the resulting polyester prepolymer.
-
Formulation: Dilute the prepolymer with a reactive diluent, such as dimethyl itaconate, to achieve the desired viscosity for application.
Characterization of Unsaturated Polyester Resins
The synthesized resins can be characterized using the following techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of ester bonds (around 1720 cm⁻¹) and the preservation of the C=C double bonds from this compound (around 1640 cm⁻¹ and 810 cm⁻¹).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To further elucidate the chemical structure of the resin.[6][7]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Rheological Analysis: To measure the viscosity of the resin at different temperatures.[8]
Data Presentation: Properties of Cured this compound-Based UPRs
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 122 °C | [8] |
| Tensile Strength | 87.5 MPa | [1] |
| Flexural Strength | 152.4 MPa | [1] |
Synthesis Workflow for Unsaturated Polyester Resins
Caption: Workflow for the synthesis and characterization of this compound-based unsaturated polyester resins.
Synthesis of this compound-Based Poly(ester amide) Resins
The introduction of amide groups into the polyester backbone can enhance properties such as mechanical strength and thermal stability.[5]
Experimental Protocol: Synthesis of Poly(ester amide) Resins
This protocol is based on the synthesis of unsaturated poly(ester amide)s from this compound and preformed amido diols to avoid side reactions.[5][7]
Materials:
-
Dimethyl itaconate (DMI)
-
Dimethyl succinate (B1194679) (DMS)
-
Diols (e.g., 1,3-propanediol, isosorbide, glycerol, 2,3-butanediol)
-
Amido diol
-
Catalyst (e.g., FASCAT 4101)
-
Inhibitors (e.g., BHT, MeHQ)
-
Nitrogen gas supply
-
Reaction setup as described for UPRs.
Procedure:
-
Reactor Setup: Use the same reactor setup as for the UPR synthesis.
-
Charging Reactants: Charge the flask with dimethyl itaconate, dimethyl succinate, the diol mixture, the pre-synthesized amido diol, catalyst (0.2 wt%), and inhibitors (BHT 0.08 wt%, MeHQ 0.06 wt%).[5]
-
Inert Atmosphere: Purge the reactor with nitrogen gas.
-
Heating and Transesterification: Gradually heat the mixture to 180°C and maintain for 3 hours to carry out the transesterification reaction.[5] Methanol produced during the reaction is removed via the condenser.
-
Cooling: Cool the resulting poly(ester amide) resin to room temperature.
Data Presentation: Composition of a Poly(ester amide) Resin Formulation
| Component | Molar Equivalent | Reference |
| Dimethyl Itaconate (DMI) | 0.8 | [5] |
| Dimethyl Succinate (DMS) | 0.2 | [5] |
| 1,3-Propanediol | 0.75 | [5] |
| Isosorbide | 0.125 | [5] |
| Glycerol | 0.125 | [5] |
| 2,3-Butanediol | 0.25 | [5] |
Logical Relationship for Poly(ester amide) Synthesis
Caption: Key components and process for poly(ester amide) resin synthesis.
Synthesis of this compound-Based Epoxy Resins
This compound can be used to synthesize bio-based epoxy resins, offering a sustainable alternative to petroleum-based epoxy resins like those derived from bisphenol A.[6]
Experimental Protocol: Synthesis of a Trifunctional Epoxy Resin from this compound (TEIA)
This protocol describes a two-step synthesis involving allylation and subsequent epoxidation.[6]
Materials:
-
This compound
-
Allyl alcohol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Magnesium sulfate (B86663)
-
Curing agent (e.g., methylhexahydropthalic anhydride)
-
Catalyst (e.g., 2-methyl imidazole)
Procedure:
Step 1: Synthesis of Diallyl Itaconate
-
Allylation: React this compound with allyl alcohol in the presence of an acid catalyst to form diallyl itaconate. This is an esterification reaction.
-
Purification: Purify the diallyl itaconate by washing with a sodium bicarbonate solution to remove unreacted acid, followed by drying over magnesium sulfate and solvent removal.
Step 2: Epoxidation of Diallyl Itaconate
-
Epoxidation Reaction: Dissolve the diallyl itaconate in a suitable solvent like dichloromethane. Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature to control the exothermic reaction. The m-CPBA acts as an oxidizing agent to epoxidize the allylic double bonds.[6]
-
Work-up: After the reaction is complete, filter the mixture to remove the m-chlorobenzoic acid byproduct. Wash the organic phase with a sodium bicarbonate solution and then with water.
-
Isolation: Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the trifunctional epoxy resin from this compound (TEIA).
Curing of the Epoxy Resin:
-
Formulation: Mix the synthesized TEIA resin with a stoichiometric amount of a curing agent (e.g., methylhexahydropthalic anhydride) and a catalyst (e.g., 2-methyl imidazole).[6]
-
Curing: Heat the mixture according to a specific curing schedule (e.g., a multi-step heating process) to obtain a cross-linked thermoset material.
Data Presentation: Properties of this compound-Based Epoxy Resin (TEIA)
| Property | Value | Reference |
| Epoxy Value | 1.02 | [6] |
| Viscosity (at 25°C) | 0.96 Pa·s | [6] |
Experimental Workflow for Epoxy Resin Synthesis
Caption: Multi-step workflow for the synthesis and curing of an this compound-based epoxy resin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Biodegradable Monomer for Polymers & Resins [riverlandtrading.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Engineering Ustilago maydis for Enhanced Itaconic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the genetic modification of the yeast-like fungus Ustilago maydis to establish it as a robust platform for high-level itaconic acid production. This compound is a valuable bio-based platform chemical with applications in the polymer industry and has emerging potential in the pharmaceutical sector as an anti-inflammatory and anti-viral agent.[1]
Introduction
Ustilago maydis, a well-established model organism, naturally produces this compound, albeit at low levels.[2][3] Its yeast-like morphology in liquid culture offers significant process advantages over the filamentous fungus Aspergillus terreus, the traditional industrial producer of this compound.[4][5] Through targeted metabolic and morphological engineering, it is possible to dramatically enhance the titer, yield, and productivity of this compound in U. maydis, creating economically viable and efficient production strains.[2][4]
This guide outlines the key genetic modifications, cultivation strategies, and analytical methods to achieve high-yield this compound production in U. maydis.
Metabolic Engineering Strategies for Enhanced this compound Production
The central strategy for boosting this compound production in U. maydis involves channeling the metabolic flux from the tricarboxylic acid (TCA) cycle towards the itaconate biosynthesis pathway while simultaneously eliminating competing byproduct pathways and optimizing cellular morphology and transport processes.
Key Genetic Targets:
-
Overexpression of the Itaconate Biosynthesis Cluster Regulator (ria1): The transcription factor Ria1 positively regulates the genes involved in the itaconate biosynthesis cluster. Overexpressing ria1, often by replacing its native promoter with a strong constitutive promoter like Petef, leads to a significant increase in this compound production.[2]
-
Overexpression of the Mitochondrial Tricarboxylate Transporter (mttA): The transport of the precursor cis-aconitate from the mitochondria to the cytoplasm is a crucial step. Overexpressing a mitochondrial transporter, such as mttA from Aspergillus terreus, enhances the availability of the precursor for this compound synthesis in the cytoplasm.[1][3]
-
Deletion of Byproduct Pathways:
-
Itaconate Degradation: Deletion of the cytochrome P450 monooxygenase gene (cyp3) prevents the degradation of this compound.[6][7]
-
Glycolipid and Triacylglycerol Synthesis: Knocking out genes involved in the production of mannosylerythritol lipids (MEL), ustilagic acid (UA), and triacylglycerols (e.g., dgat) reduces the diversion of carbon to these byproducts, thereby increasing the flux towards this compound.[2][6]
-
-
Morphology Engineering:
-
Stabilizing Unicellular Growth: Deletion of the fuz7 gene, which is part of a MAP kinase signaling pathway, stabilizes the yeast-like morphology and prevents the formation of mycelia, which is often induced by the stress of high itaconate titers and low pH.[1][4][7] This is crucial for maintaining low viscosity and efficient mixing in bioreactors.
-
Visualizing the Engineered Metabolic Pathway
The following diagram illustrates the core metabolic engineering strategy for enhancing this compound production in Ustilago maydis.
Caption: Engineered metabolic pathway for this compound production in U. maydis.
Quantitative Data Summary
The following tables summarize the reported this compound production metrics from various genetically engineered U. maydis strains under different cultivation conditions.
Table 1: this compound Production in Shake Flask Cultivations
| Strain | Key Genetic Modifications | Initial Glucose (g/L) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| U. maydis MB215 Wild Type | - | 50 | ~1.9 | - | - | [2] |
| U. maydis MB215 Δcyp3 ΔPria1::Petef | Deletion of cyp3, Overexpression of ria1 | 50 | 15.3 ± 0.4 | - | - | [2] |
| U. maydis MB215 ITA Chassis | Δcyp3, ΔMEL, ΔUA, Δdgat, ΔPria1::Petef | 50 | 19.4 ± 0.3 | - | - | [2] |
| U. maydis MB215 ITA Chassis | Δcyp3, ΔMEL, ΔUA, Δdgat, ΔPria1::Petef | 100 | 53.5 | - | - | [7] |
| U. maydis MB215 Δcyp3 ΔPria1::Petef | Deletion of cyp3, Overexpression of ria1 | 100 | 43.7 ± 4.7 | 0.39 ± 0.05 | 0.22 ± 0.01 | [2] |
| Strain K14 | ITA Chassis + Δfuz7 + PetefmttA | 50 | ~18 | - | - | [1] |
Table 2: this compound Production in Fed-Batch Fermentations
| Strain | Key Genetic Modifications | Fermentation Strategy | Titer (g/L) | Yield (g/g) | Overall Productivity (g/L/h) | Reference |
| U. maydis MB215 Δcyp3 Petefria1 | Deletion of cyp3, Overexpression of ria1 | Fed-batch, pH 3.5 | >80 | - | - | [5][7] |
| Strain K14 | ITA Chassis + Δfuz7 + PetefmttA | High-density fed-batch with continuous feed | 74.9 ± 1.25 | 0.54 ± 0.02 | 0.53 ± 0.01 | [6] |
| Strain K14 | ITA Chassis + Δfuz7 + PetefmttA | Low-density fed-batch with continuous feed | 75.7 ± 1.3 | - | - | [6] |
| Engineered U. maydis | Δcyp3, ΔPria1::Petef, Δfuz7, PetefmttA | Fed-batch with in situ crystallization | 205.6 ± 1.1 | 0.32 ± 0.00 | 0.43 ± 0.00 | [6] |
| Engineered U. maydis | Δfuz7, and other metabolic modifications | Fed-batch with in situ crystallization | 220 | - | - | [4][7] |
Experimental Protocols
Protocol 1: Genetic Modification of Ustilago maydis using CRISPR-Cas9
This protocol provides a general workflow for gene deletion in U. maydis using the CRISPR-Cas9 system, which is highly efficient for single and multiplexed gene editing.[8][9]
Workflow Diagram:
Caption: Workflow for CRISPR-Cas9 mediated gene editing in U. maydis.
Methodology:
-
sgRNA Design and Plasmid Construction:
-
Design a 19-20 bp single guide RNA (sgRNA) sequence targeting the gene of interest. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM), typically NGG.
-
Synthesize oligonucleotides encoding the sgRNA and clone them into a suitable U. maydis CRISPR-Cas9 vector (e.g., a derivative of pCas9_sgRNA_0).[10] These plasmids often contain a gene for selection in U. maydis, such as carboxin (B1668433) resistance (ipR).[8]
-
-
Donor DNA Preparation:
-
For gene deletion, prepare a donor DNA fragment consisting of ~1 kb sequences homologous to the regions upstream and downstream of the target gene. This can be generated by PCR.
-
-
U. maydis Protoplast Preparation and Transformation:
-
Grow the recipient U. maydis strain in a suitable medium (e.g., YEPS-Light) to an OD600 of 0.5-0.7.[11]
-
Harvest the cells and treat with enzymes (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell wall and generate protoplasts.
-
Co-transform the protoplasts with the Cas9-sgRNA plasmid (~500 ng) and the donor DNA using a polyethylene (B3416737) glycol (PEG)-mediated method.[9][10][11]
-
-
Selection and Screening:
-
Plate the transformation mixture on two-layered regeneration agar (B569324) plates containing the appropriate selective agent (e.g., 4 µg/ml carboxin in the bottom layer).[9]
-
Incubate at 28°C for 4-5 days until transformants appear.
-
Screen individual transformants by colony PCR using primers flanking the target gene to identify successful deletions.
-
-
Plasmid Curing and Strain Verification:
Protocol 2: Shake Flask Cultivation for this compound Production
This protocol is suitable for screening engineered strains and optimizing initial production conditions.
Methodology:
-
Pre-culture Preparation:
-
Inoculate a single colony of the engineered U. maydis strain into 5-10 mL of YEPS medium (10 g/L yeast extract, 10 g/L peptone, 10 g/L sucrose).
-
Incubate at 30°C with shaking at 200-250 rpm for 24 hours.
-
-
Main Culture:
-
Prepare Modified Tabuchi Medium (MTM) containing:
-
Glucose: 50-100 g/L
-
NH4Cl: 0.8 g/L (as a limiting nitrogen source to induce production)[5]
-
KH2PO4: 0.5 g/L
-
MgSO4·7H2O: 0.2 g/L
-
FeSO4·7H2O: 0.01 g/L
-
Vitamin solution: 1 mL/L
-
Trace element solution: 1 mL/L
-
Buffer: 100 mM MES (pH 6.5) or 66 g/L CaCO3.[2] The use of CaCO3 helps maintain a stable pH as acid is produced.[2]
-
-
Inoculate 50 mL of MTM in a 500 mL baffled shake flask with the pre-culture to an initial OD600 of ~0.5.
-
Incubate at 30°C with vigorous shaking (e.g., 200 rpm, 25 mm shaking diameter) for 150-200 hours.[2]
-
Collect samples periodically for analysis of OD600, glucose consumption, and this compound concentration.
-
Protocol 3: Fed-Batch Fermentation for High-Titer this compound Production
This protocol describes a fed-batch strategy in a controlled bioreactor to achieve high cell densities and high product titers.
Methodology:
-
Bioreactor Setup:
-
Prepare a bioreactor with an initial working volume of batch medium. A typical high-density batch medium contains:
-
Glucose: 120 g/L
-
NH4Cl: 4 g/L
-
Other MTM components as listed in Protocol 2.
-
-
Set the temperature to 30°C and control the pH at 6.5 by automatic addition of a base (e.g., 5 M NaOH).[6] Maintain aeration and agitation to ensure sufficient oxygen supply.
-
-
Inoculation and Batch Phase:
-
Inoculate the bioreactor with a pre-culture grown in YEPS medium.
-
Run the fermentation in batch mode until the initial nitrogen source (NH4Cl) is depleted, which is indicated by a plateau in growth (OD600) and the onset of significant this compound production.[5]
-
-
Fed-Batch Phase:
-
Once the initial glucose concentration starts to decrease, initiate a continuous feed of a concentrated glucose solution (e.g., 50% w/v).
-
The feed rate can be adjusted to maintain a low but non-limiting glucose concentration in the reactor. For example, a feed rate of 2.8 g/h has been used in high-density fermentations.[6]
-
Monitor the fermentation by regularly measuring OD600, glucose, ammonium, and this compound concentrations.
-
Continue the fed-batch phase until glucose consumption and this compound production cease.
-
Protocol 4: Quantification of this compound by HPLC
This protocol outlines a standard method for quantifying this compound from fermentation broth.
Methodology:
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase as necessary to bring the this compound concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
System: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm).[12]
-
Mobile Phase: An aqueous solution of a weak acid, such as 0.05% o-phosphoric acid or 0.2% formic acid.[13][14]
-
Flow Rate: 0.6 mL/min.[12]
-
Column Temperature: 50°C.[12]
-
Detection: UV detection at 210 nm.[14]
-
Quantification: Prepare a standard curve using known concentrations of pure this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve. More advanced quantification can be achieved using LC-MS for higher sensitivity and selectivity.[12][13][15]
-
Conclusion
The genetic modification of Ustilago maydis offers a powerful and flexible platform for the sustainable production of this compound. By implementing the metabolic engineering strategies and following the detailed protocols outlined in these application notes, researchers can develop highly efficient strains and processes. The combination of deleting competing pathways, overexpressing key biosynthetic and transport genes, and optimizing fermentation conditions has been shown to result in exceptionally high titers, making U. maydis a leading candidate for the industrial bio-production of this compound.[4]
References
- 1. An Optimized Ustilago maydis for this compound Production at Maximal Theoretical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Ustilago maydis chassis for this compound production without by‐products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. researchgate.net [researchgate.net]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. An Optimized Ustilago maydis for this compound Production at Maximal Theoretical Yield [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Single and Multiplexed Gene Editing in Ustilago maydis Using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Genetic Manipulation of the Plant Pathogen Ustilago maydis to Study Fungal Biology and Plant Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative HPLC determination of this compound residuals in polymer hydrogels | Semantic Scholar [semanticscholar.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Characterization of Itaconic Acid Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the essential analytical techniques for the comprehensive characterization of itaconic acid copolymers. The protocols outlined below are designed to assist researchers in determining the chemical structure, molecular weight, thermal properties, and morphology of these versatile polymers, which are of significant interest in drug delivery and other biomedical applications.
Structural Characterization
A thorough understanding of the copolymer structure is paramount for predicting its physicochemical properties and performance. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques for elucidating the chemical composition and bonding of this compound copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the incorporation of this compound into the copolymer backbone and for determining the copolymer composition. Both ¹H and ¹³C NMR are routinely employed.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound copolymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).[1] The choice of solvent will depend on the copolymer's solubility.
-
Instrument: A ¹H NMR spectrometer (e.g., 250 MHz or 400 MHz) is typically used.[1][2]
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic proton signals of the this compound moiety and the comonomer.
-
The chemical shifts (δ) of protons in the this compound residue are typically observed in specific regions of the spectrum. For example, in a copolymer of this compound and acrylamide, characteristic peaks can be identified.[3]
-
Integrate the peak areas corresponding to the protons of the this compound and the comonomer to determine the copolymer composition.
-
Table 1: Representative ¹H NMR Chemical Shifts for this compound Copolymers
| Copolymer System | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |
| Poly(this compound) (PIA) | Methylene protons (-CH₂-) | 3.00–1.50 | D₂O | [1] |
| Poly(this compound) (PIA) | Methine proton (-CH-) | 3.00–1.50 | D₂O | [1] |
| P(TTI-co-DMI) | H-thiazole | 8.74 | DMSO-d₆ | [1] |
| P(TTI-co-DMI) | H-triazole | 8.00 | DMSO-d₆ | [1] |
| P(TTI-co-DMI) | O–CH₂-triazole | 5.01 | DMSO-d₆ | [1] |
| P(TTI-co-DMI) | CH₂–N | 4.52 | DMSO-d₆ | [1] |
| P(TTI-co-DMI) | O–CH₃ | 3.50 | DMSO-d₆ | [1] |
Note: Chemical shifts can vary depending on the specific copolymer, solvent, and instrument used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a copolymer, thereby confirming the incorporation of this compound.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the dried copolymer (1-2 mg) with potassium bromide (KBr) powder (100-200 mg).[4] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Film Casting: Cast a thin film of the copolymer onto a suitable IR-transparent substrate (e.g., NaCl or KBr plates) from a solution.
-
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[5]
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of the this compound and comonomer units. A key indicator for this compound incorporation is the appearance of a peak corresponding to the carbonyl group (C=O) of the carboxylic acid.[6]
-
The ratio of the absorbance intensity of the this compound carbonyl peak to a characteristic peak of the comonomer can be used for quantitative analysis of the copolymer composition.[6][7]
-
Table 2: Characteristic FTIR Absorption Bands for this compound Copolymers
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| O-H stretch (carboxylic acid) | ~3400 (broad) | Hydrogen-bonded hydroxyl group | [8] |
| C=O stretch (carboxylic acid) | ~1735 | Carbonyl group of the this compound unit | [6][9] |
| C-O stretch | ~1090 | Ether linkage | [8] |
| C=C stretch (alkene) | ~925 | Unsaturation | [8] |
| C≡N stretch (nitrile) | ~2243 | Nitrile group (e.g., in acrylonitrile (B1666552) copolymers) | [6][9] |
Molecular Weight Determination
The molecular weight and molecular weight distribution of copolymers are critical parameters that influence their solution viscosity, mechanical properties, and drug release kinetics. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for these measurements.
Experimental Protocol: Gel Permeation Chromatography (GPC/SEC)
-
Sample Preparation: Dissolve the copolymer in the GPC mobile phase at a known concentration (typically 1-5 mg/mL). Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
Instrument: A GPC/SEC system equipped with a pump, an injector, a set of columns appropriate for the expected molecular weight range, and one or more detectors (e.g., Refractive Index (RI), UV, and light scattering detectors).[10][11]
-
Chromatographic Conditions:
-
Mobile Phase: Select a solvent in which the copolymer is fully soluble and that is compatible with the GPC columns (e.g., Dimethylformamide (DMF), water with salts).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature to ensure reproducible results.
-
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene, polymethyl methacrylate, or polyethylene (B3416737) glycol) to generate a calibration curve of log(Molecular Weight) versus elution volume.
-
Data Analysis:
-
Inject the prepared sample solution.
-
Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer.[10]
-
Table 3: Typical GPC/SEC Data for this compound Copolymers
| Copolymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Reference |
| P(TTI-co-DMI) Copolymers | 4800 - 8100 | - | 1.27 - 1.58 | DMF | [1] |
Note: Molecular weight values are relative to the standards used for calibration and can be influenced by the copolymer's interaction with the column material.
Thermal Properties
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound copolymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the dried copolymer (5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument: A thermogravimetric analyzer.
-
Data Acquisition:
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss versus temperature.
-
Determine the initial decomposition temperature (Tᵢ), the temperature at maximum weight loss rate, and the residual weight at the final temperature.[6]
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Weigh a small amount of the dried copolymer (5-10 mg) into a DSC sample pan and seal it.
-
Instrument: A differential scanning calorimeter.
-
Data Acquisition:
-
Heat the sample to a temperature above its expected transitions, then cool it, and finally reheat it. A typical heating/cooling rate is 10 °C/min.[12]
-
The analysis is usually performed under a nitrogen atmosphere.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
The glass transition temperature (Tg) is observed as a step change in the baseline.
-
Melting and crystallization are observed as endothermic and exothermic peaks, respectively.
-
Table 4: Thermal Properties of Poly(Acrylonitrile-Co-Itaconic Acid) Copolymers in Nitrogen Atmosphere
| Copolymer | Tᵢ (°C) | Tₘ (°C) | Tբ (°C) | ΔH (J/g) | ΔH/ΔT (J/g°C) | Reference |
| PAN Homopolymer | 267.0 | 277.3 | 281.5 | 567.1 | 39.1 | [6][12] |
| PAN-IA0.5 | - | - | - | - | - | [6][12] |
| PAN-IA1.0 | - | - | - | - | - | [6][12] |
Tᵢ: Initial exothermic temperature, Tₘ: Maximum peak temperature, Tբ: Final exothermic temperature, ΔH: Evolved heat, ΔH/ΔT: Velocity of evolving heat. Note that the table is partially filled as the provided search results did not contain all the specific values for the copolymers in a nitrogen atmosphere in a single, easily extractable format.
Chromatographic Analysis of Residual Monomers
High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying the amount of unreacted this compound monomer remaining in the final copolymer product.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Extraction: Swell a known amount of the copolymer hydrogel in an appropriate extraction solvent (e.g., methanolic orthophosphoric acid) to extract the residual monomer.[13]
-
Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
-
Instrument: An HPLC system equipped with a pump, an autosampler, a C18 reverse-phase column, and a PDA or UV detector.[13]
-
Chromatographic Conditions:
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards versus their concentration.
-
Inject the extracted sample solution and determine the concentration of residual this compound from the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of this compound copolymers.
Caption: A general workflow for the synthesis and characterization of this compound copolymers.
This comprehensive approach to characterization ensures a thorough understanding of the properties of this compound copolymers, which is essential for their successful application in research, drug development, and other scientific fields.
References
- 1. Biobased polymers derived from this compound bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00098E [pubs.rsc.org]
- 2. ichp.vot.pl [ichp.vot.pl]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. Synthesis of Self-Colored Thermal Stabilized Acrylonitrile / Itaconic Copolymers – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of copolymer composition (methyl acrylate and this compound) in polyacrylonitrile carbon-fiber precursors by FTIR-spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Analysis and Crystal Structure of Poly(Acrylonitrile-Co-Itaconic Acid) Copolymers Synthesized in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
- 11. azom.com [azom.com]
- 12. Thermal Analysis and Crystal Structure of Poly(Acrylonitrile-Co-Itaconic Acid) Copolymers Synthesized in Water - ProQuest [proquest.com]
- 13. tsijournals.com [tsijournals.com]
- 14. Quantitative HPLC determination of this compound residuals in polymer hydrogels | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Use of Itaconic Acid in the Synthesis of Bio-Based Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and performance of bio-based surfactants derived from itaconic acid. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this sustainable chemistry field.
Introduction
This compound, a bio-based dicarboxylic acid produced from the fermentation of carbohydrates, is a versatile platform chemical for the synthesis of a variety of value-added products, including biodegradable and functional surfactants.[1][2] Its unique structure, featuring two carboxylic acid groups and a reactive double bond, allows for the creation of a diverse range of amphiphilic molecules with tailored properties.[1] This document outlines the synthesis of anionic and non-ionic surfactants from this compound and its derivatives, along with protocols for their characterization and performance evaluation.
Synthesis of this compound-Based Surfactants
The synthesis of surfactants from this compound can be broadly categorized into the derivatization of the carboxylic acid groups to introduce a hydrophobic tail and a hydrophilic head group.
Anionic Surfactants
A prominent example is the synthesis of sodium n-octyl sulfoitaconate diester (SOSID), an anionic surfactant with excellent surface-active properties.[2] The synthesis involves a two-step process of sulfonation followed by esterification.[1][2]
Materials:
-
This compound (IA)
-
Sodium Bisulfite (NaHSO₃)
-
n-Octanol
-
p-Toluenesulfonic acid
-
Hydrochloric Acid (HCl)
-
Petroleum Ether
-
Deionized Water
Step 1: Synthesis of Sodium Sulfoitaconate (SSI)
-
In a 250 mL four-neck flask equipped with a reflux condenser and stirrer, dissolve 20.80 g (0.20 mol) of sodium bisulfite in 100 mL of deionized water.
-
Carefully add 28.60 g (0.22 mol) of this compound to the solution.
-
Heat the mixture to 90°C and stir continuously under a nitrogen atmosphere for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Add 0.1 mol of hydrochloric acid and stir for 1 hour.
-
Separate the resulting precipitate by filtration and dry at 80°C for 12 hours to obtain Sodium Sulfoitaconate (SSI).
Step 2: Synthesis of Sodium n-Octyl Sulfoitaconate Diester (SOSID)
-
In a 100 mL four-neck round-bottom flask with a reflux condenser, combine 10.60 g (0.05 mol) of the dried SSI, 13.33 g (0.10 mol) of n-octanol, and 0.42 g (2.44 mmol) of p-toluenesulfonic acid as a catalyst.[2]
-
Heat the mixture to 140°C and stir for 4 hours under a nitrogen atmosphere.[2]
-
Cool the mixture to room temperature.
-
Wash the solid residue sequentially with petroleum ether (5 x 30 mL) and acetone (5 x 30 mL).[2]
-
After solvent separation, dry the resulting white powder in a vacuum oven for 12 hours to yield Sodium n-Octyl Sulfoitaconate Diester (SOSID).[2]
Non-ionic Surfactants
Non-ionic surfactants can be synthesized from this compound esters. One reported study details the synthesis of a series of non-ionic polymeric surfactants based on triethanolamine (B1662121) diester itaconate.[3] Another approach involves the reaction of itaconic anhydride (B1165640) with long-chain alcohols to produce polymerizable non-ionic surfactants.[1]
Characterization and Performance Evaluation
The synthesized surfactants should be thoroughly characterized to determine their structure and evaluate their performance.
Experimental Protocols:
1. Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the synthesized surfactant.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the surfactant molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and purity of the synthesized surfactant.
2. Performance Evaluation:
-
Surface Tension and Critical Micelle Concentration (CMC) Measurement:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.[2] The surface tension at the CMC (γCMC) is a measure of the surfactant's effectiveness in reducing surface tension.
-
-
Emulsification Index (E24) Determination:
-
Mix a specific volume of the surfactant solution (e.g., 2 mL) with an equal volume of a hydrocarbon (e.g., kerosene, diesel, vegetable oil) in a graduated test tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Allow the mixture to stand for 24 hours.
-
Measure the height of the emulsified layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100.[4]
-
-
Biodegradability Testing (OECD 301F - Manometric Respirometry Test):
-
Prepare a test medium containing a known concentration of the surfactant as the sole carbon source, a mineral medium, and an inoculum of microorganisms from a sewage treatment plant.[5]
-
Incubate the mixture in a closed respirometer at a constant temperature in the dark for 28 days.
-
Measure the oxygen consumption over time.
-
The percentage of biodegradation is calculated by dividing the biological oxygen demand (BOD) by the theoretical oxygen demand (ThOD) of the surfactant.[5] A biodegradation level of ≥ 60% within 28 days classifies the surfactant as readily biodegradable.[6]
-
Quantitative Data
The following tables summarize the quantitative data found for this compound-based surfactants.
Table 1: Physicochemical Properties of this compound-Based Surfactants
| Surfactant Name | Type | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γCMC) (mN/m) | Reference |
| Sodium n-Octyl Sulfoitaconate Diester (SOSID) | Anionic | C8 | 4.0 x 10⁻⁴ | 25.02 | [2] |
| Non-ionic this compound ester surfactants | Non-ionic | - | Reported as low | - | [3] |
| Sodium monoitaconamic carboxylate | Anionic | C12, C14, C16, C18 | Reported as low | Reported as low | [7] |
Note: Specific CMC and surface tension values for the non-ionic and monoitaconamic surfactants were not available in the abstracts of the cited literature.
Table 2: Biodegradability of this compound-Based Surfactants
| Surfactant Type | Test Method | Biodegradation (%) | Time (days) | Classification | Reference |
| Non-ionic surfactants from this compound esters | - | 88 - 100 | 7 | Highly Biodegradable | [3] |
| Poly(aspartic acid-itaconic acid) copolymers | CO₂ evolution tests | Degradation rate is influenced by the this compound content. | 28 | Biodegradable | [8] |
Visualizations
Synthesis Pathway of Sodium n-Octyl Sulfoitaconate Diester (SOSID)
Caption: Synthesis of Sodium n-Octyl Sulfoitaconate Diester (SOSID).
General Workflow for Characterization of Bio-Based Surfactants
Caption: Workflow for bio-based surfactant characterization.
Types of Surfactants from this compound
Caption: Classification of this compound-based surfactants.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Based Surfactants: I. Synthesis and Characterization of Sodium n-Octyl Sulfoitaconate Diester Anionic Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Production optimization, stability and oil emulsifying potential of biosurfactants from selected bacteria isolated from oil-contaminated sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sonett.eu [sonett.eu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Itaconic Acid: A Versatile Bio-Based Precursor for Next-Generation Biofuel Production
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Itaconic acid, a C5 dicarboxylic acid, is recognized as a key platform chemical with significant potential for the synthesis of sustainable biofuels.[1] Produced microbially from renewable feedstocks, it offers a green alternative to petroleum-based precursors.[2] Its unique chemical structure, featuring a methylene (B1212753) group and two carboxylic acid functionalities, allows for a variety of chemical transformations into valuable biofuel candidates, including 3-methyl-tetrahydrofuran (3-MTHF) and methyl-succinic acid, a precursor to other fuel additives.[3][4][5] This document provides a comprehensive overview of the application of this compound in biofuel production, including detailed protocols for its microbial synthesis and subsequent conversion, as well as a summary of key production data.
Microbial Production of this compound
The primary route for industrial this compound production is through the fermentation of carbohydrates by the filamentous fungus Aspergillus terreus.[6] However, significant research has been dedicated to developing more robust and efficient production hosts, such as the bacterium Escherichia coli and the yeast Yarrowia lipolytica, through metabolic engineering strategies.[7][8]
Key Production Parameters
The production of this compound is influenced by various factors, including the microbial strain, carbon source, and fermentation conditions. The following tables summarize quantitative data from various studies on this compound production.
Table 1: this compound Production in Aspergillus terreus
| Strain | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Wild Type | Glucose | 80-86 | - | - | [6] |
| Wild Type | Glucose | 160 | 0.46 - 0.58 | 0.57 - 0.99 | [9] |
| TN484-M1 (mutant) | Glucose | 82 | - | - | [10] |
| NRRL 1960 | Sucrose | - | 0.57 | - | [11] |
| NRRL 1960 | D-glucose | - | 0.52 | - | [11] |
Table 2: this compound Production in Engineered Escherichia coli
| Strain | Genetic Modifications | Carbon Source | Titer (g/L) | Yield (mol/mol glucose) | Reference |
| cadA-expressing | - | LB medium | 0.07 | - | [7][12] |
| cadA-expressing, Δicd | - | LB medium + 3% glucose | 1.71 | - | [7][12] |
| cadA-expressing, Δicd, acnB overexpression | - | LB medium + 3% glucose | 4.34 | - | [7][12] |
| Engineered W strain | cad overexpression, amplified acetate (B1210297) assimilation and glyoxylate (B1226380) shunt | Acetate | 3.57 | - | [3] |
| ita23 | ∆aceA ∆sucCD ∆pykA ∆pykF ∆pta ∆Picd | Glucose | 32 | 0.68 | [13] |
Table 3: this compound Production in Other Engineered Microorganisms
| Organism | Genetic Modifications | Carbon Source | Titer (g/L) | Reference |
| Yarrowia lipolytica | CAD from A. terreus expressed in peroxisome | Waste Cooking Oil | 54.55 | [8] |
| Komagataella phaffii | cadA, mttA, mfsA from A. terreus | Methanol (B129727) | 55 | |
| Aspergillus niger | cadA from A. terreus | - | 0.7 | [6] |
Conversion of this compound to Biofuels
This compound can be catalytically converted into various biofuel candidates. Key transformations include hydrogenation to methyl-succinic acid and further reduction and cyclization to 3-methyl-tetrahydrofuran (3-MTHF).
Biofuel Production Data
Table 4: Catalytic Conversion of this compound to Biofuels
| Biofuel Product | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 3-Methyl-tetrahydrofuran (3-MTHF) | Pd-Re/C | 1000 psig H₂ | ~80 | [3] |
| Methyl-succinic acid | Ru/C or RANEY® nickel | - | High conversion | [5] |
| Methyl-succinic acid | Rhodium trisodium (B8492382) 3,3′,3′′-phosphanetriyltri(benzene-1-sulfonate) | Photoelectrocatalysis | - |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis in Aspergillus terreus
The biosynthesis of this compound in A. terreus begins with glycolysis, where glucose is converted to pyruvate. Pyruvate then enters the tricarboxylic acid (TCA) cycle in the mitochondria, leading to the formation of cis-aconitate.[11] A key enzyme, cis-aconitate decarboxylase (CadA), then converts cis-aconitate to this compound.
Caption: Biosynthesis of this compound in A. terreus.
Experimental Workflow for this compound Production and Conversion
The overall process involves microbial fermentation to produce this compound, followed by its extraction and purification. The purified this compound is then subjected to catalytic conversion to produce biofuels.
Caption: General workflow for biofuel production from this compound.
Conversion Pathway of this compound to 3-MTHF
The conversion of this compound to 3-MTHF involves a multi-step catalytic process. It begins with the hydrogenation of this compound to 2-methylsuccinic acid, which is then dehydrated to form methyl-γ-butyrolactone. Further hydrogenation and dehydration steps lead to the final product, 3-methyltetrahydrofuran.[3]
Caption: Catalytic conversion of this compound to 3-MTHF.
Experimental Protocols
Protocol 1: this compound Production by Aspergillus terreus Fermentation
1. Materials and Media:
-
Aspergillus terreus strain (e.g., ATCC 20513)
-
Seed Culture Medium (g/L): Glucose 50, (NH₄)₂SO₄ 2.5, KH₂PO₄ 0.5, MgSO₄·7H₂O 0.5, CaCl₂·2H₂O 0.1, trace element solution 1 mL/L. Adjust pH to 3.1.
-
Fermentation Medium (g/L): Glucose 150, (NH₄)₂SO₄ 3.0, KH₂PO₄ 0.08, MgSO₄·7H₂O 1.0, CaCl₂·2H₂O 0.1, ZnSO₄·7H₂O 0.0044, CuSO₄·5H₂O 0.005, trace element solution 1 mL/L. Adjust initial pH to 3.1.
-
Trace element solution (g/L): FeSO₄·7H₂O 5, MnSO₄·H₂O 1.6, CoCl₂·6H₂O 1.7.
2. Inoculum Preparation:
-
Inoculate A. terreus spores into 100 mL of seed culture medium in a 500 mL baffled flask.
-
Incubate at 37°C with shaking at 200 rpm for 24-48 hours until a pellet-like morphology is observed.
3. Fermentation:
-
Aseptically transfer the seed culture (10% v/v) to the fermentation medium in a sterilized bioreactor.
-
Maintain the temperature at 37°C.
-
Provide aeration at a rate of 1 vvm (volume of air per volume of medium per minute).
-
Control the pH at 3.1 for the initial 24 hours, then allow it to drop and maintain it at or below 2.5.
-
Continue the fermentation for 7-10 days.
-
Monitor glucose consumption and this compound production periodically by taking samples for HPLC analysis.
Protocol 2: this compound Production in Engineered E. coli
1. Strain and Plasmid:
-
E. coli host strain (e.g., BL21(DE3))
-
Expression plasmid containing the cis-aconitate decarboxylase (cadA) gene from A. terreus.
2. Media:
-
Luria-Bertani (LB) Medium: for initial strain growth.
-
M9 Minimal Medium (g/L): Na₂HPO₄·7H₂O 12.8, KH₂PO₄ 3, NaCl 0.5, NH₄ Cl 1 . Supplement with 2 mM MgSO₄, 0.1 mM CaCl₂, and 2% (w/v) glucose.
3. Fermentation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium and grow overnight at 37°C.
-
Inoculate 100 mL of M9 minimal medium in a 500 mL flask with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Incubate at 30°C with shaking at 200 rpm.
-
When the OD₆₀₀ reaches 0.6-0.8, induce gene expression with an appropriate inducer (e.g., 0.1 mM IPTG).
-
Continue the fermentation for 48-72 hours.
-
Monitor cell growth, glucose consumption, and this compound production.
Protocol 3: Extraction and Purification of this compound
1. Materials:
-
Fermentation broth containing this compound.
-
Activated carbon.
-
Filter paper.
-
Crystallization vessel.
-
Vacuum filtration setup.
2. Procedure:
-
Separate the microbial biomass from the fermentation broth by centrifugation or filtration.
-
Treat the supernatant with activated carbon (1-2% w/v) at 60°C for 30 minutes to decolorize the broth.
-
Filter the mixture to remove the activated carbon.
-
Concentrate the clarified broth by evaporation under reduced pressure to a final this compound concentration of 200-300 g/L.
-
Cool the concentrated solution slowly to 4°C to induce crystallization of this compound.
-
Collect the this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water and dry them under vacuum.
Protocol 4: Catalytic Hydrogenation of this compound to 3-Methyl-tetrahydrofuran (3-MTHF)
1. Materials:
-
Purified this compound.
-
Palladium-Rhenium on carbon (Pd-Re/C) catalyst.
-
High-pressure reactor (autoclave).
-
Solvent (e.g., water or an organic solvent).
-
Hydrogen gas (high purity).
2. Procedure:
-
Charge the high-pressure reactor with this compound, the Pd-Re/C catalyst (e.g., 5 wt% of the this compound mass), and the solvent.
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psig).[3]
-
Heat the reactor to the desired temperature (e.g., 150-200°C) and start stirring.
-
Maintain the reaction conditions for a specified time (e.g., 4-8 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the liquid product for the yield of 3-MTHF using Gas Chromatography (GC) or HPLC.
Protocol 5: Analytical Quantification by HPLC
1. Instrumentation and Conditions for this compound:
-
HPLC System: with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% phosphoric acid in water : methanol (e.g., 85:15 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
2. Sample Preparation:
-
Centrifuge fermentation broth samples to remove cells.
-
Dilute the supernatant with the mobile phase to a concentration within the linear range of the standard curve.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific strains, equipment, and objectives. Appropriate safety precautions should be taken when working with chemicals, high-pressure systems, and microorganisms.
References
- 1. Rhodococcus as Biofactories for Microbial Oil Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of intracytoplasmic lipid inclusions by Rhodococcus opacus strain PD630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound from acetate by engineering acid-tolerant Escherichia coli W - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nsmjournal.org.ng [nsmjournal.org.ng]
- 5. Frontiers | Biochemistry of microbial this compound production [frontiersin.org]
- 6. Production of this compound using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Yarrowia lipolytica to Produce this compound From Waste Cooking Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Holistic Approach to Process Design and Scale-Up for this compound Production from Crude Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. CN109061009B - Method for measuring content of this compound in fermentation liquor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Itaconic Acid Fermentation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome common challenges associated with low yields in itaconic acid (IA) fermentation using Aspergillus terreus.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your fermentation experiments.
Q1: My this compound yield is low, but my fungal biomass seems high. What's the problem?
A1: High biomass with low product yield often points to suboptimal conditions for secondary metabolite production. Once initial growth is established, the metabolic focus needs to shift from biomass accumulation to this compound synthesis. Key factors to investigate include:
-
Nutrient Limitation: this compound production is typically triggered by limiting a key nutrient after an initial growth phase. Phosphate (B84403) limitation is a common strategy to shift the metabolism towards product formation.[1] Ensure your medium has a growth-limiting component.
-
pH Control: The pH of the medium is critical. While initial growth may occur at a higher pH, this compound production is favored in an acidic environment, typically between pH 2.0 and 3.5.[2][3] An uncontrolled pH can lead to the production of other organic acids or excessive biomass.
-
Carbon Source Funneling: Even with high biomass, the carbon source might be directed towards cellular maintenance or other metabolic pathways instead of this compound. This can be influenced by trace metal concentrations and oxygen levels.
Q2: My fermentation has stopped producing this compound prematurely. What are the likely causes?
A2: A premature halt in production can be caused by several factors:
-
Inhibitor Accumulation: The fermentation broth may accumulate inhibitory byproducts. This compound itself can be inhibitory at high concentrations.[4] If using lignocellulosic hydrolysates, compounds like acetic acid, furfural, and HMF can be potent inhibitors.[5]
-
Loss of Optimal Morphology: The physical form of the fungus (morphology) is crucial. The ideal morphology for this compound production is small, loose pellets or clumps (0.4-0.5 mm in diameter).[6][7][8][9] High agitation can lead to shear stress, damaging the mycelia, while low agitation can result in large, dense pellets with poor nutrient and oxygen transfer.
-
Oxygen Supply Interruption: A. terreus requires a continuous and high level of dissolved oxygen for efficient this compound production.[1][2] Even short interruptions in aeration can irreversibly stop production.
Q3: I'm observing significant formation of other organic acids (e.g., citric, oxalic). How can I improve selectivity for this compound?
A3: The formation of byproducts indicates that the metabolic flux is being diverted from the this compound pathway. To improve selectivity:
-
Strict pH Control: Maintaining a low pH (ideally below 3.5) is crucial for favoring this compound production and suppressing the formation of other acids like oxalic acid.[10]
-
Trace Metal Concentration: The concentration of certain metal ions is critical. Specifically, manganese (Mn²⁺) ions are known to be strong inhibitors of this compound production and can promote citric acid formation.[11] Ensure your medium has minimal manganese contamination. Conversely, ions like zinc (Zn²⁺), iron (Fe²⁺), and copper (Cu²⁺) can be beneficial at specific concentrations.[1][4]
-
Strain Selection: Use a high-yielding strain of A. terreus. Many industrial strains have been developed through mutagenesis and selection for high this compound productivity and low byproduct formation.
Q4: How do I achieve the optimal fungal morphology for production?
A4: Controlling fungal morphology is a key challenge. The goal is to avoid both large, dense pellets and freely dispersed mycelia, aiming for small, loose clumps.
-
Inoculum Concentration: The initial spore concentration can influence pellet formation. Experiment with different inoculum sizes.
-
Agitation and Aeration: Mechanical stress from stirring and airflow directly impacts pellet size. Higher agitation speeds generally lead to smaller, denser pellets or even fragmented mycelia. Finding the right balance is key. An optimal agitation of 300-400 rpm has been reported in lab-scale bioreactors.[6][12]
-
Media Composition: Factors like phosphate concentration can influence morphology.[7][9]
Data Presentation: Comparative Tables
Table 1: Effect of Carbon Source on this compound Production by A. terreus
| Carbon Source | Concentration (g/L) | IA Titer (g/L) | IA Yield (g/g substrate) | Biomass Yield (g/g substrate) | Reference |
| Glucose | 100 | 47.9 | 0.61 | 0.11 | [13] |
| Sucrose | 100 | 12.5 | 0.15 | 0.23 | [13] |
| Mannose | 100 | 13.9 | 0.18 | 0.25 | [13] |
| Xylose | 100 | 2.5 | 0.03 | 0.32 | [13] |
| Glycerol | 100 | 2.1 | 0.03 | 0.31 | [13] |
| Granulated Sugar | 114 | 40.0 | ~0.35 | Not Reported | [4] |
| VHP Sugar | 114 | 25.0 | ~0.22 | Not Reported | [4] |
Note: Yields can vary significantly based on the specific strain and other fermentation conditions.
Table 2: Influence of Nitrogen Source on this compound Production
| Nitrogen Source | Carbon Source | IA Titer (g/L) | Notes | Reference |
| NH₄NO₃ | Granulated Sugar | 40.0 | Favorable for high IA production. | [4] |
| Commercial Urea | Granulated Sugar | ~8.0 | Resulted in low IA titers, possibly due to pH increase. | [4] |
| NH₄NO₃ | VHP Sugar | 25.0 | Favorable for high IA production. | [4] |
| Commercial Urea | VHP Sugar | ~8.0 | Resulted in low IA titers. | [4] |
Note: Nitrogen limitation is a key trigger for this compound production. The choice of nitrogen source can also affect the pH of the medium.
Table 3: Impact of pH Control Strategy on this compound Fermentation
| pH Strategy | Initial Glucose (g/L) | Max IA Titer (g/L) | IA Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Uncontrolled (drops from 3.4 to 1.85) | Not Specified | Lower | Not Specified | ~0 | [12] |
| Controlled at pH 2.4 | Not Specified | Higher | 0.53 | Not Specified | [12] |
| Controlled at pH 2.8 | Not Specified | Higher | 0.50 | 0.41 | [12] |
| pH-Shift (Initial pH 3.0, then 2.5 after 48h) | Not Specified | 87.32 | 0.35 | 0.22 | [10] |
| Fed-batch with pH control at 3.4 | Fed-batch | 160 | 0.46 - 0.58 | 0.57 - 0.99 | [14] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
This protocol describes a two-stage seed culture development to ensure a healthy and active inoculum for the main fermenter.
-
Strain Maintenance: Maintain Aspergillus terreus on Potato Dextrose Agar (PDA) slants, subculturing monthly. Incubate at 30-35°C for 5-7 days until sporulation is evident.
-
Spore Suspension: Prepare a spore suspension by washing a mature PDA slant with 10 mL of sterile 0.1% Tween 80 solution. Quantify the spore concentration using a hemocytometer.
-
Pre-Inoculum Stage: In a 250 mL Erlenmeyer flask, inoculate 50 mL of a growth medium (e.g., 2% D-glucose, 2% malt (B15192052) extract, 1% peptone, pH 5.5) with the spore suspension to a final concentration of 1x10⁷ spores/mL.[15][16]
-
Incubation: Incubate the flask on a rotary shaker at 30-35°C and 200 rpm for 24-48 hours.[15][16] This culture serves as the inoculum for the seed fermenter or a second liquid culture stage.
-
Seed Culture Stage: Transfer the pre-inoculum culture (typically 10% v/v) into a larger volume of the production medium (or a dedicated seed medium). The goal is to generate sufficient biomass for inoculating the main production fermenter.
Protocol 2: Fermentation Medium Preparation
This is a representative recipe for an this compound production medium. Concentrations may require optimization for your specific strain.
| Component | Concentration (g/L) | Purpose |
| Glucose | 150 - 180 | Carbon Source |
| NH₄NO₃ | 2.5 - 3.0 | Nitrogen Source |
| KH₂PO₄ | 0.1 - 0.8 | Phosphorus Source (Limiting) |
| MgSO₄·7H₂O | 1.0 - 1.9 | Magnesium Source |
| CaCl₂·2H₂O | 2.0 - 5.0 | Calcium Source |
| ZnSO₄·7H₂O | 0.008 - 0.15 | Trace Element |
| CuSO₄·7H₂O | 0.015 | Trace Element |
| FeCl₃·6H₂O | 0.00167 | Trace Element |
Preparation Steps:
-
Dissolve all components in distilled water.
-
Adjust the initial pH to 3.0 - 3.5 using concentrated H₂SO₄ or HCl.[3][4]
-
Sterilize the medium by autoclaving at 121°C for 20 minutes. Note that glucose can be autoclaved separately to prevent caramelization and then added aseptically to the sterile medium.
Protocol 3: Batch Fermentation Procedure (Lab-Scale Bioreactor)
-
Bioreactor Preparation: Prepare and sterilize a 2 L laboratory bioreactor containing 1 L of the production medium.
-
Inoculation: Aseptically inoculate the fermenter with 10% (v/v) of the actively growing seed culture.
-
Fermentation Parameters:
-
pH: Control the pH at a constant value (e.g., 2.8 - 3.4) using automated addition of a base like NaOH, KOH, or ammonia (B1221849) solution.[12][14]
-
Aeration: Supply sterile air at a rate of 1 vvm (volume of air per volume of medium per minute).[3]
-
Sampling: Take samples aseptically at regular intervals (e.g., every 12-24 hours) to measure biomass, residual glucose, and this compound concentration.
-
Harvest: The fermentation is typically complete after 5-10 days, or when glucose is depleted and this compound concentration reaches a plateau.
Visualizations: Pathways and Workflows
Caption: A troubleshooting decision tree for low this compound yield.
Caption: Key metabolic steps for this compound synthesis from glucose.
Caption: Standard experimental workflow for this compound fermentation.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. media.neliti.com [media.neliti.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimized pH and Its Control Strategy Lead to Enhanced this compound Fermentation by Aspergillus terreus on Glucose Substrate [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH and stirring rate on itaconate production by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Process development of this compound production by a natural wild type strain of Aspergillus terreus to reach industrially relevant final titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Cellulase Production from Agri-Industrial Residues by Aspergillus terreus NIH2624 [mdpi.com]
- 16. researchgate.net [researchgate.net]
strategies to reduce byproduct formation in itaconic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing itaconic acid production and minimizing byproduct formation.
Troubleshooting Guide
Issue 1: Low this compound Titer and Yield
Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low this compound yield can stem from several factors, ranging from suboptimal fermentation conditions to metabolic pathway inefficiencies. Here is a step-by-step guide to diagnose and address the issue:
Step 1: Verify and Optimize Fermentation Conditions
Suboptimal environmental conditions are a common cause of poor production. Ensure the following parameters are within the optimal range for your production host.
-
pH: The optimal pH for this compound production varies between microorganisms. For Aspergillus terreus, a low pH (below 3.0) is generally favored, while Ustilago maydis prefers a pH around 6.5.[1][2] Continuous monitoring and control of pH are crucial, as cellular metabolism can cause shifts in the medium's acidity.
-
Oxygen Supply: this compound production is a strictly aerobic process.[2] Inadequate oxygen transfer can lead to the formation of alternative fermentation products. Ensure proper aeration and agitation rates in your bioreactor.
-
Carbon Source: While glucose is a common substrate, its concentration and the presence of impurities can affect yield.[2][3] Using crude substrates may introduce inhibitors that negatively impact fermentation performance.[1][4]
-
Nitrogen Source and C/N Ratio: The concentration and type of nitrogen source can influence cell growth and product formation. Optimizing the carbon-to-nitrogen (C/N) ratio is critical for directing metabolic flux towards this compound synthesis.[3]
Step 2: Analyze for Byproduct Formation
High concentrations of byproducts indicate that the carbon flux is being diverted away from the this compound pathway.
-
Common Byproducts: Key byproducts to quantify include oxalic acid, citric acid, and in some hosts, other organic acids.
-
Analytical Methods: Employ High-Performance Liquid Chromatography (HPLC) to identify and quantify organic acids in your fermentation broth.
Step 3: Consider Metabolic Engineering Strategies
If optimizing fermentation conditions does not sufficiently improve yield, genetic modification of the production strain may be necessary.
-
Overexpression of Key Enzymes: Enhance the expression of genes directly involved in the this compound biosynthesis pathway, such as cis-aconitate decarboxylase (cadA).[5][6]
-
Blocking Competing Pathways: Knock out genes responsible for the synthesis of major byproducts. For example, deleting the gene for oxaloacetate acetylhydrolase (oahA) can reduce oxalic acid formation in A. niger.[3]
-
Precursor Supply Enhancement: Engineer upstream pathways to increase the intracellular pool of precursors like citric acid.[3]
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: High Levels of Specific Byproducts
Q2: My fermentation is producing a high concentration of oxalic acid. What strategies can I employ to reduce it?
A2: Oxalic acid is a common byproduct in fungal fermentations, including that of Aspergillus niger. Its formation diverts precursors from the TCA cycle, thereby reducing the carbon flux towards this compound.
Metabolic Engineering Approach:
The most direct strategy is to disrupt the pathway leading to oxalic acid. In A. niger, oxaloacetate acetylhydrolase (encoded by the oahA gene) converts oxaloacetate to oxalate (B1200264) and acetate.
-
Gene Deletion: Deleting the oahA gene has been shown to reduce the production of oxalic acid.[3] However, this can negatively impact cell growth as it disrupts the TCA cycle. Careful optimization of the knockout strategy and fermentation conditions is necessary to balance byproduct reduction with robust cell growth.
Experimental Protocol: Gene Deletion of oahA in A. niger
-
Construct Deletion Cassette: Amplify the 5' and 3' flanking regions of the oahA gene using PCR.
-
Assemble Cassette: Fuse the amplified flanking regions with a selectable marker gene (e.g., hygromycin resistance) using techniques like fusion PCR or Gibson assembly.
-
Protoplast Transformation: Prepare protoplasts from A. niger mycelia and transform them with the deletion cassette.
-
Selection and Screening: Plate the transformed protoplasts on a selective medium containing hygromycin. Screen putative transformants by PCR to confirm the homologous recombination and deletion of the oahA gene.
-
Phenotypic Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under this compound production conditions. Analyze the culture supernatants by HPLC to quantify this compound and oxalic acid concentrations.
Q3: I am observing significant amounts of residual citric acid in my fermentation broth. How can I promote its conversion to this compound?
A3: The accumulation of citric acid suggests a bottleneck in the conversion of cis-aconitate to this compound, or inefficient transport of cis-aconitate from the mitochondria to the cytosol where the final conversion occurs.
Strategies to Enhance Conversion:
-
Overexpression of cis-Aconitate Decarboxylase (cadA): The cadA gene encodes the key enzyme responsible for the final step in this compound synthesis.[6] Increasing its expression can enhance the conversion of cis-aconitate.
-
Mitochondrial Transporter Engineering: The transport of TCA cycle intermediates out of the mitochondria can be a rate-limiting step. Overexpressing mitochondrial transporters responsible for exporting cis-aconitate or its precursors can increase the cytosolic substrate pool for CadA.
Metabolic Pathway for this compound Production
Caption: Simplified metabolic pathway of this compound production.
Frequently Asked Questions (FAQs)
Q4: Which microorganism is best for this compound production?
A4: The choice of microorganism depends on the specific research or production goals.
-
Aspergillus terreus : This is the native and most commonly used industrial producer, capable of achieving high titers (up to 86 g/L).[6] However, it can be sensitive to impurities in the feedstock.[7]
-
Ustilago maydis : This yeast-like fungus is a promising alternative as it can utilize a wider range of carbon sources and is less prone to morphological issues in submerged fermentation.[3][8]
-
Engineered Escherichia coli and Saccharomyces cerevisiae : These are well-characterized model organisms that can be genetically engineered for this compound production.[5][9][10] While titers are currently lower than with native producers, they offer greater flexibility for metabolic engineering and may be more robust in certain industrial processes.
Q5: Can I use crude glycerol (B35011) from biodiesel production as a carbon source?
A5: Yes, crude glycerol can be a cost-effective alternative to glucose for this compound production. Aspergillus terreus has been shown to utilize glycerol, achieving titers of up to 27.6 g/L.[3] However, impurities in crude glycerol can inhibit microbial growth and product formation, so pretreatment of the feedstock may be necessary.
Q6: What is the impact of manganese concentration on this compound production?
A6: Manganese concentration has a significant impact on the metabolism of Aspergillus terreus. High concentrations of manganese can strongly inhibit this compound production. Therefore, it is crucial to control the manganese levels in the fermentation medium to ensure efficient synthesis.
Q7: How can I improve the downstream purification of this compound when byproducts are present?
A7: The presence of byproducts, especially other organic acids with similar physicochemical properties, complicates the purification of this compound.[11] Several strategies can be employed:
-
Crystallization: This is a common method, but the co-crystallization of impurities can be an issue.
-
Adsorption/Chromatography: Using ion-exchange resins or activated carbon can selectively separate this compound from other components in the fermentation broth.[11][12]
-
Reactive Extraction: This technique involves using a reactive solvent to selectively extract this compound from the aqueous phase.[13]
Data Summary Tables
Table 1: Comparison of this compound Production in Different Microorganisms
| Microorganism | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |
| Aspergillus terreus | Glucose | >80 | - | [6] |
| Ustilago maydis MB215 | Glucose | 44.5 | - | [3] |
| Engineered E. coli | Glucose | 32 | 0.68 (mol/mol) | [9] |
| Engineered S. cerevisiae | Glucose | 0.168 | - | [10] |
| Aspergillus terreus | Glycerol | 27.6 | - | [3] |
Table 2: Metabolic Engineering Strategies for Improved this compound Production
| Strategy | Target Gene/Pathway | Host Organism | Effect | Reference |
| Byproduct Reduction | oahA deletion | Aspergillus niger | Reduced oxalic acid formation | [3] |
| Pathway Enhancement | cadA overexpression | Saccharomyces cerevisiae | Increased this compound titer | [5] |
| Precursor Supply | ∆ade3 ∆bna2 ∆tes1 | Saccharomyces cerevisiae | Successive improvement in titer | [10] |
| Carbon Flux Redirection | ∆aceA ∆sucCD ∆pykA ∆pykF ∆pta | Escherichia coli | High yield this compound production | [9] |
References
- 1. Holistic Approach to Process Design and Scale-Up for this compound Production from Crude Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound Through Microbiological Fermentation of Inexpensive Materials [jbb.xml-journal.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Frontiers | Biochemistry of microbial this compound production [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 9. Model-based metabolic engineering enables high yield this compound production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Saccharomyces cerevisiae for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Separation in Biorefineries by Liquid Phase Adsorption: this compound as Case Study - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Microbial Contamination in Itaconic Acid Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve microbial contamination issues during itaconic acid fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of microbial contamination in my Aspergillus terreus fermentation?
A1: Several indicators can point towards microbial contamination in your this compound fermentation. These include:
-
Visual Changes: Noticeable changes in the culture broth, such as cloudiness, slime formation, or the appearance of clumps that are not characteristic of Aspergillus terreus mycelia.
-
Microscopic Examination: The presence of motile bacteria, budding yeasts, or bacterial spores when a sample of the fermentation broth is examined under a microscope.
-
pH Fluctuation: A rapid drop or increase in the pH of the fermentation medium that is not consistent with the expected metabolic activity of Aspergillus terreus. For instance, lactic acid bacteria can cause a significant drop in pH.[1][2][3]
-
Unusual Odors: Foul or unusual odors emanating from the bioreactor can be a sign of contamination by anaerobic or facultative anaerobic bacteria.
-
Process Parameter Deviations: Unexpected changes in dissolved oxygen levels or an abnormal oxygen uptake rate can indicate the presence of competing microorganisms.[4]
-
Reduced Product Yield: A significant decrease in the final this compound titer or yield is a primary indicator of contamination, as contaminating microbes compete for nutrients.[5]
-
Byproduct Formation: The detection of unexpected metabolites, such as lactic acid or acetic acid, in your fermentation broth via methods like High-Performance Liquid Chromatography (HPLC) is a strong indicator of bacterial contamination.[5]
Q2: What are the most common microbial contaminants in this compound fermentation?
A2: The most frequently encountered contaminants in industrial fermentations, including this compound production, are lactic acid bacteria and wild yeasts.
-
Lactic Acid Bacteria (LAB): These are a major concern in fermentation processes.[5] Genera like Lactobacillus and Pediococcus are common culprits.[5] They are known to produce lactic and acetic acids, which can lower the pH of the medium and inhibit the growth of the production strain, ultimately reducing the yield of this compound.[2][3]
-
Wild Yeasts: Species such as Dekkera can also contaminate fermentations, producing undesirable byproducts like acetic acid and competing with the production organism for essential nutrients.[5]
-
Other Bacteria: Gram-negative bacteria from the Enterobacteriaceae family, such as Klebsiella and Escherichia coli, can also be found as contaminants.[5]
Q3: How can I definitively identify the contaminating microorganism?
A3: A combination of methods is typically used for accurate identification:
-
Microscopy: A simple and rapid initial step is to examine a sample of your fermentation broth under a microscope. This can help you differentiate between bacteria, yeast, and fungi based on their morphology and size.
-
Selective Plating: Plating a diluted sample of your broth onto different selective and differential agar (B569324) media can help isolate and identify the contaminant. For example, MacConkey agar is used for the detection of gram-negative bacteria, while Hsu's Lactobacillus and Pediococcus (HLP) medium is used for lactic acid bacteria.[6][7]
-
Molecular and Genetic Techniques: For more specific and rapid identification, molecular methods are highly effective.[8]
Troubleshooting Guides
Guide 1: Low this compound Yield - Investigating Potential Contamination
Problem: My this compound yield is significantly lower than expected in my recent fermentation run. I suspect microbial contamination. How can I confirm this and what should I do?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing low this compound yield.
Quantitative Data on the Impact of Contamination:
The presence of microbial contaminants can significantly impact this compound production by competing for the carbon source and producing inhibitory compounds. The following table summarizes the potential effects of a common contaminant, lactic acid bacteria, on fermentation performance.
| Parameter | Expected Value (Uncontaminated) | Potential Value (Contaminated) | Reference |
| This compound Titer (g/L) | > 80 | < 40 | [9] |
| This compound Yield (g/g glucose) | 0.4 - 0.6 | < 0.2 | [10] |
| Lactic Acid Concentration (g/L) | 0 | > 10 | [2] |
| Final pH | 2.0 - 3.0 | < 2.0 or > 4.0 | [10][11] |
Guide 2: Confirmed Contamination - Bioreactor Decontamination Protocol
Problem: I have confirmed a bacterial contamination in my bioreactor. What are the detailed steps to effectively decontaminate the system and prevent recurrence?
Experimental Protocol: Bioreactor Sterilization
Effective sterilization is crucial to eliminate contaminants and ensure a sterile environment for the next fermentation. Steam-in-place (SIP) is a common and effective method for sterilizing bioreactors.
Workflow for Bioreactor Decontamination and Sterilization:
Caption: Workflow for bioreactor decontamination and sterility verification.
Detailed Steps for Bioreactor Decontamination:
-
Initial Cleaning:
-
Safely drain the contaminated fermentation broth and dispose of it according to your institution's biohazard waste procedures.
-
Thoroughly rinse the bioreactor vessel and all associated lines with deionized water to remove any remaining biomass and media components.
-
-
Clean-in-Place (CIP):
-
Perform a CIP procedure using appropriate cleaning agents. A common approach involves circulating a caustic solution (e.g., 1M NaOH) to remove organic residues, followed by an acid wash (e.g., 0.5M phosphoric acid) to remove mineral scales. Ensure all internal surfaces, including probes, baffles, and spargers, are exposed to the cleaning agents.
-
Rinse thoroughly with purified water until the pH of the effluent returns to neutral.
-
-
Maintenance Check:
-
Steam-in-Place (SIP):
-
Seal the bioreactor and initiate the SIP cycle.
-
Introduce clean steam into the vessel and associated lines.
-
Ensure that the temperature at all points within the sterile boundary, including the coolest spots, reaches and is maintained at a minimum of 121°C for at least 20 minutes.[13] Research shows that at temperatures of 120°C-130°C, all bacterial spores can be killed in 20 to 30 minutes.[13]
-
After the sterilization hold time, allow the bioreactor to cool down gradually while maintaining a positive pressure with sterile air or nitrogen to prevent a vacuum from forming, which could compromise sterility.[4][14]
-
-
Sterility Check:
-
After the bioreactor has cooled, you can perform a sterility check to ensure the decontamination was successful.
-
Fill the bioreactor with a sterile, rich growth medium (e.g., nutrient broth or tryptic soy broth).
-
Incubate the medium in the bioreactor under normal operating conditions (e.g., temperature, agitation) for at least 48 hours.[12][14]
-
After the incubation period, take a sample and check for any signs of microbial growth through visual inspection (turbidity), microscopy, and plating. If no growth is detected, the bioreactor is considered sterile and ready for the next fermentation.[12]
-
Experimental Protocols
Protocol 1: Preparation of Selective Media for Contaminant Detection
Objective: To prepare selective and differential agar media for the isolation and preliminary identification of common bacterial contaminants.
a) MacConkey Agar (for Gram-negative bacteria):
-
Suspend the designated amount of MacConkey agar powder per liter of deionized water (refer to the manufacturer's instructions).
-
Heat the mixture with frequent agitation and boil for 1 minute to ensure complete dissolution.
-
Dispense the molten agar into autoclavable bottles.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the agar to cool to approximately 45-50°C in a water bath.
-
Pour the cooled agar into sterile Petri dishes and allow them to solidify.
-
Principle of Operation: Bile salts and crystal violet in the medium inhibit the growth of Gram-positive bacteria. Lactose-fermenting bacteria will produce pink colonies due to a pH drop indicated by neutral red, while non-lactose fermenters will form white or colorless colonies.[6][7]
b) Hsu's Lactobacillus and Pediococcus (HLP) Medium (for lactic acid bacteria):
-
Combine the required amounts of HLP medium components in deionized water as per the formulation. This medium often contains tomato juice.[6][7]
-
Heat the mixture to dissolve the components completely.
-
Dispense into autoclavable containers.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool to 45-50°C before pouring into sterile Petri dishes.
-
Principle of Operation: This medium is specifically formulated to support the growth of Lactobacillus and Pediococcus species while inhibiting the growth of many other microorganisms.
Protocol 2: Microscopic Examination of Fermentation Broth
Objective: To quickly assess the presence and morphology of potential microbial contaminants.
-
Sample Preparation:
-
Aseptically withdraw a small sample (e.g., 1 mL) from the bioreactor.
-
Prepare a wet mount by placing a drop of the broth onto a clean microscope slide and covering it with a coverslip.
-
-
Microscopic Observation:
-
Begin by observing the slide under low power (10x) to get an overview of the sample.
-
Switch to high power (40x or 100x with oil immersion) to observe the morphology of the microorganisms present.
-
Look for the characteristic filamentous mycelia of Aspergillus terreus.
-
Carefully scan for any non-filamentous microorganisms, such as:
-
Bacteria: Small, rod-shaped (bacilli) or spherical (cocci) cells, which may be motile.
-
Yeasts: Larger, oval-shaped cells that may be budding.
-
-
-
Gram Staining (Optional but Recommended):
-
If bacteria are observed, performing a Gram stain can provide valuable information about their cell wall structure (Gram-positive or Gram-negative), which can aid in their identification.[6]
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Lactic Acid Bacteria Reducing the Content of Harmful Fungi and Mycotoxins on the Quality of Mixed Fermented Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Bacterial Contamination In Bioreactors [bioprocessonline.com]
- 5. ethanolproducer.com [ethanolproducer.com]
- 6. Frontiers | Methods for detection and identification of beer-spoilage microbes [frontiersin.org]
- 7. Methods for detection and identification of beer-spoilage microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fermentation Contamination Control: Best Practices And Detection Workflows [eureka.patsnap.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Process development of this compound production by a natural wild type strain of Aspergillus terreus to reach industrially relevant final titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 13. What Are The Disinfection Methods For Bioreactors? - LABOAO [bioreactor-fermenter.com]
- 14. bioengineering.ch [bioengineering.ch]
optimizing pH and temperature for Aspergillus terreus fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing pH and temperature in Aspergillus terreus fermentation processes. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended optimal pH and temperature ranges for Aspergillus terreus fermentation?
A1: The optimal conditions for Aspergillus terreus fermentation are highly dependent on the desired product. However, a general optimal growth temperature is between 35-40°C.[1] For secondary metabolite production, the optimal temperature can vary. For instance, lovastatin (B1675250) production is often favored at lower temperatures around 25-30°C[2][3], while cellulase (B1617823) production can be optimal at higher temperatures, such as 45°C.[4] The optimal pH also varies significantly with the target metabolite, generally falling within the acidic to neutral range.
Q2: How does pH affect the production of different metabolites by Aspergillus terreus?
A2: pH is a critical parameter that influences enzyme activity and nutrient uptake, thereby affecting the production of specific metabolites.
-
Itaconic Acid: Production is favored under acidic conditions, typically in the pH range of 2.0 to 3.0.[5]
-
Lovastatin: Optimal production is often observed in a pH range of 5.0 to 7.0.[2] Some studies suggest that a pH of 6.0 yields the highest production.[2]
-
Cellulases: The optimal pH for cellulase production can vary. For example, one study found the optimal pH for extracellular cellulolytic enzymes to be 5.0.[6] Another study on alkaline cellulases reported an optimal pH range of 9.0-11.0.[4]
-
Acetic Acid: A study identified an optimal pH of 5.0 for maximum acetic acid production.[7]
Q3: What is the impact of temperature on Aspergillus terreus growth and metabolite production?
A3: Temperature is a crucial factor influencing the growth rate and metabolic pathways of Aspergillus terreus.
-
Growth: Aspergillus terreus is a thermotolerant fungus with optimal growth temperatures between 35-40°C.[1]
-
Lovastatin: The optimal temperature for lovastatin production is generally between 25°C and 30°C.[2][3] Temperatures above this range can negatively impact the yield.[2]
-
This compound: Fermentation for this compound is often carried out at temperatures around 37°C.[5]
-
Cellulases: The optimal temperature for cellulase production can be around 45°C.[4]
-
Acetic Acid: A study found the optimal temperature for acetic acid production to be 30°C.[7]
Troubleshooting Guide
Issue 1: Low Yield of the Target Metabolite
-
Possible Cause: Suboptimal pH of the fermentation medium.
-
Troubleshooting Steps:
-
Verify pH: Regularly monitor the pH of the culture medium throughout the fermentation process.
-
Adjust pH: If the pH has deviated from the optimal range for your target metabolite, adjust it using sterile solutions of acid (e.g., HCl) or base (e.g., NaOH).[7][8]
-
pH-Shift Strategy: For some metabolites like this compound, a pH-shift strategy (e.g., starting at pH 3.0 and maintaining it at 2.5 after 48 hours) can enhance production.[5]
-
Initial pH Setting: Ensure the initial pH of the medium is set correctly before inoculation, as it can significantly impact the final product yield.[9][10]
-
-
Possible Cause: Incorrect incubation temperature.
-
Troubleshooting Steps:
-
Monitor Temperature: Continuously monitor the incubator or bioreactor temperature to ensure it remains at the optimal level for your specific product.
-
Calibrate Equipment: Regularly calibrate your temperature probes and incubators to ensure accurate temperature control.
-
Optimize Temperature: If the yield is consistently low, consider running a temperature optimization experiment with a range of temperatures around the reported optimum.
-
Issue 2: Poor Fungal Growth
-
Possible Cause: Extreme pH or temperature conditions.
-
Troubleshooting Steps:
-
Check Growth Parameters: Ensure that the pH and temperature are within the optimal growth range for Aspergillus terreus (generally pH 4.0-7.0 and 35-40°C) during the initial growth phase.[1]
-
Medium Composition: Verify that the growth medium contains all the necessary nutrients.
-
Inoculum Quality: Ensure that the inoculum is viable and at the correct concentration.
-
Issue 3: Inconsistent Fermentation Results
-
Possible Cause: Fluctuations in pH and temperature.
-
Troubleshooting Steps:
-
Implement Control Systems: In a bioreactor setting, use automated pH and temperature controllers to maintain stable conditions.
-
Manual Monitoring: For flask cultures, monitor and adjust the pH at regular intervals. Ensure the incubator provides uniform temperature distribution.
-
Standardize Protocols: Strictly adhere to standardized protocols for media preparation, inoculation, and fermentation to minimize variability between batches.
-
Data Presentation
Table 1: Optimal pH and Temperature for Production of Various Metabolites by Aspergillus terreus
| Metabolite | Optimal pH | Optimal Temperature (°C) | Reference |
| Cellulases | 5.0 | - | [6] |
| Cellulases (alkaline) | 9.0 - 11.0 | 45 | [4] |
| Acetic Acid | 5.0 | 30 | [7] |
| Lovastatin | 6.0 | 25 - 30 | [2][3] |
| This compound | 2.5 - 3.0 | 37 | [5] |
| Pectinase (B1165727) | 5.0 | 30 | [11] |
| Antimicrobial Metabolites | 5.5 | 25 |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Metabolite Production
-
Medium Preparation: Prepare the fermentation medium with all necessary components for the production of the target metabolite.
-
pH Adjustment: Aliquot the medium into several flasks and adjust the initial pH of each flask to a different value within a predefined range (e.g., 3.0, 4.0, 5.0, 6.0, 7.0) using sterile 1N HCl or 1N NaOH.[8]
-
Inoculation: Inoculate each flask with a standardized spore suspension of Aspergillus terreus.
-
Incubation: Incubate the flasks at a constant optimal temperature for a predetermined duration.
-
Sampling and Analysis: At the end of the fermentation, harvest the broth and measure the concentration of the target metabolite using an appropriate analytical method (e.g., HPLC, spectrophotometry).
-
Data Interpretation: Plot the metabolite concentration against the initial pH to determine the optimal pH for production.
Protocol 2: Determination of Optimal Temperature for Metabolite Production
-
Medium Preparation and pH Adjustment: Prepare the fermentation medium and adjust the initial pH to the predetermined optimum for the target metabolite.
-
Inoculation: Inoculate a series of flasks containing the pH-adjusted medium with a standardized spore suspension of Aspergillus terreus.
-
Incubation: Place the flasks in separate incubators set at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C).[7]
-
Sampling and Analysis: After the specified fermentation period, harvest the broth and quantify the concentration of the desired metabolite.
-
Data Interpretation: Plot the metabolite concentration against the incubation temperature to identify the optimal temperature for production.
Visualizations
Caption: Workflow for optimizing pH and temperature in Aspergillus terreus fermentation.
References
- 1. Aspergillus terreus - Wikipedia [en.wikipedia.org]
- 2. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced alkaline cellulases production by the thermohalophilic Aspergillus terreus AUMC 10138 mutated by physical and chemical mutagens using corn stover as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Acetic Acid Production from Aspergillus terreus Isolated from Some Agricultural Soils Collected from Selected Locations within the North Gondar Zone, Amhara Region, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved cellulase production by Aspergillus terreus using oil palm empty fruit bunch fiber as substrate in a stirred tank bioreactor through optimization of the fermentation conditions :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Initial pH determines the morphological characteristics and secondary metabolite production in Aspergillus terreus and Streptomyces rimosus cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced production of pectinase by Aspergillusterreus NCFT 4269.10 using banana peels as substrate - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of itaconic acid during polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with itaconic acid polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the polymerization of my this compound slow or showing low conversion?
Possible Causes:
-
Inherent Low Reactivity: this compound is known to be a sluggish monomer for polymerization due to steric hindrance from its dicarboxylic acid structure and the formation of stable allylic radicals.[1][2][3]
-
Inappropriate pH: The polymerization rate of this compound is highly dependent on the pH of the reaction medium.[1][4][5] Polymerization is generally more favorable in a neutral state (pH around 2-3) as the ionized form (at higher pH) is less reactive.[5]
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting the polymerization process.[6]
-
Insufficient Initiator Concentration: Moderately large quantities of initiator are often required for this compound polymerization.[1]
-
Low Temperature: The reaction temperature may not be optimal for the chosen initiator to efficiently generate radicals.
Solutions:
-
Optimize pH: For emulsion polymerization, a pH range of 2-3 is often ideal to keep the this compound in its more hydrophobic, neutral state, which partitions better into the polymerizing particles.[5] For aqueous solution polymerization, an acidic pH is also generally preferred.[4]
-
Deoxygenate the Reaction Mixture: Purge the reaction mixture with an inert gas like nitrogen or argon for a sufficient time before and during polymerization to remove dissolved oxygen.[6]
-
Adjust Initiator Concentration: Increase the concentration of the initiator. Persulfates are commonly used initiators for aqueous polymerization of this compound.[4][6][7]
-
Increase Temperature: Raise the reaction temperature to a level appropriate for the initiator's half-life. For instance, reactions are often conducted at temperatures between 50°C and 85°C.[2][4][8]
-
Consider Copolymerization: Introducing a more reactive comonomer can enhance the overall polymerization rate.[9]
-
High-Pressure Polymerization: While requiring specialized equipment, polymerization under high pressure has been shown to increase the rate and conversion.[10]
Q2: My polymer has a lower molecular weight than expected. What could be the cause?
Possible Causes:
-
Chain Transfer Reactions: this compound can undergo chain transfer reactions, which terminate growing polymer chains and initiate new, shorter ones, leading to a lower average molecular weight.[1]
-
High Initiator Concentration: While a sufficient amount of initiator is needed, an excessively high concentration can lead to the formation of a larger number of shorter polymer chains.
-
Side Reactions: Undesirable side reactions can consume monomer or terminate growing chains prematurely.
Solutions:
-
Optimize Initiator Concentration: Carefully titrate the initiator concentration to find a balance between a reasonable polymerization rate and achieving the desired molecular weight.
-
Control Reaction Temperature: Lowering the reaction temperature (while still ensuring initiator decomposition) can sometimes reduce the rate of chain transfer reactions.
-
Purify Monomers: Ensure the this compound and any comonomers are free from impurities that could act as chain transfer agents.
Q3: My reaction mixture gelled or formed an insoluble product. Why did this happen?
Possible Causes:
-
Cross-linking Reactions: Unwanted cross-linking can occur, especially at higher temperatures or during prolonged reaction times.[11] The Ordelt reaction (oxa-Michael addition) of hydroxyl groups from diols to the double bond of this compound is a known side reaction that can lead to gelation, particularly when using strong Brønsted acid catalysts.[12]
-
High Monomer Concentration: At very high monomer concentrations, the probability of intermolecular reactions leading to cross-linking increases.
-
Presence of Polyfunctional Impurities: Impurities with more than one polymerizable group in the monomers can act as cross-linkers.
Solutions:
-
Catalyst Selection: For polyester (B1180765) synthesis, using a water-tolerant Lewis acid like zinc acetate (B1210297) (Zn(OAc)2) instead of a strong Brønsted acid can help avoid the Ordelt reaction.[12]
-
Control Temperature and Reaction Time: Monitor the reaction closely and stop it before significant cross-linking occurs. Lowering the temperature can also mitigate this issue.
-
Adjust Monomer Concentration: Perform the polymerization at a lower monomer concentration.
-
Ensure Monomer Purity: Use highly purified monomers to avoid unintended cross-linking from impurities.
Q4: I am observing gas evolution (CO2) during my polymerization. What is happening?
Possible Cause:
-
Decarboxylation: Poly(this compound) can undergo decarboxylation, especially in aqueous solutions at temperatures of 100°C or less.[13][14] This side reaction involves the loss of a carboxyl group as carbon dioxide.
Solutions:
-
Temperature Control: Whenever possible, conduct the polymerization at temperatures below which significant decarboxylation occurs.
-
pH Adjustment: The stability of the carboxylic acid groups can be influenced by pH. While not extensively documented as a direct solution to prevent decarboxylation during polymerization, it is a critical parameter to control for overall stability.
-
Post-Polymerization Modification: If some level of decarboxylation is unavoidable under the required reaction conditions, consider if the resulting polymer structure is still suitable for the intended application. In some cases, partial decarboxylation is even desirable for specific applications like scale inhibition.[15]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in polymerizing this compound?
The primary challenges include its low reactivity, which leads to slow polymerization rates and low conversions.[1][3] It is also prone to side reactions such as decarboxylation and cross-linking, which can affect the final polymer structure and properties.[12][13][14] Furthermore, the polymerization kinetics are highly sensitive to reaction conditions like pH and temperature.[2][4][5]
Q2: How does pH affect this compound polymerization?
The pH of the reaction medium significantly influences the ionization state of the carboxylic acid groups of this compound. In its ionized (dianionic) form at higher pH, this compound exhibits a much lower tendency to homopolymerize.[4] For emulsion polymerization, a lower pH (around 2-3) is preferred to keep the monomer in its less water-soluble, non-ionized form, which allows it to partition more effectively into the growing polymer particles.[5]
Q3: What are common side reactions during this compound polymerization?
-
Decarboxylation: The loss of a carboxyl group as CO2, particularly in aqueous solutions at elevated temperatures.[13][14]
-
Oxa-Michael Addition (Ordelt Reaction): The addition of hydroxyl groups (e.g., from diol monomers in polyester synthesis) to the double bond of this compound, which can lead to branching and cross-linking.[12]
-
Chain Transfer: Reactions that terminate a growing polymer chain and initiate a new one, resulting in lower molecular weight polymers.[1]
Q4: What analytical techniques can be used to monitor the stability and polymerization of this compound?
Several analytical techniques are useful:
-
High-Performance Liquid Chromatography (HPLC): To quantify the residual this compound monomer in the polymer hydrogels or reaction mixture.[16][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of this compound and monitor the disappearance of the C=C double bond during polymerization, as well as to characterize the polymer structure.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the microstructure of the resulting polymer and identify irregular structures resulting from side reactions.[7][14]
-
Pyrolysis Gas Chromatography (Py-GC): For the qualitative analysis of this compound in emulsion polymers.[19]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To study the thermal stability of the resulting polymers and the influence of this compound incorporation on thermal properties.[18]
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on this compound Polymerization
| Parameter | Condition | Observation | Reference |
| pH | Increase in pH | Decreased rate of homopolymerization.[4] | [4] |
| pH ~2-3 (Emulsion) | Favorable for polymerization as monomer is in neutral state.[5] | [5] | |
| Temperature | Increase from 75°C to 85°C | Increased gel content in copolymers.[8] | [8] |
| Temperatures ≤ 100°C (aqueous) | Potential for decarboxylation of poly(this compound).[13][14] | [13][14] | |
| This compound Presence | With this compound | Reduced global conversion of co-monomers and increased gel content.[2][8] | [2][8] |
| Neutralization | Completely neutralized monomer | High conversion (>98%) can be achieved.[10] | [10] |
Experimental Protocols
Protocol 1: Aqueous Free-Radical Polymerization of this compound
This protocol is a generalized procedure based on common practices reported in the literature.[4][7]
-
Monomer Solution Preparation:
-
Dissolve the desired amount of this compound in deionized water in a reaction vessel.
-
If required, adjust the pH of the solution using hydrochloric acid or a suitable base. For example, a pH of 2 has been used.[7]
-
-
Deoxygenation:
-
Equip the reaction vessel with a condenser, nitrogen inlet, and magnetic stirrer.
-
Purge the monomer solution with nitrogen for at least 30 minutes to remove dissolved oxygen.[6]
-
-
Initiator Addition:
-
Prepare a solution of the initiator (e.g., potassium persulfate) in deionized water.
-
Heat the reaction vessel to the desired polymerization temperature (e.g., 50-70°C).
-
Once the temperature is stable, add the initiator solution to the reaction vessel.
-
-
Polymerization:
-
Polymer Isolation and Purification:
-
After the reaction, cool the vessel to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., acetone).
-
Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
-
Protocol 2: Monitoring Residual this compound using HPLC
This protocol is based on methods for quantifying residual this compound.[16]
-
Sample Preparation (from hydrogel):
-
Take a known weight of the hydrogel sample.
-
Swell the hydrogel in an extraction solvent (e.g., a mixture of methanolic orthophosphoric acid and water) to allow the residual monomer to diffuse out.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous acidic buffer (e.g., orthophosphoric acid in water) and an organic solvent (e.g., methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: General workflow for the free-radical polymerization of this compound.
Caption: Key side reactions in this compound polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrj.org [chemrj.org]
- 3. scholars.unh.edu [scholars.unh.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. pcimag.com [pcimag.com]
- 6. Characterization of pH-Responsive Hydrogels of Poly(this compound-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichp.vot.pl [ichp.vot.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5223592A - Process for polymerization of this compound - Google Patents [patents.google.com]
- 11. Expanding the polymerization potential of this compound through methacrylate functionalization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00911A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. The decarboxylation of this compound polymers | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. US10738139B2 - Decarboxylation and amidation of polythis compound polymers - Google Patents [patents.google.com]
- 16. tsijournals.com [tsijournals.com]
- 17. filab.fr [filab.fr]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Catalyst Deactivation in Itaconic Acid Polymerization
Welcome to the technical support center for itaconic acid (IA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and other polymerization challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my this compound polymerization to fail or show low conversion?
A1: Low conversion in this compound polymerization is a frequent issue and can stem from several factors depending on the polymerization method:
-
Free-Radical Polymerization: this compound is known for its sluggish polymerization kinetics.[1][2] This can be due to steric hindrance and the formation of stable radical intermediates. High concentrations of the initiator may be required, and the polymerization rate is highly dependent on the pH of the medium.[3][4][5]
-
Atom Transfer Radical Polymerization (ATRP): A primary cause of failure is the deactivation of the copper catalyst. This occurs through the formation of a coordination complex between the deprotonated carboxylic acid groups of this compound and the copper catalyst.[6] This is especially prevalent in aqueous solutions. Other deactivation pathways include the disproportionation and dissociation of the catalyst.
-
Polycondensation: Incomplete reactions can be due to side reactions that consume monomers or lead to gelation. One significant side reaction is the oxa-Michael addition of hydroxyl groups from diol monomers onto the double bond of this compound, leading to cross-linking.[7] The choice of catalyst can greatly influence the extent of these side reactions.
Q2: My polycondensation reaction with this compound resulted in an insoluble gel. What happened and how can I prevent it?
A2: Gel formation during the polycondensation of this compound with diols is a strong indicator of cross-linking side reactions.[7] The most probable cause is the oxa-Michael addition, where the hydroxyl groups of the diol add across the carbon-carbon double bond of the this compound moiety. This is particularly problematic when using Brønsted acid catalysts like methanesulfonic acid (MSA).
To prevent gelation:
-
Catalyst Selection: Switch from a Brønsted acid catalyst to a Lewis acid catalyst. Zinc acetate (B1210297) (Zn(OAc)₂) has been shown to be effective in minimizing this side reaction and allowing the polymerization to proceed to high conversion without gelation.[7]
-
Reaction Conditions: Carefully control the reaction temperature. While higher temperatures can increase the rate of esterification, they can also promote side reactions.
-
Monomer Reactivity: The type of diol used can also play a role. Some diols may be more prone to side reactions under certain catalytic conditions.
Q3: In my ATRP of this compound, the polymerization stops after a short period. How can I improve this?
A3: The cessation of polymerization in ATRP of this compound is a classic sign of catalyst deactivation. The deprotonated carboxylic acid groups of this compound chelate with the copper catalyst, rendering it inactive. To mitigate this:
-
Control of pH: The polymerization rate of this compound is highly pH-dependent. The rate is relatively constant at a pH below 3.8 but drops significantly at a pH above 4.[3] Maintaining a lower pH can reduce the concentration of deprotonated acid groups available to complex with the catalyst.
-
Use of Additives: The addition of salts can sometimes help to suppress the deactivation of the catalyst.
-
Catalyst Regeneration Techniques: Employing a system with continuous regeneration of the active catalyst, such as Activators Regenerated by Electron Transfer (ARGET) ATRP, can help to maintain a sufficient concentration of the active catalyst species throughout the polymerization.[6][8][9][10]
Q4: Can I regenerate my deactivated catalyst?
A4: Catalyst regeneration is possible but depends on the nature of the deactivation and the type of catalyst.
-
Copper Catalysts in ATRP: Deactivated copper catalysts, which are in the Cu(II) state, can be regenerated to the active Cu(I) state by using a reducing agent. This is the principle behind AGET and ARGET ATRP.[8][9] For a batch-wise regeneration after the reaction, the polymer would need to be separated from the catalyst, and then the catalyst could be treated with a suitable reducing agent. However, in-situ regeneration during polymerization is generally more efficient.
-
Acid Catalysts in Polycondensation: If the catalyst is poisoned by impurities, purification of the catalyst may be possible. For instance, acid washing can be used to remove metallic poisons, while thermal treatment can remove organic foulants.[11] If the deactivation is due to the catalyst promoting irreversible side reactions, it is often more practical to switch to a more selective catalyst.
Troubleshooting Guides
Issue 1: Low Polymerization Rate and Conversion in Free-Radical Polymerization
| Symptom | Possible Cause | Suggested Solution |
| Reaction is very slow or stalls at low conversion. | Inherent low reactivity of this compound: Steric hindrance and stable radical formation.[1][2] | Increase initiator concentration. Optimize reaction temperature. Note that very high temperatures can lead to depropagation. |
| Incorrect pH: The polymerization rate is highly sensitive to pH.[3][4][5] | Adjust the initial pH of the reaction medium. A pH below 3.8 is often optimal for homopolymerization.[3] | |
| Presence of inhibitors: Commercial this compound may contain polymerization inhibitors. | Purify the monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove acidic inhibitors.[12] | |
| Oxygen inhibition: Dissolved oxygen can act as a radical scavenger. | Deoxygenate the reaction mixture thoroughly before initiating polymerization (e.g., by purging with an inert gas like nitrogen or argon). |
Issue 2: Catalyst Deactivation in Atom Transfer Radical Polymerization (ATRP)
| Symptom | Possible Cause | Suggested Solution |
| Polymerization starts but stops prematurely. | Catalyst complexation: Deprotonated this compound forms a stable complex with the copper catalyst.[6] | Control pH: Maintain a low pH (e.g., by adding a non-coordinating acid) to keep the this compound protonated. |
| Increase ligand concentration: A higher concentration of the complexing ligand can help to stabilize the copper catalyst. | ||
| Oxidation of Cu(I) to inactive Cu(II): Trace oxygen or other oxidizing impurities can deactivate the catalyst. | Ensure rigorous deoxygenation of all reagents and the reaction vessel. | |
| Use a regenerative ATRP method: Employ ARGET or ICAR ATRP, which use a reducing agent or a conventional radical initiator, respectively, to continuously regenerate the active Cu(I) species.[8][9][10] |
Issue 3: Side Reactions and Gelation in Polycondensation
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture becomes a gel before reaching high conversion. | Cross-linking via oxa-Michael addition: Promoted by strong Brønsted acid catalysts.[7] | Change catalyst: Replace the Brønsted acid (e.g., MSA) with a Lewis acid catalyst like zinc acetate (Zn(OAc)₂).[7] |
| Low final conversion. | Etherification of diol monomer: Some diols can undergo intramolecular or intermolecular etherification, especially in the presence of strong acid catalysts, leading to a loss of monomer.[7] | Change catalyst: Use a catalyst that does not promote etherification, such as Zn(OAc)₂.[7] |
| Isomerization of this compound: At high temperatures, this compound can isomerize to the less reactive mesaconic acid. | Control temperature: Maintain the reaction temperature below the point where significant isomerization occurs. |
Quantitative Data Summary
Table 1: Effect of Catalyst on this compound Polycondensation Conversion
| Catalyst | Conversion after 9h (%) | Gelation Observed | Reference |
| Methanesulfonic acid (MSA) | ~95 (stagnated after 4h) | Yes | [7] |
| Zinc acetate (Zn(OAc)₂) | >99 | No | [7] |
| Titanium butoxide (Ti(OBu)₄) | 98 | No | [7] |
| No catalyst | 96 (after 13h) | No | [7] |
Table 2: Influence of pH on this compound Homopolymerization Rate
| pH Range | Polymerization Rate | Reference |
| < 3.8 | Approximately constant | [3] |
| > 4 | Rapidly drops to zero | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Polycondensation of this compound with a Diol
This protocol is adapted from Schoon et al. (2017).[7]
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a temperature probe.
-
Charging Reactants: Charge the flask with this compound (1 equivalent), the diol (1.25 equivalents), and polymerization inhibitors (e.g., 4-methoxyphenol (B1676288) and butylated hydroxytoluene).
-
Initial Heating: Slowly heat the mixture to 130 °C under stirring.
-
Catalyst Addition: Add the catalyst (e.g., 0.4 wt% Zn(OAc)₂) and an azeotropic solvent (e.g., toluene).
-
Polymerization: Heat the mixture to 180 °C and maintain this temperature. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by measuring the acid value of samples taken periodically.
-
Completion: The reaction is considered complete when the acid value reaches a low, constant value.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure to obtain the polyester.
Protocol 2: General Procedure for Removing Inhibitors from this compound
This is a general procedure for purifying vinyl monomers.
-
Prepare Column: Pack a chromatography column with basic aluminum oxide. The amount of alumina will depend on the quantity of monomer to be purified.
-
Dissolve Monomer: If the monomer is a solid, dissolve it in a suitable solvent in which it is soluble but the inhibitor is less so, or a solvent that is compatible with the subsequent polymerization.
-
Elute: Pass the monomer solution through the alumina column. The inhibitor will be adsorbed onto the alumina.
-
Collect Monomer: Collect the eluent containing the purified monomer.
-
Remove Solvent: If a solvent was used, remove it under reduced pressure.
-
Storage: Store the purified monomer under an inert atmosphere in a refrigerator and use it promptly, as inhibitors are added for long-term stability.
Diagrams
Caption: Troubleshooting workflow for low conversion in free-radical polymerization of this compound.
Caption: Catalyst activation and deactivation pathways in ATRP of this compound.
Caption: Influence of catalyst choice on side reactions in this compound polycondensation.
References
- 1. Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of pH-Responsive Hydrogels of Poly(this compound-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.unh.edu [scholars.unh.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
methods to enhance oxygen transfer in itaconic acid fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on itaconic acid fermentation. The focus is on enhancing and troubleshooting oxygen transfer, a critical parameter for successful fermentation.
Troubleshooting Guide
Issue: Low this compound Yield or Production Rate
Low yields are a common issue in this compound fermentation. Before investigating complex metabolic factors, it is crucial to ensure that the fermentation environment, particularly oxygen supply, is optimal.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Dissolved Oxygen (DO) Levels | 1. Verify DO Probe Calibration: Ensure the DO probe is properly calibrated before inoculation. 2. Monitor DO Levels: Continuously monitor the DO concentration throughout the fermentation. For Aspergillus terreus, a DO concentration of around 30% saturation is often optimal for this compound production, while levels as low as 2% may be sufficient for biomass formation but will limit product yield.[1] 3. Adjust Aeration and Agitation: Increase the aeration rate (vvm) or agitation speed (rpm) to enhance oxygen transfer. Be cautious of excessive shear stress on the microorganisms at very high agitation speeds. | An increase in the dissolved oxygen concentration to the optimal range, leading to improved this compound production. |
| Poor Oxygen Transfer Rate (OTR) in the Bioreactor | 1. Characterize Bioreactor OTR: Perform an OTR measurement of your bioreactor using the sulfite (B76179) depletion method (see Experimental Protocols). This will determine the maximum oxygen transfer capability of your system.[2][3] 2. Optimize Impeller Configuration: The type and number of impellers significantly impact OTR. Rushton turbines are commonly used. Dual impeller systems can increase OTR by 1.5 to 3-fold compared to single impeller systems.[4] 3. Check for Impeller Flooding: At high aeration rates and low agitation speeds, the impeller can become flooded with gas, drastically reducing its efficiency in dispersing bubbles and transferring oxygen. Increase agitation or decrease aeration to resolve this. | A higher and more efficient oxygen transfer from the gas phase to the liquid medium, ensuring sufficient oxygen availability for the culture. |
| Aeration Interruption | 1. Maintain Continuous Aeration: Even brief interruptions in aeration can irreversibly damage the mycelia of Aspergillus terreus and halt this compound production.[5] Ensure a reliable air supply and backup systems for long fermentations. 2. Consider Genetic Modification: For critical applications, consider using strains engineered for enhanced oxygen tolerance, such as those expressing the Vitreoscilla hemoglobin gene, which can aid in recovery after aeration interruptions.[6] | Consistent and uninterrupted this compound production by preventing damage to the microbial culture. |
| High Culture Viscosity | 1. Control Fungal Morphology: The filamentous growth of Aspergillus terreus can lead to high broth viscosity, which severely impedes oxygen transfer. Aim for a pellet or clump morphology (0.4-0.5 mm diameter) rather than a filamentous one.[7] This can be influenced by inoculum conditions and shear stress. 2. Use Alternative Strains: Consider using yeast-like strains such as Ustilago maydis, which can avoid the high viscosity issues associated with filamentous fungi.[8] | Reduced broth viscosity, leading to improved mixing and oxygen transfer throughout the bioreactor. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal dissolved oxygen (DO) concentration for this compound fermentation with Aspergillus terreus?
A1: While a DO concentration of 2% saturation is sufficient for maximal biomass formation, a higher concentration of around 30% saturation is required for high this compound accumulation.[1][9] Increasing the DO from 2% to 30% can significantly augment the this compound yield.[1] However, further increasing the DO concentration above 30% does not appear to have an additional beneficial effect.[1]
Q2: How do I measure the Oxygen Transfer Rate (OTR) of my bioreactor?
A2: The industry-standard method for measuring OTR in a bioreactor is the sulfite depletion method.[2][3][10] This method involves the chemical oxidation of sodium sulfite to sodium sulfate (B86663) in the presence of a catalyst, where the rate of oxygen consumption is equivalent to the OTR. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What is the impact of agitation speed on this compound production?
A3: Agitation is crucial for dispersing air bubbles and ensuring a homogenous distribution of nutrients and oxygen. Increasing the agitation speed generally enhances the oxygen transfer rate (kLa). However, excessively high agitation can cause shear stress, leading to cell damage and altered morphology, which can negatively impact production. The optimal agitation speed depends on the bioreactor geometry, impeller type, and the specific microbial strain. For Aspergillus terreus, impeller tip speeds around 94.2 cm/sec have been shown to be effective.[11]
Q4: Can I use pure oxygen instead of air to improve oxygen transfer?
A4: Yes, using pure oxygen or oxygen-enriched air can significantly increase the driving force for oxygen transfer and can be an effective strategy to meet high oxygen demands, especially in dense cultures.[7] This method has been used to achieve necessary dissolved oxygen levels in this compound fermentation.[7]
Q5: My this compound production has suddenly stopped after a brief power outage. What happened and can I recover the fermentation?
A5: this compound fermentation, particularly with Aspergillus terreus, is highly sensitive to interruptions in aeration.[5] A power outage, even a short one, would have stopped the air supply and agitation, leading to oxygen depletion and potential irreversible damage to the fungal mycelia. Recovery from such an event is difficult. Prevention through a reliable power supply and backup systems is the best strategy.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on enhancing oxygen transfer in this compound fermentation.
| Parameter | Organism | Condition | This compound Titer (g/L) | Yield (g/g glucose) | Reference |
| Dissolved Oxygen | Aspergillus terreus | 2% Saturation | - | 0.53 (mol/mol) | [1] |
| Aspergillus terreus | 30% Saturation | - | 0.85 (mol/mol) | [1] | |
| Agitation Speed | Aspergillus terreus | 62.8 cm/s impeller tip speed | Low | - | [11] |
| Aspergillus terreus | 94.2 cm/s impeller tip speed | 3.6x higher than 62.8 cm/s | - | [11] | |
| Aspergillus terreus | 125.7 cm/s impeller tip speed | 1.6x lower than 94.2 cm/s | - | [11] | |
| Aeration Strategy | Aspergillus terreus | Air (21% O₂) | 37.8 | 0.31 | |
| Aspergillus terreus | Oxygen-enriched air (31.5% O₂) | 38.3 | 0.32 | [9] | |
| Aspergillus terreus | Pure Oxygen (0.2 vvm) | 35 | - | [7] | |
| Bioreactor OTR | Eppendorf BioFlo® 320 (3L) | Max agitation, 1 vvm air | OTR: 366.3 mmol O₂/(L·h) | - | [3] |
| Distek BIOne (2L) | 1250 rpm, 1 vvm air | OTR: 427.95 mmol O₂/(L·h) | - |
Experimental Protocols
1. Protocol for Measuring Oxygen Transfer Rate (OTR) using the Sulfite Depletion Method
This protocol details the procedure for determining the OTR of a laboratory-scale bioreactor.
Materials:
-
Bioreactor and control station
-
Calibrated Dissolved Oxygen (DO) probe
-
Deionized (DI) water
-
Sodium sulfite (Na₂SO₃)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) or another catalyst
-
Stir plate and stir bar
-
Scale
Procedure:
-
Bioreactor Setup: Assemble the bioreactor according to the manufacturer's instructions. Fill the vessel with DI water to its maximum working volume.
-
DO Probe Calibration: Install and calibrate the DO probe at the desired fermentation temperature (e.g., 30°C) and 100% air saturation.
-
Set Operating Conditions: Set the agitation and aeration rates to the desired experimental conditions (e.g., maximum agitation and 1 vvm air sparging). Allow the system to equilibrate.
-
Catalyst Addition: Prepare a stock solution of the catalyst (e.g., 80 g/L copper sulfate). Add the catalyst solution to the bioreactor to achieve a final concentration that is non-limiting for the sulfite oxidation reaction.
-
Sulfite Addition: Weigh the required amount of sodium sulfite powder. The amount should be sufficient to consume all the dissolved oxygen and keep the DO at zero for a period. Quickly add the sodium sulfite to the bioreactor.
-
Data Logging: Start logging the DO concentration over time. The DO level will rapidly drop to zero as the sulfite is oxidized.
-
Determine DO Recovery Time: The OTR is calculated based on the time it takes for the DO to recover after all the sulfite has been consumed. The recovery time is typically measured from the point of sulfite exhaustion (when DO starts to rise) to a specific DO level (e.g., 50% or 100% saturation).
-
Calculation: The OTR can be calculated using the following formula: OTR (mmol O₂/L/h) = (CV) / (tv) Where:
-
C is the molar concentration of the sulfite solution
-
V is the volume of the sulfite solution added
-
t is the time for DO recovery in hours
-
v is the working volume of the bioreactor in liters
-
2. Protocol for this compound Fermentation in a Stirred-Tank Bioreactor
This protocol provides a general methodology for batch fermentation of this compound using Aspergillus terreus.
Materials:
-
Stirred-tank bioreactor (e.g., 2L) with controllers for temperature, pH, and DO
-
Aspergillus terreus spores or pre-culture
-
Fermentation medium (containing glucose, nitrogen source, salts, and trace elements)
-
Inoculation port
-
Sterile air supply
-
Antifoam agent
Procedure:
-
Medium Preparation and Sterilization: Prepare the fermentation medium and sterilize it in the bioreactor.
-
Bioreactor Setup and Calibration: Aseptically install calibrated pH and DO probes. Set the initial fermentation parameters: temperature (e.g., 35°C), pH (e.g., 3.5, not controlled during fermentation), agitation (e.g., 200 rpm), and aeration (e.g., 1 vvm).[12]
-
Inoculation: Inoculate the bioreactor with a known concentration of Aspergillus terreus spores or a vegetative pre-culture.
-
Fermentation Monitoring: Monitor the fermentation parameters (temperature, pH, DO) and cell growth (e.g., by measuring dry cell weight from samples).
-
DO Control (Optional but Recommended): If a DO control strategy is employed, maintain the DO at the desired setpoint (e.g., 30%) by creating a cascade that adjusts agitation and/or aeration rate.
-
Sampling: Aseptically withdraw samples at regular intervals to measure this compound concentration, residual glucose, and biomass.
-
Harvesting: Once the glucose is consumed or this compound production ceases, harvest the fermentation broth for downstream processing.
Visualizations
Caption: Workflow for OTR Measurement.
Caption: Troubleshooting Oxygen Transfer Issues.
References
- 1. High oxygen tension increases this compound accumulation, glucose consumption, and the expression and activity of alternative oxidase in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring the Oxygen Transfer Rate (OTR) of Fermentation Bioreactors - Eppendorf Österreich [eppendorf.com]
- 3. eppendorf.com [eppendorf.com]
- 4. distekinc.com [distekinc.com]
- 5. Citric acid and this compound accumulation: variations of the same story? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemistry of microbial this compound production [frontiersin.org]
- 7. Maximizing this compound Production through Fermentation of Aspergillus terreus in the LAMBDA MINIFOR Benchtop Bioreactor with Bipolar Membrane Electrodialysis | LAMBDA [lambda-instruments.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. distekinc.com [distekinc.com]
- 11. Effect of dissolved oxygen concentration and impeller tip speed on this compound production by Aspergillus terreus [agris.fao.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Fed-Batch Fermentation for Itaconic Acid
Welcome to the technical support center for the optimization of fed-batch fermentation for itaconic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during fed-batch fermentation for this compound production?
A1: Based on numerous studies, pH is arguably the most critical parameter to control for successful this compound production, particularly when using Aspergillus terreus. The pH of the fermentation broth directly influences enzyme activity, nutrient uptake, byproduct formation, and the overall metabolic state of the production organism.[1][2][3] An optimized pH control strategy, often involving a pH shift during the fermentation, can significantly enhance the final this compound titer and productivity.[1][2][4] For instance, a strategy of starting the fermentation at a higher pH and then shifting to a lower pH during the production phase has been shown to be effective.[1][2]
Q2: My this compound yield is low. What are the potential causes and how can I troubleshoot this?
A2: Low this compound yield can stem from several factors. Here's a troubleshooting guide:
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Suboptimal pH: As mentioned, incorrect pH is a primary cause of low yield. Ensure your pH control strategy is optimized for your specific strain. For A. terreus, a pH between 2.0 and 3.5 is generally favored during the production phase.[1]
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Poor Dissolved Oxygen (DO) Control: Inadequate oxygen supply can limit the metabolic activity of the aerobic production organisms.[5] The dissolved oxygen level should be carefully monitored and controlled, typically by adjusting the agitation and aeration rates.
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Nutrient Limitation (other than the intended limiting nutrient): While fed-batch fermentation often relies on carbon source limitation, the depletion of other essential nutrients like nitrogen or phosphate (B84403) can prematurely halt this compound production.[6] Ensure your feeding strategy adequately supplies all necessary nutrients.
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Byproduct Formation: The formation of unwanted byproducts such as oxalic acid or itatartaric acid can divert carbon away from this compound synthesis, thereby reducing the yield.[1] Byproduct formation is often influenced by pH and dissolved oxygen levels.
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Substrate Inhibition: High concentrations of the carbon source (e.g., glucose) at the beginning of the fermentation can be inhibitory to some microbial strains. A fed-batch strategy helps to maintain the substrate concentration at a non-inhibitory level.
Q3: What are the advantages of using a fed-batch fermentation strategy for this compound production?
A3: Fed-batch fermentation offers several advantages over a traditional batch process for this compound production:
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Overcoming Substrate Inhibition: By incrementally feeding the carbon source, high initial substrate concentrations that can inhibit microbial growth and production are avoided.
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Higher Product Titers: Fed-batch allows for a prolonged production phase, leading to higher final concentrations of this compound.[4][7]
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Better Control over Microbial Growth and Production: The feeding rate can be controlled to maintain optimal conditions for this compound synthesis, often by keeping the carbon source at a limiting concentration. This allows for a separation of the growth phase and the production phase.
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Reduced Viscosity: In the case of filamentous fungi like A. terreus, controlling the growth rate through fed-batch can help manage the viscosity of the fermentation broth, which is crucial for maintaining adequate mixing and oxygen transfer.
Q4: Which microorganisms are most commonly used for industrial this compound production?
A4: The most well-established and commercially used microorganism for this compound production is the filamentous fungus Aspergillus terreus.[2][8][9] It is known for its ability to produce high titers of this compound.[4] More recently, the yeast-like fungus Ustilago maydis has emerged as a promising alternative, offering advantages such as a non-filamentous morphology which can simplify fermentation process control.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound Titer | Suboptimal pH profile during fermentation. | Implement a pH-shift strategy. For A. terreus, consider starting at pH ~3.0 and shifting to ~2.5 after the initial growth phase.[1] For U. maydis, a higher initial pH may be beneficial. |
| Inadequate dissolved oxygen (DO) levels. | Increase agitation and/or aeration rates to maintain DO above a critical level (e.g., 20-30% saturation). | |
| Nutrient limitation (e.g., nitrogen, phosphate). | Analyze media components and adjust the feed to ensure all essential nutrients are available in sufficient quantities throughout the fermentation. | |
| Substrate feeding rate is not optimized. | Develop a feeding strategy that maintains a low, non-inhibitory concentration of the carbon source. This can be a constant feed rate or an exponential feed based on the growth rate. | |
| High Byproduct Formation | Incorrect pH. | Lowering the pH (to around 2.0-3.0 for A. terreus) can suppress the formation of byproducts like oxalic acid.[1] |
| High dissolved oxygen levels. | In some cases, very high DO can favor the formation of certain byproducts. Experiment with slightly lower DO levels during the production phase. | |
| Poor Biomass Growth | Inhibitory compounds in the media. | Ensure the media is free from inhibitory substances. If using complex substrates, pretreatment may be necessary. |
| Suboptimal temperature. | Optimize the fermentation temperature for your specific production strain. | |
| Incorrect initial pH. | The initial pH for the growth phase might differ from the optimal pH for the production phase. Ensure the initial pH is conducive to robust biomass development. | |
| High Broth Viscosity | Uncontrolled filamentous growth (A. terreus). | Control the growth rate through a restrictive feeding strategy. Morphological engineering of the strain can also be a long-term solution. |
Quantitative Data Summary
Table 1: Effect of pH Control Strategy on this compound Production by Aspergillus terreus
| pH Control Strategy | Final this compound Titer (g/L) | This compound Yield (g/g glucose) | Overall Productivity (g/L/h) | Reference |
| Uncontrolled pH | ~87 | - | - | [2] |
| Constant pH 3.0 | - | - | - | [1] |
| Constant pH 2.5 | - | - | - | [1] |
| pH shift (initial 3.0, then 2.5 after 48h) | 87.32 | 0.35 | 0.22 | [1] |
| pH control to 3.0 after 2.1 days | 146 | - | 1.15 | [2][10] |
| pH control to 3.4 in production phase | 160 | 0.46 | 0.99 | [4] |
Table 2: Fed-Batch Fermentation of this compound by Ustilago maydis
| Strain | Fermentation Mode | Final this compound Titer (g/L) | This compound Yield (g/g glucose) | Reference |
| Engineered U. maydis | Fed-batch | > 80 | - | [7] |
| Engineered U. maydis | Fed-batch with pH decrease from 6 to 3.5 | ~63 (at pH 4) | - | [7] |
Experimental Protocols
Key Experiment: Optimization of pH-Shift Strategy in Fed-Batch Fermentation
Objective: To determine the optimal pH profile for maximizing this compound production by Aspergillus terreus in a fed-batch fermentation.
Methodology:
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Media Preparation:
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Seed Medium: (per liter) Glucose 50 g, (NH₄)₂SO₄ 5 g, KH₂PO₄ 1 g, MgSO₄·7H₂O 0.5 g, yeast extract 2 g. Adjust pH to 4.5.
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Fermentation Medium: (per liter) Glucose 100 g, (NH₄)₂SO₄ 3 g, KH₂PO₄ 0.5 g, MgSO₄·7H₂O 0.5 g, trace element solution 1 mL. Initial pH is set according to the experimental condition (e.g., 3.0).
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Feeding Solution: Concentrated glucose solution (e.g., 500 g/L).
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Sterilize all media and solutions by autoclaving at 121°C for 20 minutes.
-
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Inoculum Development:
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Inoculate a fungal spore suspension of A. terreus into the seed medium.
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Incubate at 35°C, 200 rpm for 24-48 hours until a sufficient cell density is reached.
-
-
Fed-Batch Fermentation:
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Inoculate the fermentation medium with the seed culture (typically 10% v/v).
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Maintain the temperature at 35°C and dissolved oxygen above 30% by adjusting agitation and aeration.
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pH Control:
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Condition A (Control): No pH control.
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Condition B: Maintain constant pH at 3.0 throughout the fermentation using 2M NaOH or ammonia (B1221849) solution.
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Condition C: Maintain constant pH at 2.5 throughout the fermentation.
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Condition D (pH-Shift): Start the fermentation with an initial pH of 3.0. After 48 hours of cultivation, shift the pH to 2.5 and maintain it for the rest of the fermentation.
-
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Feeding Strategy:
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Start the glucose feed when the initial glucose concentration drops below 20 g/L.
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Maintain the glucose concentration at a low level (e.g., 5-10 g/L) by adjusting the feed rate.
-
-
-
Sampling and Analysis:
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Take samples at regular intervals (e.g., every 12 hours).
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Measure biomass concentration (dry cell weight).
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Analyze the supernatant for this compound and residual glucose concentrations using HPLC.
-
Visualizations
Caption: Simplified metabolic pathway for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of the pH on the this compound production with Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH and stirring rate on itaconate production by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process development of this compound production by a natural wild type strain of Aspergillus terreus to reach industrially relevant final titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient production of this compound from the single-carbon substrate methanol with engineered Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High level production of this compound at low pH by Ustilago maydis with fed-batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
improving the purification efficiency of itaconic acid from broth
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the purification efficiency of itaconic acid from fermentation broth.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Crystallization Issues
Question: Why am I experiencing low yield or no crystal formation during the crystallization of this compound?
Answer: Low yield or failure of crystallization is a common issue that can be attributed to several factors related to concentration, pH, temperature, and the presence of impurities.
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Sub-optimal Concentration: The concentration of this compound in the broth is critical. High-yield crystallization processes require feeds with sufficient product concentration.[1] It is common to concentrate the fermentation broth via evaporation to achieve this compound concentrations suitable for crystallization, such as 316–395 g/L.[1]
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Incorrect pH: The pH of the solution significantly impacts the solubility of this compound.[2] For efficient crystallization, the this compound must be in its fully protonated form, which requires a low pH.[3] The pH should be adjusted with an inorganic acid to a level where the this compound is sufficiently protonated; a target pH of 2.8 after crystallization is often used.[1] this compound has pKa values of 3.84 and 5.55, meaning its dissociation is highly pH-dependent.[4]
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Inadequate Cooling Profile: The cooling rate during crystallization is a key parameter. A controlled cooling rate, for example, 0.3 K/min to reach a final temperature of 15°C, can be applied to promote proper crystal growth.[1]
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Presence of Impurities: Impurities from the fermentation broth, such as residual sugars (glucose, sucrose), other organic acids, and salts, can inhibit crystallization or co-precipitate, leading to lower purity.[1] Decolorization steps using activated carbon can be necessary to remove impurities originating from crude substrates.[1]
Extraction Issues
Question: What is causing the low extraction efficiency for this compound from my fermentation broth?
Answer: Low efficiency in liquid-liquid extraction, particularly reactive extraction, is often linked to the choice of solvent system, pH of the aqueous phase, and the presence of competing substances.
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Inappropriate Solvent/Extractant System: The choice of extractant and diluent is crucial. Amine-based extractants like tri-n-octylamine (TOA) have shown high efficiency.[4][5] The diluent also plays a significant role; for instance, a TOA system with dichloromethane (B109758) and 20% 1-octanol (B28484) achieved a 97% extraction degree, while using n-heptane instead of dichloromethane resulted in a 67% efficiency.[4][5] Similarly, using tri-n-butyl phosphate (B84403) (TBP) in iso-octanol has demonstrated efficiencies between 65.35% and 80.20%.[6][7]
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Incorrect Aqueous Phase pH: The pH of the fermentation broth directly influences the dissociation of this compound and, consequently, its extraction.[4] Extraction efficiency is highest at pH values below the first pKa (3.84), where the this compound is in its undissociated form, allowing for stronger interactions with the extractant.[4] As pH increases, this compound dissociates, leading to weaker interactions and lower extraction degrees.[4]
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Phase Modifier Concentration: The addition of a phase modifier, such as 1-octanol, can be critical. It can prevent the formation of a third phase and improve the solubility of the acid-amine complex in the organic phase.[4]
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Competition from Other Acids: The fermentation broth may contain other carboxylic acids which can be co-extracted, reducing the yield for this compound.[8]
Purity and Contamination Issues
Question: My final this compound product has low purity. How can I identify and remove the contaminants?
Answer: Low purity is typically caused by co-purification of components from the fermentation broth. Identifying the contaminants is the first step to optimizing the purification strategy.
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Identify Contaminants: The primary contaminants are often residual sugars (glucose, xylose, etc.), other organic acids, and salts from pH adjustment during fermentation.[1][9] High-Performance Liquid Chromatography (HPLC) is a standard method for identifying and quantifying this compound and potential impurities.[9][10][11]
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Pre-purification Steps:
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Biomass Removal: Ensure complete removal of cells and other solids through filtration or centrifugation after fermentation.[1][8]
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Decolorization: Use activated carbon to remove colored impurities and other organic contaminants.[1][12] This is especially important when using crude, unrefined substrates like thick juice from sugar beets.[1]
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Optimize Purification Method:
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Crystallization: Recrystallization of the crude product can significantly improve purity.[13] Washing the crystals with cold water can remove soluble impurities.
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Adsorption/Ion Exchange: Using ion-exchange resins can effectively separate this compound from neutral compounds like sugars.[14][15] Strongly basic ion-exchange resins have been shown to be efficient for this purpose.[15]
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Chromatography: For very high purity requirements, chromatographic methods can be employed.[16][17]
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from fermentation broth?
A1: The primary methods for this compound recovery and purification include crystallization, precipitation, liquid-liquid extraction (especially reactive extraction), adsorption, and membrane separation processes like electrodialysis.[6][14] Crystallization is the most traditionally used method, often yielding around 75% recovery, but it may require additional steps to achieve high purity.[4] Reactive extraction and membrane separation are promising alternatives that can potentially be integrated with the fermentation process to enhance overall yield.[6][14]
Q2: How does pH affect the choice and efficiency of a purification method?
A2: The pH is a critical parameter in this compound purification because it determines the dissociation state of the acid (pKa1 = 3.84, pKa2 = 5.55).[4]
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For reactive extraction with amine extractants, a low pH (below pKa1) is necessary to keep the this compound in its undissociated form, which is required for efficient extraction.[4][8]
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For crystallization , the pH must also be low to ensure the acid is fully protonated, which reduces its solubility and allows for precipitation as a solid.[3]
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For adsorption on ion-exchange resins, the pH will influence the surface charge of both the adsorbent and the this compound molecule, thereby affecting adsorption capacity.[15]
Q3: How can I accurately measure the concentration and purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for the quantification and purity analysis of this compound.[10][11] A typical setup involves a reversed-phase C18 column with a UV detector (set at ~210 nm) or a refractive index detector.[11] The mobile phase is often a dilute acid solution, such as sulfuric acid or phosphoric acid.[11][18] Quantification is achieved by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure this compound.[9]
Q4: What are the key differences between physical extraction and reactive extraction for this compound?
A4: Physical extraction relies on the partitioning of this compound between the aqueous broth and an immiscible organic solvent based on its solubility. This method is generally less efficient for polar molecules like this compound. Reactive extraction involves an active extractant (e.g., an amine like TOA or a phosphorus-based solvent like TBP) in the organic phase that chemically interacts with the this compound.[4][7][19] This interaction forms a complex that is highly soluble in the organic phase, leading to significantly higher distribution coefficients and extraction efficiencies compared to physical extraction alone.[19]
Data Presentation
Table 1: Comparison of this compound Extraction Efficiencies
| Extractant System | Diluent / Modifier | Extraction Efficiency (%) | Reference(s) |
| Tri-n-octylamine (TOA) | Dichloromethane / 20% 1-octanol | 97% | [4][5][20] |
| Tri-n-octylamine (TOA) | n-heptane / 20% 1-octanol | 67% | [4][5] |
| Tri-n-butyl phosphate (TBP) (10-50 vol%) | Iso-octanol | 65.35 - 80.20% | [6][7] |
| Aliquat 336 | Ethyl acetate | 72.66% | [20] |
Table 2: Adsorption Capacities of Ion-Exchange Resins for this compound
| Resin Type | Maximum Adsorption Capacity (g IA / g resin) | Reference(s) |
| Purolite A-500P (Strongly Basic) | 0.097 | [15] |
| Purolite PFA-300 (Strongly Basic) | 0.154 | [15] |
Experimental Protocols
Protocol 1: Reactive Extraction of this compound
This protocol is a general guideline based on common reactive extraction methodologies.
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Broth Preparation: Centrifuge or filter the fermentation broth to remove all biomass and suspended solids.
-
pH Adjustment: Adjust the pH of the clarified broth to < 3.0 using a strong acid (e.g., H₂SO₄) to ensure the this compound is in its undissociated form.[4]
-
Organic Phase Preparation: Prepare the organic phase by dissolving the extractant (e.g., tri-n-octylamine) and a phase modifier (e.g., 1-octanol) in a suitable diluent (e.g., dichloromethane or n-heptane). A typical concentration could be 120 g/L of extractant with 20% (v/v) modifier.[4]
-
Extraction: Mix the pH-adjusted aqueous phase and the prepared organic phase in a separatory funnel at a defined volume ratio (e.g., 1:1).
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the mixture to reach equilibrium.
-
Phase Separation: Allow the phases to separate completely. The organic phase containing the this compound-amine complex will be distinct from the aqueous phase.
-
Collection: Carefully separate and collect the organic phase for subsequent back-extraction or analysis.
Protocol 2: Cooling Crystallization of this compound
This protocol outlines a typical procedure for recovering this compound via crystallization.
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Broth Pre-treatment: Clarify the fermentation broth by filtration to remove biomass. If necessary, treat the broth with activated carbon to remove color and other impurities.[1][12]
-
Concentration: Concentrate the clarified broth using a rotary evaporator at 60–65 °C under vacuum to increase the this compound concentration to approximately 350 g/L.[1]
-
pH Adjustment: Cool the concentrated solution and adjust the pH to below 2.8 with an inorganic acid (e.g., H₂SO₄) to decrease the solubility of this compound.[1]
-
Crystallization: Transfer the solution to a jacketed crystallizer. Cool the solution from an initial temperature (e.g., 68°C) to a final temperature (e.g., 15°C) at a controlled rate of 0.3 K/min while stirring continuously (e.g., 300 rpm).[1]
-
Solid-Liquid Separation: Once crystallization is complete, separate the this compound crystals from the mother liquor using filtration or centrifugation.[1]
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold deionized water to remove residual mother liquor and impurities. Dry the purified crystals in an oven or desiccator.
Protocol 3: HPLC Analysis of this compound
This protocol describes a standard method for quantifying this compound.
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Standard Preparation: Prepare a stock solution of pure this compound (e.g., 10 mg/mL).[9] From this stock, create a series of calibration standards (e.g., 5, 10, 20, 50, 100, 200 mg/L) by diluting with the mobile phase.[9]
-
Sample Preparation: Dilute the fermentation broth or purified samples with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the diluted samples through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards to generate a calibration curve. Inject the prepared samples. Identify the this compound peak based on its retention time and quantify its concentration using the calibration curve.
Visualizations
Caption: General workflow for this compound purification from fermentation broth.
Caption: Troubleshooting workflow for low purity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Studies on Reactive Extraction of this compound from Fermentation Broths | Semantic Scholar [semanticscholar.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Integrated process development of a reactive extraction concept for this compound and application to a real fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109061009B - Method for measuring content of this compound in fermentation liquor - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of this compound in culture broth by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102060688A - Continuous thermal crystallization extraction method of this compound - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Downstream process development in biotechnological this compound manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound-Based Organic-Polymer Monolithic Column for Hydrophilic Capillary Electrochromatography and Its Application in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tsijournals.com [tsijournals.com]
- 19. Development of reactive extraction systems for this compound: a step towards in situ product recovery for this compound fermentation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
troubleshooting poor polymer properties from itaconic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with itaconic acid (IA) polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound-based polymers that can lead to poor or unexpected properties.
Question: Why is the molecular weight of my poly(this compound) (PIA) consistently low?
Answer: Low molecular weight is a frequently observed issue in the homopolymerization of this compound. Several factors can contribute to this problem:
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Steric Hindrance: this compound is known to be a sluggish monomer for polymerization due to steric hindrance from the methylene (B1212753) and carboxylic acid groups surrounding the double bond, which can impede radical attack and propagation.[1][2]
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Chain Transfer Reactions: Chain transfer to the monomer or solvent can terminate growing polymer chains prematurely, leading to lower molecular weights.
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Depropagation: At elevated temperatures, depropagation can occur, where monomer units are eliminated from the growing polymer chain, effectively reducing the overall polymerization rate and final molecular weight.[2][3] This is a significant factor in itaconate radical polymerization kinetics.[2]
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Initiator Concentration: A high initiator concentration can lead to the generation of a large number of initial radicals, resulting in many short polymer chains. Optimizing the initiator concentration is crucial.
Troubleshooting Steps:
-
Optimize Initiator: Reduce the initiator concentration. Consider using a high-temperature initiator like tert-Butyl Hydroperoxide (tBHP) which has been shown to be effective in achieving higher molecular weights.[1][4]
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Control Temperature: Lowering the reaction temperature can reduce the rate of depropagation and chain transfer reactions. However, this may also decrease the overall polymerization rate.[5] A balance must be found for optimal results.
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Monomer Concentration: Adjusting the monomer concentration can influence polymerization kinetics.
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Consider Copolymerization: Copolymerizing this compound with more reactive monomers like acrylates can help to build higher molecular weight chains.[6]
Question: My polymerization reaction has a very low conversion rate and requires a long reaction time. How can I improve the yield?
Answer: Low conversion and long polymerization times are characteristic challenges of this compound polymerization.[1][7]
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Low Reactivity: As mentioned, this compound is a less reactive monomer compared to acrylates or methacrylates.[2][8] Early studies reported conversions as low as 35% even after several days of reaction.[9]
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pH Effects: The pH of the polymerization medium has a profound impact. In its dianionic form (at higher pH), this compound exhibits very poor homopolymerization capability due to electrostatic repulsion.[8][10] For most acid monomers, the ideal polymerization pH is typically in the range of 2-3.[11]
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Inhibitors: Impurities in the this compound monomer can inhibit polymerization. Recrystallization of the monomer before use is recommended.[10]
Troubleshooting Steps:
-
Adjust pH: For aqueous polymerizations, acidify the reaction medium. Polymerization in 0.5 M HCl or at a pH of around 2 has been reported.[11][12]
-
Increase Temperature: While high temperatures can lead to lower molecular weight, they can also increase the polymerization rate and conversion. A temperature of 100°C with an appropriate initiator has been shown to achieve 100% conversion in 2.5 hours.[1]
-
Purify Monomer: Ensure the this compound is pure by recrystallizing it from water.[10]
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Choose an Efficient Initiator: The choice of initiator is critical. Persulfate initiators are commonly used in aqueous systems.[9][12] For bulk or organic solvent systems, initiators like AIBN or benzoyl peroxide can be used, though reaction times may be very long.[12]
Question: My final polymer is discolored. What is the cause and how can I prevent it?
Answer: Discoloration can arise from several sources during polymerization and processing:
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Thermal Degradation: Heating poly(this compound) can lead to degradation, including the formation of anhydrides and decarboxylation, which can result in colored byproducts.[13][14] The thermal stability of poly(di-itaconates) depends on the structure of the ester substituent.[15]
-
Oxidation: The presence of oxygen during polymerization at elevated temperatures can lead to thermo-oxidative degradation and the formation of colored species.[16]
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Initiator Residues: Certain initiators or their decomposition byproducts can cause discoloration.
Troubleshooting Steps:
-
Control Temperature: Avoid excessive temperatures during polymerization and drying. Drying under vacuum at a moderate temperature (e.g., 50-60°C) is often recommended.[12]
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10]
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Purify the Polymer: Precipitate the polymer in a non-solvent (like acetone (B3395972) for aqueous preparations) to remove unreacted monomer, initiator fragments, and colored impurities.[12]
Frequently Asked Questions (FAQs)
Q1: How does pH influence the copolymerization of this compound?
A1: The pH of the reaction medium is a critical parameter in the copolymerization of this compound. As the pH increases, the carboxylic acid groups of this compound deprotonate. The resulting anionic carboxylate groups can lead to electrostatic repulsion, which significantly decreases the rate of homopolymerization.[10] While the dianionic form of this compound struggles to homopolymerize, it can still copolymerize with other monomers.[10] However, the reactivity ratios of this compound with comonomers are a function of pH; the reactivity ratio for this compound tends to decrease as the pH increases.[17]
Q2: What are common side reactions during this compound polymerization?
A2: Several side reactions can occur, impacting the final polymer structure and properties:
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Anhydride (B1165640) Formation: When poly(this compound) is dried at elevated temperatures (e.g., 100°C under vacuum), intramolecular dehydration can occur, leading to the formation of cyclic anhydride units within the polymer chain.[12]
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Decarboxylation: At temperatures of 100°C or less in aqueous solutions, poly(this compound) can undergo decarboxylation, releasing carbon dioxide.[18] This alters the chemical structure and the number of available carboxylic acid groups.
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Cross-linking: In polyester (B1180765) synthesis (polycondensation), if no inhibitors are used, the double bond of the this compound can lead to cross-linking at higher temperatures, resulting in an insoluble polymer gel.[19][20]
Q3: My this compound won't fully dissolve in the reaction solvent. What should I do?
A3: The solubility of this compound is limited in some solvents. In water, its solubility is about 83 g/L at room temperature.[17] Solubility increases with temperature and is also affected by pH, with the salt form being more soluble.[21] If you are experiencing solubility issues:
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Increase Temperature: Gently warming the solvent can help dissolve the monomer.
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Use a Co-solvent: For hydrogel synthesis, a co-solvent system (e.g., water/ethanol) can be used to increase the solubility of this compound.[17]
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Adjust pH: For aqueous systems, partial or full neutralization of the this compound with a base (e.g., NaOH) will increase its solubility, but be mindful of the effect on polymerizability as discussed above.[9]
Q4: I am having trouble incorporating this compound derivatives into my copolymers. What are the key challenges?
A4: Copolymerizing this compound and its esters presents several challenges:
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Unfavorable Reactivity Ratios: this compound and its derivatives can have significantly different reactivity ratios compared to common comonomers like acrylates, methacrylates, or styrene.[3][6] This can lead to a non-uniform incorporation of the itaconate monomer into the polymer chains, resulting in a polymer composition that drifts as the reaction proceeds. For example, in copolymerization with acrylamide (B121943) and acrylic acid, this compound has been shown to be the more reactive monomer.[22][23]
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Low Propagation Rate: The propagation rate constant (kp) for itaconate esters is significantly lower than for many common monomers, which can lead to slow reaction rates and difficulty in achieving high incorporation.[2]
-
Depropagation: The tendency for itaconate monomers to depropagate from the growing chain end can limit their incorporation, especially at higher temperatures.[2][3]
To overcome these, a seeded semibatch emulsion polymerization process can be employed to better control the monomer feed and achieve a more uniform copolymer composition.[3]
Data Presentation
Table 1: Effect of pH on this compound (IA) Polymerization
| pH Range | State of this compound | Homopolymerization Rate | Copolymerization Capability | Reference(s) |
| Low pH (~1-3) | Primarily undissociated | Favorable | Good | [17],[10],[11] |
| Mid pH (~4-6) | Mixture of mono/dianion | Decreased | Possible, but reactivity changes | [17],[10] |
| High pH (>7) | Primarily dianionic | Very low to negligible | Possible | [17],[10],[8] |
Table 2: Reactivity Ratios (r) for Copolymerization of this compound (M1) with Various Monomers (M2)
| Comonomer (M2) | r1 (this compound) | r2 (Comonomer) | Polymerization System Notes | Reference(s) |
| Acrylonitrile | 0.25 | 1.57 | Aqueous solution, pH not specified | [7] |
| Acrylamide | 1.47 ± 0.03 | 0.76 ± 0.02 | Aqueous solution (Fineman-Ross method) | [23] |
| Acrylic Acid | 1.62 | 0.36 | Aqueous solution (DNI/EVM method) | [22] |
| Dibutyl Itaconate (M1) / Butyl Acrylate (M2) | 1.26 | 0.50 | Bulk polymerization at 60°C | [6],[24] |
Note: Reactivity ratios are highly dependent on reaction conditions such as solvent, temperature, and pH. The values presented are illustrative.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound in Aqueous Solution
This protocol is a general guideline based on methods reported in the literature.[12] Researchers should optimize conditions for their specific application.
Materials:
-
This compound (IA)
-
Deionized Water
-
Hydrochloric Acid (HCl) or other acid for pH adjustment
-
Potassium Persulfate (KPS) or Ammonium Persulfate (APS) (Initiator)
-
Acetone (for precipitation)
-
Nitrogen or Argon gas source
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thermometer or temperature probe
Procedure:
-
Monomer Preparation: Purify this compound by recrystallization from hot deionized water if necessary.
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet/outlet, and a stopper. Place a magnetic stir bar in the flask.
-
Charge Reactor: Add this compound (e.g., 10 g) and deionized water (e.g., 50 mL) to the flask.
-
pH Adjustment: Add 0.5 M HCl to the solution to adjust the pH to an acidic range (e.g., pH ~2).[12] Stir until the monomer is completely dissolved.
-
Inert Atmosphere: Purge the solution with nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Initiator Addition: Add the persulfate initiator (e.g., 2-3 mol% relative to the monomer).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with continuous stirring. The reaction time can be long, ranging from several hours to over a day.[12] Monitor the reaction by observing the increase in viscosity.
-
Isolation: After the desired reaction time, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as acetone, while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification: Decant the solvent and wash the precipitated polymer with fresh acetone multiple times to remove unreacted monomer and initiator.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound polymerization.
Caption: Influence of pH on the ionization state and polymerizability of this compound.
Caption: General experimental workflow for this compound polymerization.
References
- 1. scholars.unh.edu [scholars.unh.edu]
- 2. Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and properties of poly(this compound) | Semantic Scholar [semanticscholar.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 8. researchgate.net [researchgate.net]
- 9. US5223592A - Process for polymerization of this compound - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pcimag.com [pcimag.com]
- 12. ichp.vot.pl [ichp.vot.pl]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Biobased Poly(this compound-co-10-Hydroxyhexylthis compound)s: Synthesis and Thermal Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Secure Verification [technorep.tmf.bg.ac.rs]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of pH-Responsive Hydrogels of Poly(this compound-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound – a versatile building block for renewable polyesters with enhanced functionality - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00605A [pubs.rsc.org]
- 20. Expanding the polymerization potential of this compound through methacrylate functionalization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00911A [pubs.rsc.org]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Itaconic Acid Bioreactor Foam Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control foaming in itaconic acid bioreactors.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound fermentation experiments.
Issue 1: Sudden and Excessive Foaming Early in the Fermentation
Symptoms:
-
Rapid and voluminous foam formation shortly after inoculation or in the early growth phase.
-
The bioreactor headspace fills quickly with foam.
-
Frequent manual or automated additions of antifoam are necessary.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Agitation and/or Aeration Rates | Begin the fermentation with lower agitation and aeration rates. Gradually increase these parameters as the culture enters the exponential growth phase and oxygen demand increases. |
| Rich Media Composition | The presence of high concentrations of proteins, peptides, or other surfactants in the medium can lead to excessive foaming. If possible, analyze and optimize the media composition to reduce the concentration of foam-stabilizing agents. |
| Inoculum Quality | Ensure you are using a healthy, appropriately sized inoculum for your bioreactor volume. |
Issue 2: Persistent, Stable Foam Throughout the Fermentation
Symptoms:
-
Formation of a stable, thick, and dense foam layer as the fermentation progresses.
-
The foam is difficult to break, even with standard antifoam concentrations.
-
Increased risk of bioreactor exhaust filter clogging and a subsequent rise in vessel pressure.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Lysis | The release of intracellular proteins and other macromolecules from lysed cells is a significant contributor to stable foam formation. Monitor cell viability throughout the fermentation. High shear stress from agitation or nutrient limitation can lead to premature cell death. Optimizing these parameters can improve culture health and reduce foaming. |
| Microbial Biosurfactant Production | The production organism, such as Aspergillus terreus, may naturally produce surface-active compounds, which are a common cause of persistent foam. If the metabolic pathways for biosurfactant synthesis are known for your strain, consider metabolic engineering strategies to down-regulate or eliminate their production. |
| Antifoam Depletion or Ineffectiveness | The initially added antifoam may be consumed by the culture or lose its effectiveness over time. Implement a controlled feeding strategy, such as continuous or intermittent dosing of the antifoam agent, to maintain an effective concentration. |
Issue 3: Bioreactor Overflow and Product Loss Due to Foaming
Symptoms:
-
Foam escapes through the exhaust ports of the bioreactor.
-
Loss of culture volume and potential contamination of the surrounding area.
-
Clogging of exhaust filters, leading to increased pressure within the vessel.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Headspace | Ensure the working volume of the bioreactor allows for sufficient headspace to accommodate foam formation. A larger headspace can reduce the risk of overflow. |
| Ineffective Foam Control Strategy | A multi-faceted approach is often most effective. Combine process optimization (adjusting agitation and aeration) with the use of chemical antifoams and/or mechanical foam breakers. |
| Sensor Malfunction | Foam can coat and interfere with the function of probes for dissolved oxygen (DO), pH, and temperature, leading to incorrect readings and poor process control. Regularly clean and calibrate sensors. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foaming in this compound fermentation?
A1: Foaming in fermentation processes is a phenomenon where gas bubbles are stabilized by surface-active molecules, creating a persistent foam layer. In this compound fermentation, the main causes include:
-
Microbial Byproducts: The microorganisms themselves, such as Aspergillus terreus, can produce and secrete proteins, biosurfactants, and other metabolites that contribute to foam stability.
-
Media Components: Rich fermentation media often contain proteins, peptides, and other surface-active agents that promote foaming.
-
Process Conditions: High agitation and aeration rates, necessary for providing sufficient oxygen to the culture, can exacerbate foam formation.
-
Cell Autolysis: Towards the end of a fermentation or under stressful conditions, cells may lyse and release their intracellular contents, which include foam-stabilizing proteins.
Q2: What are the negative consequences of uncontrolled foaming?
A2: Uncontrolled foaming can lead to several operational challenges and compromise experimental results:
-
Reduced Working Volume: Foam can take up a significant portion of the bioreactor volume, reducing the effective working volume.
-
Product Loss: Valuable products and microbial biomass can be lost through foam overflow.
-
Contamination Risk: Foam can reach and block exhaust filters, creating a breach in the sterile boundary and increasing the risk of contamination.
-
Inaccurate Sensor Readings: Foam can coat sensor probes, leading to erroneous measurements of critical parameters like dissolved oxygen, pH, and temperature, which can negatively impact process control.
-
Reduced Mass Transfer: A stable foam layer can hinder the transfer of oxygen from the gas phase to the liquid medium, potentially limiting microbial growth and product formation.
Q3: What are the main strategies for controlling foam in this compound bioreactors?
A3: Foam control strategies can be broadly categorized into three types:
-
Chemical Methods: The addition of antifoaming agents is a common practice. These agents work by reducing the surface tension of the liquid, which destabilizes the foam. Common types include silicone-based and organic (non-silicone) antifoams.
-
Mechanical Methods: Mechanical foam breakers, such as rotating disks or blades installed in the headspace of the bioreactor, physically disrupt the foam layer.
-
Process Optimization: Adjusting process parameters like agitation speed and aeration rate can help to minimize foam formation. Designing the bioreactor with adequate headspace is also a crucial preventative measure.
Q4: How do I choose the right antifoaming agent for my this compound fermentation?
A4: The ideal antifoaming agent should be effective at low concentrations, have no negative impact on the producing microorganism or the final product, and not interfere with downstream processing. It is recommended to perform a screening study to evaluate different antifoams and their optimal concentrations. A detailed protocol for this is provided in the "Experimental Protocols" section.
Quantitative Data Summary
The following table summarizes typical concentrations for commonly used antifoaming agents in microbial fermentations. The optimal concentration for your specific this compound process should be determined experimentally.
| Antifoaming Agent Type | Example | Typical Starting Concentration | Key Characteristics |
| Organic (Non-Silicone) | Polypropylene glycol-based (e.g., Antifoam 204) | 0.005% - 0.01% (v/v) | 100% active components, can be sterilized repeatedly. |
| Silicone-based Emulsion | Antifoam B Emulsion (10% active silicone) | 1 - 100 ppm | Can be pumped on an as-needed basis. |
| Silicone-based Emulsion | Antifoam C Emulsion (30% active silicone) | 1 - 10 ppm | Can be prediluted with cool water to aid dispersion. |
| Silicone-based Concentrate | Antifoam A Concentrate (100% active silicone polymer) | 1 - 100 ppm | Should be diluted before use; not recommended for automated pumping. |
Experimental Protocols
Protocol: Screening of Antifoaming Agents for this compound Fermentation with Aspergillus terreus
Objective: To determine the most effective antifoaming agent and its optimal concentration for controlling foam in an Aspergillus terreus fermentation for this compound production, while minimizing any negative impact on cell growth and product yield.
Materials:
-
Aspergillus terreus culture
-
This compound production medium
-
Shake flasks or small-scale bioreactors
-
A selection of antifoaming agents to be tested (e.g., silicone-based, organic non-silicone)
-
Analytical equipment for measuring cell growth (e.g., spectrophotometer for optical density, or dry cell weight measurement) and this compound concentration (e.g., HPLC).
Methodology:
-
Preparation of Media and Inoculum: Prepare the this compound production medium and sterilize it. Prepare a fresh inoculum of Aspergillus terreus.
-
Experimental Setup:
-
Set up a series of shake flasks or small-scale bioreactors.
-
Include a "no antifoam" control to observe the natural foaming tendency of the culture.
-
For each antifoaming agent to be tested, set up a series of flasks with varying concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5% v/v).
-
-
Inoculation and Incubation: Inoculate all flasks with the Aspergillus terreus inoculum at the same concentration. Incubate under standard conditions for this compound production (e.g., temperature, agitation).
-
Foam Level Monitoring: At regular intervals (e.g., every 12 hours), visually inspect and record the foam level in each flask. A simple scoring system (e.g., 0 = no foam, 5 = flask full of foam) can be used for semi-quantitative comparison.
-
Sampling and Analysis:
-
At the end of the fermentation, take samples from each flask.
-
Measure the final cell density (optical density or dry cell weight).
-
Measure the final this compound concentration using HPLC.
-
-
Data Evaluation:
-
Compare the foam levels across all conditions to determine the antifoaming effectiveness of each agent and concentration.
-
Compare the cell growth and this compound yield of the antifoam-treated flasks to the "no antifoam" control to assess any potential inhibitory effects.
-
-
Selection of Optimal Antifoam: Select the antifoaming agent and concentration that provides the best balance of foam control with the least negative impact on this compound production.
Visualizations
Caption: Troubleshooting workflow for foam control in this compound bioreactors.
Caption: Experimental workflow for screening antifoaming agents.
enhancing the solubility of itaconic acid for reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of itaconic acid for improved reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common solvents?
A1: this compound is a white, crystalline solid at room temperature.[1] It is highly soluble in water and other polar solvents due to its ability to form hydrogen bonds.[1] Its solubility generally increases with temperature.[2] In organic solvents, it is soluble in alcohols like methanol (B129727), ethanol (B145695), and acetone (B3395972), but only sparingly soluble in nonpolar solvents such as benzene, chloroform, and petroleum ether.[1][3][4]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly influenced by pH. As a dicarboxylic acid with pKa values of approximately 3.85 and 5.45, its solubility increases under basic conditions.[1][3][4] In basic solutions, the carboxylic acid groups deprotonate to form itaconate salts, which are more polar and thus more soluble in water.[1] Conversely, in acidic conditions below its pKa1, it exists predominantly in its less soluble, fully protonated form.[1][5]
Q3: Why is enhancing this compound solubility important for reaction efficiency?
A3: Enhancing solubility is crucial for achieving homogeneous reaction mixtures, which often leads to faster reaction rates, higher yields, and better process control. In polymerization, for instance, poor solubility can lead to low monomer conversion and slow reaction rates.[6][7] For applications in drug development, improving the solubility of an active pharmaceutical ingredient (API) like this compound or its derivatives can enhance bioavailability.[8][9]
Q4: What are the primary methods to increase the solubility of this compound?
A4: The main strategies to enhance the solubility of this compound include:
-
pH Adjustment: Increasing the pH of an aqueous solution with a base to form a highly soluble itaconate salt.[1]
-
Salt Formation: Converting this compound into a stable salt using a suitable counterion, which is a common technique to improve the solubility of acidic compounds.[8][10]
-
Esterification: Reacting one or both of the carboxylic acid groups to form esters. This modifies the molecule's polarity, often increasing its solubility in organic solvents and preventing issues like gelation in certain polymerization reactions.[6][11]
-
Temperature Control: Increasing the temperature of the solvent, as this compound's solubility is directly proportional to temperature in many solvents.[2][12]
-
Co-solvency: Using a mixture of solvents to achieve a desired solubility profile.[13]
Troubleshooting Guide
Issue 1: Low reaction yield or incomplete conversion in an aqueous polymerization.
-
Possible Cause: The reaction pH may be too low, limiting the solubility of the this compound monomer. While the polymerization reactivity of this compound is often higher at low pH (when carboxylic groups are protonated), its solubility is poor.[13] This creates a trade-off between reactivity and solubility.
-
Troubleshooting Steps:
-
Characterize pH-Solubility: Determine the solubility of this compound in your specific reaction medium at various pH levels to find an optimal balance.
-
Use a Co-solvent: Introduce a polar organic co-solvent like ethanol or acetone to increase the solubility of the protonated this compound at the desired low pH.[13]
-
Partial Neutralization: Partially neutralize the this compound with a base. This can increase solubility enough to initiate the reaction without drastically reducing the monomer's reactivity.[14]
-
Consider Ester Monomers: If the free acid form is problematic, consider using an this compound ester, such as dimethyl itaconate, which has different solubility characteristics and can prevent issues caused by the free carboxylic acid groups.[6]
-
Issue 2: this compound precipitates out of solution during a cooling or work-up step.
-
Possible Cause: this compound's solubility is highly dependent on temperature.[2] A significant drop in temperature can cause it to crystallize out of a saturated solution. This property is often leveraged for purification but can be problematic if undesired.[2][15]
-
Troubleshooting Steps:
-
Maintain Temperature: Ensure the temperature of the solution is maintained above the crystallization point during processing and work-up.
-
Adjust pH: If working in an aqueous medium, slightly increasing the pH will convert the acid to its more soluble salt form, preventing precipitation.[1]
-
Reduce Concentration: Work with a more dilute solution to ensure the concentration of this compound remains below its saturation point at the lower temperature.
-
Solvent Selection: If possible, switch to a solvent in which this compound has higher solubility at lower temperatures, such as methanol.[2]
-
Issue 3: Difficulty dissolving this compound in an organic solvent for polyester (B1180765) synthesis.
-
Possible Cause: this compound has limited solubility in many common organic solvents used for polycondensation, such as toluene, which can lead to low yields and molecular weights.[16][17]
-
Troubleshooting Steps:
-
Form a Diester: Convert this compound to a diester, like dimethyl itaconate or dibutyl itaconate, prior to polymerization. These esters are more soluble in organic solvents.[6][16] The choice of ester can be tailored to the specific solvent system.
-
Use a More Polar Solvent: Employ a more polar organic solvent in which the free acid is more soluble, such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane.[4]
-
Reactive Extrusion: For polymer synthesis, consider solvent-free reactive extrusion methods where high temperatures and mechanical mixing can overcome initial solubility limitations.
-
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in water and various organic solvents.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 g Water) | Reference |
| 10 | 5.57 | [4] |
| 20 | 7.68 - 8.01 | [2][4] |
| 30 | ~10.0 | [12] |
| 40 | ~13.0 | [12] |
| 50 | ~19.0 | [12] |
| 60 | ~27.0 | [12] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Reference |
| Methanol | Soluble | [2][4] |
| Ethanol | Soluble | [2][4] |
| Acetone | Soluble | [1][3] |
| 1,4-Dioxane | Soluble | [4] |
| Tetrahydrofuran | Soluble | [4] |
| Diethyl Ether | Sparingly Soluble | [4] |
| Benzene | Sparingly/Very Slightly Soluble | [3][4] |
| Chloroform | Sparingly/Very Slightly Soluble | [3][4] |
| Petroleum Ether | Sparingly/Very Slightly Soluble | [3][4] |
Note: In a 2012 study, the solubility in alcohols at temperatures from 283.15–328.15 K was found to be highest in methanol, followed by 2-propanol, ethanol, and 1-propanol.[2]
Experimental Protocols
Protocol 1: Enhancing Aqueous Solubility via pH Adjustment
This protocol describes how to prepare a stock solution of this compound at a higher concentration than its intrinsic water solubility by forming its sodium salt.
-
Materials:
-
This compound
-
Deionized water
-
10 M Sodium hydroxide (B78521) (NaOH) solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
-
Methodology:
-
Add a desired amount of this compound to a beaker containing deionized water (e.g., to make a 200 g/L solution). The acid will not fully dissolve at this stage.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Calibrate the pH meter and place the probe in the suspension.
-
Slowly add the 10 M NaOH solution dropwise to the suspension.
-
Monitor the pH and the dissolution of the solid. As the NaOH is added, the this compound will react to form sodium itaconate and dissolve.
-
Continue adding NaOH until all the this compound has dissolved and the desired pH is reached (e.g., pH 7.0). Be aware that raising the pH above 7 will ensure full deprotonation and maximize solubility.[1][5]
-
Transfer the solution to a volumetric flask and add deionized water to the final desired volume.
-
Protocol 2: Synthesis of Dimethyl Itaconate via Acid-Catalyzed Esterification
This protocol enhances solubility in organic solvents by converting this compound to its dimethyl ester.[18]
-
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
-
-
Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound with an excess of anhydrous methanol (e.g., a 1:8 molar ratio of acid to methanol).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 5-8% by weight of the this compound).
-
Reflux: Heat the mixture to reflux (approx. 65-80°C) and maintain for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence stops. A patent for a similar process suggests neutralizing to a final pH between 2.5 and 3.5 to minimize monoester loss.[19]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Solvent Removal & Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess methanol. The crude dimethyl itaconate can be further purified by vacuum distillation.
-
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Relationship between pH, this compound species, and solubility.
Caption: Experimental workflow for dimethyl itaconate synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H6O4 | CID 811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chemister.ru]
- 5. researchgate.net [researchgate.net]
- 6. Biobased polymers derived from this compound bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00098E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of pH-Responsive Hydrogels of Poly(this compound-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.unh.edu [scholars.unh.edu]
- 15. researchgate.net [researchgate.net]
- 16. This compound – a versatile building block for renewable polyesters with enhanced functionality - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00605A [pubs.rsc.org]
- 17. This compound and Its Applications for Textile, Pharma and Agro-Industrial Purposes | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. US3056829A - Process for making this compound esters - Google Patents [patents.google.com]
Technical Support Center: Mitigating Inhibitory Effects of Lignocellulosic Hydrolysates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the fermentation of lignocellulosic hydrolysates.
Frequently Asked Questions (FAQs)
Q1: What are the primary inhibitory compounds in lignocellulosic hydrolysates?
A1: Lignocellulosic hydrolysates contain three main classes of inhibitory compounds generated during the pretreatment and hydrolysis of biomass:
-
Furan Aldehydes: Furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are formed from the degradation of pentose (B10789219) and hexose (B10828440) sugars, respectively.[1][2]
-
Weak Acids: Acetic acid is released from the hydrolysis of acetyl groups in hemicellulose. Formic and levulinic acids are also formed from sugar degradation.
-
Phenolic Compounds: A diverse group of compounds released from the breakdown of lignin.[1][2]
Q2: How do these inhibitors affect microbial fermentation?
A2: These inhibitors can severely impede microbial growth and fermentation efficiency through various mechanisms:
-
Furan Aldehydes (Furfural and HMF): These compounds can inhibit key metabolic enzymes, including those in glycolysis and ethanol (B145695) production pathways.[1] They are also known to generate reactive oxygen species (ROS), leading to DNA damage, protein misfolding, and compromised cell membrane integrity.[1]
-
Weak Acids (e.g., Acetic Acid): In their undissociated form, these acids can diffuse across the cell membrane and dissociate inside the cell, lowering the intracellular pH. This disrupts the cellular pH gradient and forces the cell to expend energy (ATP) to pump out excess protons, thereby reducing the energy available for growth and product formation.
-
Phenolic Compounds: These compounds can disrupt cell membranes, inhibit enzyme function, and generate ROS, leading to cellular stress.[1][3]
Q3: What are the common strategies to mitigate the effects of these inhibitors?
A3: Mitigation strategies, often referred to as detoxification, can be broadly categorized into three approaches:
-
Physical Methods: These include evaporation to remove volatile compounds and membrane-based separation techniques.
-
Chemical Methods: Common methods include overliming (treatment with calcium hydroxide), neutralization, and adsorption using activated carbon or ion-exchange resins.[2][4][5]
-
Biological Methods: This involves the use of microorganisms or enzymes (like laccase) to degrade or modify the inhibitory compounds into less toxic forms.[3][6][7][8][9]
Troubleshooting Guides
Problem 1: Low or No Microbial Growth After Inoculation
-
Possible Cause: High concentrations of inhibitory compounds in the hydrolysate.
-
Troubleshooting Steps:
-
Quantify Inhibitors: Analyze the concentration of furfural, HMF, acetic acid, and total phenolic compounds in your hydrolysate.
-
Compare to Tolerance Levels: Refer to the literature for the known tolerance levels of your specific microbial strain to these inhibitors.
-
Detoxify the Hydrolysate: If inhibitor concentrations are high, apply a suitable detoxification method. Overliming or activated carbon treatment are effective for a broad range of inhibitors.
-
Adapt the Strain: Consider adapting your microbial strain to the hydrolysate by sequential transfer in increasing concentrations of the hydrolysate.
-
Problem 2: Fermentation Starts but Stops Prematurely (Stuck Fermentation)
-
Possible Cause: Synergistic effects of multiple inhibitors, nutrient limitation, or product inhibition.
-
Troubleshooting Steps:
-
Analyze Residual Inhibitors and Sugars: Measure the concentrations of inhibitors and sugars at the point where fermentation stalled. This can help identify if a specific inhibitor is accumulating or if sugar utilization has ceased.
-
Nutrient Supplementation: Ensure the fermentation medium is not deficient in essential nutrients like nitrogen, phosphorus, and trace elements.
-
In-situ Detoxification: For ongoing fermentations, consider adding activated carbon to the fermenter to adsorb inhibitors as they are released or become more potent.
-
Fed-batch Fermentation: A fed-batch strategy can help maintain low concentrations of inhibitors and the fermentation product (e.g., ethanol), reducing their toxic effects.
-
Problem 3: Low Product Yield Despite Good Microbial Growth
-
Possible Cause: Metabolic diversion due to cellular stress, where the microorganism expends energy on detoxification and cell maintenance rather than product formation.
-
Troubleshooting Steps:
-
Optimize Fermentation Conditions: Adjust pH and temperature to the optimal range for your microorganism, as suboptimal conditions can exacerbate the effects of inhibitors.
-
Co-fermentation: If using a strain that cannot utilize all available sugars (e.g., pentoses), consider a co-culture with another microorganism that can.
-
Genetic Engineering: For long-term research, consider genetically modifying your strain to enhance its tolerance to specific inhibitors or to improve its product yield under stress conditions.
-
Quantitative Data on Inhibitors and Detoxification
Table 1: Typical Inhibitor Concentrations in Various Lignocellulosic Hydrolysates (g/L)
| Biomass | Pretreatment | Acetic Acid | Furfural | HMF | Total Phenolics | Reference |
| Corn Stover | Dilute Acid | 1.6 - 5.0 | 0.3 - 8.5 | 0.1 - 0.7 | 2.86 ± 0.34 | [2][6] |
| Sugarcane Bagasse | Dilute Acid | up to 4.9 | up to 2.5 | up to 2.7 | - | [6] |
| Wheat Straw | Steam Explosion | 3.0 - 7.0 | 0.4 - 1.4 | 0.1 - 0.3 | - | [6] |
| Spruce | Dilute Acid | up to 4.7 | 0.2 - 1.4 | 0.5 - 8.4 | - | [6] |
Table 2: Efficacy of Common Detoxification Methods
| Detoxification Method | Target Inhibitors | Removal Efficiency | Sugar Loss | Reference |
| Overliming (Ca(OH)₂) | Furans, Phenolics | 41-51% | 8.7 ± 4.5% | [10] |
| Activated Carbon | Furans, Phenolics | 71.6% (HMF), 83.1% (Furfural) | 2.44% | [4] |
| Laccase Treatment | Phenolics | 73-94% | Minimal | [6] |
| Ion Exchange | Furans, Acetic Acid, Phenolics | 63.4% (Furans), 75.8% (Phenolics), 92.19% (Acetic Acid) | Variable | |
| Ethyl Acetate Extraction | Furans, Phenolics | 100% (Furfural) | Variable |
Experimental Protocols
1. Overliming Detoxification
This protocol is designed for the detoxification of acidic lignocellulosic hydrolysates.
-
Materials:
-
Lignocellulosic hydrolysate
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Centrifuge and centrifuge tubes
-
0.22 µm filter for sterilization
-
-
Procedure:
-
Heat the hydrolysate to 50-60°C while stirring.
-
Slowly add Ca(OH)₂ to raise the pH to 9.0-10.5.
-
Maintain the temperature and pH for 30-60 minutes with continuous stirring.
-
Cool the hydrolysate to room temperature.
-
Adjust the pH back to the desired level for fermentation (e.g., pH 5.5-6.5) using H₂SO₄. A precipitate of calcium sulfate (B86663) (gypsum) will form.
-
Centrifuge the mixture to pellet the precipitate.
-
Decant the supernatant (the detoxified hydrolysate).
-
Filter-sterilize the detoxified hydrolysate before use.
-
2. Activated Carbon Treatment
This protocol is effective for removing a broad range of hydrophobic inhibitors.
-
Materials:
-
Lignocellulosic hydrolysate
-
Powdered activated carbon
-
Shaker incubator or stir plate
-
Filtration apparatus (e.g., Büchner funnel with filter paper) or centrifuge
-
-
Procedure:
-
Determine the optimal activated carbon loading. A typical starting range is 1-5% (w/v).
-
Add the determined amount of activated carbon to the hydrolysate in a flask.
-
Incubate the mixture at a controlled temperature (e.g., 30-50°C) with agitation for 1-2 hours.
-
Separate the activated carbon from the hydrolysate by filtration or centrifugation.
-
The clarified supernatant is the detoxified hydrolysate. Filter-sterilize before use.
-
3. Laccase Detoxification
This enzymatic method specifically targets phenolic compounds.
-
Materials:
-
Lignocellulosic hydrolysate
-
Laccase enzyme (e.g., from Trametes versicolor)
-
pH buffer (if necessary to adjust to the optimal pH for the laccase)
-
Shaker incubator
-
-
Procedure:
-
Adjust the pH of the hydrolysate to the optimal range for the laccase activity (typically pH 4.5-5.5).
-
Add the laccase to the hydrolysate at a predetermined concentration (e.g., 10-20 U/mL).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with gentle agitation for 4-12 hours.
-
After incubation, the hydrolysate can be used directly for fermentation, or the enzyme can be denatured by heat treatment if desired.
-
Visualizations
Caption: Cellular targets of major lignocellulosic inhibitors in yeast.
Caption: General experimental workflow for hydrolysate detoxification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Removal of phenolic inhibitors from lignocellulose hydrolysates using laccases for the production of fuels and chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process Development for the Detoxification of Fermentation Inhibitors from Acid Pretreated Microalgae Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Laccase Detoxification on Bioethanol Production from Liquid Fraction of Steam-Pretreated Olive Tree Pruning | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detoxification of dilute acid hydrolysates of lignocellulose with lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
optimizing initiator concentration for itaconic acid polymerization
Welcome to the technical support center for itaconic acid (IA) polymerization. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate challenges encountered during experimentation, with a specific focus on optimizing initiator concentration.
Frequently Asked Questions (FAQs)
Q1: What are the most common initiators used for this compound polymerization?
A1: A variety of initiators can be used for the free-radical polymerization of this compound. Water-soluble persulfate salts are frequently employed, including sodium persulfate, potassium persulfate, and ammonium (B1175870) persulfate.[1] Other common initiators include tert-Butyl Hydroperoxide (tBHP), which has been shown to be highly efficient, as well as hydrogen peroxide.[1][2][3] For polymerization in organic solvents like dioxane, 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used.[4]
Q2: What is the recommended initiator concentration range for this compound polymerization?
A2: The optimal initiator concentration depends on the desired polymer properties, such as molecular weight. Generally, concentrations range from 0.5% to 20.0% by weight based on the monomer.[1] A more preferred range is typically 1% to 10% by weight.[1] Kinetic studies have also been performed in initiator concentration ranges of 0.07–0.32 mol/L.[5] It's important to note that this compound polymerization often requires a higher initiator concentration compared to classic free-radical polymerizations to achieve high conversion in a reasonable timeframe.[3]
Q3: How does initiator concentration impact the molecular weight of poly(this compound)?
A3: Initiator concentration has an inverse relationship with the resulting polymer's molecular weight. A higher initiator concentration creates more initiation sites, leading to the formation of a larger number of shorter polymer chains, thus resulting in a lower average molecular weight.[6] Conversely, decreasing the initiator concentration means fewer chains are initiated, allowing each chain to grow longer and achieve a higher average molecular weight.[6]
Q4: What is the effect of initiator concentration on the polymerization rate?
A4: The overall rate of polymerization is directly proportional to the square root of the initiator concentration.[7] Therefore, increasing the initiator concentration will lead to a faster polymerization reaction. This is a key parameter to adjust for controlling the reaction time.
Q5: Why is this compound considered a "difficult" monomer to polymerize?
A5: this compound can be challenging to polymerize effectively for several reasons. It is a relatively low-reactivity monomer, which can lead to slow polymerization rates and low conversions.[5][8] This is partly due to the formation of stable allylic radicals that can lead to degradative chain transfer, reducing initiator efficiency.[5][9] These challenges often necessitate higher initiator concentrations and carefully controlled reaction conditions to achieve high-molecular-weight polymers.[3][8]
Troubleshooting Guide
This section addresses common issues encountered during this compound polymerization, with a focus on problems related to initiator concentration.
Issue 1: Low Polymer Yield or Conversion
Low conversion is a frequent challenge in this compound polymerization. If you are experiencing lower than expected yields, consider the following.
-
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting workflow for unexpectedly low polymer yield.
Issue 2: Unexpected Molecular Weight or Viscosity
The viscosity of the polymer solution is directly related to the molecular weight of the polymer chains. Both unexpectedly high and low viscosity can indicate problems with polymerization control.
-
Relationship Between Initiator Concentration and Polymer Outcomes
Caption: Impact of initiator concentration on key polymerization outcomes.
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Action |
| Low Polymer Yield | Initiator concentration is too low. | Gradually increase the initiator concentration within the recommended range (e.g., 1-10 wt%).[1] |
| Inefficient initiation or decomposition. | Ensure the reaction temperature is appropriate for the initiator's half-life. Consider a more efficient initiator like tBHP.[2] | |
| Inhibition by impurities or oxygen. | Ensure all reagents are pure and degas the reaction mixture thoroughly before starting polymerization. | |
| Low Molecular Weight / Low Viscosity | Initiator concentration is too high. | Reduce the initiator concentration. This provides fewer initiation sites, allowing for longer chain growth.[6] |
| Chain transfer to monomer or solvent. | This compound is prone to chain transfer.[5] Adjusting monomer concentration or changing the solvent may help. | |
| High Viscosity / Gelling | Molecular weight is higher than expected. | This may be desirable. If processing is an issue, consider reducing monomer concentration.[3] |
| Uncontrolled polymerization (autoacceleration). | Improve heat dissipation and ensure uniform stirring. A lower reaction temperature may be necessary. | |
| Cross-linking side reactions. | The presence of this compound can increase gel content.[10] Optimize temperature and ensure monomer purity to avoid side reactions. |
Data and Protocols
Table 1: Common Initiators for this compound Polymerization
| Initiator | Type | Typical Concentration (wt% of monomer) | Solvent System | Notes |
| Sodium Persulfate | Water-Soluble | 1.0 - 10.0%[1] | Aqueous | Commonly used, effective at temperatures > 60°C. |
| Potassium Persulfate | Water-Soluble | 1.0 - 10.0%[1][4] | Aqueous | Similar to sodium persulfate. Can be used in redox systems. |
| Ammonium Persulfate | Water-Soluble | 1.0 - 10.0%[1] | Aqueous | Another common persulfate initiator. |
| tert-Butyl Hydroperoxide (tBHP) | Water-Soluble | Not specified, but noted as highly efficient.[2][3] | Aqueous | Can lead to high conversions in short reaction times.[2][3] |
| Hydrogen Peroxide | Water-Soluble | 1.0 - 10.0%[1] | Aqueous | A common and relatively safe initiator. |
| AIBN | Oil-Soluble | ~0.8%[4] | Dioxane, DMF | Used for polymerization in organic solvents. |
Experimental Protocol: Aqueous Polymerization of this compound
This protocol is a generalized procedure based on common laboratory practices for the free-radical polymerization of this compound in an aqueous solution.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound polymerization.
Materials:
-
This compound (IA)
-
Deionized Water
-
Sodium Hydroxide (NaOH, 50% solution, optional for neutralization)
-
Sodium Persulfate (Initiator)
-
Acetone (B3395972) (for precipitation)
-
Nitrogen gas supply
Procedure:
-
Monomer Solution Preparation: In a beaker, dissolve the desired amount of this compound in deionized water. If a neutralized monomer is required, slowly add a base like a 50% NaOH solution. This reaction is exothermic and may require cooling.[1]
-
Initiator Solution Preparation: In a separate beaker, dissolve the calculated amount of sodium persulfate in deionized water. A typical concentration is 1-10% by weight of the this compound.[1]
-
Reactor Setup: Assemble a reaction flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and ports for adding the monomer and initiator solutions.
-
Inert Atmosphere: Charge the flask with an initial amount of deionized water and begin purging with nitrogen to remove oxygen, which can inhibit the polymerization. Continue a slow nitrogen purge throughout the reaction.
-
Reaction Start: Heat the water in the flask to the target reaction temperature (e.g., 90-100°C).[1]
-
Reagent Addition: Begin the simultaneous, separate, and linear addition of the monomer solution and the initiator solution to the heated flask over a set period, for instance, 2 hours.[1] Maintain a constant temperature during the addition.
-
Hold Period: Once the additions are complete, continue stirring the reaction mixture at the set temperature for an additional 30 to 60 minutes to ensure maximum monomer conversion.[1]
-
Cooling and Isolation: After the hold period, turn off the heat and allow the polymer solution to cool to room temperature.
-
Purification: Slowly pour the polymer solution into a stirred excess of a non-solvent like acetone to precipitate the poly(this compound).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[4]
-
Characterization: Analyze the final polymer for molecular weight (e.g., via Gel Permeation Chromatography - GPC) and structure (e.g., via NMR spectroscopy).
References
- 1. US5223592A - Process for polymerization of this compound - Google Patents [patents.google.com]
- 2. Synthesis and properties of poly(this compound) | Semantic Scholar [semanticscholar.org]
- 3. scholars.unh.edu [scholars.unh.edu]
- 4. ichp.vot.pl [ichp.vot.pl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Expanding the polymerization potential of this compound through methacrylate functionalization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00911A [pubs.rsc.org]
- 9. chemrj.org [chemrj.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Itaconic Acid and Maleic Anhydride in Unsaturated Polyester Resins
A shift towards sustainable, high-performance materials has spurred the investigation of bio-based alternatives to petroleum-derived chemicals in the polymer industry. This guide provides an objective, data-driven comparison of itaconic acid, a renewable dicarboxylic acid, and maleic anhydride (B1165640), a conventional unsaturated acid, in the context of unsaturated polyester (B1180765) resin (UPR) formulations. This analysis is intended for researchers, scientists, and professionals in drug development and material science who are exploring the formulation of novel resins with tailored properties.
This compound is emerging as a promising bio-based substitute for maleic anhydride in the synthesis of UPRs.[1][2] Its use can lead to resins with enhanced mechanical properties, albeit with some compromise in thermal stability.[3] This guide delves into the synthesis, performance characteristics, and underlying chemical principles of UPRs derived from both this compound and maleic anhydride, supported by experimental data.
Performance Comparison: this compound vs. Maleic Anhydride in Resins
The incorporation of either this compound or maleic anhydride into a polyester resin backbone significantly influences its curing behavior, as well as the mechanical and thermal properties of the final thermoset. The following tables summarize key quantitative data from studies comparing UPRs formulated with these two unsaturated acids. The primary difference in the formulations presented is the substitution of maleic anhydride with this compound.
| Property | Resin with Maleic Anhydride | Resin with this compound | Reference |
| Peak Exotherm (°C) | 380 | 500 | [1][3] |
| Gelation and Curing | Slower | Quicker | [1][3] |
| Number Average Molecular Weight (Mn) | Higher | Reduced by ~66% | [1][3] |
| Weight Average Molecular Weight (Mw) | Higher | Reduced by ~47% | [1][3] |
| Viscosity | Higher | Lower | [1][3] |
Table 1: Comparison of Curing Characteristics and Molecular Properties. The complete replacement of maleic anhydride with this compound has a notable impact on the curing process and the resulting polymer's molecular weight and viscosity.[1][3]
| Property | Resin with Maleic Anhydride | Resin with this compound | Reference |
| Mechanical Properties | Standard | Improved | [3] |
| Thermal Properties | Standard | Slight Compromise | [3] |
| Tensile Strength (MPa) | Comparable | Comparable or Better | [4][5] |
| Glass Transition Temperature (Tg) (°C) | Varies (e.g., 60-97°C for some IA-based UPRs) | Varies (e.g., 60-97°C for some IA-based UPRs) | [5] |
Table 2: Comparison of Mechanical and Thermal Performance. Resins formulated with this compound can exhibit comparable or even enhanced mechanical properties compared to their maleic anhydride-based counterparts.[3][4][5] The thermal performance of this compound-based resins may show a slight reduction.[3]
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of unsaturated polyester resins, based on established laboratory procedures.[6][7]
Synthesis of Unsaturated Polyester Resin
Objective: To synthesize an unsaturated polyester resin via polycondensation of a diol with a combination of saturated and unsaturated dicarboxylic acids/anhydrides.
Materials:
-
Diol (e.g., 1,2-propylene glycol)
-
Unsaturated acid/anhydride (Maleic Anhydride or this compound)
-
Saturated acid/anhydride (e.g., Phthalic Anhydride)
-
Catalyst (e.g., p-Toluene sulfonic acid)
-
Solvent for azeotropic distillation (e.g., Xylene)
-
Inhibitor (e.g., Hydroquinone)
-
Reactive Diluent (e.g., Styrene)
Procedure:
-
A mixture of the diol, unsaturated acid/anhydride, saturated acid/anhydride, catalyst, and solvent is charged into a three-neck reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water separator.[6]
-
The reaction mixture is heated to approximately 120°C under a nitrogen stream for about one hour with continuous stirring.[6]
-
The temperature is then gradually raised to 150-180°C.[6]
-
The reaction is monitored by measuring the acid number of the mixture at regular intervals. The reaction is considered complete when the acid number reaches a predetermined value (e.g., 40).[6]
-
Water formed during the esterification is continuously removed via azeotropic distillation to drive the reaction forward.[6]
-
Once the desired acid number is reached, the resin is cooled, and an inhibitor is added to prevent premature polymerization.
-
The synthesized polyester is then dissolved in a reactive diluent like styrene (B11656) to obtain the final unsaturated polyester resin.[7]
Characterization of Resins
1. Mechanical Testing (Tensile Properties)
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured resin.
Standard: ASTM D3039 - Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials.[8][9][10]
Procedure:
-
Cured resin samples are prepared in the form of "dog-bone" shaped specimens with standardized dimensions.
-
The specimens are placed in the grips of a Universal Testing Machine.[8]
-
A tensile load is applied at a constant rate of elongation until the specimen fails.[8]
-
The force and elongation are continuously recorded to generate a stress-strain curve.
-
From the stress-strain curve, the ultimate tensile strength, tensile modulus (slope of the initial linear portion), and elongation at break are calculated.
2. Thermal Analysis (Dynamic Mechanical Analysis - DMA)
Objective: To evaluate the viscoelastic properties of the cured resin as a function of temperature, including the determination of the glass transition temperature (Tg).
Standard: ASTM E1640 - Standard Test Method for Assignment of the Glass Transition Temperature by Dynamic Mechanical Analysis.[11]
Procedure:
-
A rectangular specimen of the cured resin with precise dimensions is prepared.
-
The specimen is mounted in the DMA instrument, typically in a single cantilever or three-point bending fixture.[11]
-
A sinusoidal stress is applied to the sample at a fixed frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 2°C/min).[11]
-
The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[12]
Visualizing the Chemistry and Workflow
To better understand the chemical structures, synthesis pathway, and experimental workflow, the following diagrams are provided.
Figure 1: Chemical structures of this compound and Maleic Anhydride.
Figure 2: General workflow for the synthesis of unsaturated polyester resins.
References
- 1. The effect of partial replacement of maleic anhydride by this compound in sebacic acid-based unsaturated polyester on its various properties | Semantic Scholar [semanticscholar.org]
- 2. Bio-based unsaturated polyester resin from post-consumer PET - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08500G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Tensile Testing Composite ASTM D3039 [intertek.com]
- 9. imrtest.com [imrtest.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. Thermoset Characterization Part 15: Experimental Aspects of Dynamic Mechanical Analysis (DMA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
A Researcher's Guide to the Analytical Validation of Itaconic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in metabolic studies and bioprocess monitoring, the accurate quantification of itaconic acid is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for this compound analysis against other analytical techniques. By presenting supporting experimental data and detailed protocols, this guide aims to assist in selecting the most suitable method for specific research needs.
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the analysis of organic acids, including this compound. Its versatility in column chemistry and detection methods allows for tailored approaches to achieve optimal separation and sensitivity. This guide will delve into a validated HPLC method, presenting its performance characteristics and detailed experimental protocol. Furthermore, it will explore alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Spectrophotometry, Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS), discussing their principles and comparative advantages.
Performance Comparison of Analytical Methods
The selection of an analytical method hinges on a variety of factors, including sensitivity, specificity, throughput, and cost. Below is a summary of quantitative data for a validated HPLC method and a highly sensitive LC-MS/MS method for this compound analysis.
| Parameter | HPLC-PDA | LC-MS/MS |
| Linearity (r²) | >0.999[1] | >0.999 |
| Limit of Detection (LOD) | 0.034 µg/mL | Not explicitly stated, but method is highly sensitive[2] |
| Limit of Quantification (LOQ) | 0.105 µg/mL | 0.098 µM (approximately 0.013 µg/mL)[2] |
| Accuracy (% Recovery) | 89% - 96% | 85% - 115% |
| Precision (%RSD) | <2% (Intra- and Inter-day) | <15% |
| Sample Matrix | Polymer Hydrogels[1] | Human Plasma, Cell Culture[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the validated HPLC-PDA method and a summary of the LC-MS/MS approach.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the quantification of this compound in various matrices, including polymer hydrogels and fermentation broths.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.05% ortho-phosphoric acid in deionized water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Photodiode Array (PDA) detector at 210 nm.
-
Injection Volume: 20 µL.
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 µg/mL).[1]
Sample Preparation (from Polymer Hydrogels):
-
Accurately weigh the hydrogel sample.
-
Extract this compound with a suitable solvent (e.g., the mobile phase).
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Assessed by injecting the calibration standards and plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) greater than 0.999.[1]
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix.
-
Precision: Evaluated by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision), expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer. While a detailed protocol is beyond the scope of this guide, the key features include:
-
Chromatography: Typically utilizes a reversed-phase or HILIC column for separation.
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for organic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[2]
Alternative Analytical Methods: A Comparative Overview
While HPLC and LC-MS/MS are powerful tools, other techniques offer distinct advantages for specific applications.
Spectrophotometry
-
Principle: This method often relies on a colorimetric reaction. For this compound, the Furth and Herrmann reaction, which involves the formation of a colored product in the presence of pyridine (B92270) and acetic anhydride, can be utilized. The absorbance of the resulting solution is measured at a specific wavelength and is proportional to the concentration of this compound.
-
Advantages: Simple, cost-effective, and does not require extensive instrumentation.
-
Disadvantages: Lower specificity compared to chromatographic methods, as other organic acids can interfere. It is generally less sensitive than HPLC.
Capillary Electrophoresis (CE)
-
Principle: CE separates ions based on their electrophoretic mobility in an electric field. Analytes migrate through a capillary filled with an electrolyte solution at different velocities depending on their charge-to-size ratio.
-
Advantages: Offers high separation efficiency, rapid analysis times, and requires minimal sample and solvent volumes, making it an environmentally friendly and cost-effective technique.
-
Disadvantages: Generally has higher detection limits compared to HPLC and can be less robust for complex sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in a gaseous mobile phase. For non-volatile compounds like this compound, a derivatization step is required to convert them into volatile derivatives before injection into the GC system. The separated compounds are then detected by a mass spectrometer.
-
Advantages: Provides excellent separation and definitive identification of analytes through their mass spectra.
-
Disadvantages: The mandatory derivatization step can be time-consuming, complex, and a potential source of error.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision that impacts the quality and reliability of research data. HPLC offers a versatile and robust platform with well-established protocols and a good balance of performance characteristics. For analyses demanding the utmost sensitivity and specificity, especially in challenging biological matrices, LC-MS/MS is the superior choice. When cost and simplicity are the primary drivers, spectrophotometry and capillary electrophoresis present viable alternatives, provided their limitations in terms of specificity and sensitivity are acceptable for the intended application. This guide provides the foundational information to make an informed decision based on the specific analytical needs of your research.
References
- 1. Quantitative HPLC determination of this compound residuals in polymer hydrogels | Semantic Scholar [semanticscholar.org]
- 2. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Itaconic Acid and Succinic Acid Copolymers in Biomedical Research
For researchers, scientists, and drug development professionals, the choice of biomaterial is a critical decision that profoundly influences the efficacy and safety of therapeutic strategies. Among the array of biodegradable polymers, those derived from itaconic acid and succinic acid have emerged as promising candidates due to their biocompatibility, tunable properties, and origins from renewable resources. This guide provides an objective comparison of the properties of this compound and succinic acid copolymers, supported by experimental data, to aid in the selection of the most suitable material for your research and development needs.
This compound, an unsaturated dicarboxylic acid, and succinic acid, a saturated dicarboxylic acid, can both be produced via fermentation of carbohydrates.[1][2] Their copolymers offer a diverse range of properties making them suitable for various biomedical applications, including drug delivery, tissue engineering, and medical device coatings.[3][4] this compound's double bond provides a site for further functionalization, while succinic acid-based polyesters are known for their good mechanical and thermal resistance.[5][6]
Physicochemical and Biological Properties: A Tabular Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data on the properties of this compound and succinic acid copolymers.
| Property | This compound Copolymers | Succinic Acid Copolymers | References |
| Biocompatibility | High biocompatibility, low cytotoxicity reported for various hydrogels and nanoparticles.[3][7] | High biocompatibility, promotes human mesenchymal stem cell attachment and proliferation.[4][5] | [3][4][5][7] |
| Biodegradability | Biodegradable, with the rate influenced by the comonomer and copolymer composition.[6][8][9] | Biodegradable, with degradation rates dependent on the specific polyester (B1180765) composition.[2] | [2][6][8][9] |
| Drug Release Profile | Capable of sustained and pH-triggered drug release.[10][11][12] | Can be formulated for controlled drug delivery.[3][13] | [3][10][11][12][13] |
| Antimicrobial Activity | Some this compound-based copolymers exhibit potent antibacterial activity, particularly against Gram-positive bacteria, with negligible hemolysis.[6][14] | Succinic acid-based polyesters can inhibit the formation of fungal biofilms.[4][5] | [4][5][6][14] |
| Property | This compound Copolymers | Succinic Acid Copolymers | References |
| Glass Transition Temperature (Tg) | Varies with comonomer; for example, copolymers with methacrylate-terminated poly(l-lactic acid) show Tg between 31 and 73 °C.[15] | For poly(butylene succinate-co-adipate), Tg ranges from -44 °C to -33 °C depending on the adipic acid content.[16] | [15][16] |
| Melting Temperature (Tm) | Not always crystalline; depends on the copolymer structure. | Poly(butylene succinate) has a Tm of 114 °C, which decreases with the incorporation of comonomers like adipic acid.[16] | [16] |
| Mechanical Properties | Can be tailored from soft hydrogels to more rigid materials.[7][12] | Good mechanical resistance, with properties comparable to some conventional plastics.[4][5] | [4][5][7][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols for the synthesis and characterization of these copolymers.
Synthesis of this compound-Based Copolymers (Free Radical Polymerization)
This protocol describes a general method for synthesizing this compound copolymers, which can be adapted based on the specific comonomer and desired properties.
-
Monomer Preparation: this compound and a comonomer (e.g., methyl methacrylate) are dissolved in a suitable solvent (e.g., an aqueous medium or an organic solvent like dimethylformamide).[6][12]
-
Initiator Addition: A free radical initiator, such as ammonium (B1175870) persulfate or azobisisobutyronitrile (AIBN), is added to the monomer solution.[6][17]
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 70 °C) under an inert atmosphere (e.g., nitrogen) for a defined period (e.g., 24 hours) to induce polymerization.[6]
-
Purification: The resulting copolymer is purified, typically by precipitation in a non-solvent (e.g., acetone), followed by washing and drying under vacuum.[17]
Synthesis of Succinic Acid-Based Polyesters (Polycondensation)
This protocol outlines the synthesis of polyesters from succinic acid and a diol, a common method for producing biodegradable polymers.
-
Reactant Mixing: Succinic acid (or its dimethyl ester) and a diol (e.g., 1,4-butanediol) are placed in a reaction vessel equipped with a stirrer and a distillation setup.[18][19]
-
Esterification: The mixture is heated to a high temperature (e.g., 190 °C) under an inert atmosphere to initiate the esterification reaction, with the continuous removal of water or methanol (B129727) as a byproduct.[19]
-
Polycondensation: After the initial esterification, a catalyst (e.g., titanium-based) is often added, and the temperature and vacuum are increased to promote the formation of high molecular weight polyester chains.
-
Purification: The resulting polyester is typically purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Characterization of Copolymers
A variety of analytical techniques are employed to characterize the synthesized copolymers:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure and the incorporation of both monomers into the copolymer chain.[11][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the copolymer composition and microstructure.[17][18]
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the copolymers.[17][20]
-
Differential Scanning Calorimetry (DSC): To measure thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[4][20]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition behavior of the polymers.[4][20]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: General experimental workflow for copolymer synthesis, characterization, and application testing.
Caption: Signaling pathway for controlled drug release from a biodegradable copolymer carrier.
Concluding Remarks
Both this compound and succinic acid copolymers present compelling cases for their use in biomedical applications. The choice between them will ultimately depend on the specific requirements of the intended application. This compound copolymers offer the advantage of a reactive double bond for further modification and have shown promise in antimicrobial applications.[6] Succinic acid copolymers, on the other hand, are well-established for their robust mechanical and thermal properties and their ability to support cell growth.[4][5] By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to advance their drug development and biomedical research endeavors.
References
- 1. research.abo.fi [research.abo.fi]
- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 3. Natural bio-based monomers for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocompatible succinic acid-based polyesters for potential biomedical applications: fungal biofilm inhibition and mesenchymal stem cell growth - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Biobased polymers derived from this compound bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00098E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of Poly(Aspartic Acid-Itaconic Acid) Copolymers by Miscellaneous Microbes from Natural Water (Journal Article) | OSTI.GOV [osti.gov]
- 9. Biomass-Derived Production of this compound as a Building Block in Specialty Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of pH-Responsive Hydrogels of Poly(this compound-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conjugation of succinic acid to non-ionogenic amphiphilic polymers modulates their interaction with cell plasma membrane and reduces cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biobased polymers derived from this compound bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. ichp.vot.pl [ichp.vot.pl]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Itaconic Acid-Based Polymers for Medical Use
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biocompatibility of itaconic acid-based polymers with commonly used alternatives such as polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and polyethylene (B3416737) glycol (PEG). The following sections detail quantitative biocompatibility data, experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
This compound, a bio-based monomer, is gaining significant attention for the synthesis of biocompatible and biodegradable polymers for a range of medical applications, including drug delivery, tissue engineering, and medical devices. This guide offers a comparative analysis of the biocompatibility of this compound-based polymers against established biomaterials, supported by experimental data from peer-reviewed literature.
Quantitative Biocompatibility Assessment
The biocompatibility of a material is determined through a series of in vitro and in vivo tests that assess its interaction with biological systems. Key parameters include cytotoxicity, hemocompatibility, and the in vivo inflammatory response. The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound-based polymers and other common medical polymers.
Table 1: In Vitro Cytotoxicity Data
This table presents the percentage of viable cells after exposure to the polymers or their extracts, as determined by assays such as the MTT or XTT assay. A higher cell viability percentage indicates lower cytotoxicity. The L929 fibroblast cell line is a standard model for these assessments.
| Polymer/Copolymer | Cell Line | Cell Viability (%) | Reference |
| This compound-Based Polymers | |||
| Poly(2-hydroxyethyl methacrylate-co-itaconic acid-co-poly(ethylene glycol) dimethacrylate) P(HEMA/IA/PEGDMA) | HeLa | 97 - 100 | [1] |
| Poly(dodecyl itaconate) (IA-MPs) | Murine Bone Marrow-Derived Macrophages | Low cytotoxicity at 0.1 mg/million cells | [2][3] |
| Alternative Polymers | |||
| Polylactic Acid (PLA) / Poly(ε-caprolactone) (PCL) Films (99/1 to 93/7 ratios) | L929 | 106 - 125 | [4] |
| PLA/Polyhydroxybutyrate (PHB)/Thermoplastic Starch (TPS) + 25% Oligomeric Lactic Acid (OLA) | 7F2 Osteoblasts | >70 (metabolic activity) | [5] |
| Poly(ε-caprolactone) (PCL) / Polyethylene Glycol (PEG) (100:10 w/w) Scaffolds | L929 | ~100 | [6] |
| PEG-functionalized PLLA | L929 | Non-cytotoxic | [7] |
Table 2: In Vitro Hemocompatibility Data
Hemocompatibility is crucial for blood-contacting medical devices. The hemolysis test measures the percentage of red blood cells lysed upon contact with the material. A lower hemolysis percentage indicates better hemocompatibility. According to the ASTM F756 standard, materials with hemolysis values below 2% are considered non-hemolytic.
| Polymer/Copolymer | Hemolysis (%) | Classification | Reference |
| This compound-Based Polymers | |||
| Poly(2-hydroxyethyl acrylate-co-itaconic acid-co-poly(ethylene glycol) dimethacrylate) P(HEA/IA/PEGDMA) | < 1.0 (Direct contact), < 0.5 (Indirect contact) | Non-hemolytic | [8] |
| This compound-derived copolymers | Negligible | Non-hemolytic | [9] |
| Alternative Polymers | |||
| Polylactic Acid (PLA) / Poly(ε-caprolactone) (PCL) - PEGylated | < 2.0 | Non-hemolytic | [7] |
| Poly(ε-caprolactone) (PCL) / Chitosan Nanofibers | < 5.0 | Non-hemolytic | [10] |
| Polyethylene Glycol (PEG) containing Polyurethanes | Acceptable (generally low) | Non-hemolytic | [11] |
Table 3: In Vivo Inflammatory Response Data
The in vivo response to an implanted material is often characterized by the formation of a fibrous capsule. The thickness of this capsule is a key indicator of the chronic inflammatory response; a thinner capsule generally suggests better biocompatibility.
| Polymer/Copolymer | Implantation Site | Fibrous Capsule Thickness (µm) | Observation Period | Reference |
| This compound-Based Polymers | ||||
| Poly(itaconate-co-citrate-co-octanediol) (PICO) | Rat Epicardium | Less than PEGDA | Not specified | [12] |
| Alternative Polymers | ||||
| Poly(lactic-co-glycolic acid) (PLGA) | Rat Subcutaneous | Similar to PEG/Sebacic acid hydrogel | 12 weeks | [13] |
| Polyethylene Glycol Diacrylate (PEG-DA) | Rat Subcutaneous | ~25 | 90 days | [12] |
| Unmodified Poly(ethylene terephthalate) (PET) | Rat Subcutaneous | ~115 | 4 weeks | [14] |
| Microgel-coated PET | Rat Subcutaneous | ~90 (22% thinner than unmodified) | 4 weeks | [14] |
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of biocompatibility data, detailed experimental protocols are essential. The following are summarized protocols for the key assays mentioned above, based on international standards.
In Vitro Cytotoxicity Testing (Based on ISO 10993-5)
This test evaluates the general toxicity of a material by exposing it to a cultured cell line.
-
Sample Preparation: The test material is extracted in a cell culture medium (e.g., DMEM) at a specific surface area or mass to volume ratio (e.g., 3 cm²/mL or 0.2 g/mL) for 24 hours at 37°C.[8] Negative (e.g., high-density polyethylene) and positive (e.g., organotin-stabilized PVC) controls are prepared similarly.
-
Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and cultured until they reach near-confluence.[15]
-
Exposure: The culture medium is replaced with the prepared extracts of the test material and controls.
-
Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.[15]
-
Assessment: Cell viability is quantified using a colorimetric assay such as MTT. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.[16]
In Vitro Hemolysis Testing (Based on ASTM F756)
This test determines the extent of red blood cell destruction caused by a material.
-
Blood Collection and Preparation: Fresh human or rabbit blood is collected with an anticoagulant. The red blood cells (RBCs) are washed and diluted with a phosphate-buffered saline (PBS) solution.[10]
-
Sample and Control Preparation: The test material is prepared according to a specific surface area. A positive control (e.g., water) and a negative control (e.g., PBS) are also prepared.[17]
-
Incubation: The test material and controls are incubated with the diluted RBC suspension for a set time (e.g., 3 hours) at 37°C with gentle agitation.[10]
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Analysis: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
Calculation: The hemolysis percentage is calculated using the following formula: (Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) x 100.[5]
In Vivo Implantation Testing (Based on ISO 10993-6)
This test evaluates the local pathological effects on living tissue after implantation of the biomaterial.
-
Animal Model and Implantation: The test material and a negative control material are surgically implanted into a suitable animal model, typically in the subcutaneous tissue or muscle of rats or rabbits.[18]
-
Observation Period: The animals are observed for a predetermined period, which can range from a few weeks to several months, to assess both short-term and long-term tissue responses.[19]
-
Explantation and Histological Processing: At the end of the study period, the animals are euthanized, and the implant along with the surrounding tissue is carefully explanted. The tissue is then fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).[18]
-
Microscopic Evaluation: A pathologist examines the tissue sections under a microscope to evaluate various parameters, including the presence and type of inflammatory cells, tissue necrosis, and the characteristics of the fibrous capsule.
-
Quantitative Analysis: The thickness of the fibrous capsule is measured at multiple points around the implant to provide a quantitative measure of the foreign body response.[20]
Visualizing Biocompatibility Mechanisms and Workflows
Understanding the underlying biological pathways and the flow of experimental procedures is crucial for a comprehensive assessment of biocompatibility. The following diagrams, created using the DOT language, illustrate these concepts.
The diagram above outlines the typical workflow for assessing the biocompatibility of a new biomaterial, encompassing both in vitro and in vivo evaluations as stipulated by ISO 10993 standards.
This diagram illustrates the key cellular and molecular events that occur following the implantation of a biomaterial. It highlights the central role of the NF-κB signaling pathway in mediating the pro-inflammatory response.[21][22] Notably, the release of itaconate from this compound-based polymers can modulate this response by inhibiting NF-κB activation and promoting the polarization of macrophages towards a pro-reparative M2 phenotype, potentially leading to improved tissue integration and a thinner fibrous capsule.[23][24]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytocompatibility Evaluation of a Novel Series of PEG-Functionalized Lactide-Caprolactone Copolymer Biomaterials for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mddionline.com [mddionline.com]
- 9. Biobased polymers derived from this compound bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. fda.gov [fda.gov]
- 11. Enhanced hemocompatibility of a PEGilated polycarbonate based segmented polyurethane: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CHRONIC INFLAMMATORY RESPONSES TO MICROGEL-BASED IMPLANT COATINGS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.johner-institute.com [blog.johner-institute.com]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 19. mddionline.com [mddionline.com]
- 20. Frontiers | The inflammatory response to implanted materials, fibrous capsule characterisation [internal-frontiersin.org]
- 21. Control of innate immune response by biomaterial surface topography, energy, and stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of tissue microenvironment on fibrous capsule formation to biomaterial-coated implants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Itaconate attenuates osteoarthritis by inhibiting STING/NF-κB axis in chondrocytes and promoting M2 polarization in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of different microbial strains for itaconic acid production
A comprehensive guide for researchers and industry professionals on the performance of various microbial systems for the synthesis of itaconic acid, a key platform chemical. This report details production metrics, metabolic pathways, and experimental methodologies to inform strain selection and process optimization.
This compound, a valuable bio-based platform chemical, has garnered significant attention for its broad applications in the polymer, resin, and pharmaceutical industries. Microbial fermentation is the primary route for its production, with ongoing research focused on improving efficiency and reducing costs. This guide provides a comparative overview of the performance of different microbial strains, including the native producer Aspergillus terreus and metabolically engineered hosts such as Aspergillus niger, Ustilago maydis, Escherichia coli, and Saccharomyces cerevisiae.
Performance Comparison of Microbial Strains
The selection of a microbial host is a critical factor in the economic viability of this compound production. The following table summarizes the key performance indicators—titer, yield, and productivity—achieved with various wild-type and engineered microbial strains.
| Microbial Strain | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Aspergillus terreus (Wild-Type & Mutants) | ||||
| A. terreus (Wild-Type) | 86.2 - 160 | 0.46 - 0.58 | 0.57 - 1.2 | [1][2][3] |
| A. terreus TN-484 (Mutant) | 82 | Not Reported | Not Reported | [4] |
| A. terreus with modified pfkA | 45.5 | Not Reported | Not Reported | [5][6] |
| Aspergillus niger (Engineered) | ||||
| A. niger expressing cadA, mttA, mfsA & citB | 26.2 | Not Reported | 0.35 | [1] |
| A. niger expressing acoA and cadA | 7.2 | Not Reported | Not Reported | [2] |
| Ustilago maydis (Engineered) | ||||
| U. maydis K14 | 74.9 - 205.6 | 0.32 - 0.54 | 0.43 - 0.53 | [7] |
| U. maydis ITA chassis | 53.5 | 0.47 | 0.28 | [8] |
| U. cynodontis ITA Max pH | 106.4 | 0.48 (g/g sucrose) | 0.72 | [9] |
| Escherichia coli (Engineered) | ||||
| E. coli expressing cadA, with icd inactivation and acnB overexpression | 4.34 | Not Reported | Not Reported | [10] |
| E. coli ita23 | 32 | 0.68 (mol/mol glucose) | 0.45 | [11] |
| E. coli BL-CAR470E-DS/A-CS | 51.79 | 9.42 (g/g DCW) | Not Reported | [12] |
| Saccharomyces cerevisiae (Engineered) | ||||
| S. cerevisiae with combinatorial engineering | 1.2 | Not Reported | Not Reported | [13] |
| S. cerevisiae with computationally guided genetic manipulation | 0.168 | Not Reported | Not Reported | [14] |
Metabolic Pathways for this compound Production
The biosynthesis of this compound originates from the tricarboxylic acid (TCA) cycle. In the native producer Aspergillus terreus, the process involves the diversion of cis-aconitate from the mitochondria to the cytosol, where it is decarboxylated to this compound. Metabolic engineering strategies in other hosts aim to recreate and optimize this pathway.
Native this compound Pathway in Aspergillus terreus
The metabolic pathway for this compound production in Aspergillus terreus is a well-characterized process. Glucose is catabolized through glycolysis to pyruvate, which then enters the TCA cycle in the mitochondria. The key steps involve the transport of cis-aconitate from the mitochondria to the cytosol and its subsequent conversion to this compound.
Figure 1: Metabolic pathway of this compound production in Aspergillus terreus.
Experimental Protocols
Standardized methodologies are crucial for the reliable comparison of strain performance. The following sections outline typical experimental protocols for the cultivation of microbial strains and the quantification of this compound.
General Fermentation Workflow
A typical workflow for evaluating this compound production involves several key stages, from strain preparation to product analysis. This standardized process ensures reproducibility and allows for meaningful comparisons between different microbial systems.
Figure 2: General experimental workflow for this compound production and analysis.
Fermentation Conditions
Inoculum Preparation: A single colony of the microbial strain is typically used to inoculate a seed culture in a suitable medium (e.g., Luria-Bertani for E. coli, YPD for S. cerevisiae, or a specific seed medium for fungi). The culture is incubated at an appropriate temperature (e.g., 37°C for E. coli, 30°C for yeasts and fungi) with shaking until it reaches the exponential growth phase.
Bioreactor Cultivation: The main fermentation is carried out in a bioreactor with a working volume appropriate for the experiment. The production medium typically contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., ammonium (B1175870) sulfate, yeast extract), and essential minerals.[15] Key parameters such as temperature, pH, dissolved oxygen, and agitation speed are controlled and monitored throughout the fermentation. For fed-batch processes, a concentrated feed solution containing the carbon source is added to the bioreactor to maintain a desired concentration.[2]
Quantification of this compound
Sample Preparation: Culture samples are periodically withdrawn from the bioreactor. The samples are centrifuged to separate the cells from the supernatant. The supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.
High-Performance Liquid Chromatography (HPLC): The concentration of this compound in the filtered supernatant is determined using HPLC. A typical setup includes:
-
Column: A reverse-phase C18 column or a specific organic acid analysis column.
-
Mobile Phase: An acidic aqueous solution, such as dilute sulfuric acid (e.g., 5 mM H₂SO₄).
-
Detector: A UV detector set at a wavelength of approximately 210 nm or a refractive index (RI) detector.
-
Standard Curve: A standard curve is generated using known concentrations of pure this compound to quantify the concentration in the samples.
Conclusion
The production of this compound has seen significant advancements through both the optimization of the native producer A. terreus and the metabolic engineering of alternative hosts. While A. terreus remains the industrial workhorse, engineered strains of U. maydis and E. coli have demonstrated competitive titers and productivities. The choice of the optimal strain depends on various factors, including the desired production scale, substrate availability, and downstream processing considerations. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in the field to make informed decisions and to further advance the bio-based production of this compound.
References
- 1. Rewiring a secondary metabolite pathway towards this compound production in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of an industrial Aspergillus niger strain for this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process development of this compound production by a natural wild type strain of Aspergillus terreus to reach industrially relevant final titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An Ustilago maydis chassis for this compound production without by‐products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an this compound production process with Ustilaginaceae on alternative feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of this compound using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Model-based metabolic engineering enables high yield this compound production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic engineering of Saccharomyces cerevisiae for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. juser.fz-juelich.de [juser.fz-juelich.de]
A Comparative Guide to Validating the Purity of Synthesized Itaconic Acid for Polymerization
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of high-quality polymers from itaconic acid hinges on the purity of the monomer. Impurities can significantly impact polymerization kinetics, polymer properties, and the overall performance of the final product. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized this compound, enabling researchers to select the most appropriate technique for their specific needs.
The Critical Role of Purity in this compound Polymerization
This compound (IA), a bio-based unsaturated dicarboxylic acid, is a valuable monomer for producing a variety of polymers with applications in hydrogels, resins, and coatings. However, the polymerization of this compound can be sensitive to impurities that may be present in the synthesized monomer. These impurities can act as inhibitors or chain-transfer agents, leading to lower molecular weights, reduced conversion rates, and altered polymer architectures.[1]
Common impurities in synthesized this compound can include its isomers, citraconic acid and mesaconic acid, as well as residual metal ions from catalysts or fermentation processes.[2][3] Citraconic acid, in particular, has been shown to act as an inhibitor in the polymerization of this compound.[4] Certain metal ions can also interfere with the polymerization process.[2][5] Therefore, rigorous purity assessment is a critical step to ensure reproducible and controlled polymerization outcomes.
Comparison of Analytical Techniques for Purity Validation
Several analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method depends on the specific requirements of the analysis, including the need for quantification of the main component, identification and quantification of impurities, and the desired level of sensitivity and precision. The following table summarizes the key performance characteristics of the most common analytical methods.
| Analytical Technique | Principle | Information Provided | Sample Preparation | Common Impurities Detected | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantification of this compound and non-volatile impurities. | Dissolution in a suitable solvent (e.g., water, methanol).[6] | Citraconic acid, mesaconic acid, other organic acids. | High precision and accuracy, well-established methods available.[7] | May require specific columns for optimal separation of isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities. | Derivatization to increase volatility is often required. | Volatile organic compounds, residual solvents. | High sensitivity and specificity for volatile compounds. | Derivatization can be time-consuming and introduce errors.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei | Structural confirmation and quantification of this compound and impurities with distinct NMR signals. | Dissolution in a deuterated solvent. | Isomeric impurities (citraconic and mesaconic acid), residual solvents.[3] | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Analysis of the absorption of infrared radiation by molecular vibrations | Functional group analysis to confirm the presence of this compound's key chemical bonds. | Minimal, can be analyzed as a solid or in solution. | Gross impurities that alter the overall functional group profile. | Fast and simple, provides a chemical fingerprint. | Not suitable for quantifying low levels of impurities. |
| Titration | Neutralization reaction with a standardized base | Quantification of the total acidic content. | Dissolution in water. | Any acidic impurity will be titrated along with this compound. | Simple, cost-effective, and accurate for determining overall acid content.[9] | Not specific for this compound, does not detect non-acidic impurities.[9] |
Quantitative Data Summary
The following tables provide a summary of typical validation parameters for the most common quantitative methods used for this compound purity assessment.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.2 g/kg | [6] |
| Limit of Quantification (LOQ) | 0.5 g/kg | [6] |
| Linearity (r²) | > 0.999 | [7] |
| Precision (%RSD) | < 2% | |
| Accuracy (Recovery) | 92.6 - 100.1% | [6] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.5 ng/mL | |
| Linearity (r²) | > 0.99 | |
| Precision (%RSD) | < 15% | |
| Accuracy (Recovery) | 85 - 115% |
Table 3: Titration
| Parameter | Typical Value | Reference |
| Precision (%RSD) | < 0.5% | [9] |
| Accuracy (Recovery) | 98 - 102% | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[6]
Reagents:
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water and methanol (B129727) (e.g., 87:13 v/v).[6]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the this compound content based on the peak area and the calibration curve. Impurities can be identified by their retention times relative to the this compound peak.
Titration
Objective: To determine the total acidic content of the synthesized this compound.
Instrumentation:
-
Burette (50 mL)
-
Magnetic stirrer
-
pH meter (for potentiometric titration)
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator (for manual titration)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in a known volume of deionized water.
-
Titration (Manual):
-
Add a few drops of phenolphthalein indicator to the this compound solution.
-
Titrate with the standardized NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
-
Titration (Potentiometric):
-
Immerse a calibrated pH electrode in the this compound solution.
-
Add the standardized NaOH solution in small increments, recording the pH after each addition.
-
Plot the pH versus the volume of NaOH added to determine the equivalence point.
-
-
Calculation: Calculate the purity of this compound based on the volume of NaOH used, its concentration, and the initial mass of the this compound sample.
Visualization of Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for HPLC analysis and a general purity validation process.
Caption: Workflow for HPLC analysis of this compound.
Caption: General workflow for validating this compound purity.
Conclusion
Validating the purity of synthesized this compound is a non-negotiable step for ensuring the successful and reproducible synthesis of high-performance polymers. This guide provides a comparative overview of the most common analytical techniques, offering researchers the necessary information to make informed decisions about which method best suits their needs. By carefully selecting and implementing the appropriate analytical protocols, scientists can confidently proceed to polymerization, knowing that their starting material meets the required quality standards.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.unh.edu [scholars.unh.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN109061009B - Method for measuring content of this compound in fermentation liquor - Google Patents [patents.google.com]
- 6. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. usp.org [usp.org]
- 9. mt.com [mt.com]
comparative study of itaconic acid vs. acrylic acid as a polymer precursor
For Researchers, Scientists, and Drug Development Professionals
The landscape of polymer science is continually evolving, driven by the dual needs for performance and sustainability. In the realm of polymer precursors, acrylic acid has long been a dominant, petroleum-derived building block. However, the bio-based itaconic acid is emerging as a compelling alternative, offering unique functionalities and a more sustainable profile. This guide provides an objective, data-driven comparison of this compound and acrylic acid as polymer precursors, intended to inform researchers and professionals in their material selection and development endeavors.
At a Glance: Key Differences
| Feature | This compound | Acrylic Acid |
| Source | Bio-based (fermentation of carbohydrates) | Petroleum-based |
| Chemical Structure | Dicarboxylic acid with a methylene (B1212753) group | Monocarboxylic acid with a vinyl group |
| Polymerization | Generally slower, can be more complex | Rapid and well-established |
| Polymer Properties | Higher functionality (pendant carboxyl groups), potential for enhanced chelation and adhesion | Well-understood, versatile, widely used in superabsorbents, adhesives, and coatings |
| Sustainability | Renewable feedstock, biodegradable potential | Non-renewable feedstock |
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the polymerization and properties of this compound and acrylic acid. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature. Therefore, data from various studies are presented, and conditions are specified where available.
Table 1: Polymerization Characteristics
| Parameter | This compound | Acrylic Acid | Source(s) |
| Typical Polymerization Method | Free-radical polymerization (solution, emulsion) | Free-radical polymerization (solution, emulsion) | [1][2] |
| Polymerization Rate | Generally slower than acrylic acid due to steric hindrance and potential for side reactions.[3] | Rapid and highly exothermic.[4] | [3][4] |
| Typical Initiators | Potassium persulfate, ammonium (B1175870) persulfate, AIBN, redox initiators.[1][5] | Persulfates, redox systems (e.g., hydrogen peroxide/ascorbic acid).[1][4] | [1][4][5] |
| Reactivity Ratios (in copolymerization with Acrylamide) | rIA = 1.4577 | - | [6] |
| Reactivity Ratios (in copolymerization with Acrylic Acid) | rIA = 1.62 | rAA = 0.36 | [7] |
Table 2: Homopolymer Properties
| Property | Poly(this compound) (PIA) | Poly(acrylic acid) (PAA) | Source(s) |
| Molecular Weight (Mw) | Can be challenging to achieve high Mw; values often in the range of 103 - 105 g/mol .[3] | High Mw is readily achievable, often in the range of 104 - 106 g/mol . | [3] |
| Polydispersity Index (PDI) | Typically ranges from 1.5 to 3.0, depending on the polymerization method. | Can be controlled to be narrow (e.g., < 1.5) with controlled radical polymerization techniques. | |
| Glass Transition Temperature (Tg) | Reported values vary, generally in the range of 130-150 °C. | Around 106 °C. | |
| Thermal Decomposition | Onset of decomposition is typically above 200 °C. | Begins to degrade around 200 °C.[8] | [8] |
| Water Absorption (Hydrogel) | High swelling capacity due to two carboxylic acid groups per repeating unit. | Excellent water absorbent, forms the basis of superabsorbent polymers.[1] | [1] |
| Chelating Ability | Strong chelating agent for divalent and trivalent metal ions due to the high density of carboxyl groups. | Good chelating properties, but generally less effective than PIA. |
Table 3: Copolymer Properties (with Acrylic Acid)
| Property | Poly(this compound-co-acrylic acid) | Remarks | Source(s) |
| Molecular Weight (Mw) | Can be controlled by varying the monomer ratio and using chain transfer agents. For example, in a photopolymerization system, Mw decreased from 4.5 x 104 to 7.4 x 103 g/mol with increasing chain transfer agent.[9] | The inclusion of this compound can influence the overall molecular weight and its distribution. | [9][10] |
| Compressive Strength (in Glass Ionomer Cements) | Increasing this compound content can increase compressive strength.[10] | The dicarboxylic nature of this compound can enhance crosslinking and mechanical properties. | [10] |
| Water Sorption | The presence of this compound generally increases the hydrophilicity and water sorption capacity of the copolymer.[11] | Useful for applications such as superabsorbent hydrogels. | [11] |
Experimental Protocols
Detailed methodologies for the free-radical polymerization of this compound and acrylic acid are provided below. These protocols are based on established literature and can be adapted for specific research needs.
Protocol 1: Free-Radical Polymerization of this compound
Materials:
-
This compound (IA)
-
Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)
-
Deionized water (solvent)
-
Acetone (B3395972) (non-solvent for precipitation)
-
Nitrogen gas
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a specific amount of this compound in deionized water (e.g., 20 wt% solution).
-
Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Heat the solution to the desired reaction temperature (e.g., 70-90 °C) in an oil bath.
-
Dissolve the initiator (e.g., 1-3 mol% relative to the monomer) in a small amount of deionized water and add it to the reaction flask to initiate the polymerization.
-
Maintain the reaction at the set temperature under a nitrogen atmosphere for a specified duration (e.g., 4-24 hours).
-
After the reaction, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the aqueous polymer solution to an excess of acetone while stirring.
-
Filter the precipitated poly(this compound), wash it with fresh acetone, and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.[5]
Protocol 2: Free-Radical Polymerization of Acrylic Acid
Materials:
-
Acrylic acid (AA)
-
Ammonium persulfate (APS) (initiator)
-
Ascorbic acid (optional, for redox initiation)
-
Deionized water (solvent)
-
Methanol (B129727) or acetone (non-solvent for precipitation)
-
Nitrogen gas
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, prepare an aqueous solution of acrylic acid (e.g., 10-30 wt%).
-
Neutralize the acrylic acid solution to a desired degree (e.g., 50-70%) with a sodium hydroxide (B78521) solution, if required for the application.
-
Purge the monomer solution with nitrogen for at least 30 minutes.
-
Heat the solution to the desired reaction temperature (e.g., 60-80 °C).
-
Prepare an aqueous solution of the initiator (e.g., APS, 0.5-2 mol% relative to the monomer) and add it to the reactor. For redox initiation at lower temperatures, solutions of the oxidizing and reducing agents are added.
-
The polymerization is typically rapid and exothermic; maintain temperature control. The reaction is usually complete within a few hours.
-
After the polymerization, cool the reactor.
-
Isolate the poly(acrylic acid) by precipitation in a non-solvent like methanol or acetone.
-
Filter the polymer, wash it with the non-solvent, and dry it under vacuum at 60-70 °C.[1][4]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the polymerization processes.
Caption: Free-radical polymerization workflow for itaconic and acrylic acid.
Caption: Key comparative aspects of this compound and acrylic acid.
Conclusion
This compound presents a promising, bio-based alternative to acrylic acid, with the potential to introduce enhanced functionality into polymers. Its dicarboxylic nature makes it particularly attractive for applications requiring strong adhesion, chelation, or a high degree of crosslinking. However, challenges related to its slower polymerization kinetics and potentially lower achievable molecular weights need to be considered and addressed through careful optimization of reaction conditions.
Acrylic acid remains a highly versatile and cost-effective monomer with well-established polymerization processes, leading to a wide range of high-performance materials. The choice between this compound and acrylic acid will ultimately depend on the specific performance requirements, sustainability goals, and economic considerations of the target application. For researchers and developers, the copolymerization of these two monomers offers a powerful strategy to tailor polymer properties, combining the benefits of both building blocks.
References
- 1. scholars.unh.edu [scholars.unh.edu]
- 2. Synthesis and properties of poly(this compound) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solution photo-copolymerization of acrylic acid and this compound: The effect of polymerization parameters on mechanical properties of glass ionomer cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of poly(acrylic-co-itaconic acid) through precipitation photopolymerization for glass-ionomer cements: Characterization and properties of the cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
assessing the biodegradability of itaconic acid-based plastics
A Comparative Guide to the Biodegradability of Itaconic Acid-Based Plastics
The increasing demand for sustainable alternatives to conventional plastics has spurred significant research into bio-based and biodegradable polymers. Among these, plastics derived from this compound, a bio-based monomer produced through the fermentation of sugars, are emerging as promising candidates. This guide provides a comprehensive comparison of the biodegradability of this compound-based plastics with established biodegradable polymers such as polylactic acid (PLA), polyhydroxyalkanoates (PHA), and polybutylene succinate (B1194679) (PBS). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways to facilitate an objective assessment.
Comparative Biodegradability Data
The biodegradability of a polymer is highly dependent on its chemical structure and the environmental conditions it is exposed to. The following tables summarize available quantitative data on the biodegradation of this compound-based plastics in comparison to PLA, PHA, and PBS in various environments. It is important to note that direct, side-by-side comparative studies are limited, and the data presented is compiled from various sources with different specific materials and testing conditions.
Table 1: Biodegradation in Aqueous Environments
| Polymer | Environment | Biodegradation Rate | Duration | Reference |
| Poly(aspartic acid-itaconic acid) | Natural Water | 79.5% | 28 days | [1][2] |
| Poly(aspartic acid-itaconic acid) | Phosphate Buffered Saline | 99.75% (weight loss) | 28 days | [3] |
| PLA | Marine Environment | <1% | 1 year | |
| PHA | Marine Environment | ~90% | <1 year | |
| PBS | Marine - Seawater/Sediment Interface | 20.3% | Not Specified |
Table 2: Biodegradability in Soil
| Polymer | Environment | Biodegradation Rate | Duration | Reference |
| Poly(aspartic acid-itaconic acid) | Soil Culture Medium | 83.58% (weight loss) | 28 days | [3] |
| Itaconic Anhydride-Grafted PLA | Soil Burial | Accelerated vs. neat PLA | Not Specified | [4] |
| PLA | Soil | Very limited degradation | 12 months | [5] |
| PHA (PHB) | Soil | Significant degradation, driven by fungi | 12 months | [5] |
| PBS | Soil | Slower than PHB | Not Specified |
Table 3: Biodegradability in Compost
| Polymer | Environment | Biodegradation Rate | Duration | Reference |
| Cationic this compound Copolymers | Controlled Compost | Rapid biodegradation | Not Specified | [6] |
| PLA | Controlled Compost | 47.46–98.34% | 6 months | [7] |
| PHA | Controlled Compost | High degradation | Not Specified | |
| PBS | Controlled Compost | 34.15–80.36% | 6 months | [7] |
Experimental Protocols
The assessment of biodegradability relies on standardized experimental protocols. The following sections detail the methodologies commonly employed for evaluating polymer degradation in different environments.
Controlled Composting Test (based on ISO 14855)
This method determines the ultimate aerobic biodegradability of plastic materials under controlled composting conditions by measuring the amount of evolved carbon dioxide.
1. Preparation of the Solid Matrix:
-
A standardized compost is used as the inoculum. The compost should be mature, stable, and sourced from a well-aerated composting facility.
-
The test polymer is introduced into the compost, typically in powder or film form to maximize surface area. A reference material, such as microcrystalline cellulose, is run in parallel. Blank controls containing only compost are also prepared.
2. Experimental Setup:
-
The mixture of compost and test material is placed in a composting vessel.
-
The vessels are maintained at a constant temperature, typically 58 ± 2 °C for industrial composting simulation.
-
A continuous flow of carbon dioxide-free air is passed through the compost to ensure aerobic conditions. The moisture content is kept optimal throughout the test.
3. Measurement of CO2 Evolution:
-
The air exiting the composting vessel is passed through a series of traps containing a known concentration of barium hydroxide (B78521) or sodium hydroxide solution.
-
The carbon dioxide produced from the biodegradation of the polymer reacts with the alkaline solution, leading to the precipitation of barium carbonate or the formation of sodium carbonate.
-
The amount of evolved CO2 is determined periodically by titrating the remaining alkaline solution with a standardized acid. Alternatively, infrared CO2 analyzers can be used for continuous measurement.
4. Calculation of Biodegradation:
-
The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO2 produced from the test material to the theoretical amount of CO2 (ThCO2) that can be produced from the carbon content of the material.
-
The test is typically run for a period of up to 6 months.
Soil Burial Test (based on ISO 17556 / ASTM D5988)
This test method evaluates the biodegradation of plastic materials in soil.
1. Sample Preparation:
-
The test polymer is prepared in the form of films or small pieces. The initial weight of each sample is recorded.
2. Experimental Setup:
-
The polymer samples are buried in a container with standardized or natural soil. The soil is characterized by its pH, moisture content, and microbial activity.
-
The containers are incubated in a controlled environment, typically at a constant temperature (e.g., 25 ± 2 °C) and humidity. The soil moisture is maintained at an optimal level for microbial activity.
3. Biodegradation Assessment:
-
At regular intervals, samples are retrieved from the soil.
-
The retrieved samples are carefully cleaned to remove any adhering soil and then dried to a constant weight.
-
The extent of biodegradation is determined by measuring the weight loss of the samples over time.
-
Visual inspection and analysis of changes in the material's physical and chemical properties (e.g., using scanning electron microscopy or Fourier-transform infrared spectroscopy) are also performed.
Degradation Pathway and Mechanism
The biodegradation of this compound-based polyesters is a multi-step process that begins with the abiotic and biotic breakdown of the polymer chains, followed by the microbial assimilation of the resulting monomers.
Experimental Workflow for Biodegradability Assessment
The following diagram illustrates a typical workflow for assessing the biodegradability of a new polymer.
Figure 1. Experimental workflow for assessing polymer biodegradability.
Proposed Degradation Pathway of this compound-Based Polyesters
The biodegradation of this compound-based polyesters involves the initial cleavage of the ester bonds in the polymer backbone, followed by the microbial degradation of the released this compound monomers.
Figure 2. Proposed microbial degradation pathway of this compound-based polyesters.
Conclusion
This compound-based plastics demonstrate promising biodegradability, particularly in aqueous and compost environments. However, the rate and extent of degradation are highly dependent on the specific copolymer composition and the environmental conditions. For instance, increasing the this compound content in poly(aspartic acid-itaconic acid) copolymers has been shown to reduce biodegradability[1][2]. Compared to established biodegradable polymers, this compound-based plastics appear to be more readily biodegradable than PLA in soil and marine environments, while their performance relative to PHA and PBS requires further direct comparative studies. The development of standardized testing protocols and more comprehensive, comparative research will be crucial in fully elucidating the environmental fate of these novel bio-based materials and guiding their future applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermomechanical Properties and Biodegradation Behavior of Itaconic Anhydride-Grafted PLA/Pecan Nutshell Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Biodegradation Characteristics of Poly(Butylene Succinate) and Poly(Lactic Acid) Formulations Under Controlled Composting Conditions [mdpi.com]
A Guide to the Validation of Kinetic Models for Itaconic Acid Fermentation
This comparison guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of kinetic models for itaconic acid fermentation. The guide details common kinetic models, presents supporting experimental data from various studies, and outlines the necessary experimental protocols.
Kinetic Models for this compound Fermentation
The production of this compound through fermentation by microorganisms, most notably Aspergillus terreus, is a dynamic process influenced by various factors including substrate concentration, biomass growth, and potential product inhibition. Kinetic modeling is an essential tool for understanding and optimizing this bioprocess. Unstructured kinetic models, which consider the overall concentrations of biomass, substrate, and product, are commonly employed due to their relative simplicity and effectiveness in describing the fermentation dynamics.
Several models can be adapted to describe the different aspects of the fermentation:
-
Biomass Growth: The logistic model is often used to describe the sigmoidal growth of microbial populations, accounting for an initial lag phase, an exponential growth phase, and a stationary phase as nutrients become limited.[1]
-
Substrate Consumption: The rate of substrate (typically glucose) consumption is related to both the growth of the biomass and the production of this compound. A common approach is to model substrate consumption as being proportional to the rates of cell growth and product formation, incorporating yield coefficients.
-
Product Formation: The modified Gompertz model has been successfully applied to describe the sigmoidal trend of this compound production over time.[2][3][4] This model is particularly useful as it can effectively represent the initial lag phase, the subsequent acceleration of production, and the final slowdown as conditions become less favorable.
A complete unstructured kinetic model for this compound fermentation can be represented by a set of differential equations describing the change in concentration of biomass (X), substrate (S), and product (P) over time (t).
Biomass Growth (Logistic Model):
where:
-
X is the biomass concentration (g/L)
-
µ_max is the maximum specific growth rate (h⁻¹)
-
X_max is the maximum biomass concentration (g/L)
Substrate Consumption:
where:
-
S is the substrate concentration (g/L)
-
Y_xs is the yield coefficient of biomass from substrate (g biomass / g substrate)
-
Y_ps is the yield coefficient of product from substrate (g product / g substrate)
Product Formation (Modified Gompertz Model):
where:
-
P(t) is the cumulative this compound concentration at time t (g/L)
-
P_max is the maximum potential this compound concentration (g/L)
-
R_max is the maximum this compound production rate (g/L·h)
-
λ is the lag phase duration (h)
-
e is Euler's number (≈ 2.718)
Comparative Experimental Data
The validation of any kinetic model requires robust experimental data. The following tables summarize key kinetic parameters and time-course data from various studies on this compound fermentation using Aspergillus terreus.
Table 1: Comparison of Kinetic Parameters for this compound Production by Aspergillus terreus
| Parameter | A. terreus NRRL 1972[5] | A. terreus (Komáromy et al., 2019)[2] | A. terreus (Krull et al., 2017)[6] |
| Initial Glucose (g/L) | 80 | Not specified | Not specified |
| Maximum this compound (g/L) | ~60 | 28.1 | 160 |
| Overall Productivity (g/L·h) | Not specified | Not specified | 0.99 |
| Yield (g this compound / g glucose) | Not specified | Not specified | 0.46 - 0.58 |
| Lag Phase (days) | Not specified | 1.52 | Not specified |
| Maximum Production Rate (g/L·day) | Not specified | 3.83 | Not specified |
Table 2: Time-Course Data for this compound Fermentation with Aspergillus terreus NRRL 1972 [5]
| Time (days) | Glucose (g/L) | This compound (g/L) |
| 0 | 80 | 0 |
| 1 | ~75 | ~5 |
| 2 | ~60 | ~20 |
| 3 | ~40 | ~40 |
| 4 | ~20 | ~55 |
| 5 | ~5 | ~60 |
| 6 | <5 | ~60 |
Table 3: Time-Course Data for this compound Fermentation (Komáromy et al., 2019) [2]
| Time (days) | This compound Concentration (g/L) |
| 0 | 0 |
| 2 | ~2 |
| 4 | ~8 |
| 6 | ~18 |
| 8 | ~25 |
| 10 | 26.3 |
| 12 | ~26 |
Experimental Protocols
Accurate and reproducible experimental data is fundamental for the validation of kinetic models. Below is a generalized protocol for this compound fermentation in a laboratory-scale bioreactor.
1. Microorganism and Inoculum Preparation:
-
Strain: Aspergillus terreus (e.g., NRRL 1960, NRRL 1972).
-
Inoculum: Spores are harvested from potato dextrose agar (B569324) (PDA) plates after incubation at 33-37°C for 5-7 days. Spore suspension is prepared in sterile distilled water containing a surfactant (e.g., 0.01% Tween 80). The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 10⁷ spores/mL).
2. Fermentation Medium:
A typical fermentation medium for this compound production contains (per liter):
-
Glucose: 80 - 180 g
-
Ammonium Nitrate (NH₄NO₃): 2.5 - 3.0 g
-
Potassium Dihydrogen Phosphate (KH₂PO₄): 0.1 - 0.8 g
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 1.0 - 1.9 g
-
Calcium Chloride Dihydrate (CaCl₂·2H₂O): 2.0 - 5.0 g
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): 0.008 - 0.15 g
-
Copper Sulfate Pentahydrate (CuSO₄·5H₂O): 0.015 g
-
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O): 0.00167 - 3.33 mg
The initial pH of the medium is adjusted to 3.0 - 3.5 with HCl or H₂SO₄.[7][8]
3. Bioreactor Setup and Fermentation Conditions:
-
Bioreactor: A 2 L stirred-tank bioreactor with a working volume of 1 - 1.8 L is commonly used.[5][9]
-
Sterilization: The bioreactor with the fermentation medium is sterilized by autoclaving.
-
Inoculation: The bioreactor is inoculated with the prepared spore suspension.
-
Temperature: The temperature is maintained at 33 - 37°C.[5][9]
-
Agitation: The agitation speed is typically set between 200 and 400 rpm.
-
Aeration: The aeration rate is maintained at approximately 1 L/min or 0.2 VVM of pure oxygen.[7][9]
-
pH Control: The pH is a critical parameter and can be either uncontrolled, allowing it to drop naturally, or controlled at a specific setpoint (e.g., pH 3.4) using a pH controller and the addition of a base like ammonia (B1221849) solution.[6][10]
4. Sampling and Analytical Methods:
-
Sampling: Aseptically collect samples from the bioreactor at regular intervals (e.g., every 24 hours).
-
Biomass Concentration: The biomass is separated from the fermentation broth by filtration or centrifugation. The dry cell weight is determined by drying the biomass at a constant temperature (e.g., 80-105°C) until a constant weight is achieved.
-
Substrate and Product Analysis: The concentrations of glucose and this compound in the supernatant are determined by High-Performance Liquid Chromatography (HPLC).
-
HPLC System: An HPLC system equipped with a refractive index (RI) or ultraviolet (UV) detector is used.[7][11][12][13]
-
Column: A common column for this analysis is an Aminex HPX-87H or a similar ion-exchange column.[11]
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 4-5 mM) is typically used as the mobile phase.[11][12]
-
Temperature: The column temperature is maintained at around 30°C.[7][11]
-
Detection: this compound can be detected by a UV detector at 210 nm, while glucose is typically detected by an RI detector.[7][13]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the validation of a kinetic model for this compound fermentation.
Caption: Simplified metabolic pathway for this compound production from glucose.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Process development of this compound production by a natural wild type strain of Aspergillus terreus to reach industrially relevant final titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Factors Affecting Production of this compound from Mixed Sugars by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximizing this compound Production through Fermentation of Aspergillus terreus in the LAMBDA MINIFOR Benchtop Bioreactor with Bipolar Membrane Electrodialysis | LAMBDA [lambda-instruments.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. [Determination of this compound in culture broth by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN109061009B - Method for measuring content of this compound in fermentation liquor - Google Patents [patents.google.com]
A Comparative Guide to Itaconic Acid Production: Unveiling the Most Cost-Effective Methods
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of platform chemicals is a critical consideration. Itaconic acid, a versatile bio-based building block, is no exception. This guide provides an in-depth comparison of the primary methods for this compound production, focusing on their cost-effectiveness and supported by experimental data. We will delve into the nuances of microbial fermentation, the established industrial standard, and contrast it with chemical synthesis approaches.
Executive Summary
Currently, microbial fermentation stands as the most cost-effective and commercially viable method for this compound production.[1] This biological route, primarily utilizing the fungus Aspergillus terreus, offers high yields and titers, especially when coupled with optimized downstream processing. While chemical synthesis routes exist, they are generally hampered by higher costs, more severe reaction conditions, and lower product specificity, making them less competitive for bulk production.[2] This guide will dissect the quantitative and qualitative differences between these methods to inform your research and development decisions.
Microbial Fermentation: The Industrial Workhorse
The biological production of this compound is dominated by submerged fermentation using specific microorganisms. This process involves converting simple sugars, such as glucose, into this compound.
Key Microorganisms
-
Aspergillus terreus : This filamentous fungus is the most widely used microorganism for industrial this compound production.[1][3] Through decades of strain improvement and process optimization, A. terreus can achieve high titers and yields.[4] However, its filamentous nature can present challenges in fermentation, such as high viscosity of the broth and difficulties in mass and oxygen transfer.[4]
-
Ustilago maydis : This yeast-like fungus has emerged as a promising alternative to A. terreus.[4] Its unicellular morphology offers advantages in terms of rheology and process control.[4] While traditionally achieving lower titers than A. terreus, recent metabolic engineering efforts have significantly improved its production capabilities.[4]
Performance Metrics
The efficiency of microbial fermentation is assessed by three key parameters:
-
Titer (g/L): The final concentration of this compound in the fermentation broth.
-
Yield (g/g): The amount of this compound produced per gram of substrate consumed.
-
Productivity (g/L/h): The rate of this compound formation.
The following table summarizes typical performance metrics for A. terreus and U. maydis under optimized conditions.
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Aspergillus terreus | Glucose | >100 | <0.6 | ~1.0 | [1][5] |
| Aspergillus terreus | Lignocellulosic Hydrolysate | 19.3 - 41.54 | - | - | [6] |
| Ustilago maydis | Glucose | ~44.5 | - | 0.74 | [1] |
| Ustilago cynodontis | Thick Juice (Sucrose) | 106.4 | 0.50 | 0.72 | [4] |
The use of low-cost lignocellulosic feedstocks is a key area of research to further improve the cost-effectiveness of microbial fermentation.[7] However, the presence of inhibitors in these hydrolysates can negatively impact microbial growth and this compound production, often necessitating a detoxification step.[7]
Downstream Processing
The recovery and purification of this compound from the fermentation broth is a significant contributor to the overall production cost. Several methods are employed, each with its own economic implications.
| Downstream Process | Estimated Cost (US$/kg) | Key Advantages | Key Disadvantages |
| Crystallization | 0.89 | High purity product | Energy-intensive |
| Adsorption | 0.63 | Lower energy consumption | Requires regeneration of adsorbent |
| Reactive Extraction | 0.88 | High selectivity | Use of organic solvents |
| Electrodialysis | 1.50 | Environmentally friendly | High capital and operational costs |
Chemical Synthesis: A Less Trodden Path
Historically, this compound was first produced through the thermal decomposition of citric acid.[2] While various chemical synthesis routes have been developed, they have not been widely adopted for commercial production due to economic and environmental concerns.[2]
Modern approaches often involve the catalytic conversion of biomass-derived platform chemicals. One such route involves the catalytic condensation of a citraconate intermediate to yield this compound. However, detailed techno-economic analyses of these modern chemical routes are scarce in publicly available literature, making a direct and quantitative cost comparison with the well-established fermentation process challenging. The general consensus points to higher raw material costs, the need for expensive catalysts, and often more complex purification processes as major hurdles for the economic viability of chemical synthesis.[2]
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A reliable and accurate method for quantifying this compound is crucial for process monitoring and optimization. HPLC is the most common analytical technique for this purpose.
Principle: This method separates this compound from other components in the fermentation broth based on its affinity for a stationary phase (the column) and a mobile phase. The concentration is then determined by comparing the peak area of the sample to that of known standards.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV or Refractive Index (RI) detector
-
Aminex HPX-87H column (or equivalent)
Reagents:
-
This compound standard
-
Sulfuric acid (for mobile phase)
-
Deionized water
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth to remove microbial cells. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Mobile Phase Preparation: Prepare a dilute solution of sulfuric acid (e.g., 4 mM) in deionized water.[8] Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Calibration: Prepare a series of this compound standards of known concentrations. Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the prepared sample and determine the this compound concentration from the calibration curve.
Calculation of Performance Metrics
-
Titer (g/L): Directly measured by HPLC at the end of the fermentation.
-
Yield (g/g):
-
Yield = (Mass of this compound Produced (g)) / (Mass of Substrate Consumed (g))
-
-
Productivity (g/L/h):
-
Productivity = (Final this compound Titer (g/L)) / (Total Fermentation Time (h))
-
Visualizing the Processes
To better understand the core concepts discussed, the following diagrams illustrate the key pathways and workflows.
Conclusion
Based on current technologies and available data, microbial fermentation, particularly with Aspergillus terreus, remains the most cost-effective method for the large-scale production of this compound. The continuous improvement of microbial strains through metabolic engineering and the optimization of fermentation processes using low-cost, sustainable feedstocks are expected to further enhance its economic viability. While chemical synthesis offers alternative routes, significant advancements in catalyst development and process intensification are required to compete with the established and highly optimized fermentation-based production. For researchers and developers, a thorough techno-economic analysis tailored to specific project goals and available resources is paramount in selecting the most appropriate production strategy.
References
- 1. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. (PDF) Recent advances in this compound production from microbial cell factories (2021) | Deeksha Gopaliya | 38 Citations [scispace.com]
- 4. Development of an this compound production process with Ustilaginaceae on alternative feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of this compound in culture broth by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Itaconic Acid Esters as Bio-Based Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and non-toxic materials has driven significant research into bio-based plasticizers as alternatives to traditional petroleum-derived additives like phthalates. Among the most promising candidates are esters of itaconic acid, a bio-based platform chemical produced through the fermentation of carbohydrates. This guide provides an objective comparison of the performance of this compound esters with common conventional and bio-based plasticizers, supported by experimental data, detailed methodologies, and visual representations to aid in material selection and development.
Performance Benchmark: this compound Esters vs. Alternatives
The efficacy of a plasticizer is determined by its ability to improve the flexibility, durability, and processability of a polymer. Key performance indicators include mechanical properties, thermal stability, migration resistance, and biodegradability. The following tables summarize quantitative data for this compound esters and popular alternatives in two widely used polymers: Poly(vinyl chloride) (PVC) and Poly(lactic acid) (PLA).
Mechanical Properties
The mechanical properties of a plasticized polymer, such as tensile strength and elongation at break, are crucial for determining its flexibility and durability.
Table 1: Comparison of Mechanical Properties of Plasticized PVC (at 50 phr)*
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| This compound Esters | |||
| Dibutyl Itaconate (DBI) | ~20-25 | ~300-350 | [1][2] |
| Phthalate (B1215562) Plasticizers | |||
| Di(2-ethylhexyl) phthalate (DEHP) | ~19 | ~250 | [3] |
| Citrate (B86180) Plasticizers | |||
| Acetyl tributyl citrate (ATBC) | ~19 | ~250 | [3] |
| Other Bio-based Esters | |||
| Epoxidized Soybean Oil (ESBO) | 28.7 | 269.6 | [4] |
*phr: parts per hundred parts of resin. Data is aggregated from multiple sources and may not be directly comparable due to variations in testing conditions.
Table 2: Comparison of Mechanical Properties of Plasticized PLA (at various concentrations)
| Plasticizer (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| This compound Esters | |||
| Dibutyl Itaconate (DBI) (10%) | 23.8 | 322 | [5] |
| Citrate Plasticizers | |||
| Acetyl tributyl citrate (ATBC) (10%) | 35.0 | 232.0 | [6] |
| Other Bio-based Esters | |||
| Epoxidized Soybean Oil (ESBO) (5%) | - | 104.6 | [7] |
| Polyethylene Glycol (PEG) (10%) | - | 140 | [8] |
| Neat PLA | 52.7 | 5.6 | [9] |
Thermal Properties
Thermal properties, such as the glass transition temperature (Tg) and thermal stability, are critical for determining the processing window and service temperature range of the plasticized material.
Table 3: Comparison of Thermal Properties of Plasticized PVC (at 50 phr)
| Plasticizer | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) | Reference |
| This compound Esters | |||
| Dibutyl Itaconate (DBI) | ~10-20 | ~230-250 | [2] |
| Phthalate Plasticizers | |||
| Di(2-ethylhexyl) phthalate (DEHP) | ~15-25 | ~240-260 | [10] |
| Citrate Plasticizers | |||
| Acetyl tributyl citrate (ATBC) | ~20-30 | ~250-270 | [11] |
| Other Bio-based Esters | |||
| Succinic acid-based ester mixture | - | 227.8 (in air) | [3] |
Table 4: Comparison of Thermal Properties of Plasticized PLA
| Plasticizer (wt%) | Glass Transition Temp. (°C) | Reference |
| This compound Esters | ||
| Dibutyl Itaconate (DBI) (20%) | 23.4 | [5] |
| Citrate Plasticizers | ||
| Acetyl tributyl citrate (ATBC) (10%) | 42 | [12] |
| Triethyl citrate (TEC) (30%) | 10.29 | [11] |
| Other Bio-based Esters | ||
| Polyethylene Glycol (PEG) (20%) | 16.5 | [13] |
| Neat PLA | 60.42 | [11] |
Migration Resistance
Plasticizer migration is a critical concern, especially for applications in medical devices, food packaging, and children's toys. Lower migration indicates better permanence and safety.
Table 5: Comparison of Migration Resistance of Plasticizers
| Plasticizer | Migration Rate/Loss (%) | Test Conditions | Reference |
| This compound Esters | Lower than DEHP | Varies | [5] |
| Phthalate Plasticizers | |||
| Di(2-ethylhexyl) phthalate (DEHP) | High | Varies | [14][15] |
| Citrate Plasticizers | |||
| Acetyl tributyl citrate (ATBC) | Lower than DEHP | Varies | [11] |
| Other Bio-based Esters | |||
| Succinic acid-based esters | 70% lower than DEHP/DINP | - | [3] |
Biodegradability
For applications where end-of-life is a concern, the biodegradability of the plasticizer and the final plastic product is a key advantage.
Table 6: Comparison of Biodegradability of Plasticized PLA
| Plasticizer | Biodegradation (%) | Duration (days) | Reference |
| This compound Esters | Enhanced PLA degradation | - | [16] |
| Citrate Plasticizers | |||
| Acetyl tributyl citrate (ATBC) | 94 | 60 | [6] |
| Phthalate Plasticizers | |||
| Dibutyl phthalate (DBP) | Minimal impact on PLA degradation, but alters microbial community | 98 | [5] |
| Neat PLA | 16 | 60 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are summaries of standard protocols for key experiments.
Mechanical Properties: Tensile Strength and Elongation at Break
-
Standard: ASTM D882
-
Objective: To measure the force required to break a plastic film specimen and the extent to which it stretches or elongates to that breaking point.
-
Methodology:
-
Specimen Preparation: Thin film specimens are cut to specified dimensions, typically in a dumbbell or rectangular shape.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) before testing.
-
Testing: The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate of crosshead movement until it fails.
-
Data Acquisition: The force and elongation are recorded throughout the test to generate a stress-strain curve.
-
Calculations: Tensile strength is calculated as the maximum stress the material can withstand, and elongation at break is the percentage increase in length at the point of rupture.
-
Thermal Properties: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of the plasticizer and the plasticized polymer.
-
Methodology:
-
Sample Preparation: A small, representative sample of the material is placed in a TGA furnace.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air).
-
Weight Measurement: The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The temperature at which a specific percentage of weight loss occurs (e.g., 5% or Td5) is used as an indicator of the onset of thermal degradation.[17][18]
-
Migration Resistance
-
Standard: ISO 177
-
Objective: To determine the tendency of a plasticizer to migrate from a plastic material into another material upon contact.[9][13]
-
Methodology:
-
Specimen Preparation: A disc-shaped specimen of the plasticized material is prepared.
-
Assembly: The specimen is placed between two discs of a standard absorbent material (e.g., activated carbon or a specified polymer).
-
Incubation: The assembly is subjected to a specific temperature (e.g., 70 °C) and pressure for a defined period (e.g., 24 hours).
-
Measurement: The weight loss of the plastic specimen and the weight gain of the absorbent material are measured.
-
Calculation: The amount of migrated plasticizer is calculated based on the change in weight.
-
Biodegradability
-
Standard: ASTM D5338
-
Objective: To determine the degree and rate of aerobic biodegradation of plastic materials under controlled composting conditions.[19][20]
-
Methodology:
-
Inoculum: The test material is exposed to an inoculum derived from compost from municipal solid waste.
-
Controlled Environment: The composting process takes place in a controlled environment where temperature (thermophilic conditions), aeration, and humidity are closely monitored.
-
CO2 Measurement: The amount of carbon dioxide evolved from the biodegradation of the plastic is measured over time.
-
Calculation: The percentage of biodegradation is determined by comparing the cumulative CO2 produced to the theoretical maximum amount of CO2 that can be produced from the carbon content of the test material.[19]
-
Visualizing the Science
Diagrams created using Graphviz (DOT language) help to illustrate key concepts in the evaluation of this compound esters as plasticizers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Plasticizing effect of low molecular weight polyesters synthesized from epoxidized soybean oil for poly(vinyl chloride) [plaschina.com.cn]
- 5. Relative to a Common Phthalate, Citrate-Based Plasticizers Exert Minimal Impact on Plastisphere Bacterial Community Composition during Biopolymer Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. redalyc.org [redalyc.org]
- 12. The Influence of Plasticizers and Accelerated Ageing on Biodegradation of PLA under Controlled Composting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. www2.mst.dk [www2.mst.dk]
- 15. researchgate.net [researchgate.net]
- 16. Thermomechanical Properties and Biodegradation Behavior of Itaconic Anhydride-Grafted PLA/Pecan Nutshell Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Plasticizing Efficiency Plasticizer Dioctyl Phthalate Dehp DOP for PVC - Rubber Plasticizer and DOP [kitamura-xia.en.made-in-china.com]
- 18. scispace.com [scispace.com]
- 19. Comparative study of chemical, mechanical, thermal, and barrier properties of poly(lactic acid) plasticized with epoxidized soybean oil and epoxidized palm oil :: BioResources [bioresources.cnr.ncsu.edu]
- 20. pubs.acs.org [pubs.acs.org]
comparative thermal analysis of itaconic acid and fumaric acid polyesters
A Comparative Guide to the Thermal Properties of Itaconic Acid and Fumaric Acid Polyesters
Introduction
The increasing demand for sustainable and bio-based polymers has propelled research into alternatives to petroleum-derived materials. This compound and fumaric acid, both bio-based dicarboxylic acids, are promising building blocks for the synthesis of unsaturated polyesters. These polyesters find applications in coatings, adhesives, composites, and biomedical devices, owing to the reactive double bond in their backbone which allows for further crosslinking and functionalization.[1][2][3] Understanding the thermal properties of these polyesters is crucial for determining their processing parameters and end-use applications. This guide provides a , supported by experimental data and detailed methodologies.
Comparative Thermal Analysis Data
The thermal stability and transition temperatures of polyesters are critical performance indicators. The following table summarizes key thermal data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for various itaconic and fumaric acid-based polyesters. It is important to note that the properties can vary significantly based on the specific diol used in the polymerization, the molecular weight of the polymer, and any subsequent modifications.
| Polyester (B1180765) Type | Monomers | Tg (°C) | Tm (°C) | Td, 10% (°C) | Td, max (°C) | Reference |
| This compound Polyesters | ||||||
| Poly(butylene itaconate-co-butylene adipate) | This compound, Adipic acid, 1,4-butanediol | - | - | - | - | [4] |
| Poly(glycerol adipate (B1204190) itaconate) | This compound, Adipic acid, Glycerol | - | - | - | - | [5] |
| Poly(acrylonitrile-co-itaconic acid) | Acrylonitrile, this compound | - | - | ~200-250 | - | [6] |
| Poly(this compound-co-10-hydroxyhexylthis compound) | This compound, 10-hydroxyhexylthis compound | - | - | ~185 | 315, 388 | [7] |
| Poly(fumaric-co-itaconic-co-butanediol) | Fumaric acid, this compound, 1,4-butanediol | - | 60.1 - 77.5 | - | - | [8] |
| Fumaric Acid Polyesters | ||||||
| Poly(propylene glycol fumarate) | Fumaric acid, Propylene glycol | - | - | ~250-300 | - | [9] |
| Poly(ether-ester) with fumaric moieties | Dimethyl fumarate (B1241708), Dimethyl terephthalate, 1,4-butanediol, PTMO | - | - | - | - | [10] |
| Pure Fumaric Acid (for reference) | Fumaric acid | - | Sublimes ~273 | ~172 (start of volatilization) | - | [11] |
Note: A direct comparison is challenging due to the variety of copolymers studied. The data presented is indicative of the thermal behavior of polyesters containing these respective acids.
Discussion of Thermal Properties
This compound Polyesters:
Polyesters derived from this compound exhibit a range of thermal behaviors influenced by their composition and structure. The presence of the exo-chain double bond in poly(alkylene itaconate)s is a key feature.[12] The thermal degradation of poly(this compound) and its copolymers often occurs in multiple stages. For instance, poly(this compound) shows three main degradation steps: elimination of water to form polyanhydride around 185°C, followed by decarboxylation of anhydride (B1165640) groups at approximately 315°C, and finally, the breaking of the main polymer backbone at around 388°C.[7] When copolymerized, for example with acrylonitrile, the incorporation of this compound can lower the initial exothermic temperature compared to the homopolymer, which can be advantageous in processing.[6] The glass transition temperature (Tg) of this compound-based polyesters can be tailored. For example, copolyesters with aliphatic diols tend to have lower Tg values (ranging from -35 to -19 °C) compared to those with branched or cyclic diols (0 to 8 °C).[13]
Fumaric Acid Polyesters:
Fumaric acid, being a trans-isomer, imparts rigidity to the polyester chain, which can influence its thermal properties. Copolymers of polypropylene (B1209903) glycol fumarate have been shown to be thermally stable up to 250–300 °C, after which multi-stage thermal destruction occurs.[9] The introduction of fumaric acid residues into poly(ether-ester)s can modify their thermal characteristics, and the synthesis often requires careful optimization with thermal stabilizers to protect the double bonds at high polymerization temperatures.[10] The thermal decomposition of fumaric acid itself begins with volatilization around 172°C and sublimation at approximately 273°C under a nitrogen atmosphere.[11] This inherent thermal behavior of the monomer can influence the degradation pathways of its corresponding polyesters.
Comparative Insights:
While a direct, universal comparison is difficult due to the diverse range of synthesized polyesters, some general trends can be inferred. The position of the double bond (exo-methylene for this compound versus in-chain for fumaric acid) influences the polymer chain's flexibility and reactivity, which in turn affects thermal properties. The thermal stability of both types of polyesters is generally suitable for many common melt processing applications, with decomposition temperatures often exceeding 250°C.[9] The choice between itaconic and fumaric acid for a specific application will depend on the desired thermal profile, mechanical properties, and subsequent crosslinking chemistry.
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of polyesters using TGA and DSC, based on common practices reported in the literature.[6][7][9][14]
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition profile of the polyester.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A sample of the polyester (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 20-50 mL/min).
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and residual mass.
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small sample of the polyester (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle to erase its previous thermal history. For example:
-
Heat from ambient temperature to a temperature above its expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min).
-
Hold at this temperature for a few minutes to ensure complete melting.
-
Cool to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Heat again to the final temperature at the same heating rate.
-
-
The analysis is performed under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step change in the baseline, Tc as an exothermic peak, and Tm as an endothermic peak in the second heating scan.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative thermal analysis of itaconic and fumaric acid polyesters.
References
- 1. This compound – a versatile building block for renewable polyesters with enhanced functionality - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00605A [pubs.rsc.org]
- 2. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Poly(alkylene itaconate)s – an interesting class of polyesters with periodically located exo-chain double bonds susceptible to Michael addition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azom.com [azom.com]
A Comparative Guide to the Antimicrobial Efficacy of Itaconic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of itaconic acid and its derivatives, supported by experimental data. It is designed to assist researchers and professionals in drug development in understanding the potential of these compounds as antimicrobial agents. The information presented is curated from recent scientific literature and includes detailed experimental protocols and visual representations of the underlying mechanisms of action.
Comparative Antimicrobial Activity
This compound and its derivatives have demonstrated a range of antimicrobial activities against various pathogens. The efficacy, as measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific derivative, the target microorganism, and the experimental conditions. Below is a summary of reported MIC values for key this compound derivatives against common bacterial and fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives against Selected Microorganisms
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| This compound | 1 - 20 mM[1] | 1 - 10 mM[1] | 10 - 20 mM[1] | - |
| Dimethyl Itaconate (DMI) | - | - | - | 20 mM (inhibited visible growth)[2] |
| Asperitaconic Acids A-C | 16 - 32 µg/mL[3] | - | - | - |
| Cationic Polyitaconates (PTTIQ) | 64 µg/mL[4] | > 64 µg/mL[4] | > 64 µg/mL | Moderate activity |
Experimental Protocols: Broth Microdilution Method for MIC Determination
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5][6][7]
Materials
-
96-well sterile microtiter plates
-
Test compound (this compound derivative)
-
Bacterial or fungal isolates
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Procedure
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.
-
For bacteria, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
For yeasts, the final inoculum concentration in the wells should be 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of the 96-well plate. Typically, a volume of 50 µL or 100 µL per well is used. The concentration range should be chosen to encompass the expected MIC value.
-
-
Inoculation of the Microtiter Plate:
-
Add an equal volume of the standardized inoculum to each well containing the antimicrobial dilution.
-
Include a positive control well containing only the inoculum and broth (no antimicrobial agent) to ensure microbial growth.
-
Include a negative control well containing only broth to check for contamination.
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria.
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
The result can be read visually or with a microplate reader.
-
Mechanism of Action: Inhibition of Isocitrate Lyase
The primary antimicrobial mechanism of this compound and its derivatives is the inhibition of isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) shunt.[8][9][10] This metabolic pathway is crucial for the survival of many pathogenic bacteria and fungi, particularly when utilizing fatty acids or acetate (B1210297) as a carbon source, as it bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle.
Diagram of the Glyoxylate Shunt and Inhibition by this compound
Caption: Inhibition of the Glyoxylate Shunt by this compound.
By inhibiting isocitrate lyase, this compound derivatives disrupt the central carbon metabolism of pathogens, leading to the depletion of essential intermediates required for growth and survival, ultimately resulting in an antimicrobial effect.[10]
Experimental Workflow for Validating Antimicrobial Efficacy
Caption: Workflow for MIC determination.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl itaconate protects against fungal keratitis by activating the Nrf2/HO‐1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asperitaconic acids A-C, antibacterial this compound derivatives produced by a marine-derived fungus of the genus Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous multimeric structure of isocitrate lyase in complex with succinate and itaconate provides novel insights into its inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Itaconate mechanism of action and dissimilation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different downstream processing techniques for itaconic acid
For Researchers, Scientists, and Drug Development Professionals
The efficient recovery and purification of itaconic acid from fermentation broths is a critical factor in its economic viability as a platform chemical. This guide provides an objective comparison of various downstream processing techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Downstream processing of this compound significantly impacts the overall production cost.[1] The choice of technique depends on factors such as the desired purity, yield, economic constraints, and environmental impact. This guide explores and compares five prominent methods: crystallization, precipitation, reactive extraction, electrodialysis, and adsorption. While crystallization is the most established method, emerging techniques like reactive extraction and adsorption show significant promise for improved efficiency and sustainability.[1][2][3]
Comparison of Key Performance Metrics
The following table summarizes the key quantitative data for different downstream processing techniques for this compound, providing a basis for direct comparison.
| Technique | Recovery/Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Crystallization | ~80%[4] | >99%[5] | High purity achievable, well-established technology. | Energy-intensive due to evaporation, potential for co-crystallization of impurities.[6] |
| Precipitation | Variable, can be high | Dependent on precipitating agent and washing steps | Simple and potentially low-cost. | Use of metal salts (e.g., calcium, lead) can lead to waste generation and require additional processing steps.[7] |
| Reactive Extraction | Up to 97%[3][8] | High, dependent on back-extraction | High selectivity and efficiency, can be integrated with fermentation (in-situ product recovery).[1][2] | Toxicity of organic solvents to microorganisms, potential for emulsion formation.[8] |
| Electrodialysis | 65-97%[5][9] | High[5] | No chemical additives required, potential for continuous operation.[9] | High energy consumption, membrane fouling can be an issue.[6][10] |
| Adsorption | >95% (eluate purity)[11] | High, up to 95%[11] | High selectivity, can be operated at ambient conditions, potential for adsorbent regeneration. | Adsorbent capacity and lifetime can be limiting, requires elution and solvent recovery steps.[12] |
In-Depth Analysis of Downstream Techniques
This section provides a detailed overview of each technique, including their principles, experimental protocols, and performance data.
Crystallization
Crystallization is a widely used and conventional method for this compound recovery.[2] The process typically involves the concentration of the fermentation broth by evaporation, followed by cooling to induce crystallization.[4][13]
Experimental Protocol: Continuous Thermal Crystallization
A typical industrial process for this compound crystallization involves the following steps[13][14]:
-
Pretreatment: The fermentation broth, with an this compound concentration of approximately 80 g/L, is first subjected to filtration to remove mycelia, followed by activated carbon decolorization and ion-exchange resin treatment.[13]
-
Evaporation and Concentration: The pre-treated feed liquor is fed into a vacuum evaporation crystallizer. Evaporation is carried out under a vapor pressure of 0.3-0.65 MPa to concentrate the this compound solution.[13]
-
Continuous Crystallization: The concentrated solution is then subjected to continuous crystallization to form crystal mush.[13]
-
Centrifugation: The crystal mush is centrifuged to separate the crude this compound crystals from the mother liquor.[13]
-
Refining and Purification: The crude product is further purified by a leaching process to obtain the final this compound product.[13]
Workflow for this compound Crystallization
Caption: Workflow of a typical crystallization process for this compound recovery.
Precipitation
Precipitation involves the addition of a chemical agent to the fermentation broth to form an insoluble salt of this compound, which can then be separated by filtration. Common precipitating agents include calcium hydroxide (B78521) and basic lead carbonate.[7]
Experimental Protocol: Precipitation with Calcium Hydroxide
-
pH Adjustment: The pH of the fermentation broth is adjusted to a specific value using a calcium hydroxide solution to induce the precipitation of calcium itaconate. The optimal pH for precipitation needs to be determined experimentally.
-
Precipitation: The calcium hydroxide solution is added to the broth under controlled temperature and agitation to facilitate the formation of a precipitate.
-
Separation: The precipitated calcium itaconate is separated from the liquid phase by filtration or centrifugation.
-
Acidification: The calcium itaconate precipitate is then re-dissolved in an acidic solution (e.g., sulfuric acid) to regenerate free this compound and precipitate calcium sulfate (B86663) as a byproduct.
-
Purification: The this compound solution is further purified, typically by crystallization, to remove any remaining impurities.
Logical Flow of this compound Precipitation
Caption: A logical diagram illustrating the precipitation process for this compound.
Reactive Extraction
Reactive extraction is a promising separation technique that involves the use of an extractant in an organic solvent to selectively react with and transfer the this compound from the aqueous fermentation broth to the organic phase.[2][10] This method can offer high selectivity and efficiency.[3][8]
Experimental Protocol: Reactive Extraction with Tri-n-octylamine (TOA)
-
Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of the extractant (e.g., Tri-n-octylamine - TOA) in a suitable diluent (e.g., 1-decanol, kerosene, or a mixture).[15]
-
Extraction: Mix the fermentation broth (aqueous phase) with the organic phase in a defined volume ratio (e.g., 1:1).[15] The mixture is then agitated for a specified period (e.g., 8 hours at 100 rpm) at a constant temperature (e.g., 298 K) to reach equilibrium.[15]
-
Phase Separation: Allow the aqueous and organic phases to separate. The this compound is now complexed with the extractant in the organic phase.
-
Back-Extraction: The this compound is recovered from the organic phase by back-extraction into a suitable aqueous solution, often by adjusting the pH.
-
Analysis: The concentration of this compound in the aqueous phase before and after extraction is determined by titration with a standard NaOH solution.[15]
Experimental Workflow for Reactive Extraction
Caption: General workflow for the reactive extraction of this compound.
Electrodialysis
Electrodialysis (ED) is a membrane-based separation process that uses an electric potential to transport ions through ion-exchange membranes.[9] Electrodialysis with bipolar membranes (EDBM) is particularly advantageous as it can split water into H+ and OH- ions, facilitating the conversion of itaconate salts into this compound and a base.[9]
Experimental Protocol: Electrodialysis with Bipolar Membranes (EDBM)
-
System Setup: A laboratory-scale EDBM unit is used, typically with a four-chamber configuration: diluate (feed), electrolyte, acid concentrate, and base concentrate.[9] The stack consists of alternating cation-exchange membranes (CEM), anion-exchange membranes (AEM), and bipolar membranes (BM).
-
Solution Preparation: The fermentation broth (or a model solution containing this compound) is placed in the diluate compartment. The acid and base compartments are initially filled with deionized water, and the electrolyte compartment contains a salt solution (e.g., 0.5 M Na2SO4).[9]
-
Operation: A constant voltage (e.g., 10-30 V) is applied across the electrodes.[9] Itaconate ions migrate from the diluate through the AEM into the acid compartment, while cations (e.g., Na+) migrate through the CEM into the base compartment. The bipolar membrane splits water, providing H+ to the acid compartment to form this compound and OH- to the base compartment.
-
Monitoring and Analysis: The process is monitored by measuring the current, pH, and conductivity of the solutions. The concentration of this compound in the acid compartment is determined over time.
Signaling Pathway of Ion Movement in EDBM for this compound Recovery
References
- 1. Downstream process development in biotechnological this compound manufacturing | Semantic Scholar [semanticscholar.org]
- 2. Downstream process development in biotechnological this compound manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. World market and biotechnological production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In situ adsorption of this compound from fermentations of Ustilago cynodontis improves bioprocess efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of second-generation this compound and techno-economic analysis of Downstream processes [acervodigital.ufpr.br]
- 13. CN102060688A - Continuous thermal crystallization extraction method of this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
assessing the performance of itaconic acid-based adhesives against commercial alternatives
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bio-based materials has introduced itaconic acid as a promising, sustainable building block for a new generation of adhesives. Derived from the fermentation of carbohydrates, this compound offers a renewable alternative to conventional petroleum-based adhesives. This guide provides an objective comparison of the performance of this compound-based adhesives against established commercial alternatives—cyanoacrylates, epoxies, and polyurethanes—supported by available experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound-based adhesives in comparison to their commercial counterparts. It is important to note that the data presented is compiled from various studies, and direct comparison may be limited due to variations in specific formulations, substrates, and testing conditions.
| Adhesive Type | Substrate(s) | Shear Strength (MPa) | Test Standard |
| This compound-Based | |||
| This compound Modified Starch | Plywood | Dry: 2.28, Wet: 1.52 | National Standard for Type III Plywood[1] |
| This compound-Based Epoxy Acrylate | Polycarbonate | 10.7 | ASTM D1002[2] |
| This compound Polyester with Brewer's Spent Grain | Not Specified | ~7.3 | Lap Shear Test[3] |
| Dipropylene Glycol Itaconate | Acryl-Wood | 0.0536 | Not Specified[4][5][6][7] |
| Dipropylene Glycol Itaconate | Acryl-Glass | 0.0834 | Not Specified[4][5][6][7] |
| Commercial Alternatives | |||
| Cyanoacrylate (General) | Various | Can exceed 20 | ASTM D1002[4] |
| Epoxy (Industrial Grade) | Metal | > 30 | ASTM D1002[4] |
| Polyurethane (1C-Polyurethane) | Wood | Can be higher than brittle adhesives | EN 302[8] |
| Adhesive Type | Substrate(s) | Peel Strength (N/25mm) | Test Standard |
| This compound-Based | |||
| Biobased Itaconate Acrylic PSA | Stainless Steel | 10.7 - 16.5 | GB/T 2792–2014[6][9][10] |
| Biobased Itaconate Acrylic PSA | PVC | Significantly higher than commercial PSAs | GB/T 2792–2014 |
| Biobased Itaconic Acrylic PSA | PE and PP | 2.7 - 5.2 | GB/T 2792–2014[11] |
| Commercial Alternatives | |||
| Commercial Acrylic PSA (PSA-H0405) | PE and PP | Lower than Itaconate PSA | GB/T 2792–2014[11] |
| Commercial Acrylic PSA (PSA-S0105) | PE and PP | Higher than Itaconate PSA | GB/T 2792–2014[11] |
| Adhesive Type | Tack Value | Test Standard |
| This compound-Based | ||
| Biobased Itaconate Acrylic PSA | Largest retained steel ball: #11 | GB/T 4852–2002 (J. Dow method)[8] |
| Commercial Alternatives | ||
| Data for direct comparison is limited in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of adhesive performance. The following sections outline the standard procedures for key experiments.
ASTM D1002: Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading
This test method is a widely used standard for determining the shear strength of adhesives when bonding metal specimens.[3][12][13]
Procedure:
-
Specimen Preparation:
-
Prepare rectangular metal specimens of a specified dimension (e.g., from aluminum, steel).
-
Clean the bonding surfaces of the specimens thoroughly to remove any contaminants such as oil, grease, or dirt.
-
Apply the adhesive uniformly to the specified overlapping area of the two specimens.
-
Join the specimens to form a single-lap joint with a defined overlap length.
-
Apply pressure to the bonded joint and cure the adhesive according to the manufacturer's instructions.
-
-
Testing:
-
Mount the cured specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead movement until the bond fails.
-
Record the maximum load sustained by the joint before failure.
-
-
Calculation:
-
Calculate the shear strength by dividing the maximum load by the bonded area.
-
ASTM D3330: Peel Adhesion of Pressure-Sensitive Tape
This standard provides several methods for measuring the peel adhesion of pressure-sensitive adhesive tapes.[1][2][14] Method A (180° peel) is described below.
Procedure:
-
Specimen Preparation:
-
Cut a strip of the adhesive tape to the specified dimensions.
-
Prepare a standard test panel (e.g., stainless steel) by cleaning it with a specified solvent.
-
Apply the tape to the test panel using a roller to ensure uniform contact and pressure.
-
-
Testing:
-
Allow the bonded specimen to dwell for a specified period.
-
Fold the free end of the tape back at a 180° angle.
-
Clamp the test panel and the free end of the tape in the grips of a peel adhesion tester.
-
Peel the tape from the panel at a constant speed.
-
Record the force required to peel the tape.
-
-
Calculation:
-
The peel adhesion is typically reported as the average force per unit width of the tape.
-
ASTM D2979: Pressure-Sensitive Tack of Adhesives Using an Inverted Probe Machine
This method quantifies the "tack" or initial stickiness of a pressure-sensitive adhesive.[5][15][16]
Procedure:
-
Specimen Preparation:
-
Prepare a sample of the adhesive on a suitable backing.
-
Ensure the adhesive surface is clean and free of contaminants.
-
-
Testing:
-
Mount the adhesive sample in the test fixture.
-
Bring a clean, flat probe of a specified diameter into contact with the adhesive surface at a controlled speed and pressure for a defined contact time.
-
Withdraw the probe at a constant speed.
-
Measure the maximum force required to separate the probe from the adhesive.
-
-
Result:
-
The tack is reported as the maximum force of separation.
-
Visualizations
Experimental Workflow: Adhesive Performance Testing
Caption: Workflow for adhesive performance testing.
Logical Relationship: Adhesive Selection Guide
Caption: Decision tree for adhesive selection.
References
- 1. testresources.net [testresources.net]
- 2. Pacorr Peel Strength Tester – Testing Method as per ASTM D3330 [pacorr.com]
- 3. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 4. This compound – a versatile building block for renewable polyesters with enhanced functionality - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. industrialphysics.com [industrialphysics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Bio-based Polymer Adhesives vs Synthetic Alternatives [eureka.patsnap.com]
- 9. ASTM D3330 Tape Adhesion Strength Testing - ADMET [admet.com]
- 10. Polyesters derived from this compound for the properties and bio-based content enhancement of soybean oil-based thermosets - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. specialchem.com [specialchem.com]
- 12. universalgripco.com [universalgripco.com]
- 13. infinitalab.com [infinitalab.com]
- 14. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 15. store.astm.org [store.astm.org]
- 16. 7322308.fs1.hubspotusercontent-na1.net [7322308.fs1.hubspotusercontent-na1.net]
Safety Operating Guide
Proper Disposal of Itaconic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of itaconic acid is a critical component of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with standard safety protocols.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
| PPE & Safety Measure | Specification |
| Eye and Face Protection | Use chemical safety goggles and a face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after.[2][3] |
| Respiratory Protection | In case of dust formation or inadequate ventilation, use a NIOSH-approved P95 or P1 particulate respirator.[2] |
| Protective Clothing | Wear a lab coat or other impervious clothing to prevent skin contact.[2] |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially where dust may be generated.[1][2] |
| Hygiene Practices | Wash hands thoroughly after handling and before breaks or leaving the laboratory.[1][2] |
II. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Minor Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1][2]
-
Cleanup: Use dry cleanup procedures to avoid generating dust.[4] Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and closed container for disposal.[1][2]
Major Spills:
-
Alert Authorities: Immediately alert emergency responders and inform them of the location and nature of the hazard.[4]
-
Evacuate: Evacuate all personnel from the affected area.[1][2]
-
Personal Protection: Only trained personnel with appropriate PPE, including respiratory protection, should address the spill.[2]
III. Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2]
Procedure 1: Disposal via a Licensed Waste Disposal Company (Recommended)
-
Collection: Collect waste this compound, including any contaminated materials from spills, in its original container or a suitable, clearly labeled, and sealed waste container.[1][4] Do not mix with other waste.[1]
-
Labeling: Ensure the container is marked with the words "Hazardous Waste" and clearly describes the contents.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, reducing agents, and bases.[5]
-
Arrangement for Pickup: Contact a licensed hazardous waste disposal company to arrange for pickup and disposal. This is often coordinated through your institution's Environmental Health and Safety (EH&S) department.
Procedure 2: Incineration (To be performed by a licensed facility)
An alternative disposal method is incineration. This should only be carried out by a licensed and equipped facility.
-
Preparation: The waste material may be dissolved or mixed with a combustible solvent.[1][2]
-
Incineration: The mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[1][2]
Procedure 3: Neutralization for Small Aqueous Solutions (Use with Caution)
For very small quantities of dilute aqueous solutions of this compound, neutralization may be an option, but this is highly dependent on local regulations. Always consult your institution's EH&S guidelines and local wastewater regulations before proceeding.
-
Work in a Fume Hood: Perform all steps in a chemical fume hood.
-
Dilution: Slowly add the dilute this compound solution to a large volume of cold water (a general guideline is a 1:10 ratio of acid to water).[3] Never add water to the acid.
-
Neutralization: While stirring continuously, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5-10% sodium carbonate solution.[3] Be cautious as this may produce gas (carbon dioxide) and heat.[3]
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH should be within the neutral range of 6.0 to 8.0, or as specified by your local wastewater authority.[3][6]
-
Drain Disposal: If permitted by local regulations for non-hazardous, neutralized solutions, the resulting solution can be flushed down the drain with a large amount of water (at least 20 parts water).[3]
Important Considerations:
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[4][5][7] Chemical waste generators are responsible for correctly classifying their waste.[5]
-
Contaminated Packaging: Handle uncleaned containers and packaging as you would the product itself.[1] Dispose of them as unused product unless they have been triple-rinsed.
-
Environmental Protection: Discharge of this compound into the environment must be avoided as it can be harmful to aquatic life.[1][4]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Itaconic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Itaconic acid, a versatile building block in the synthesis of various polymers and chemicals. Adherence to these procedural steps will minimize risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
This compound, while a valuable reagent, is classified as an irritant. It can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Therefore, the implementation of proper handling protocols and the use of appropriate personal protective equipment (PPE) are critical to mitigate exposure and ensure personnel safety.
Operational Plan: From Preparation to Post-Handling
A systematic approach to handling this compound is crucial. The following step-by-step guidance outlines the necessary precautions and procedures.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] A chemical fume hood is the preferred engineering control to minimize the inhalation of dust particles.
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][6]
-
Minimize Dust: Develop procedures that minimize the generation of dust.[1][7] Avoid actions such as vigorous shaking or scraping of the solid material.
2. Donning Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][8] Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended, offering a breakthrough time of over 480 minutes.[9] Always inspect gloves for any signs of degradation or puncture before use.[8][10]
-
Eye and Face Protection: Wear safety glasses with side-shields that conform to EN166 or NIOSH standards.[1][8] If there is a risk of splashing or significant dust generation, chemical safety goggles and a face shield should be used.[4][6]
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][5] Ensure that all exposed skin is covered.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be worn.[1][8]
3. Handling the Chemical:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][8] Do not ingest or inhale the powder.[1][5]
-
Weighing: When weighing, do so in a manner that minimizes dust dispersal. A weighing enclosure or a fume hood is ideal.
-
Container Handling: Keep the container tightly closed when not in use.[1][4][6] this compound is moisture-sensitive.[4][10]
4. Post-Handling Procedures:
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[4][6][8]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed using the proper technique (without touching the outer surface with bare hands).[4][8]
Personal Protective Equipment Summary
For quick reference, the following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary depending on the scale of work.[4][5][6] | NIOSH (US) or EN166 (EU) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[9] | EN374 |
| Skin Protection | Lab coat or other protective clothing to prevent skin exposure.[1][5] | N/A |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) if dust cannot be controlled at the source.[1][8] | NIOSH (US) or CEN (EU) |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Unused Product: Unused this compound should be disposed of as chemical waste.[4] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4][8] One disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4][8]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing papers, and empty containers, should be treated as chemical waste.[7]
-
Containers: Empty containers should be disposed of as unused product.[4][8] Do not reuse empty containers.[2][11]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][7] Do not let the product enter drains or the environment.[4][8][11]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. hansonchemicals.com [hansonchemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. gloryglobal.co.kr [gloryglobal.co.kr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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